molecular formula C9H15N3O7 B12769392 Creatine AKG CAS No. 315669-78-4

Creatine AKG

Cat. No.: B12769392
CAS No.: 315669-78-4
M. Wt: 277.23 g/mol
InChI Key: VSQHMIFYITYXRG-UHFFFAOYSA-N
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Description

Creatine Alpha-Ketoglutarate (AKG) is a research compound formed by combining creatine with alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle . This molecular structure is designed to explore enhanced bioavailability and efficacy compared to standard creatine forms. In research settings, Creatine AKG is significant for its dual mechanism of action: the creatine component supports the phosphocreatine system, essential for regenerating adenosine triphosphate (ATP) during high-energy demand, while AKG serves as a precursor for glutamate and glutamine, and may influence nitric oxide production and cellular energy pathways . Preliminary studies in models of physical performance have indicated its potential to support increases in muscle strength and peak power output, making it a compound of interest for research in cellular bioenergetics and athletic performance . Researchers utilize this compound to investigate its applications in areas including cellular energy metabolism, nutrient delivery, and the molecular mechanisms behind muscle adaptation. The compound is provided as a white, crystalline powder, with a CAS number of 1968-47-2 . This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

315669-78-4

Molecular Formula

C9H15N3O7

Molecular Weight

277.23 g/mol

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C4H9N3O2/c6-3(5(9)10)1-2-4(7)8;1-7(4(5)6)2-3(8)9/h1-2H2,(H,7,8)(H,9,10);2H2,1H3,(H3,5,6)(H,8,9)

InChI Key

VSQHMIFYITYXRG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure of Creatine Alpha-Ketoglutarate (AKG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a salt formed from the binding of creatine, a well-established ergogenic aid, and alpha-ketoglutaric acid (AKG), a key intermediate in the Krebs cycle.[1] This technical guide provides a comprehensive overview of the biochemical structure of this compound, its physicochemical properties, and its role in cellular signaling pathways relevant to researchers, scientists, and drug development professionals.

Biochemical Structure

This compound is a molecular complex formed through an ionic bond between the creatine cation and the alpha-ketoglutarate anion. In this salt, the guanidinium (B1211019) group of creatine is protonated, carrying a positive charge, while one or both of the carboxylic acid groups of alpha-ketoglutarate are deprotonated, carrying a negative charge. The most common form is a 1:1 molar ratio of creatine to AKG.[2][3]

Molecular Formula (1:1 salt): C₉H₁₅N₃O₇[3]

Molecular Weight (1:1 salt): 277.23 g/mol [2]

2D Chemical Structure

The 2D chemical structure of this compound illustrates the ionic interaction between the two constituent molecules.

Creatine_AKG_2D_Structure cluster_creatine Creatine Cation cluster_akg Alpha-Ketoglutarate Anion C1 C N1 N+ C1->N1 C2 C N1->C2 C3 C N1->C3 N2 N C2->N2 N3 N C2->N3 C7 C H_N2 H2 N2->H_N2 H1 H3 C3->H1 H3_2 H2 C3->H3_2 C4 C N3->C4 H2 H2 N3->H2 O1 O- C4->O1 O2 O C4->O2 C5 C O3 O- C5->O3 O4 O C5->O4 C6 C C5->C6 C6->C7 H4 H2 C6->H4 O5 O C7->O5 C8 C C7->C8 H5 H2 C7->H5 O6 O- C8->O6 O7 O C8->O7

Caption: 2D structure of Creatine Alpha-Ketoglutarate (1:1).

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited, the properties can be inferred from the known values of creatine and other creatine salts.

PropertyCreatine MonohydrateOther Creatine SaltsThis compound (Predicted)
Solubility in Water 14 g/L at 20°C[4]Tri-creatine citrate: 29 g/L; Creatine pyruvate: 54 g/L[4]Expected to be higher than creatine monohydrate due to the ionic nature of the salt. One source describes it as dissolving well in water.[3]
pKa pKb of creatine is 11.02 (guanidinium group)[4]Creatine forms salts with strong acids (pKa < 3.98)[5]The pKa will be influenced by both the creatine and AKG moieties.
LogP (Octanol/Water) -0.2 (for creatine)[6]Very low for creatine salts, indicating high polarity.[7]Expected to be low, indicating hydrophilicity.

Experimental Protocols

Synthesis of this compound (2:1 Ratio)

The following is a general manufacturing process for Creatine Alpha-Ketoglutarate (2:1 ratio) as described by a commercial supplier. This is not a detailed laboratory protocol but provides an outline of the industrial synthesis.

Creatine_AKG_Synthesis cluster_synthesis Synthesis of this compound (2:1) A Add pure water to reaction vessel and heat B Add alpha-ketoglutaric acid and stir until dissolved A->B C Add creatine in a 2:1 molar ratio to AKG B->C D Allow reaction to proceed under controlled conditions C->D E Cool the solution to induce crystallization D->E F Filter and wash the this compound crystals E->F G Dry the final product F->G

Caption: General workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A precise and accurate method for the quantification of creatine and its related compounds is essential for quality control and research purposes. The following outlines a general HPLC-UV method that can be adapted for the analysis of this compound.

Column: C18 with polar end-capping[8] Mobile Phase: Isocratic elution with a buffered aqueous solution (e.g., water buffered to approximately pH 6)[8] Flow Rate: 1.0 mL/min[9] Detection: UV at 210 nm[8][10] Sample Preparation:

  • Accurately weigh a representative sample (at least 5 grams) into a volumetric flask.[8]

  • Add ultrapure water to approximately three-quarters of the flask's volume.[8]

  • Extract on a horizontal shaker at ambient temperature for 20-60 minutes. Brief sonication (<3 minutes) can aid dissolution.[8]

  • Dilute the sample with water to the final volume.

  • Filter an aliquot through a 0.45 µm PVDF filter before injection.[8]

Signaling Pathways

Both creatine and alpha-ketoglutarate are involved in key cellular signaling pathways that regulate metabolism, protein synthesis, and cell growth.

Akt/mTOR Pathway

The Akt/mTOR pathway is a central regulator of muscle protein synthesis and hypertrophy. Both creatine and AKG have been shown to positively influence this pathway.[11][12][13]

  • Creatine: Supplementation with creatine can enhance the phosphorylation of key downstream targets of mTOR, such as p70S6K, suggesting an activation of the Akt/mTOR pathway.[11][12] This may be mediated by increased cellular energy status and potentially through the upregulation of insulin-like growth factor 1 (IGF-1) signaling.[11]

  • Alpha-Ketoglutarate: AKG has been demonstrated to promote skeletal muscle hypertrophy and protein synthesis through the Akt/mTOR signaling pathway.[14]

Akt_mTOR_Pathway cluster_akt_mtor Akt/mTOR Signaling Pathway Creatine_AKG This compound Akt Akt Creatine_AKG->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein_Synthesis Protein Synthesis & Muscle Hypertrophy p70S6K->Protein_Synthesis Promotes

Caption: this compound's influence on the Akt/mTOR pathway.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) pathway is a critical sensor of cellular energy status. Its activation generally leads to the stimulation of catabolic processes to generate ATP and the inhibition of anabolic processes that consume ATP.

  • Creatine: The relationship between creatine and AMPK is complex. While some studies suggest that creatine supplementation may activate AMPK, others propose that the phosphocreatine (B42189) system helps to buffer ATP levels, thereby potentially reducing AMPK activation under certain conditions.[15][16]

  • Alpha-Ketoglutarate: AKG has been shown to activate AMPK signaling, which may be mediated by a reduction in ATP levels and the ATP/ADP ratio.[17][18]

AMPK_Signaling_Pathway cluster_ampk AMPK Signaling Pathway Creatine_AKG This compound AMPK AMPK Creatine_AKG->AMPK Modulates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Activates Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism Inhibits

Caption: this compound's modulation of the AMPK signaling pathway.

Conclusion

This compound is a salt that combines two biologically significant molecules, creatine and alpha-ketoglutarate. Its biochemical structure is characterized by an ionic bond between the creatine cation and the AKG anion. While more research is needed to fully elucidate its specific physicochemical properties and to establish detailed experimental protocols for its synthesis and analysis, the available evidence suggests that this compound may offer advantages over creatine monohydrate in terms of solubility. Furthermore, the involvement of its constituent components in the Akt/mTOR and AMPK signaling pathways highlights its potential for modulating key cellular processes related to energy metabolism and muscle growth. This technical guide provides a foundational understanding for researchers and professionals in the fields of drug development and nutritional science.

References

The Synergistic Potential of Creatine Alpha-Ketoglutarate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the proposed mechanism of action of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Cr-AKG), a novel form of creatine. This document is intended for researchers, scientists, and drug development professionals interested in the potential synergistic effects arising from the combination of creatine and alpha-ketoglutarate. While direct, extensive research on Cr-AKG is still emerging, this paper synthesizes the well-documented individual roles of its constituent molecules to elucidate its theoretical advantages in absorption, bioenergetics, and anabolic signaling.

Executive Summary

Creatine Alpha-Ketoglutarate (Cr-AKG) is a molecular compound that binds creatine with alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. The primary hypothesis behind this formulation is to enhance the bioavailability and efficacy of creatine by leveraging the metabolic properties of AKG. Theoretically, this combination may offer improved solubility and absorption, leading to greater intramuscular creatine concentrations. Furthermore, the dual contribution of creatine to the phosphocreatine (B42189) system and AKG to the Krebs cycle and amino acid metabolism suggests a multi-faceted approach to enhancing cellular energy production and promoting an anabolic environment. This guide will delve into the distinct and combined mechanisms of creatine and AKG, present available quantitative data from related studies, detail relevant experimental protocols, and visualize the key signaling pathways involved.

The Dual Components: A Foundation for Synergy

The mechanism of action of Cr-AKG is best understood by first examining its two components.

Creatine: The Phosphagen System Powerhouse

Creatine is a naturally occurring compound crucial for the rapid regeneration of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] Its primary role is within the phosphocreatine (PCr) system.[1]

  • ATP Regeneration: During intense physical activity, ATP is hydrolyzed to adenosine diphosphate (B83284) (ADP), releasing energy. PCr donates its phosphate (B84403) group to ADP, rapidly regenerating ATP in a reaction catalyzed by creatine kinase.[2]

  • Anabolic Signaling: Creatine supplementation has been shown to influence anabolic signaling pathways, including the Akt/mTOR pathway, which is a central regulator of muscle protein synthesis and hypertrophy.[3][4] It may also increase the expression of insulin-like growth factor 1 (IGF-1).[3]

Alpha-Ketoglutarate: A Metabolic Hub

Alpha-ketoglutarate is a vital intermediate in the Krebs (citric acid) cycle, a central pathway in cellular respiration for energy production.[5]

  • Krebs Cycle Intermediate: AKG's position in the Krebs cycle allows it to contribute to the cellular energy pool.

  • Amino Acid Precursor: AKG serves as a precursor for the synthesis of several amino acids, including glutamate (B1630785) and glutamine, which are essential for muscle growth and immune function.[6]

  • Nitrogen Scavenging: AKG can combine with ammonia, a toxic byproduct of metabolism, to form glutamate, thus aiding in its removal.[7]

  • mTOR Pathway Modulation: AKG has been shown to activate the mTOR signaling pathway, a key regulator of cell growth and protein synthesis.[8][9]

Proposed Mechanism of Action of Creatine Alpha-Ketoglutarate

The combination of creatine and AKG into a single molecule is theorized to offer several advantages over traditional creatine monohydrate.

Enhanced Bioavailability and Absorption

A primary proposed benefit of Cr-AKG is improved absorption and bioavailability. It is suggested that AKG is readily absorbed by the intestines, potentially reducing the gastrointestinal distress sometimes associated with creatine monohydrate.[6] The theory posits that by binding creatine to the more easily absorbed AKG, creatine can be more efficiently transported into the bloodstream and subsequently into muscle cells.[6][7] Some sources even suggest that Cr-AKG may be taken up directly by muscle cells without relying on creatine transporters.[6] However, it is crucial to note that direct scientific evidence and clinical trials specifically comparing the pharmacokinetics of Cr-AKG to creatine monohydrate are currently limited.

Synergistic Effects on Cellular Energy and Performance

The dual nature of Cr-AKG suggests a two-pronged approach to enhancing athletic performance. While the creatine component directly fuels the phosphocreatine system for short bursts of high-intensity activity, the AKG moiety can support sustained energy production through its role in the Krebs cycle.[10]

A study investigating the effects of a supplement containing creatine and Arginine Alpha-Ketoglutarate (A-AKG) provides the closest available quantitative data to the potential effects of Cr-AKG. While not a direct study of Cr-AKG, the findings suggest that combining creatine with a Krebs cycle intermediate may offer performance benefits.

Quantitative Data

Direct quantitative data from clinical trials specifically on Creatine Alpha-Ketoglutarate is scarce in the current body of scientific literature. However, a study by Little et al. (2008) on a supplement containing Creatine and Arginine Alpha-Ketoglutarate (A-AKG) offers valuable insights into the potential synergistic effects.

Table 1: Performance Metrics from a 10-day Supplementation Study (Creatine + A-AKG vs. Creatine alone vs. Placebo) [11][12]

Performance MetricCreatine + A-AKG GroupCreatine Monohydrate GroupPlacebo Group
Bench Press Repetitions (pre vs. post) 30.9 ± 6.6 vs. 34.9 ± 8.7 (p < .01)27.6 ± 5.9 vs. 31.0 ± 7.6 (p < .01)26.8 ± 5.0 vs. 27.1 ± 6.3
Peak Power Output (Watts) (pre vs. post) 741 ± 112 vs. 794 ± 92 (p < .01)722 ± 138 vs. 730 ± 144696 ± 63 vs. 705 ± 77
Total Body Mass (kg) (pre vs. post) 79.9 ± 13.0 vs. 81.1 ± 13.879.9 ± 13.0 vs. 81.1 ± 13.8 (p < .01)No significant change

Data presented as mean ± standard deviation.

The results from this study suggest that the combination of creatine with A-AKG led to a significant improvement in peak power output, an effect not observed with creatine monohydrate alone.[11][12] Both creatine groups showed significant improvements in muscle endurance (bench press repetitions).[11][12]

Experimental Protocols

To rigorously evaluate the mechanism of action and efficacy of Creatine Alpha-Ketoglutarate, a series of well-defined experimental protocols are necessary. The following methodologies are based on established practices in creatine and sports nutrition research.

Protocol for a Pharmacokinetic and Bioavailability Study

Objective: To compare the pharmacokinetic profiles of Cr-AKG and creatine monohydrate.

Methodology:

  • Participants: Healthy, recreationally active adults.

  • Design: A randomized, double-blind, crossover study design.

  • Procedure:

    • Participants will ingest a standardized dose of either Cr-AKG or creatine monohydrate.

    • Blood samples will be collected at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-ingestion.

    • Plasma will be analyzed for creatine and AKG concentrations using a validated method such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis.[13][14][15]

  • Outcome Measures:

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Area under the plasma concentration-time curve (AUC).

Protocol for Assessing Intramuscular Creatine and Phosphocreatine Levels

Objective: To determine the effect of Cr-AKG supplementation on intramuscular creatine and phosphocreatine stores.

Methodology:

  • Participants: Healthy adults.

  • Design: A randomized, placebo-controlled trial.

  • Procedure:

    • Participants will undergo a muscle biopsy from the vastus lateralis at baseline and after a supplementation period (e.g., 28 days) with either Cr-AKG or a placebo.

    • Muscle tissue samples will be analyzed for creatine, phosphocreatine, and total creatine content using established biochemical assays or High-Resolution Magic Angle Spinning (HR-MAS) 1H NMR spectroscopy.

  • Outcome Measures:

    • Change in intramuscular creatine concentration.

    • Change in intramuscular phosphocreatine concentration.

    • Change in total intramuscular creatine concentration.

Protocol for Evaluating Performance and Muscle Hypertrophy

Objective: To assess the effects of Cr-AKG supplementation on exercise performance and muscle growth.

Methodology:

  • Participants: Resistance-trained individuals.

  • Design: A randomized, double-blind, placebo-controlled trial over an 8-12 week period.

  • Procedure:

    • Participants will follow a structured resistance training program.

    • Supplementation with either Cr-AKG or a placebo will be administered daily.

    • Performance tests (e.g., one-repetition maximum [1-RM] for bench press and squat, Wingate test for peak and average power) will be conducted at baseline and at the end of the study.[16]

    • Muscle hypertrophy will be assessed using direct imaging techniques such as Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DXA) to measure muscle cross-sectional area or lean body mass.[17][18][19]

  • Outcome Measures:

    • Changes in 1-RM strength.

    • Changes in peak and average power output.

    • Changes in muscle cross-sectional area or lean body mass.

Visualization of Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the proposed synergistic mechanism of Creatine Alpha-Ketoglutarate.

Creatine_Metabolism cluster_creatine Creatine Component cluster_akg Alpha-Ketoglutarate Component cluster_cell Muscle Cell Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase mTOR mTOR Pathway Creatine->mTOR Influences ATP ATP PCr->ATP Rapid Phosphate Donation ADP ADP ATP->ADP Muscle Contraction Muscle_Protein_Synthesis Muscle Protein Synthesis ATP->Muscle_Protein_Synthesis ADP->ATP AKG Alpha-Ketoglutarate Krebs Krebs Cycle AKG->Krebs Energy Production Glutamine Glutamine/Glutamate AKG->Glutamine Amino Acid Synthesis AKG->mTOR Activation mTOR->Muscle_Protein_Synthesis Stimulates Cr_AKG Creatine Alpha-Ketoglutarate Absorption Enhanced Absorption Cr_AKG->Absorption Absorption->Creatine Absorption->AKG Experimental_Workflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_post_testing Phase 3: Post-Intervention Testing cluster_analysis Phase 4: Data Analysis Recruitment Participant Recruitment Baseline Baseline Testing (Strength, Power, Body Comp, Blood Draw, Muscle Biopsy) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Cr-AKG Supplementation + Training Randomization->Group_A Group_B Group B: Creatine Monohydrate + Training Randomization->Group_B Group_C Group C: Placebo + Training Randomization->Group_C Post_Testing Post-Testing (Strength, Power, Body Comp, Blood Draw, Muscle Biopsy) Group_A->Post_Testing Group_B->Post_Testing Group_C->Post_Testing Data_Analysis Statistical Analysis (Comparison of outcomes between groups) Post_Testing->Data_Analysis mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) Akt Akt Growth_Factors->Akt Creatine Creatine Creatine->Akt Influences AKG Alpha-Ketoglutarate mTORC1 mTORC1 AKG->mTORC1 Activates Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Muscle Protein Synthesis & Hypertrophy p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibits Inhibition

References

Creatine AKG vs. Creatine Monohydrate: A Technical Examination of Theoretical Advantages

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the theoretical advantages of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) over the conventional and well-researched Creatine Monohydrate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical and physiological distinctions that underpin the purported benefits of this compound. While clinical and direct comparative research is limited, this guide synthesizes existing knowledge of each component to build a robust theoretical framework.

Executive Summary

Creatine Monohydrate is the most studied form of creatine, with a well-established safety and efficacy profile for enhancing high-intensity exercise performance and increasing lean body mass.[1][2] However, its relatively low solubility and potential for gastrointestinal distress in some individuals have led to the development of alternative forms, such as Creatine Alpha-Ketoglutarate (this compound).

This compound is a molecular salt of creatine and alpha-ketoglutaric acid. The theoretical advantages of this compound are predicated on the individual and synergistic properties of its constituent parts. These potential benefits include enhanced solubility, improved bioavailability and absorption, and a dual-role functionality stemming from the metabolic activities of both creatine and alpha-ketoglutarate. This guide will dissect these theoretical advantages, present available quantitative data, and propose experimental protocols for their validation.

Physicochemical Properties: The Solubility Question

A significant theoretical advantage of this compound lies in its potential for greater aqueous solubility compared to Creatine Monohydrate. The latter is known for its relatively poor solubility in water, which can affect its dissolution rate and potentially lead to gastrointestinal discomfort.

Theoretical Advantage: By bonding creatine with alpha-ketoglutaric acid, a more soluble organic acid, it is hypothesized that the overall solubility of the creatine compound is increased. Improved solubility could lead to more efficient absorption in the gastrointestinal tract and may reduce the incidence of side effects such as bloating or cramping.[3]

Quantitative Data Summary:

CompoundTemperature (°C)Solubility (g/L)pH of Saturated SolutionReference
Creatine Monohydrate2014~7.0[4]
Creatine Citrate (B86180)20293.2[4]
Creatine Pyruvate20542.6[4]

This table illustrates the principle that creatine salts can exhibit higher solubility than creatine monohydrate, a principle that theoretically extends to this compound.

Proposed Experimental Protocol for Solubility Determination:

A standardized protocol to definitively determine and compare the solubility of this compound and Creatine Monohydrate would involve the following steps:

  • Preparation of Saturated Solutions: An excess amount of both this compound and Creatine Monohydrate would be added to a fixed volume of deionized water at a controlled temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures).

  • Equilibration: The solutions would be stirred for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solute would be removed by centrifugation and filtration.

  • Quantification: The concentration of creatine in the supernatant would be determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility would be expressed in g/L or mol/L, and a statistical comparison between the two compounds would be performed.

Bioavailability and Absorption: A Tale of Two Molecules

The primary rationale for developing alternative creatine forms is to enhance bioavailability. This compound is theorized to offer superior absorption through multiple mechanisms.

Theoretical Advantages:

  • Enhanced Intestinal Permeability: The presence of alpha-ketoglutarate may improve the absorption of creatine. AKG is a key intermediate in the Krebs cycle and has its own transport mechanisms in the intestine, which could potentially facilitate the uptake of the entire this compound molecule or its dissociated components.[5]

  • Reduced Gastric Degradation: While creatine monohydrate is relatively stable in stomach acid, some claims suggest that the AKG salt form offers even greater stability, further minimizing the conversion of creatine to its inactive byproduct, creatinine (B1669602).[3] However, research indicates that creatine monohydrate is already highly stable at the low pH of stomach acid.[6]

  • Alternative Cellular Uptake Pathways: Some sources propose that this compound may not be solely reliant on the primary creatine transporter, SLC6A8, for cellular entry.[7] This is a significant claim, as the expression and activity of this transporter are key determinants of creatine uptake into muscle and brain tissue.[8] However, this hypothesis requires substantial scientific validation.

Proposed Experimental Protocol for In Vivo Bioavailability Study:

A randomized, double-blind, crossover study in human participants would be the gold standard for comparing the bioavailability of this compound and Creatine Monohydrate.

  • Participant Recruitment: A cohort of healthy, adult participants would be recruited.

  • Study Design: Participants would receive equimolar doses of this compound and Creatine Monohydrate, with a washout period between treatments.

  • Blood Sampling: Serial blood samples would be collected over a 24-hour period following ingestion.

  • Urine Collection: 24-hour urine samples would be collected to quantify creatine and creatinine excretion.

  • Pharmacokinetic Analysis: Plasma creatine concentrations would be measured to determine key pharmacokinetic parameters, including Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve).

  • Bioavailability Calculation: Relative bioavailability of this compound would be calculated by comparing its AUC to that of Creatine Monohydrate.

Synergistic Metabolic Roles: The Dual-Action Hypothesis

Beyond potential improvements in creatine delivery, the alpha-ketoglutarate moiety of this compound is itself a metabolically active compound, leading to the hypothesis of synergistic effects.

Theoretical Advantages:

  • Krebs Cycle Intermediate: Alpha-ketoglutarate is a crucial intermediate in the Krebs (citric acid) cycle, a central pathway in cellular energy production.[9] Supplementing with AKG could theoretically enhance the efficiency of this cycle, providing an additional pathway for ATP production.

  • Glutamine Precursor: AKG is a precursor for the synthesis of glutamate (B1630785) and glutamine, amino acids that are vital for muscle protein synthesis, immune function, and intestinal health.[5]

  • Ammonia Buffering: AKG can act as a scavenger of ammonia, a byproduct of intense exercise that can contribute to fatigue.[3]

Signaling Pathways:

The potential synergistic effects of this compound can be visualized through the intersection of the phosphocreatine (B42189) system and the Krebs cycle.

akg_creatine_synergy cluster_creatine Phosphocreatine System cluster_akg Krebs Cycle & Related Pathways Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase ATP_regen ATP Regeneration PCr->ATP_regen High-Intensity Exercise AKG Alpha-Ketoglutarate Krebs Krebs Cycle AKG->Krebs Energy Production Glutamine Glutamine Synthesis AKG->Glutamine Anabolism Ammonia Ammonia Buffering AKG->Ammonia CreatineAKG This compound (Oral Administration) Absorption Intestinal Absorption CreatineAKG->Absorption Absorption->Creatine Absorption->AKG

Theoretical synergistic pathways of this compound.

Experimental Workflows and Logical Relationships

To systematically evaluate the theoretical advantages of this compound, a structured experimental workflow is necessary.

experimental_workflow cluster_physicochemical Physicochemical Characterization cluster_invitro In Vitro & Ex Vivo Models cluster_invivo In Vivo Human Studies Solubility Solubility Assay (HPLC) CellCulture Caco-2 Cell Permeability Solubility->CellCulture Stability Stability Assay (pH, Temp) Stability->CellCulture Transporter SLC6A8 Interaction Assay CellCulture->Transporter PK Pharmacokinetic Study (Blood/Urine Analysis) Transporter->PK Ergogenic Ergogenic Effects (Performance Testing) PK->Ergogenic start Hypothesis: This compound > Creatine Monohydrate start->Solubility start->Stability

A logical workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

The theoretical advantages of this compound over Creatine Monohydrate—namely enhanced solubility, bioavailability, and synergistic metabolic effects—are compelling from a biochemical and physiological standpoint. However, it is crucial to emphasize that these advantages remain largely theoretical due to a lack of direct, quantitative, and peer-reviewed comparative studies.

The supplement industry has posited that binding creatine to AKG could lead to significant improvements in its delivery and uptake.[9] While anecdotal reports and preliminary data suggest potential benefits such as improved muscle uptake and reduced gastrointestinal discomfort, rigorous clinical studies are needed for validation.[10]

Future research should focus on conducting the proposed experimental protocols outlined in this guide to provide the necessary data for a definitive comparison. Such studies would not only validate or refute the theoretical claims but also elucidate the precise mechanisms of action of this compound. Until such research is available, Creatine Monohydrate remains the gold standard for creatine supplementation, backed by a vast body of scientific evidence.

References

Endogenous Synthesis of Alpha-Ketoglutarate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-ketoglutarate (B1197944) (AKG), a pivotal intermediate in cellular metabolism, sits (B43327) at the crossroads of carbon and nitrogen metabolism. It is a key component of the tricarboxylic acid (TCA) cycle, a central hub for amino acid synthesis and degradation, and a crucial signaling molecule. Understanding the endogenous pathways that govern AKG homeostasis is therefore critical for researchers in basic science and drug development. This technical guide provides an in-depth overview of the core synthesis pathways of AKG, detailed experimental protocols for its quantification and the measurement of related enzyme activities, and quantitative data to support experimental design and interpretation.

Introduction

Alpha-ketoglutarate, also known as 2-oxoglutarate, is a five-carbon dicarboxylic acid that plays a central role in a multitude of cellular processes. Beyond its well-established function in the TCA cycle for energy production, AKG is a key precursor for the synthesis of several amino acids, including glutamate (B1630785), glutamine, proline, and arginine. It also acts as a nitrogen scavenger, transporting nitrogen from peripheral tissues to the liver for urea (B33335) synthesis. Furthermore, AKG is an essential cofactor for a class of enzymes known as α-KG-dependent dioxygenases, which are involved in diverse processes such as collagen synthesis, fatty acid metabolism, and epigenetic regulation through DNA and histone demethylation. Given its multifaceted roles, the dysregulation of AKG metabolism has been implicated in various pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders. This guide will explore the primary endogenous pathways responsible for the synthesis of this critical metabolite.

Core Synthesis Pathways of Alpha-Ketoglutarate

The intracellular pool of alpha-ketoglutarate is maintained through three primary metabolic pathways: the tricarboxylic acid (TCA) cycle, glutaminolysis, and the transamination of various amino acids. The contribution of each pathway to the overall AKG pool can vary depending on the cell type, metabolic state, and nutrient availability.

Tricarboxylic Acid (TCA) Cycle

The canonical source of AKG is the TCA cycle, a series of mitochondrial enzymatic reactions that oxidize acetyl-CoA to generate reducing equivalents for ATP production. In this cycle, isocitrate is oxidatively decarboxylated to yield AKG. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH).

There are three main isoforms of IDH in mammalian cells:

  • IDH1: A NADP⁺-dependent enzyme located in the cytoplasm and peroxisomes.

  • IDH2: A NADP⁺-dependent enzyme found in the mitochondria.

  • IDH3: A NAD⁺-dependent enzyme that is a key component of the mitochondrial TCA cycle.

The IDH3-catalyzed reaction is a critical regulatory point in the TCA cycle and is allosterically regulated by the cellular energy status.

Regulation of Isocitrate Dehydrogenase: The activity of mitochondrial IDH3 is finely tuned by the energy state of the cell. It is allosterically activated by ADP and Ca²⁺, signaling a low energy state and the need for increased metabolic flux through the TCA cycle. Conversely, it is inhibited by high levels of ATP and NADH, which indicate an energy-replete state. Low concentrations of ATP can paradoxically activate the enzyme by mimicking ADP's binding to the allosteric site.

TCA_Cycle_AKG_Synthesis Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase IDH3 Isocitrate Dehydrogenase 3 (IDH3) Isocitrate->IDH3 AKG Alpha-Ketoglutarate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate AcetylCoA Acetyl-CoA AcetylCoA->Citrate Citrate Synthase IDH3->AKG NAD+ -> NADH CO2 ADP ADP ADP->IDH3 activates ATP_inhibitor ATP ATP_inhibitor->IDH3 inhibits NADH_inhibitor NADH NADH_inhibitor->IDH3 inhibits

Figure 1: Synthesis of Alpha-Ketoglutarate via the TCA Cycle.
Glutaminolysis

Glutaminolysis is a major anaplerotic pathway that replenishes TCA cycle intermediates, and it is a significant source of AKG, particularly in rapidly proliferating cells such as cancer cells. This pathway involves the conversion of glutamine to glutamate, which is then converted to AKG.

The two key enzymatic steps are:

  • Glutaminase (B10826351) (GLS): This enzyme catalyzes the hydrolysis of glutamine to glutamate and ammonia. There are two major isoforms, GLS1 (kidney-type) and GLS2 (liver-type), which exhibit different tissue distributions and regulatory properties.

  • Glutamate Dehydrogenase (GDH): This mitochondrial enzyme catalyzes the reversible oxidative deamination of glutamate to AKG, producing NADH or NADPH and ammonia. Alternatively, aminotransferases can also convert glutamate to AKG.

Regulation of Glutaminolysis: Glutamate dehydrogenase is a highly regulated enzyme. It is allosterically activated by ADP and leucine, indicating a need for energy and building blocks. Conversely, GDH is potently inhibited by GTP and ATP, signaling an energy-rich state. Palmitoyl-CoA and certain steroid hormones also act as inhibitors. The activity of glutaminase is also subject to regulation, with ADP being an allosteric activator.

Glutaminolysis_Pathway Glutamine Glutamine GLS Glutaminase (GLS) Glutamine->GLS Glutamate Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH AKG Alpha-Ketoglutarate GLS->Glutamate H2O -> NH3 GDH->AKG NAD(P)+ -> NAD(P)H NH3 ADP_activator ADP ADP_activator->GDH activates GTP_inhibitor GTP GTP_inhibitor->GDH inhibits Leucine_activator Leucine Leucine_activator->GDH activates

Figure 2: Synthesis of Alpha-Ketoglutarate via Glutaminolysis.
Transamination of Amino Acids

Transamination reactions, catalyzed by aminotransferases (also known as transaminases), provide a direct link between amino acid metabolism and the TCA cycle. In these reversible reactions, an amino group is transferred from an amino acid to an α-keto acid, typically AKG, to form glutamate and a new α-keto acid. Conversely, glutamate can donate its amino group to various α-keto acids to generate new amino acids and regenerate AKG.

Key aminotransferases involved in AKG metabolism include:

  • Aspartate Aminotransferase (AST): Catalyzes the interconversion of aspartate and AKG to oxaloacetate and glutamate.

  • Alanine (B10760859) Aminotransferase (ALT): Catalyzes the interconversion of alanine and AKG to pyruvate (B1213749) and glutamate.

Through these and other transamination reactions involving various amino acids, the cellular pool of AKG is dynamically maintained and integrated with amino acid homeostasis.

Transamination_Pathway cluster_reaction1 cluster_reaction2 AminoAcid Amino Acid Aminotransferase Aminotransferase (e.g., AST, ALT) AminoAcid->Aminotransferase AlphaKetoAcid α-Keto Acid AKG Alpha-Ketoglutarate AKG->Aminotransferase Glutamate Glutamate Aminotransferase->AlphaKetoAcid Aminotransferase->Glutamate

Figure 3: Synthesis of Alpha-Ketoglutarate via Transamination.

Quantitative Data Summary

The following tables provide a summary of quantitative data related to AKG synthesis, including enzyme kinetic parameters and physiological concentrations. These values can vary depending on the specific tissue, organism, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in AKG Synthesis
EnzymeOrganism/TissueSubstrateK_m_V_max_Reference(s)
Isocitrate Dehydrogenase 3 (IDH3) Bovine Adrenalα-Ketoglutarate0.190 mM-
Bovine AdrenalCoA0.012 mM-
Bovine AdrenalNAD⁺0.025 mM-
Glutamate Dehydrogenase (GDH) Bovine LiverGlutamate3 mM (pH 8.0)-
Bovine Liverα-Ketoglutarate30 mM (pH 6.0)-
Human (hGDH1)Glutamate~3x higher than hGDH2160 µmol/min/mg
Human (hGDH2)GlutamateLower than hGDH1160 µmol/min/mg
Mouse Liver (with NAD⁺)Glutamate1.92 mM1.26 µmol/mL/min
Mouse Liver (with NADP⁺)Glutamate1.66 mM0.51 µmol/mL/min

Note: Vmax values are often context-dependent and not always reported in a standardized manner.

Table 2: Reported Concentrations of Alpha-Ketoglutarate
Biological SampleOrganismConcentrationReference(s)
Human PlasmaHuman40-100 ng/mL
Rat PlasmaRatAcute HE: 19.07 ± 7.09 µM
Rat LiverRatAcute HE: 0.01 ± 0.00 nmol/mg protein
Rat KidneyRatAcute HE: 0.40 ± 0.45 nmol/mg protein
Rat BrainRatAcute HE: 0.007 ± 0.006 nmol/mg protein
C2C12 Cells (in vitro)MouseEffective concentrations 0.1-1.0 mM

Experimental Protocols

Accurate measurement of AKG and the activity of its synthesizing enzymes is crucial for studying its metabolic roles. This section provides detailed methodologies for key experiments.

Quantification of Alpha-Ketoglutarate

This method is based on an enzymatic reaction that produces a colored product proportional to the AKG concentration.

Principle: AKG is converted to glutamate in a reaction that consumes a chromogenic substrate, leading to a decrease in absorbance, or it is part of a coupled reaction that generates a colored product.

Materials:

  • AKG Assay Kit (e.g., from Cayman Chemical, Cell Biolabs)

  • 96-well microplate

  • Microplate reader

  • Sample (e.g., plasma, tissue homogenate, cell lysate)

  • AKG Standard

Protocol:

  • Sample Preparation:

    • Plasma: Collect blood with an anticoagulant, centrifuge to separate plasma.

    • Tissue: Homogenize ~200 mg of tissue in 1 mL of ice-cold 1X Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Cells: Harvest cells and resuspend in ice-cold Assay Buffer. Lyse the cells by sonication or homogenization. Centrifuge to remove debris.

  • Standard Curve Preparation: Prepare a series of AKG standards by diluting the stock solution according to the kit manufacturer's instructions.

  • Assay Procedure:

    • Add 50 µL of standards and samples to separate wells of the 96-well plate.

    • Prepare a Reaction Mix containing the necessary enzymes and substrates as per the kit protocol.

    • Add 150 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 60-180 minutes, protected from light.

  • Measurement: Read the absorbance at the specified wavelength (e.g., 540-570 nm) using a microplate reader.

  • Calculation: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of AKG in the samples from the linear regression of the standard curve.

This method offers higher sensitivity compared to colorimetric assays.

Principle: Similar to the colorimetric assay, a coupled enzymatic reaction produces a fluorescent product.

Materials:

  • AKG Fluorometric Assay Kit

  • 96-well black microplate

  • Fluorescence microplate reader

  • Sample and AKG Standard

Protocol:

  • Sample and Standard Preparation: Follow the same procedures as for the colorimetric assay.

  • Assay Procedure:

    • Add samples and standards to the wells.

    • Add the Reaction Mix provided in the kit.

    • Incubate as recommended by the manufacturer (e.g., 30-60 minutes at 37°C).

  • Measurement: Measure the fluorescence at the specified excitation and emission wavelengths.

  • Calculation: Calculate the AKG concentration based on the standard curve.

LC-MS/MS is the gold standard for accurate and sensitive quantification of metabolites.

Principle: AKG is separated by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.

Materials:

  • LC-MS/MS system

  • Appropriate LC column (e.g., C18 or HILIC)

  • Mobile phases (e.g., acetonitrile, water with formic acid)

  • Internal standard (e.g., ¹³C-labeled AKG)

  • Sample and AKG Standard

Protocol:

  • Sample Preparation:

    • Plasma: Protein precipitation is typically required. Add a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing the internal standard to the plasma sample. Vortex and centrifuge to pellet the proteins. The supernatant is then analyzed.

    • Cell/Tissue Extracts: Homogenize in a suitable solvent (e.g., 80% methanol) containing the internal standard. Centrifuge to remove debris.

  • LC Separation: Inject the prepared sample onto the LC column. Use a gradient elution to separate AKG from other metabolites.

  • MS/MS Detection: Use multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transition for AKG and its internal standard.

  • Quantification: Create a standard curve by analyzing known concentrations of AKG. The concentration of AKG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Enzyme Activity

Principle: The activity of IDH is determined by measuring the rate of NAD⁺ or NADP⁺ reduction to NADH or NADPH, respectively, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer or microplate reader

  • Cuvettes or 96-well UV-transparent plate

  • Reaction buffer (e.g., Tris-HCl)

  • Isocitrate solution

  • NAD⁺ or NADP⁺ solution

  • Enzyme source (e.g., tissue homogenate, purified enzyme)

Protocol:

  • Prepare Reaction Mixture: In a cuvette or well, combine the reaction buffer, isocitrate, and NAD⁺/NADP⁺.

  • Initiate Reaction: Add the enzyme source to the reaction mixture to start the reaction.

  • Measure Absorbance: Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate Activity: The rate of change in absorbance is proportional to the enzyme activity. Use the molar extinction coefficient of NADH/NADPH (6220 M⁻¹cm⁻¹) to calculate the rate of product formation.

Principle: The activity of GDH is measured by monitoring the reduction of NAD(P)⁺ to NAD(P)H at 340 nm in the presence of glutamate.

Materials:

  • Spectrophotometer or microplate reader

  • Reaction buffer

  • Glutamate solution

  • NAD⁺ or NADP⁺ solution

  • Enzyme source

Protocol:

  • Prepare Reaction Mixture: Combine the reaction buffer, glutamate, and NAD(P)⁺.

  • Initiate Reaction: Add the enzyme source.

  • Measure Absorbance: Monitor the increase in absorbance at 340 nm.

  • Calculate Activity: Calculate the enzyme activity based on the rate of NAD(P)H formation.

Experimental Workflows

The following diagrams illustrate the general workflows for the quantification of AKG and the measurement of enzyme activity.

AKG_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Sample Biological Sample (Plasma, Tissue, Cells) Homogenization Homogenization / Lysis Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Add_Samples Add Samples Supernatant->Add_Samples Plate 96-well Plate Add_Reagents Add Reaction Mix Plate->Add_Reagents Add_Standards Add Standards Add_Standards->Plate Add_Samples->Plate Incubation Incubate at 37°C Add_Reagents->Incubation Measurement Measure Absorbance or Fluorescence Incubation->Measurement Standard_Curve Generate Standard Curve Measurement->Standard_Curve Calculation Calculate AKG Concentration Standard_Curve->Calculation

Figure 4: General Workflow for Alpha-Ketoglutarate Quantification.

Enzyme_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme_Source Enzyme Source (e.g., Tissue Homogenate) Initiate Initiate Reaction (Add Enzyme Source) Enzyme_Source->Initiate Reaction_Mix Prepare Reaction Mixture (Buffer, Substrate, Cofactor) Reaction_Mix->Initiate Monitor Monitor Absorbance Change (e.g., at 340 nm) Initiate->Monitor Rate Calculate Rate of Reaction (ΔAbs / Δtime) Monitor->Rate Activity Calculate Enzyme Activity (Using Molar Extinction Coefficient) Rate->Activity

Whitepaper: The Central Role of Alpha-Ketoglutarate in the Krebs Cycle and Beyond: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Alpha-ketoglutarate (B1197944) (AKG), also known as 2-oxoglutarate, is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] Beyond its canonical role in mitochondrial respiration, AKG serves as a critical nexus, linking carbon and nitrogen metabolism, and acts as a key signaling molecule and enzymatic cofactor.[2] This technical guide provides an in-depth examination of AKG's function within the Krebs cycle, the regulation of its enzymatic machinery, and its broader implications as a metabolic hub. We present quantitative data, detailed experimental protocols for AKG-related assays, and visual diagrams of key pathways to offer a comprehensive resource for professionals in biomedical research and drug development.

Core Role of Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate occupies a central position in the Krebs cycle, which occurs in the mitochondrial matrix of eukaryotic cells.[3][4] Its formation and subsequent conversion are critical steps that generate reducing equivalents for the electron transport chain and serve as a major point of metabolic regulation.

Formation of Alpha-Ketoglutarate from Isocitrate

Alpha-ketoglutarate is produced in the third step of the Krebs cycle through the oxidative decarboxylation of isocitrate.[5] This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[6] The process involves the oxidation of isocitrate to oxalosuccinate, which is then decarboxylated to form the five-carbon molecule, alpha-ketoglutarate, releasing a molecule of carbon dioxide (CO₂) and reducing NAD⁺ to NADH.[5]

Oxidative Decarboxylation to Succinyl-CoA

Following its formation, AKG undergoes a second oxidative decarboxylation reaction, converting it to succinyl-CoA.[7] This reaction is the fourth step of the cycle and is catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC).[8][9] Structurally and mechanistically similar to the pyruvate (B1213749) dehydrogenase complex, KGDHC utilizes coenzyme A (CoA) and NAD⁺ to produce succinyl-CoA, CO₂, and another molecule of NADH.[10][11] This step is a rate-limiting and irreversible reaction within the TCA cycle, making it a critical point of control.[11][12]

Krebs_Cycle_Focus Figure 1: Position of Alpha-Ketoglutarate in the Krebs Cycle Isocitrate Isocitrate (C6) edge_isocitrate_akg Isocitrate Dehydrogenase Isocitrate->edge_isocitrate_akg AKG Alpha-Ketoglutarate (C5) edge_akg_succinyl α-Ketoglutarate Dehydrogenase Complex (KGDHC) AKG->edge_akg_succinyl SuccinylCoA Succinyl-CoA (C4) edge_isocitrate_akg->AKG NADH1 NADH + H+ edge_isocitrate_akg->NADH1 CO2_1 CO2 edge_isocitrate_akg->CO2_1 edge_akg_succinyl->SuccinylCoA NADH2 NADH + H+ edge_akg_succinyl->NADH2 CO2_2 CO2 edge_akg_succinyl->CO2_2 NAD1 NAD+ NAD1->edge_isocitrate_akg NAD2 NAD+ NAD2->edge_akg_succinyl CoA CoA-SH CoA->edge_akg_succinyl

Caption: A diagram illustrating the formation and consumption of alpha-ketoglutarate in the Krebs cycle.

Regulation of Alpha-Ketoglutarate Metabolism

The cellular concentration of AKG is tightly controlled through the regulation of the enzymes that produce and consume it: isocitrate dehydrogenase (IDH) and the α-ketoglutarate dehydrogenase complex (KGDHC). This regulation is crucial for matching the rate of the Krebs cycle to the cell's energy demands.[6]

Regulation of Isocitrate Dehydrogenase (IDH)

IDH is allosterically regulated. It is activated by ADP, signaling a low energy state and the need for increased ATP production.[13] Conversely, it is inhibited by ATP and NADH, which indicate high energy levels and product accumulation, respectively.[5][13]

Regulation of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

KGDHC is a major control point in the TCA cycle.[8] Its activity is inhibited by its products, succinyl-CoA and NADH, which compete for binding sites.[8][14] The complex is also inhibited by high levels of ATP.[15] Conversely, an increase in the availability of its substrates and a high ADP/ATP ratio stimulate its activity, as does the presence of calcium ions (Ca²⁺), which is particularly important in muscle cells during contraction.[14]

KGDHC_Regulation Figure 2: Allosteric Regulation of the KGDHC Enzyme Complex AKG Alpha-Ketoglutarate KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) AKG->KGDHC SuccinylCoA Succinyl-CoA KGDHC->SuccinylCoA NADH_out NADH KGDHC->NADH_out CO2_out CO2 KGDHC->CO2_out NAD_in NAD+ NAD_in->KGDHC CoA_in CoA-SH CoA_in->KGDHC ATP ATP ATP->KGDHC NADH NADH NADH->KGDHC Succinyl_CoA_reg Succinyl-CoA Succinyl_CoA_reg->KGDHC ADP ADP ADP->KGDHC Ca2 Ca²⁺ Ca2->KGDHC

Caption: Key allosteric activators and inhibitors of the α-ketoglutarate dehydrogenase complex.

AKG as a Critical Metabolic Hub

AKG is more than just a transient intermediate; it is a central metabolic hub that connects the TCA cycle with numerous other critical cellular pathways.[12]

Anaplerotic and Cataplerotic Reactions

The Krebs cycle is an amphibolic pathway, meaning it participates in both catabolism and anabolism.[16] Intermediates can be removed for biosynthetic purposes (cataplerosis) or replenished from other sources (anaplerosis).[17] AKG is a key subject of these fluxes.

  • Cataplerosis: AKG can be drawn from the cycle to synthesize amino acids like glutamate (B1630785), glutamine, proline, and arginine.[16]

  • Anaplerosis: Conversely, AKG can be replenished from the breakdown of these same amino acids, particularly glutamate, through transamination or oxidative deamination by glutamate dehydrogenase.[18][19] This process "fills up" the Krebs cycle, enhancing its capacity.[17]

Link to Amino Acid and Nitrogen Metabolism

AKG is fundamentally linked to nitrogen metabolism through its role as a primary nitrogen scavenger.[20][21] Through transamination reactions, the amino group from various amino acids is transferred to AKG to form glutamate. This reaction allows the carbon skeletons of amino acids to enter central metabolism for energy production or gluconeogenesis.[18] Glutamate can then be used to synthesize other amino acids or be deaminated to release free ammonia (B1221849) for excretion via the urea (B33335) cycle.[22]

Role as a Dioxygenase Cofactor

AKG is an obligatory co-substrate for a large family of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases.[2][23] These enzymes are involved in a wide array of processes, including:

  • Epigenetic Regulation: Histone demethylases (e. g. , Jumonji C domain-containing enzymes) and DNA hydroxylases (TET enzymes) use AKG to catalyze the removal of methyl groups from histones and DNA, thereby regulating gene expression.[24]

  • Hypoxia Sensing: Prolyl hydroxylases (PHDs) use AKG to hydroxylate the hypoxia-inducible factor (HIF-1α).[9] Under normal oxygen levels (normoxia), hydroxylated HIF-1α is targeted for degradation. Under low oxygen (hypoxia), PHD activity is reduced, stabilizing HIF-1α and allowing it to activate genes that promote adaptation to hypoxic conditions.[12]

  • Collagen Synthesis: Prolyl-4-hydroxylase, essential for collagen maturation and stability, is another AKG-dependent dioxygenase.[2]

AKG_Hub Figure 3: Alpha-Ketoglutarate as a Central Metabolic Hub cluster_krebs Krebs Cycle cluster_aa Amino Acid & Nitrogen Metabolism cluster_dioxygenase Dioxygenase Cofactor Role AKG Alpha-Ketoglutarate SuccinylCoA Succinyl-CoA AKG->SuccinylCoA KGDHC Glutamate Glutamate AKG->Glutamate Transaminases Epigenetics Epigenetic Modification (Histone/DNA Demethylation) AKG->Epigenetics TET/JmjC Hypoxia Hypoxia Sensing (HIF-1α Regulation) AKG->Hypoxia PHDs Collagen Collagen Synthesis AKG->Collagen Prolyl Hydroxylase Isocitrate Isocitrate Isocitrate->AKG IDH Other_AA Other Amino Acids (Proline, Arginine) Glutamate->Other_AA Nitrogen Nitrogen Scavenging Glutamate->Nitrogen

Caption: AKG connects the Krebs cycle with amino acid metabolism and dioxygenase-mediated signaling.

Quantitative Metabolic Data

Precise quantification of enzyme kinetics and metabolite concentrations is essential for building accurate metabolic models and for drug development. The following tables summarize key quantitative data related to AKG metabolism.

Table 1: Michaelis-Menten Constants (Km) for α-Ketoglutarate Dehydrogenase Complex

Substrate Organism/Tissue Km Value (mM) Reference
α-Ketoglutarate Bovine Adrenals 0.190 [15]
Coenzyme A Bovine Adrenals 0.012 [15]

| NAD⁺ | Bovine Adrenals | 0.025 |[15] |

Table 2: Allosteric Regulation of Key Enzymes in AKG Metabolism

Enzyme Allosteric Activators Allosteric Inhibitors Reference
Isocitrate Dehydrogenase ADP, Ca²⁺ ATP, NADH [5][6][13]

| α-Ketoglutarate Dehydrogenase Complex | ADP, Ca²⁺ | ATP, NADH, Succinyl-CoA |[8][14][15] |

Experimental Protocols

Accurate measurement of AKG and the activity of its related enzymes is crucial for research. The following sections detail standardized protocols for these assays.

Protocol for Quantification of Alpha-Ketoglutarate

This protocol is based on a fluorometric assay kit, which offers high sensitivity suitable for cell and tissue lysates.[25][26]

  • Principle: Alpha-ketoglutarate is transaminated, leading to the generation of pyruvate. The pyruvate is then used in a subsequent reaction to convert a non-fluorescent probe into a highly fluorescent product (resorufin). The fluorescence intensity, measured at Ex/Em = 535/587 nm, is directly proportional to the AKG concentration in the sample.[26]

  • Materials:

    • AKG Assay Kit (containing AKG Assay Buffer, Probe, Enzyme Mix, and AKG Standard).

    • 96-well black microplate with a clear bottom.

    • Microplate reader capable of fluorescence measurement.

    • Phosphate-buffered saline (PBS).

    • Deproteinizing sample preparation kit or 10 kDa MWCO spin filters.

  • Sample Preparation:

    • Cell Lysate: Harvest 1-5 x 10⁶ cells and wash with cold PBS. Homogenize cells in 100 µL of AKG Assay Buffer on ice.

    • Tissue Lysate: Homogenize 10-20 mg of tissue in 100-200 µL of AKG Assay Buffer on ice.

    • Deproteinization: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. To remove proteins, which can interfere with the assay, pass the supernatant through a 10 kDa MWCO spin filter. The filtrate is the sample ready for assay.

  • Assay Procedure:

    • Standard Curve Preparation: Prepare a serial dilution of the AKG Standard (e.g., 0, 2, 4, 6, 8, 10 µM) in AKG Assay Buffer. Add 50 µL of each standard dilution to separate wells of the 96-well plate.

    • Sample Addition: Add 1-50 µL of the deproteinized sample to wells. Adjust the final volume in each well to 50 µL with AKG Assay Buffer.

    • Reaction Mix Preparation: For each well, prepare 50 µL of Reaction Mix containing:

      • 48 µL AKG Assay Buffer

      • 1 µL Probe

      • 1 µL Enzyme Mix

    • Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing standards and samples. Mix gently.

    • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

    • Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

    • Calculation: Subtract the 0 µM standard reading from all other readings. Plot the standard curve and determine the AKG concentration in the samples from the curve.

Protocol for α-Ketoglutarate Dehydrogenase Complex (KGDHC) Activity Assay

This protocol outlines a colorimetric method for measuring KGDHC activity in isolated mitochondria or tissue/cell lysates.[27][28]

  • Principle: KGDHC converts α-ketoglutarate to succinyl-CoA, which is coupled to the reduction of a probe, resulting in a colored product. The rate of color development, measured by the absorbance at 450 nm, is proportional to the KGDHC activity. One unit of activity is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 and 37°C.[27]

  • Materials:

    • KGDHC Activity Assay Kit (containing Assay Buffer, Substrate, Developer, and NADH Standard).

    • 96-well clear microplate.

    • Microplate reader capable of absorbance measurement at 450 nm.

    • Sample lysates (isolated mitochondria, cells, or tissues).

  • Sample Preparation:

    • Homogenize cells (1-5 x 10⁶) or tissue (10-20 mg) in 100-200 µL of ice-cold Assay Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. For samples with high protein content or potential background, use an ammonium (B1175870) sulfate (B86663) precipitation step or a 10 kDa spin filter to clarify.

  • Assay Procedure:

    • NADH Standard Curve: Prepare a standard curve using the provided NADH standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Add 50 µL of each standard to separate wells.

    • Sample and Background Control Wells: Add 5-50 µL of sample to two sets of wells (one for the sample measurement and one for the background control). Adjust the volume to 50 µL with Assay Buffer.

    • Reaction Mix Preparation:

      • Reaction Mix (for samples): For each well, mix 48 µL of Assay Buffer, 1 µL of Developer, and 1 µL of KGDH Substrate.

      • Background Control Mix (for background): Mix 49 µL of Assay Buffer and 1 µL of Developer (omit the substrate).

    • Reaction Initiation: Add 50 µL of the Reaction Mix to the sample and standard wells. Add 50 µL of the Background Control Mix to the background control wells.

    • Measurement: Immediately begin measuring the absorbance at 450 nm in kinetic mode every 2-3 minutes for 30-60 minutes at 37°C.

    • Calculation:

      • Plot the NADH standard curve (OD450 vs. nmol NADH).

      • Choose two time points (T1 and T2) in the linear phase of the reaction kinetic plot.

      • Calculate the change in absorbance for the sample (ΔOD_sample = A₂ - A₁) and background (ΔOD_bkg = A₂' - A₁').

      • The corrected change in absorbance is ΔOD = ΔOD_sample - ΔOD_bkg.

      • Apply the corrected ΔOD to the NADH standard curve to determine the amount of NADH (B) generated during the reaction time (ΔT = T2 - T1).

      • Calculate KGDHC activity: Activity (U/mL) = B / (ΔT * V) where V is the sample volume in mL.

Assay_Workflow Figure 4: General Experimental Workflow for Fluorometric AKG Quantification start Start: Sample Collection (Cells or Tissue) step1 1. Sample Preparation - Homogenize in Assay Buffer - Centrifuge to pellet debris start->step1 step2 2. Deproteinization (Optional but Recommended) - Use 10 kDa spin filter on supernatant step1->step2 step3 3. Plate Setup - Pipette Standards into wells - Pipette Samples into wells step2->step3 step4 4. Prepare & Add Reaction Mix (Buffer, Probe, Enzyme Mix) step3->step4 step5 5. Incubation - 37°C for 30-60 minutes - Protect from light step4->step5 step6 6. Measurement - Read fluorescence on microplate reader (Ex/Em = 535/587 nm) step5->step6 step7 7. Data Analysis - Subtract background - Plot standard curve - Calculate sample concentration step6->step7 end End: AKG Concentration Determined step7->end

Caption: A flowchart outlining the major steps for measuring alpha-ketoglutarate levels in biological samples.

Conclusion

Alpha-ketoglutarate is a cornerstone of cellular metabolism, indispensable for its central role in the Krebs cycle's energy-producing pathway. Its significance, however, extends far beyond ATP synthesis. As a critical link between carbon and nitrogen metabolism and as a required cofactor for a host of dioxygenases that regulate epigenetics and cellular responses to hypoxia, AKG stands out as a key metabolic regulator. Understanding the intricate control of AKG levels and the pathways it influences is paramount for researchers in metabolic diseases, oncology, and aging. The quantitative data and detailed protocols provided herein serve as a valuable technical resource for professionals seeking to investigate and modulate the pathways governed by this multifaceted molecule.

References

The Enigma of Creatine Alpha-Ketoglutarate: A Scientific Review of Its Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Rationale and the Reality

Creatine (B1669601) monohydrate stands as one of the most researched and effective dietary supplements for improving high-intensity exercise performance and increasing lean body mass.[1][2][3] Its mechanism of action, primarily through the saturation of intramuscular phosphocreatine (B42189) stores to accelerate ATP regeneration, is well-established.[4][5] However, its relatively low solubility and potential for gastrointestinal distress in some individuals have prompted the development of alternative creatine formulations.

Creatine AKG is a salt formed from creatine and alpha-ketoglutaric acid. The theoretical premise for its enhanced efficacy is twofold:

  • Enhanced Bioavailability: Alpha-ketoglutarate (AKG) is a key intermediate in the Krebs cycle, a fundamental pathway for cellular energy production.[6] It is suggested that binding creatine to AKG could improve its absorption from the gut and subsequent uptake into muscle cells, potentially bypassing the need for a dedicated creatine transporter.[7][8]

  • Synergistic Metabolic Effects: AKG itself is involved in various metabolic processes, including amino acid metabolism and ammonia (B1221849) detoxification.[9] The hypothesis is that the AKG component could independently contribute to enhanced energy production and reduced muscle fatigue, thus providing a synergistic effect with creatine.[9]

Despite this compelling theoretical framework, the scientific reality is that this compound remains largely uninvestigated in human clinical trials. The majority of information available comes from non-peer-reviewed sources and marketing materials.

Analysis of Pre-Clinical and Related Human Studies

Direct research on this compound is virtually non-existent in peer-reviewed literature. To provide a comprehensive overview, this review examines studies on closely related compounds and the individual components of this compound.

Studies on Combined Creatine and Arginine Alpha-Ketoglutarate (AAKG) Supplementation

The most relevant human performance studies have investigated the effects of creatine administered in conjunction with Arginine Alpha-Ketoglutarate (AAKG), not this compound. It is crucial to distinguish that these are different formulations. One notable study by Little et al. (2008) provides some insight, though its findings cannot be directly extrapolated to this compound.[10]

Table 1: Summary of Quantitative Data from Little et al. (2008) - Creatine + AAKG vs. Creatine vs. Placebo [10][11]

Outcome MeasureCr + A-AKG Group (n=12)Creatine (Cr) Group (n=11)Placebo (PLA) Group (n=12)
Bench Press Repetitions (3 sets) ↑ 12.4% (p < .01)↑ 11.9% (p < .01)No significant change
Peak Power (Wingate Test) ↑ 7.1% (p < .01)No significant changeNo significant change
Average Power (Wingate Test) No significant differenceNo significant differenceNo significant difference
Total Body Mass No significant change↑ 1.5% (p < .01)No significant change

Experimental Protocol: Little et al. (2008) [10][11]

  • Participants: Thirty-five healthy, resistance-trained men (mean age ~23 years).

  • Design: Randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol: 10 days of supplementation with one of three treatments:

    • Cr + A-AKG: 0.1 g/kg/day of creatine + 0.075 g/kg/day of Arginine Alpha-Ketoglutarate.

    • Cr: 0.1 g/kg/day of creatine.

    • Placebo: 1 g/kg/day of sucrose.

  • Outcome Measures: Body composition, muscle endurance (total repetitions in 3 sets of bench press), and peak and average power (3 repeated Wingate tests).

The results suggest that the combination of creatine and AAKG may offer a slight advantage in improving peak power output over creatine alone, while both creatine-containing supplements improved upper body muscle endurance.[10][11] However, the study's use of AAKG and a multi-ingredient supplement in the Cr + A-AKG group (also containing glutamine, taurine, BCAAs, and MCTs) makes it impossible to isolate the effects of a Creatine-AKG bond.

G cluster_0 Experimental Design: Little et al. (2008) Participants 35 Resistance-Trained Men Randomization Randomized Double-Blind Participants->Randomization Group1 Cr + A-AKG (n=12) Randomization->Group1 Group2 Creatine (n=11) Randomization->Group2 Group3 Placebo (n=12) Randomization->Group3 Supplementation 10 Days Group1->Supplementation Group2->Supplementation Group3->Supplementation PrePostTesting Pre- and Post-Testing Supplementation->PrePostTesting Outcomes Body Composition Bench Press Reps Wingate Power PrePostTesting->Outcomes

Caption: Experimental workflow for the study by Little et al. (2008).

Research on Alpha-Ketoglutarate (AKG) and Muscle Metabolism

Recent research has focused on the potential benefits of AKG as a standalone supplement. While this does not directly validate this compound, it provides a basis for the theoretical synergistic effects. One study has shown that AKG can promote skeletal muscle hypertrophy and protein synthesis through the Akt/mTOR signaling pathway in mice and C2C12 myotubes. This suggests that AKG may have anabolic properties independent of creatine.

Signaling Pathways: A Tale of Two Molecules

While no studies have elucidated the specific signaling pathways affected by this compound, we can infer the potential mechanisms based on its constituent parts.

  • Creatine: The primary mechanism is the increase in phosphocreatine (PCr) stores, which buffers ATP levels during high-intensity exercise. This leads to enhanced performance and training adaptations.[4][5]

  • Alpha-Ketoglutarate: As a crucial intermediate in the Krebs cycle, AKG directly participates in mitochondrial respiration and ATP production. Furthermore, emerging evidence suggests AKG may influence cellular signaling pathways related to protein synthesis.

The theoretical interaction would involve the Krebs cycle providing a sustained energy supply while the phosphocreatine system provides immediate energy, a potentially powerful combination for athletic performance.

G cluster_creatine Creatine Pathway cluster_akg AKG Pathway Creatine_in Creatine Ingestion PCr_stores Increased Muscle Phosphocreatine (PCr) Creatine_in->PCr_stores ATP_regen Rapid ATP Regeneration PCr_stores->ATP_regen Performance Enhanced High-Intensity Performance ATP_regen->Performance ATP_prod Sustained ATP Production AKG_in AKG Ingestion Krebs Krebs Cycle Intermediate AKG_in->Krebs Mito_resp Mitochondrial Respiration Krebs->Mito_resp Mito_resp->ATP_prod

Caption: Theoretical synergistic energy pathways of Creatine and AKG.

Bioavailability and Pharmacokinetics: The Unanswered Questions

A key marketing claim for this compound is its superior bioavailability. However, there is a complete absence of published pharmacokinetic data in humans to support this. Claims of enhanced absorption and reduced gastrointestinal distress remain anecdotal.[8][12] In contrast, creatine monohydrate has been shown to have high oral bioavailability, with nearly 99% of an ingested dose being either taken up by tissues or excreted in the urine.[13][14] Without comparative human pharmacokinetic studies, any assertion of this compound's superiority is speculative.

Conclusion and Future Directions

The current body of scientific literature does not support the claims of enhanced efficacy for Creatine Alpha-Ketoglutarate over creatine monohydrate. The theoretical benefits of improved absorption and synergistic metabolic effects are, at present, entirely unsubstantiated by direct, peer-reviewed human clinical trials. The only relevant human performance data comes from studies using a combination of creatine and Arginine AKG, which is not the same compound and was part of a multi-ingredient supplement.

For researchers, scientists, and professionals in drug development, this compound represents a compound with a plausible hypothesis but a complete lack of evidence. To ascertain its true potential, the following research is imperative:

  • Pharmacokinetic Studies: A fundamental requirement is to determine the bioavailability and pharmacokinetic profile of this compound in humans, directly comparing it to a standard dose of creatine monohydrate.

  • Placebo-Controlled Efficacy Trials: Rigorous, double-blind, placebo-controlled studies are needed to evaluate the ergogenic effects of standalone this compound on performance metrics such as strength, power, and endurance, as well as on body composition.

  • Comparative Effectiveness Trials: Direct head-to-head studies comparing this compound to creatine monohydrate are essential to validate or refute claims of superiority.

  • Mechanistic Studies: Should efficacy be established, further research into the specific molecular and signaling pathways affected by this compound would be warranted.

Until such research is conducted and published, this compound should be considered a scientifically unproven formulation. The extensive body of evidence supporting the safety and efficacy of creatine monohydrate solidifies its position as the gold standard for creatine supplementation.[14][15]

References

The Convergent Pathways of Creatine and α-Ketoglutarate: A Technical Guide to Potential Synergistic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide released today explores the potential synergistic relationship between creatine (B1669601) and alpha-ketoglutarate (B1197944) (AKG), two key molecules in cellular metabolism. This document, intended for researchers, scientists, and professionals in drug development, delves into the intricate signaling pathways and physiological effects that suggest a combined therapeutic and performance-enhancing potential. While direct evidence for synergy at the molecular level is still emerging, this paper synthesizes existing clinical and preclinical data to build a strong theoretical framework for their combined action.

Introduction

Creatine is a well-established ergogenic aid and therapeutic agent, primarily known for its role in cellular energy buffering through the phosphocreatine (B42189) system.[1] Its effects on muscle hypertrophy, strength, and neurological health are extensively documented.[2] Alpha-ketoglutarate, a critical intermediate in the Krebs cycle, is integral to energy production, amino acid metabolism, and has demonstrated roles in protein synthesis and the attenuation of muscle atrophy.[3] The theoretical basis for a synergistic interaction lies in their convergent effects on key cellular processes that govern muscle growth, energy metabolism, and mitochondrial function. This guide will explore these mechanisms, present quantitative data from human trials, and provide detailed experimental protocols for future research.

Quantitative Data from Human Clinical Trials

Clinical studies investigating the combined effects of creatine and AKG (often as arginine alpha-ketoglutarate, AAKG) have shown promising results in enhancing athletic performance. The data from these studies are summarized below for comparative analysis.

Table 1: Effects of Creatine and AAKG Supplementation on Strength and Power

StudySupplement GroupNDurationOutcome MeasurePre-Supplementation (Mean ± SD)Post-Supplementation (Mean ± SD)% Changep-value
Little et al. (2008)[4][5]Cr + AAKG1210 daysBench Press Reps (3 sets)30.9 ± 6.634.9 ± 8.7+12.9%< 0.01
Creatine (Cr)1110 daysBench Press Reps (3 sets)27.6 ± 5.931.0 ± 7.6+12.3%< 0.01
Placebo1210 daysBench Press Reps (3 sets)26.8 ± 5.027.1 ± 6.3+1.1%> 0.05
Cr + AAKG1210 daysPeak Power (Wingate)741 ± 112 W794 ± 92 W+7.2%< 0.01
Creatine (Cr)1110 daysPeak Power (Wingate)722 ± 138 W730 ± 144 W+1.1%> 0.05
Placebo1210 daysPeak Power (Wingate)696 ± 63 W705 ± 77 W+1.3%> 0.05
Boyle (2014)AAKG + Cr68 weeksIsometric Bench Press (N)572.8 ± 174.9656.1 ± 182.3+14.5%< 0.05 (vs. Control)
AAKG + Placebo68 weeksIsometric Bench Press (N)587.6 ± 163.2635.9 ± 168.9+8.2%> 0.05
Placebo68 weeksIsometric Bench Press (N)592.1 ± 158.4618.7 ± 163.1+4.5%> 0.05
Control68 weeksIsometric Bench Press (N)577.3 ± 169.5592.8 ± 171.2+2.7%> 0.05

Table 2: Effects of Creatine and AAKG Supplementation on Body Composition

StudySupplement GroupNDurationOutcome MeasurePre-Supplementation (Mean ± SD)Post-Supplementation (Mean ± SD)Changep-value
Little et al. (2008)[4][5]Cr + AAKG1210 daysTotal Body Mass (kg)79.9 ± 13.081.1 ± 13.8+1.2 kg> 0.05
Creatine (Cr)1110 daysTotal Body Mass (kg)79.9 ± 13.081.1 ± 13.8+1.2 kg< 0.01
Placebo1210 daysTotal Body Mass (kg)79.9 ± 13.081.1 ± 13.8+0.2 kg> 0.05
Boyle (2014)AAKG + Cr68 weeksFat-Free Mass (kg)62.1 ± 8.763.4 ± 9.1+1.3 kg> 0.05
AAKG + Placebo68 weeksFat-Free Mass (kg)61.8 ± 7.962.1 ± 8.1+0.3 kg> 0.05
Placebo68 weeksFat-Free Mass (kg)62.5 ± 8.262.1 ± 8.4-0.4 kg> 0.05
Control68 weeksFat-Free Mass (kg)62.3 ± 8.561.8 ± 8.7-0.5 kg> 0.05

Mechanisms of Action and Signaling Pathways

The potential synergy between creatine and AKG can be understood by examining their individual effects on key signaling pathways that regulate muscle hypertrophy and energy metabolism.

Creatine's Anabolic Signaling

Creatine has been shown to influence muscle growth through several mechanisms. It can increase the phosphorylation of key proteins in the Akt/mTOR pathway, a central regulator of protein synthesis.[6][7] Specifically, creatine supplementation has been linked to increased phosphorylation of Akt, and the downstream target p70S6K, leading to enhanced muscle protein synthesis.[6] Furthermore, creatine may promote myogenesis by increasing the mitotic activity of satellite cells, the muscle stem cells responsible for repair and growth.[[“]][9][[“]][11][12]

Creatine_Signaling Creatine Creatine IGF1 IGF-1 Creatine->IGF1 stimulates SatelliteCells Satellite Cells Creatine->SatelliteCells activates Myostatin Myostatin Creatine->Myostatin inhibits Akt Akt IGF1->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K ProteinSynthesis ↑ Muscle Protein Synthesis p70S6K->ProteinSynthesis MuscleHypertrophy Muscle Hypertrophy ProteinSynthesis->MuscleHypertrophy Myonuclei ↑ Myonuclei SatelliteCells->Myonuclei Myonuclei->MuscleHypertrophy Myostatin->MuscleHypertrophy

Creatine's influence on anabolic signaling pathways.
AKG's Role in Cellular Metabolism and Signaling

AKG, as a key Krebs cycle intermediate, directly contributes to cellular energy production. It also serves as a precursor for glutamine, an abundant amino acid in skeletal muscle that is crucial for protein synthesis.[3] Recent studies have indicated that AKG can activate the mTOR signaling pathway, thereby promoting protein synthesis in muscle cells.[13][14] Additionally, AKG may play a role in regulating cellular energy status through its influence on AMPK, a key energy sensor.

AKG_Signaling AKG Alpha-Ketoglutarate (AKG) KrebsCycle Krebs Cycle AKG->KrebsCycle Glutamine Glutamine AKG->Glutamine precursor to mTORC1 mTORC1 AKG->mTORC1 activates AMPK AMPK AKG->AMPK modulates ATP ↑ ATP Production KrebsCycle->ATP EnergyStatus Cellular Energy Status ATP->EnergyStatus ProteinSynthesis ↑ Muscle Protein Synthesis Glutamine->ProteinSynthesis mTORC1->ProteinSynthesis AMPK->EnergyStatus

AKG's central role in metabolism and signaling.
Hypothesized Synergistic Action

The potential synergy between creatine and AKG likely arises from their convergent and potentially additive or even supra-additive effects on the mTOR pathway and overall cellular energy status. By providing both a rapid energy buffer (creatine) and a key substrate for sustained energy production (AKG), their combination could lead to a more robust and sustained activation of anabolic signaling pathways.

Synergistic_Action Creatine Creatine EnergyBuffering ↑ ATP/PCr Ratio (Energy Buffering) Creatine->EnergyBuffering mTORC1 mTORC1 Activation Creatine->mTORC1 AKG Alpha-Ketoglutarate KrebsCycle ↑ Krebs Cycle Flux (Energy Production) AKG->KrebsCycle AKG->mTORC1 CellularEnergy Enhanced Cellular Energy Status EnergyBuffering->CellularEnergy KrebsCycle->CellularEnergy CellularEnergy->mTORC1 ProteinSynthesis ↑ Muscle Protein Synthesis mTORC1->ProteinSynthesis MuscleHypertrophy Muscle Hypertrophy & Performance ProteinSynthesis->MuscleHypertrophy

Hypothesized synergy of Creatine and AKG.

Experimental Protocols

To further investigate the synergistic potential of creatine and AKG, the following experimental protocols are proposed, based on established methodologies.

Human Clinical Trial Protocol

This protocol is based on the methodologies of Little et al. (2008) and Boyle (2014).[4][5]

  • Objective: To determine the effects of combined creatine and AKG supplementation on muscular strength, power, and body composition during a resistance training program.

  • Participants: Healthy, resistance-trained males and females, aged 18-30.

  • Design: A double-blind, placebo-controlled, randomized design with three parallel groups:

    • Creatine + AKG (e.g., 5g Creatine Monohydrate + 5g AAKG)

    • Creatine Monohydrate (5g) + Placebo (5g maltodextrin)

    • Placebo (10g maltodextrin)

  • Supplementation Protocol: Daily supplementation for 8 weeks. On training days, supplements are consumed pre- and post-workout. On non-training days, consumed at similar times.

  • Resistance Training Program: A supervised, periodized, whole-body resistance training program performed 3-4 days per week for 8 weeks.

  • Outcome Measures:

    • Primary: 1-repetition maximum (1RM) on bench press and squat; Peak power output during a Wingate test.

    • Secondary: Body composition (DEXA), muscle thickness (ultrasound), and dietary analysis.

  • Data Analysis: Two-way repeated measures ANOVA to assess group x time interactions.

Clinical_Trial_Workflow Recruitment Participant Recruitment Baseline Baseline Testing (1RM, Power, DEXA) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1: Cr + AKG Randomization->Group1 Group2 Group 2: Cr + Placebo Randomization->Group2 Group3 Group 3: Placebo Randomization->Group3 Intervention 8-Week Intervention: Supplementation + Resistance Training Group1->Intervention Group2->Intervention Group3->Intervention PostTesting Post-Intervention Testing Intervention->PostTesting Analysis Data Analysis PostTesting->Analysis

Workflow for a human clinical trial.
In Vitro Myoblast Differentiation and Protein Synthesis Assay

  • Objective: To assess the direct effects of creatine and AKG, alone and in combination, on myoblast differentiation and protein synthesis.

  • Cell Line: C2C12 myoblasts.

  • Experimental Groups:

    • Control (standard differentiation media)

    • Creatine (e.g., 5 mM)

    • AKG (e.g., 2 mM)

    • Creatine (5 mM) + AKG (2 mM)

  • Protocol:

    • Culture C2C12 myoblasts to confluence in growth media.

    • Induce differentiation by switching to differentiation media containing the respective treatments.

    • After 48-72 hours, assess myotube formation via immunofluorescence staining for myosin heavy chain (MyHC).

    • Measure protein synthesis rates using a puromycin-based assay (e.g., SUnSET) or [35S]-methionine incorporation.

    • Analyze cell lysates via Western blot for key signaling proteins (p-Akt, p-mTOR, p-p70S6K).

  • Data Analysis: One-way ANOVA with post-hoc tests to compare between groups.

Mitochondrial Respiration Assay in Permeabilized Muscle Fibers
  • Objective: To determine the combined effect of creatine and AKG on mitochondrial respiration.

  • Sample: Permeabilized muscle fibers from rodent models or human biopsies.

  • Instrumentation: High-resolution respirometry (e.g., Oroboros Oxygraph-2k).

  • Protocol:

    • Prepare permeabilized muscle fibers.

    • Add fibers to the respirometer chambers with a substrate cocktail (e.g., malate, pyruvate, succinate).

    • Measure basal respiration (State 2).

    • Initiate State 3 respiration with a suboptimal ADP concentration.

    • Sequentially add creatine, AKG, and then both to assess their effects on ADP-stimulated respiration.

    • Add saturating ADP to determine maximal respiration.

  • Data Analysis: Comparison of oxygen consumption rates between different conditions.

Conclusion

The convergence of creatine and alpha-ketoglutarate on the Akt/mTOR signaling pathway, coupled with their complementary roles in cellular energy metabolism, presents a compelling case for their potential synergistic effects. While clinical data with AAKG is encouraging, further research is needed to elucidate the precise molecular mechanisms of their interaction and to optimize dosing and formulation strategies. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical in translating this potential synergy into effective therapeutic and performance-enhancing applications.

References

Creatine AKG: A Deep Dive into its Role in Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a nutritional supplement that combines the well-established ergogenic aid, creatine, with alpha-ketoglutarate, a key intermediate in the Krebs cycle. This technical guide provides a comprehensive overview of the biochemical and physiological roles of this compound in cellular energy metabolism. It is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms underpinning cellular bioenergetics. This document delves into the individual contributions of creatine and alpha-ketoglutarate to ATP production and regulation, explores the potential synergistic effects of their combination, and presents detailed experimental protocols for their study. Quantitative data from relevant studies are summarized in tabular format to facilitate comparison, and key signaling pathways and experimental workflows are visualized using the DOT language for clarity.

Introduction to this compound

Creatine alpha-ketoglutarate is a salt formed from creatine and alpha-ketoglutaric acid (AKG).[1] The rationale for this combination is to potentially enhance the absorption, bioavailability, and efficacy of creatine by leveraging the metabolic properties of AKG.[2] While creatine monohydrate is the most studied form of creatine, this compound is marketed with claims of improved stability in the stomach and more efficient transport into muscle cells, thereby potentially reducing the required dosage and minimizing gastrointestinal side effects.[3] However, rigorous scientific evidence to substantiate these claims in comparison to creatine monohydrate is still emerging. This guide will dissect the established roles of each component in cellular energy metabolism and review the current understanding of their combined effects.

The Core Components and Their Metabolic Significance

Creatine and the Phosphocreatine (B42189) Shuttle

Creatine is a nitrogenous organic acid that plays a pivotal role in energy homeostasis in cells with high and fluctuating energy demands, such as skeletal muscle and neurons.[4][5] Its primary function is mediated through the phosphocreatine (PCr) shuttle, a temporal and spatial energy buffer.[6][7]

The core of this system is the reversible phosphorylation of creatine to phosphocreatine, a reaction catalyzed by the enzyme creatine kinase (CK).[4][8] This process is compartmentalized within the cell:

  • Mitochondria: Mitochondrial creatine kinase (mtCK), located in the intermembrane space, utilizes newly synthesized ATP from oxidative phosphorylation to phosphorylate creatine, generating PCr and ADP.[4][6] The resulting ADP is immediately available to stimulate further ATP synthesis, tightly coupling energy production to demand.[6]

  • Cytosol: PCr diffuses from the mitochondria to sites of high ATP utilization, such as the myofibrils.[9] Here, cytosolic CK isoforms catalyze the reverse reaction, transferring the phosphate (B84403) group from PCr to ADP to rapidly regenerate ATP.[4] The free creatine then diffuses back to the mitochondria to complete the shuttle.[9]

This shuttle ensures a high ATP/ADP ratio, which is crucial for optimal cellular function and prevents the accumulation of ADP, a molecule that can inhibit muscle contraction.

Alpha-Ketoglutarate: A Central Hub in the Krebs Cycle

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a fundamental metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce ATP.[10][11] AKG's position in the cycle makes it a critical determinant of the overall rate of cellular respiration.[11]

Beyond its role in energy production, AKG serves several other vital functions:

  • Nitrogen Scavenging: AKG can accept amino groups from amino acids, a process known as transamination, forming glutamate (B1630785). This reaction is crucial for maintaining nitrogen balance within the cell.[10][11]

  • Precursor for Biosynthesis: AKG is a precursor for the synthesis of glutamate and glutamine, which are essential for protein synthesis and act as a primary fuel source for rapidly dividing cells, such as those in the gastrointestinal tract.[10][11]

  • Signaling Molecule: Recent studies have suggested that AKG may act as a signaling molecule, with evidence showing it can extend the lifespan of C. elegans by inhibiting ATP synthase and the Target of Rapamycin (B549165) (TOR) pathway.[10][11]

Quantitative Insights into Creatine's Impact on Cellular Energetics

The following tables summarize quantitative data from studies investigating the effects of creatine supplementation on key markers of cellular energy metabolism. It is important to note that the majority of this research has been conducted with creatine monohydrate.

Table 1: Effect of Creatine Supplementation on Creatine and Phosphocreatine Content in L6 Rat Skeletal Muscle Cells

Treatment DurationTotal Creatine (μg/mg protein)Phosphocreatine (μg/mg protein)Reference
0 hours (Control)6.75 ± 0.734.5 ± 0.36[11]
24 hours46.39 ± 1.2322.10 ± 1.48[11]
48 hours62.36 ± 2.0423.0 ± 0.78[11]

Table 2: Effect of Creatine Supplementation on ATP Content in L6 Rat Skeletal Muscle Cells

TreatmentATP (nmol/mg protein)Reference
Control5.40 ± 0.67[11]
48 hours Creatine5.07 ± 0.28[11]

Table 3: Effect of Creatine Supplementation on Mitochondrial Respiration in Human Skeletal Muscle Fibers

Respiratory StateControl (pmol O₂·s⁻¹·mg⁻¹)After Creatine Supplementation (pmol O₂·s⁻¹·mg⁻¹)Reference
V₀ (State 2, no ADP)14.2 ± 1.511.8 ± 1.2 (P < 0.01)[12]
Vₘₐₓ (State 3, saturating ADP)110.3 ± 9.8108.7 ± 10.5[12]

Table 4: Effect of Creatine Supplementation on AMPK Phosphorylation in L6 Rat Skeletal Muscle Cells

AMPK IsoformFold Increase in PhosphorylationReference
α-1~2-fold[11]
α-2~2-fold[11]

Key Signaling Pathways Modulated by Creatine

Creatine supplementation has been shown to influence key signaling pathways that regulate cellular metabolism, protein synthesis, and cell growth.

The AMPK Signaling Pathway

The 5' AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that is activated during periods of metabolic stress when the AMP/ATP ratio increases.[13][14] Activation of AMPK initiates a cascade of events aimed at conserving ATP by switching off anabolic pathways and activating catabolic pathways.[13]

Creatine metabolism is intricately linked with AMPK signaling. A decrease in the phosphocreatine to creatine (PCr/Cr) ratio, which occurs during intense exercise, can lead to an increase in free ADP and AMP, thereby activating AMPK.[15] Studies have shown that creatine supplementation can lead to a significant increase in the phosphorylation and activation of AMPK in skeletal muscle cells.[11] This activation may contribute to some of the beneficial metabolic adaptations associated with creatine, such as increased glucose uptake and oxidation.[11]

AMPK_Pathway Metabolic_Stress Metabolic Stress (e.g., Exercise) Increased_AMP_ATP_Ratio Increased AMP/ATP Ratio Decreased PCr/Cr Ratio Metabolic_Stress->Increased_AMP_ATP_Ratio AMPK AMPK Increased_AMP_ATP_Ratio->AMPK Activates Creatine_Transporter Creatine Transporter (CRT) (SLC6A8) AMPK->Creatine_Transporter Regulates Glucose_Uptake Glucose Uptake (GLUT4 Translocation) AMPK->Glucose_Uptake Stimulates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Stimulates mTORC1 mTORC1 (Anabolic Pathway) AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulates

Caption: AMPK signaling pathway activation by metabolic stress and its downstream effects.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis.[16][17] The mTORC1 complex, in particular, integrates signals from growth factors (like IGF-1), nutrients, and cellular energy status to control anabolic processes.[16][17]

Creatine supplementation has been shown to enhance the activation of the Akt/mTOR pathway.[16][17] One proposed mechanism is through the upregulation of insulin-like growth factor 1 (IGF-1), which activates the Akt/mTOR cascade.[16] This leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately resulting in increased muscle protein synthesis and hypertrophy.[16][17]

mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 May increase PI3K PI3K IGF1->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits inhibition) Protein_Synthesis Muscle Protein Synthesis and Hypertrophy p70S6K->Protein_Synthesis Stimulates _4EBP1->Protein_Synthesis Inhibits

Caption: The Akt/mTOR signaling pathway and its potential activation by creatine.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to study the effects of creatine and its derivatives on cellular energy metabolism.

Quantification of Creatine and ATP by High-Performance Liquid Chromatography (HPLC)

Objective: To simultaneously measure the intracellular concentrations of creatine, phosphocreatine, and adenine (B156593) nucleotides (ATP, ADP, AMP).

Methodology:

  • Sample Preparation:

    • Culture cells to the desired confluence and apply experimental treatments.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells with a suitable extraction buffer (e.g., 0.6 M perchloric acid) to precipitate proteins.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C to pellet the protein.

    • Neutralize the supernatant with a potassium carbonate solution.

    • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant is ready for HPLC analysis.

  • HPLC System and Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: An ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) in a phosphate buffer is often employed to achieve good separation of these polar compounds. A gradient elution may be necessary.

    • Detection: UV detection at a low wavelength (e.g., 206-210 nm) is typical for these compounds as they lack strong chromophores.

    • Quantification: Calibrate the system with known concentrations of creatine, phosphocreatine, ATP, ADP, and AMP standards to generate standard curves for quantification.

HPLC_Workflow Cell_Culture Cell Culture and Treatment Cell_Lysis Cell Lysis (e.g., Perchloric Acid) Cell_Culture->Cell_Lysis Centrifugation1 Centrifugation Cell_Lysis->Centrifugation1 Neutralization Neutralization Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Supernatant Supernatant for Analysis Centrifugation2->Supernatant HPLC HPLC Analysis (C18 Column) Supernatant->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Caption: A generalized workflow for the HPLC analysis of cellular metabolites.

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

Objective: To assess the function of the mitochondrial electron transport chain and oxidative phosphorylation in response to various substrates and inhibitors.

Methodology:

  • Sample Preparation (Permeabilized Muscle Fibers):

    • Obtain a small muscle biopsy and immediately place it in an ice-cold biopsy preservation solution (e.g., BIOPS).

    • Mechanically separate the muscle fibers using sharp forceps under a microscope.

    • Permeabilize the cell membranes with a mild detergent like saponin (B1150181) or digitonin, leaving the mitochondrial membranes intact. This allows for the direct addition of substrates and inhibitors to the mitochondria.

    • Thoroughly wash the permeabilized fibers to remove the detergent and any remaining metabolites.

  • High-Resolution Respirometry:

    • Use an instrument such as the Oroboros Oxygraph-2k.

    • Calibrate the oxygen sensors.

    • Add the permeabilized fibers to the chamber containing a respiration medium (e.g., MiR05).

    • Perform a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A typical SUIT protocol involves the sequential addition of:

      • Complex I substrates: (e.g., pyruvate, malate, glutamate) to measure LEAK respiration (State 2).

      • ADP: to measure oxidative phosphorylation (OXPHOS) capacity (State 3).

      • Succinate (Complex II substrate): to assess convergent electron flow.

      • Cytochrome c: to check the integrity of the outer mitochondrial membrane.

      • Uncoupler (e.g., FCCP): to measure the maximum capacity of the electron transport system (ETS).

      • Inhibitors (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III): to dissect the contribution of different respiratory complexes.

Respirometry_Workflow Biopsy Muscle Biopsy Fiber_Separation Mechanical Fiber Separation Biopsy->Fiber_Separation Permeabilization Permeabilization (e.g., Saponin) Fiber_Separation->Permeabilization Washing Washing Permeabilization->Washing Respirometer High-Resolution Respirometer Washing->Respirometer SUIT_Protocol SUIT Protocol (Substrates, ADP, Inhibitors) Respirometer->SUIT_Protocol Analysis Analysis of Oxygen Consumption Rates SUIT_Protocol->Analysis

Caption: Experimental workflow for high-resolution respirometry of permeabilized muscle fibers.

Creatine Kinase Activity Assay

Objective: To measure the enzymatic activity of creatine kinase in cell lysates or tissue homogenates.

Methodology:

This is typically a coupled enzyme assay measured spectrophotometrically.

  • Sample Preparation:

    • Homogenize cells or tissue in an appropriate assay buffer.

    • Centrifuge to remove cellular debris. The supernatant is used for the assay.

  • Assay Principle: The activity of CK is measured in the direction of ATP formation. The ATP produced is then used in a series of coupled reactions that result in the reduction of NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.

    • Reaction 1 (CK): Phosphocreatine + ADP → Creatine + ATP

    • Reaction 2 (Hexokinase): ATP + Glucose → ADP + Glucose-6-Phosphate

    • Reaction 3 (G6P Dehydrogenase): Glucose-6-Phosphate + NADP+ → 6-Phosphogluconate + NADPH + H+

  • Procedure:

    • Prepare a reaction mixture containing all the necessary substrates and coupling enzymes (glucose, ADP, NADP+, hexokinase, G6PDH) in a suitable buffer.

    • Add the sample (cell lysate) to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of NADPH production (ΔA340/min) is directly proportional to the CK activity in the sample.

Western Blot Analysis of mTOR Pathway Proteins

Objective: To determine the phosphorylation status and total protein levels of key components of the mTOR signaling pathway (e.g., mTOR, Akt, p70S6K).

Methodology:

  • Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-mTOR, anti-total-mTOR).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

  • Imaging and Quantification: Capture the light signal with a detector and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assays

Objective: To assess the effect of this compound or its components on cell survival and proliferation.

Methodology:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.

  • Trypan Blue Exclusion Assay: This is a dye exclusion method to identify viable cells. Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue. The number of viable and non-viable cells can be counted using a hemocytometer.

Conclusion and Future Directions

Creatine and alpha-ketoglutarate are both fundamentally important molecules in cellular energy metabolism. Creatine, through the phosphocreatine shuttle, provides a rapid and efficient system for ATP regeneration, while alpha-ketoglutarate is a central component of the primary pathway for ATP production, the Krebs cycle. The combination of these two molecules in the form of this compound is based on the premise of enhanced bioavailability and efficacy.

While the individual roles of creatine and AKG are well-documented, there is a notable lack of direct, peer-reviewed research specifically investigating the metabolic effects of this compound at the cellular level. The claims of its superiority over creatine monohydrate in terms of stability and absorption are largely theoretical and require rigorous scientific validation through in vitro and in vivo studies.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head comparisons of this compound and creatine monohydrate on cellular uptake, ATP levels, mitochondrial function, and activation of signaling pathways.

  • Bioavailability and Pharmacokinetics: Performing well-controlled studies to determine the oral bioavailability and pharmacokinetic profile of this compound in humans.

  • Elucidating Synergistic Mechanisms: Investigating whether a synergistic effect exists between creatine and AKG at the cellular level, for example, by examining their combined impact on Krebs cycle flux and phosphocreatine shuttle activity.

A deeper understanding of the cellular and molecular mechanisms of this compound will be crucial for validating its purported benefits and for informing its potential applications in both sports nutrition and clinical settings.

References

Creatine Alpha-Ketoglutarate: A Technical Whitepaper on its Early Research and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Cr-AKG) is a salt formed from creatine and alpha-ketoglutaric acid.[1] The rationale behind the development of this compound was to potentially enhance the absorption, bioavailability, and stability of creatine, a well-established ergogenic aid, by combining it with alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle and a precursor to the amino acid glutamine.[2][3] This whitepaper provides a technical overview of the early research and discovery of Cr-AKG, focusing on its synthesis, chemical properties, and the initial scientific investigations into its biological effects. While direct, early, and comprehensive research on Cr-AKG as a singular entity is limited, this document synthesizes available data on its constituent components and the few studies that have examined the compound itself.

Synthesis and Chemical Characterization

Postulated Synthesis of Creatine Alpha-Ketoglutarate

A plausible synthesis workflow is outlined below:

G cluster_synthesis Postulated Synthesis Workflow creatine Creatine Monohydrate reaction Reaction Vessel (Controlled Temperature and pH) creatine->reaction akg Alpha-Ketoglutaric Acid akg->reaction solvent Aqueous or Alcohol Solvent solvent->reaction filtration Filtration reaction->filtration drying Drying (Vacuum Oven) filtration->drying cr_akg_product Creatine Alpha-Ketoglutarate (Crystalline Powder) drying->cr_akg_product

Caption: Postulated synthesis workflow for Creatine Alpha-Ketoglutarate.

Experimental Protocol (Inferred):

  • Reactant Preparation: Molar equivalents of creatine monohydrate and alpha-ketoglutaric acid are determined based on the desired final salt stoichiometry (e.g., 1:1 or 2:1).

  • Dissolution: The reactants are dissolved in a suitable solvent, such as water or an alcohol-water mixture, with heating to facilitate dissolution.

  • Reaction: The solution is stirred at a controlled temperature and pH to promote the formation of the creatine alpha-ketoglutarate salt.

  • Crystallization: The solution is cooled to induce crystallization of the product.

  • Isolation: The crystalline product is isolated from the reaction mixture by filtration.

  • Purification: The isolated crystals may be washed with a cold solvent to remove unreacted starting materials and impurities.

  • Drying: The purified product is dried under vacuum to remove residual solvent, yielding the final creatine alpha-ketoglutarate powder.

Physicochemical Properties

Creatine alpha-ketoglutarate is a white crystalline powder that is soluble in water.[4] The combination of creatine with AKG is theorized to improve its stability in aqueous solutions, particularly in the acidic environment of the stomach, potentially reducing its degradation to the inactive byproduct, creatinine (B1669602).[5]

PropertyDescriptionSource
Molecular Formula C9H15N3O7 (for 1:1 ratio)[4]
Molecular Weight ~277.23 g/mol (for 1:1 ratio)[4]
Appearance White crystalline powder[4]
Solubility Soluble in water[4]
CAS Number 5256-76-8 (most common)[4]
Analytical Characterization Methods

Early and ongoing characterization of creatine and its derivatives relies on standard analytical techniques to confirm identity, purity, and stability.

Experimental Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To quantify the amount of creatine and creatinine in a sample.

    • Method: A reversed-phase HPLC system with UV detection is a common method. A C18 column can be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) sulfate) at a specific pH. The retention times of creatine and creatinine are compared to known standards for identification and quantification.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Objective: To identify the functional groups present in the molecule.

    • Method: The sample is analyzed as a solid or in a suitable solvent. The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the chemical bonds within the molecule. For creatine, characteristic peaks can be observed for N-H, C=O, and C-N stretching vibrations.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the molecular structure of the compound.

    • Method: 1H and 13C NMR spectra are obtained by dissolving the sample in a suitable deuterated solvent. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the arrangement of atoms in the molecule.[8][9]

Early Biological and Pharmacokinetic Studies

Direct early in-vitro and in-vivo studies on creatine alpha-ketoglutarate are scarce. The majority of the foundational research has been conducted on creatine monohydrate and alpha-ketoglutarate as separate compounds.

In-Vitro Studies

Intestinal Permeability:

The primary hypothesis for the development of Cr-AKG is enhanced intestinal absorption. Studies on creatine monohydrate using Caco-2 cell monolayers, an in-vitro model of the human intestinal epithelium, have shown that creatine has low passive permeability.[10] The transport of creatine across the intestinal barrier is believed to be mediated by specific transporters.[11] It is theorized that the AKG moiety of Cr-AKG may improve its absorption, although direct comparative studies with Cr-AKG in Caco-2 models are not widely published in early literature.[3]

Experimental Protocol (Caco-2 Permeability Assay):

  • Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to form a differentiated monolayer.

  • Compound Addition: A solution of the test compound (e.g., Cr-AKG) is added to the apical (luminal) side of the monolayer.

  • Sampling: Samples are taken from the basolateral (abluminal) side at various time points.

  • Analysis: The concentration of the compound in the basolateral samples is determined by HPLC or another suitable analytical method.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

G cluster_caco2 Caco-2 Permeability Assay Workflow cell_culture Caco-2 Cell Culture on Permeable Support monolayer_formation Differentiated Monolayer Formation cell_culture->monolayer_formation compound_addition Addition of Cr-AKG to Apical Side monolayer_formation->compound_addition sampling Sampling from Basolateral Side compound_addition->sampling analysis HPLC Analysis sampling->analysis papp_calc Papp Calculation analysis->papp_calc G cluster_pathways Proposed Signaling Pathways of Cr-AKG Components cr_akg Creatine Alpha-Ketoglutarate (Oral Administration) creatine Creatine cr_akg->creatine akg Alpha-Ketoglutarate cr_akg->akg muscle_cell Muscle Cell creatine->muscle_cell akg->muscle_cell krebs Krebs Cycle akg->krebs glutamine Glutamine Synthesis akg->glutamine atp ATP Resynthesis muscle_cell->atp Creatine Kinase Pathway krebs->atp protein_synthesis Muscle Protein Synthesis atp->protein_synthesis glutamine->protein_synthesis

References

The Hypothesized Advantages of Creatine Alpha-Ketoglutarate in Muscle Physiology: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate stands as one of the most researched and effective ergogenic aids for improving muscle performance and hypertrophy. However, the quest for enhanced bioavailability and efficacy has led to the development of alternative creatine formulations. Creatine alpha-ketoglutarate (B1197944) (Creatine AKG) is a molecule composed of creatine bound to alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle. This technical guide synthesizes the hypothesized benefits of this compound on muscle physiology, critically examines the limited scientific evidence, and outlines the theoretical mechanisms of action that differentiate it from creatine monohydrate. While direct clinical evidence remains scarce, the unique properties of both creatine and AKG provide a compelling rationale for its potential as an advanced ergogenic supplement.

Introduction: The Rationale for Creatine Alpha-Ketoglutarate

Creatine is a naturally occurring compound pivotal for energy provision in tissues with high and fluctuating energy demands, such as skeletal muscle.[1][2] Its supplementation has been consistently shown to increase intramuscular creatine stores, leading to improvements in strength, power output, and muscle mass.[3][4] Alpha-ketoglutarate is a vital intermediate in the citric acid cycle and is also involved in amino acid metabolism and as a precursor for glutamine synthesis.[5][6]

The theoretical advantage of binding creatine to AKG lies in the potential for improved stability and absorption.[6][7] It is hypothesized that AKG may act as a superior transporter for creatine, potentially leading to greater intramuscular creatine concentrations and enhanced ergogenic effects with a smaller dose.[8][9] Furthermore, AKG itself may possess anabolic and anti-catabolic properties, offering a synergistic effect with creatine.[5]

Hypothesized Mechanisms of Action

The proposed benefits of this compound are largely theoretical and extrapolated from the individual properties of creatine and AKG. The primary hypothesized mechanisms include:

  • Enhanced Bioavailability and Stability: It is suggested that this compound is more stable in the acidic environment of the stomach and may be more readily absorbed in the intestines compared to creatine monohydrate, potentially reducing gastrointestinal distress.[6][7]

  • Improved Muscle Uptake: The AKG moiety is theorized to facilitate the transport of creatine into muscle cells, potentially bypassing the need for a creatine transporter.[7]

  • Synergistic Effects of AKG: As a key player in cellular energy metabolism, AKG may enhance ATP production through the Krebs cycle.[5] It is also a precursor to glutamine, an abundant amino acid in muscle tissue that plays a role in protein synthesis and immune function.[6][8]

Signaling Pathway Diagram

CrAKG This compound (Oral Ingestion) Stomach Stomach (Hypothesized Increased Stability) CrAKG->Stomach Intestine Small Intestine (Hypothesized Enhanced Absorption) Stomach->Intestine Bloodstream Bloodstream Intestine->Bloodstream MuscleCell Muscle Cell Bloodstream->MuscleCell Direct Uptake? Creatine Creatine MuscleCell->Creatine AKG Alpha-Ketoglutarate MuscleCell->AKG PCr Phosphocreatine Creatine->PCr Creatine Kinase Krebs Krebs Cycle AKG->Krebs Glutamine Glutamine Synthesis AKG->Glutamine ATP ATP Resynthesis PCr->ATP ProteinSynth Protein Synthesis ATP->ProteinSynth Glutamine->ProteinSynth

Caption: Hypothesized metabolic fate of this compound.

Review of Experimental Evidence

Direct scientific evidence for the efficacy of this compound is sparse. Much of the available data comes from a study that investigated a supplement containing both creatine and arginine alpha-ketoglutarate (A-AKG), not creatine bound to AKG. While not a direct assessment, this study provides the closest available data to evaluate the potential synergistic effects of creatine and AKG.

In a study by Little et al. (2008), the effects of a supplement containing creatine and A-AKG were compared to creatine alone and a placebo.[3] The results indicated that the combination of creatine and A-AKG improved upper body muscle endurance and peak power output on repeated Wingate tests to a greater extent than creatine alone or placebo.[3][10] However, only the creatine monohydrate group showed a significant increase in total body mass.[3][10]

Experimental Protocols

The following is a summary of the methodology used in the key study investigating a combination of creatine and A-AKG.

Study: Little, J. P., Forbes, S. C., Candow, D. G., Cornish, S. M., & Chilibeck, P. D. (2008). Creatine, arginine α-ketoglutarate, amino acids, and medium-chain triglycerides and endurance and performance. International Journal of Sport Nutrition and Exercise Metabolism, 18(5), 493-508.[3]

  • Participants: Thirty-five healthy men with resistance training experience.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Supplementation Protocol:

    • Cr + A-AKG group (n=12): 0.1 g/kg/day of creatine and 0.075 g/kg/day of arginine α-ketoglutarate.

    • Cr group (n=11): 0.1 g/kg/day of creatine.

    • Placebo group (n=12): 1 g/kg/day of sucrose.

    • Duration: 10 days.

  • Assessments:

    • Body Composition: Assessed via air-displacement plethysmography.

    • Muscle Endurance: Measured by the maximum number of repetitions performed during three sets of bench press at 80% of one-repetition maximum (1RM).

    • Peak and Average Power: Determined from three repeated 10-second Wingate tests on a cycle ergometer.

Experimental Workflow Diagram

Participants 35 Resistance-Trained Men PreTesting Pre-Supplementation Testing (Body Comp, Bench Press, Wingate) Participants->PreTesting Randomization Randomization Group1 Cr + A-AKG Group (n=12) Randomization->Group1 Group2 Cr Group (n=11) Randomization->Group2 Group3 Placebo Group (n=12) Randomization->Group3 Supplementation 10-Day Supplementation Group1->Supplementation Group2->Supplementation Group3->Supplementation PostTesting Post-Supplementation Testing (Body Comp, Bench Press, Wingate) Supplementation->PostTesting PreTesting->Randomization

Caption: Experimental workflow of the Little et al. (2008) study.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study by Little et al. (2008).

Performance MetricCr + A-AKG Group (Mean ± SD)Creatine Group (Mean ± SD)Placebo Group (Mean ± SD)
Bench Press Repetitions (Pre) 30.9 ± 6.627.6 ± 5.926.8 ± 5.0
Bench Press Repetitions (Post) 34.9 ± 8.731.0 ± 7.627.1 ± 6.3
Peak Power (W) (Pre) 741 ± 112722 ± 138696 ± 63
Peak Power (W) (Post) 794 ± 92730 ± 144705 ± 77
Total Body Mass (kg) (Pre) 79.9 ± 13.079.9 ± 13.0Not Reported
Total Body Mass (kg) (Post) Not Reported81.1 ± 13.8Not Reported
*p < 0.05 from pre-supplementation

Conclusion and Future Research Directions

The concept of this compound as a superior form of creatine is theoretically plausible but remains largely unsubstantiated by direct scientific research. The hypothesized benefits of increased stability, bioavailability, and synergistic effects with AKG are compelling but speculative. The limited available data from a study on a combined creatine and arginine-AKG supplement suggests potential advantages in performance, but these findings cannot be directly extrapolated to this compound.

Future research should focus on:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of this compound compared to creatine monohydrate.

  • Direct Efficacy Trials: Randomized controlled trials are needed to directly compare the effects of this compound and creatine monohydrate on muscle creatine content, performance metrics, and body composition.

  • Mechanism of Action Studies: In vitro and in vivo studies to elucidate the cellular uptake mechanisms of this compound.

Until such research is conducted, the purported benefits of this compound for muscle physiology should be viewed with scientific skepticism. Researchers and drug development professionals should prioritize evidence-based formulations while acknowledging the potential for innovative compounds like this compound, pending rigorous scientific validation.

References

The Bioavailability of Creatine Alpha-Ketoglutarate Versus Creatine Monohydrate: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) monohydrate stands as one of the most extensively researched and utilized ergogenic aids in the sports nutrition landscape, with a well-established high bioavailability. In the quest for enhanced efficacy, novel forms of creatine have been introduced, including creatine alpha-ketoglutarate (B1197944) (Creatine AKG). This technical guide provides a comprehensive analysis of the available scientific literature to compare the bioavailability of this compound with the gold standard, creatine monohydrate. While theoretical advantages for this compound have been proposed, this review reveals a significant lack of direct, peer-reviewed clinical evidence to substantiate claims of superior bioavailability. This document will delve into the known pharmacokinetics of creatine monohydrate, the theoretical basis for this compound's proposed benefits, and the requisite experimental protocols for a definitive comparative analysis.

Introduction to Creatine and its Forms

Creatine is a naturally occurring non-proteinogenic amino acid derivative that plays a pivotal role in cellular energy metabolism, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and brain. The primary mechanism of action involves the phosphorylation of creatine to phosphocreatine (B42189) (PCr) by creatine kinase (CK), creating a readily available reservoir of high-energy phosphate (B84403) groups for the rapid regeneration of adenosine (B11128) triphosphate (ATP) from adenosine diphosphate (B83284) (ADP).

Creatine Monohydrate: As the most studied form of creatine, creatine monohydrate has consistently demonstrated its efficacy in improving strength, power output, and muscle mass in numerous clinical trials.[1][2] Its oral bioavailability is generally considered to be high, with some studies suggesting it approaches 100%.[1][3][4]

Creatine Alpha-Ketoglutarate (this compound): This form of creatine is a salt composed of creatine and alpha-ketoglutarate (AKG). AKG is a key intermediate in the Krebs cycle (citric acid cycle), a central pathway in cellular respiration. The theoretical premise behind this compound is that by binding creatine to AKG, its absorption, stability, and cellular uptake may be enhanced.[5][6] Proponents suggest that AKG's role in the Krebs cycle and as a precursor to glutamine could offer synergistic benefits.[7][8] However, these claims are largely unsubstantiated by rigorous scientific investigation.

Comparative Bioavailability: this compound vs. Creatine Monohydrate

A thorough review of the peer-reviewed scientific literature reveals a conspicuous absence of direct clinical trials comparing the bioavailability of this compound to creatine monohydrate in humans. The majority of information regarding the purported superiority of this compound originates from non-peer-reviewed sources, such as manufacturer websites and marketing materials.[7][8][9]

Established Bioavailability of Creatine Monohydrate

Numerous studies have investigated the pharmacokinetics of creatine monohydrate. While often cited as having nearly complete absorption, some research indicates that its bioavailability may be dose-dependent and incomplete at higher doses. A study in rats demonstrated that the absolute oral bioavailability of creatine monohydrate was 53% at a low dose (10 mg/kg) and decreased to 16% at a high dose (70 mg/kg).[10][11] This suggests that solubility and transport mechanisms could be limiting factors at higher concentrations.

Theoretical Advantages of this compound (Unsupported by Clinical Data)

The proposed benefits of this compound are primarily theoretical and lack robust clinical validation. These include:

  • Enhanced Stability: It is claimed that this compound is more stable in the acidic environment of the stomach, leading to less degradation into the inactive byproduct creatinine.[7] However, studies on creatine monohydrate have shown that it is relatively stable in acidic conditions for the duration of gastric transit, with minimal conversion to creatinine.[12][13]

  • Improved Absorption: The alpha-ketoglutarate moiety is suggested to improve the intestinal absorption of creatine.[8][14] While AKG is readily absorbed, there is no direct evidence that it enhances the absorption of the bound creatine molecule.

  • Enhanced Cellular Uptake: Some claims suggest that this compound can enter muscle cells more efficiently, potentially bypassing the need for the creatine transporter (SLC6A8).[14] This assertion is highly speculative and contradicts the current understanding of creatine transport.

Bioavailability of Other Creatine Salts

Research on other creatine salts provides some insight into how different formulations can affect pharmacokinetics. A study comparing creatine pyruvate (B1213749) and creatine citrate (B86180) to creatine monohydrate found that creatine pyruvate led to significantly higher peak plasma creatine concentrations.[3][15] Another study predicted that the more soluble creatine hydrochloride would have a higher bioavailability than creatine monohydrate, particularly at higher doses.[10] These findings suggest that modifications to the creatine molecule can indeed alter its absorption profile, lending some plausibility to the idea that this compound could have different pharmacokinetic properties, though this remains to be experimentally verified.

Quantitative Data on Creatine Pharmacokinetics

The following tables summarize the available pharmacokinetic data for creatine monohydrate and other creatine salts. It is important to note the absence of corresponding data for this compound from peer-reviewed studies.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate in Rats

DosageCmax (μg/mL)Tmax (min)AUC0–∞ (μg·h/mL)Absolute Oral Bioavailability (%)
10 mg/kg7.14 ± 1.79601139.5 ± 48853.22 ± 11.2
70 mg/kg13.59 ± 3.57602501.33 ± 37815.69 ± 3.4

Data from a study in rats.[10]

Table 2: Comparative Pharmacokinetics of Different Creatine Forms in Humans

Creatine FormPeak Plasma Concentration (µmol/L)Area Under the Curve (AUC) (mM/h)
Creatine Monohydrate761.9 ± 107.72384 ± 376.5
Tri-creatine Citrate855.3 ± 165.12627 ± 506.8
Creatine Pyruvate972.2 ± 184.1*2985 ± 540.6

*Significantly higher than Creatine Monohydrate. Data from a human study with a single 4.4g dose of creatine.[15]

Experimental Protocols for Bioavailability Assessment

To definitively assess the comparative bioavailability of this compound and creatine monohydrate, a randomized, double-blind, crossover clinical trial would be required. The following outlines a standard experimental protocol based on methodologies from existing creatine pharmacokinetic studies.

Study Design
  • Participants: Healthy adult volunteers with no history of renal or metabolic disease.

  • Design: A randomized, double-blind, crossover design where each participant receives an equimolar dose of creatine from both creatine monohydrate and this compound, with a washout period of at least one week between treatments.

  • Dosing: Oral administration of a single dose of each creatine form dissolved in a standardized volume of water.

Blood Sampling and Analysis
  • Sampling: Venous blood samples would be collected at baseline (pre-dose) and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

  • Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.

  • Analytical Method: Plasma creatine concentrations would be quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) for high specificity and sensitivity.

Pharmacokinetic Analysis

The following pharmacokinetic parameters would be calculated from the plasma concentration-time data for each participant and for each creatine form:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

  • Kel: Elimination rate constant.

  • t1/2: Elimination half-life.

Statistical Analysis

Statistical comparisons of the pharmacokinetic parameters between the two creatine forms would be performed using appropriate statistical tests, such as a paired t-test or a mixed-effects model.

Signaling Pathways and Experimental Workflows

Creatine Transport and Metabolism

The cellular uptake of creatine is primarily mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. The regulation of this transporter is complex and involves various signaling pathways.

CreatineTransport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Creatine_ext Creatine SLC6A8 SLC6A8 Transporter Creatine_ext->SLC6A8 Na+/Cl- dependent Creatine_int Creatine SLC6A8->Creatine_int CK Creatine Kinase Creatine_int->CK PCr Phosphocreatine ATP ATP ADP ADP CK->PCr  ATP <-> ADP

Caption: Simplified diagram of creatine transport and metabolism.

Hypothetical Experimental Workflow for a Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of two forms of creatine.

BioavailabilityWorkflow cluster_recruitment Phase 1: Recruitment & Screening cluster_trial Phase 2: Clinical Trial (Crossover Design) cluster_analysis Phase 3: Analysis Recruit Recruit Healthy Volunteers Screen Screening & Informed Consent Recruit->Screen Randomize Randomization Dose_A Administer Creatine Form A (e.g., Creatine Monohydrate) Randomize->Dose_A Blood_A Serial Blood Sampling Dose_A->Blood_A Dose_B Administer Creatine Form B (e.g., this compound) Blood_B Serial Blood Sampling Dose_B->Blood_B Washout Washout Period Washout->Dose_B Blood_A->Washout Analysis LC-MS/MS Analysis of Plasma Creatine Blood_B->Analysis PK_Analysis Pharmacokinetic Modeling Analysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

Caption: Experimental workflow for a comparative bioavailability study.

Conclusion

Based on the current body of scientific evidence, creatine monohydrate remains the form of creatine with the most extensively documented high bioavailability and efficacy. While this compound is marketed with claims of superior bioavailability, stability, and absorption, these assertions are not supported by peer-reviewed clinical data. The theoretical advantages of attaching creatine to alpha-ketoglutarate are, at present, speculative.

References

The chemical properties of Creatine Alpha-Ketoglutarate salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Cr-AKG) is a salt formed from creatine, a well-established ergogenic aid, and alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle.[1] This combination has been theorized to enhance the stability, bioavailability, and efficacy of creatine supplementation.[2] This technical guide provides a comprehensive overview of the known chemical properties of Cr-AKG, drawing from available data on its individual components and the limited information on the salt itself. It is intended to serve as a resource for researchers and professionals in drug development and sports nutrition, highlighting areas where further investigation is required.

Chemical and Physical Properties

Creatine Alpha-Ketoglutarate is a salt formed through an acid-base reaction between the basic guanidinium (B1211019) group of creatine and one of the carboxylic acid groups of alpha-ketoglutaric acid. The salt can exist in different stoichiometric ratios, most commonly 1:1 and 2:1 (creatine:alpha-ketoglutarate).

Structure and Identification

The chemical structure of the 1:1 Cr-AKG salt involves the ionic bonding between the protonated guanidinium group of creatine and the carboxylate group of alpha-ketoglutarate.

Table 1: Chemical Identification of Creatine Alpha-Ketoglutarate (1:1)

PropertyValueReference
IUPAC Name 2-oxopentanedioic acid; 2-(carbamimidoyl(methyl)amino)acetic acid[3]
CAS Number 315669-78-4[3]
Molecular Formula C₉H₁₅N₃O₇[4]
Molecular Weight 277.23 g/mol [4]
Canonical SMILES CN(CC(=O)O)C(=N)N.C(CC(=O)O)C(=O)C(=O)O[3]
InChI Key VSQHMIFYITYXRG-UHFFFAOYSA-N[3]
Physicochemical Properties

Quantitative data on the physicochemical properties of Cr-AKG is sparse in publicly available literature. The following table summarizes known data for its constituent parts, creatine and alpha-ketoglutaric acid, to provide a predictive baseline.

Table 2: Physicochemical Properties of Creatine and Alpha-Ketoglutaric Acid

PropertyCreatineAlpha-Ketoglutaric AcidReference
Appearance White crystalline powderWhite crystalline solid[5]
Melting Point 255 °C (decomposes)113-115 °C[5]
Solubility in Water 13.3 g/L at 18 °CHighly soluble[5]
pKa pKa1 = 3.8 (carboxylic acid), pKa2 = 12.7 (amine)pKa1 = 2.47, pKa2 = 4.82[5]

It is hypothesized that the salt formation in Cr-AKG leads to improved solubility compared to creatine alone, which has relatively low water solubility.[6]

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the synthesis of Creatine Alpha-Ketoglutarate salt is not readily found in the scientific literature. However, a general synthesis can be postulated based on the synthesis of creatine monohydrate and standard salt formation reactions.

Postulated Synthesis Workflow

The synthesis would likely involve two main stages: the synthesis of creatine followed by its reaction with alpha-ketoglutaric acid.

G cluster_0 Creatine Synthesis cluster_1 Salt Formation Sarcosine Sarcosine Reaction1 Nucleophilic Addition Sarcosine->Reaction1 Cyanamide Cyanamide Cyanamide->Reaction1 CrudeCreatine Crude Creatine Reaction1->CrudeCreatine Purification1 Recrystallization CrudeCreatine->Purification1 PureCreatine Pure Creatine Purification1->PureCreatine Reaction2 Acid-Base Reaction in Aqueous Solution PureCreatine->Reaction2 AKG Alpha-Ketoglutaric Acid AKG->Reaction2 CrAKG_Solution Cr-AKG in Solution Reaction2->CrAKG_Solution Purification2 Crystallization/ Precipitation CrAKG_Solution->Purification2 CrAKG_Salt Creatine Alpha-Ketoglutarate Salt Purification2->CrAKG_Salt

Postulated workflow for the synthesis of Creatine Alpha-Ketoglutarate.

Stability Profile

While Cr-AKG is marketed as being more stable than creatine monohydrate, particularly in aqueous solutions, there is a lack of direct comparative stability studies in the peer-reviewed literature. The stability of creatine is known to be pH and temperature-dependent, with degradation to creatinine (B1669602) occurring more rapidly in acidic conditions.[6][7]

Table 3: Degradation of Creatine in Aqueous Solution at 25°C after 3 Days

pHDegradation (%)Reference
5.5 4[6]
4.5 12[6]
3.5 21[6]

Given that alpha-ketoglutaric acid is acidic, the pH of an aqueous solution of Cr-AKG would likely be in the acidic range, a factor that needs to be considered in stability assessments.

Analytical Methodologies

The quantification of Creatine Alpha-Ketoglutarate can be approached by developing methods to analyze its constituent parts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for the analysis of creatine and alpha-ketoglutarate.

Experimental Protocol: HPLC Analysis of Creatine

  • Objective: To quantify the creatine content in a sample.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).[8]

  • Mobile Phase: 0.045 M ammonium (B1175870) sulfate (B86663) in water.[8]

  • Flow Rate: 0.75 ml/min.[8]

  • Detection: UV at 205 nm.[8]

  • Internal Standard: 4-(2-Aminoethyl)benzene sulfonamide can be used.[8]

  • Procedure:

    • Prepare standard solutions of creatine of known concentrations.

    • Dissolve the Cr-AKG sample in the mobile phase.

    • Inject standards and samples into the HPLC system.

    • Construct a calibration curve from the peak areas of the standards.

    • Determine the concentration of creatine in the sample by comparing its peak area to the calibration curve.

A similar approach can be used for the quantification of alpha-ketoglutarate, though derivatization may be necessary for UV detection.[9]

Spectroscopic Analysis
  • ¹H and ¹³C NMR: NMR spectroscopy can be used to identify the characteristic peaks of creatine and alpha-ketoglutarate in a sample of Cr-AKG.[10][11]

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can identify the functional groups present in Cr-AKG, with characteristic peaks for the guanidinium group of creatine and the carboxylic acid and ketone groups of alpha-ketoglutarate.[12]

Biological Signaling Pathways

Creatine and alpha-ketoglutarate are involved in key metabolic pathways.

Creatine and Cellular Energy Metabolism

Creatine plays a crucial role in cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain. It is phosphorylated to phosphocreatine, which serves as a readily available source of high-energy phosphate (B84403) to regenerate ATP from ADP.

Alpha-Ketoglutarate and the Krebs Cycle

Alpha-ketoglutarate is a central intermediate in the Krebs (citric acid) cycle, a key metabolic pathway for the production of ATP. It is also involved in amino acid metabolism and nitrogen transport.[13]

Combined Signaling Pathway

The proposed synergistic effect of Cr-AKG is based on the involvement of both molecules in cellular energy production.

G Cr_AKG Creatine Alpha-Ketoglutarate Creatine Creatine Cr_AKG->Creatine AKG Alpha-Ketoglutarate Cr_AKG->AKG PCr Phosphocreatine Creatine->PCr Creatine Kinase Krebs Krebs Cycle AKG->Krebs AminoAcid Amino Acid Metabolism AKG->AminoAcid ATP_regen ATP Regeneration PCr->ATP_regen Krebs->ATP_regen Energy Cellular Energy (ATP) ATP_regen->Energy

Proposed combined signaling pathway of Creatine Alpha-Ketoglutarate.

Areas for Future Research

The current body of scientific literature on Creatine Alpha-Ketoglutarate salt is limited. To fully understand its chemical properties and potential benefits, further research is needed in the following areas:

  • Detailed Synthesis and Characterization: Publication of a detailed and validated synthesis protocol for Cr-AKG, along with comprehensive characterization data including X-ray crystallography, would be highly valuable.

  • Quantitative Stability Studies: Direct, comparative stability studies of Cr-AKG versus creatine monohydrate under various pH and temperature conditions are necessary to validate claims of enhanced stability.

  • Solubility Profile: A comprehensive solubility profile of Cr-AKG in various solvents would be beneficial for formulation development.

  • Pharmacokinetic Studies: In vivo studies are required to determine if the salt form truly enhances the bioavailability and uptake of creatine.

  • Efficacy Trials: Well-controlled clinical trials are needed to compare the ergogenic effects of Cr-AKG to creatine monohydrate.

Conclusion

Creatine Alpha-Ketoglutarate is a compound of interest in the field of sports nutrition and dietary supplements. While the theoretical basis for its potential advantages over creatine monohydrate is sound, there is a significant lack of empirical data to substantiate these claims. This technical guide has summarized the available information on its chemical properties, drawing largely on data from its constituent molecules. It is clear that more rigorous scientific investigation is required to fully elucidate the characteristics and potential applications of this salt.

References

The Ergogenic Potential of Creatine Alpha-Ketoglutarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a nutritional supplement that combines creatine with alpha-ketoglutarate (AKG). The theoretical rationale for this formulation lies in the potential for synergistic ergogenic effects. Creatine is a well-established supplement for enhancing high-intensity exercise performance and increasing muscle mass.[1][2] Alpha-ketoglutarate, a key intermediate in the Krebs cycle, is proposed to enhance the delivery of creatine to muscle tissue through its role as a precursor to nitric oxide, a potent vasodilator.[1][2] This technical guide provides a comprehensive overview of the current scientific literature on the ergogenic potential of this compound, with a focus on quantitative data, experimental protocols, and the underlying physiological mechanisms.

Quantitative Data Summary

The primary research on the ergogenic effects of this compound is limited to a few key studies. The following tables summarize the quantitative data from two notable studies that investigated the effects of a supplement containing creatine and arginine alpha-ketoglutarate (A-AKG) compared to creatine alone and a placebo.

Table 1: Effects of this compound Supplementation on Muscle Performance

Performance MetricStudySupplementation GroupPre-Supplementation (Mean ± SD)Post-Supplementation (Mean ± SD)% Changep-value
Bench Press Repetitions (3 sets) Little et al. (2008)[1]Cr + A-AKG (n=12)30.9 ± 6.634.9 ± 8.7+12.9%< 0.01
Cr (n=11)27.6 ± 5.931.0 ± 7.6+12.3%< 0.01
Placebo (n=12)26.8 ± 5.027.1 ± 6.3+1.1%NS
Peak Power Output (Wingate Test) (W) Little et al. (2008)[1]Cr + A-AKG (n=12)741 ± 112794 ± 92+7.1%< 0.01
Cr (n=11)722 ± 138730 ± 144+1.1%NS
Placebo (n=12)696 ± 63705 ± 77+1.3%NS
Bench Press Strength (1RM) (kg) Gervais et al. (2009)[3]Cr + AAKG (n=8)105 ± 14125 ± 16+19.0%< 0.05 (vs Cr & Placebo)
Cr (n=8)79 ± 1187.2 ± 19+10.3%NS
Placebo (n=7)84 ± 894 ± 11+11.9%NS
Leg Press Strength (1RM) (kg) Gervais et al. (2009)[3]Cr + AAKG (n=8)267 ± 68371 ± 91+39.0%NS
Cr (n=8)271 ± 90330.1 ± 73+21.8%NS
Placebo (n=7)261 ± 125350 ± 120+34.1%NS

Cr = Creatine; A-AKG = Arginine Alpha-Ketoglutarate; NS = Not Significant

Table 2: Effects of this compound Supplementation on Body Composition

Body Composition MetricStudySupplementation GroupPre-Supplementation (Mean ± SD)Post-Supplementation (Mean ± SD)% Changep-value
Body Mass (kg) Little et al. (2008)[2]Cr + A-AKG (n=12)81.1 ± 9.381.5 ± 9.9+0.5%NS
Cr (n=11)79.9 ± 13.081.1 ± 13.8+1.5%< 0.01
Placebo (n=12)78.9 ± 11.378.8 ± 13.7-0.1%NS
Lean Tissue Mass (kg) Gervais et al. (2009)[3]Cr + AAKG (n=8)68.1 ± 1070.1 ± 12+2.9%NS
Cr (n=8)61.2 ± 1162.1 ± 9.1+1.5%NS
Placebo (n=7)66.2 ± 1166.7 ± 10+0.8%NS

Cr = Creatine; A-AKG = Arginine Alpha-Ketoglutarate; NS = Not Significant

Experimental Protocols

Little et al. (2008): Creatine, Arginine α-Ketoglutarate, Amino Acids, and Medium-Chain Triglycerides and Endurance and Performance[1][2]
  • Participants: Thirty-five healthy, recreationally active men (mean age ~23 years) were randomly assigned to one of three groups.[1]

  • Supplementation Protocol:

    • Cr + A-AKG Group (n=12): Received a commercial dietary supplement containing 0.1 g/kg/day of creatine and 0.075 g/kg/day of arginine α-ketoglutarate, along with glutamine, taurine, branched-chain amino acids, and medium-chain triglycerides for 10 days.[1]

    • Cr Group (n=11): Received 0.1 g/kg/day of creatine monohydrate for 10 days.[1]

    • Placebo Group (n=12): Received 1 g/kg/day of a sucrose-based fruit punch for 10 days.[1]

  • Experimental Tests:

    • Body Composition: Assessed using air-displacement plethysmography before and after the supplementation period.[2]

    • Muscle Endurance: Measured by the total number of repetitions performed over three sets of bench press to failure with 70% of the participant's one-repetition maximum (1RM).[1]

    • Peak and Average Power: Determined using three repeated 10-second Wingate anaerobic tests on a cycle ergometer, with a 2-minute recovery between tests.[1]

Gervais et al. (2009): Effect of creatine and arginine alpha-ketoglutarate supplementation during short-term heavy resistance-exercise on lean tissue mass and muscle strength in young adults[3]
  • Participants: Twenty-three healthy young adults (14 male, 9 female; mean age ~23 years) were randomly assigned to one of three groups.[3]

  • Supplementation Protocol:

    • Cr + AAKG Group (n=8): Received 0.1 g/kg body mass of creatine plus 0.75 g/kg body mass of arginine alpha-ketoglutarate daily for 6 weeks.[3]

    • Cr Group (n=8): Received 0.1 g/kg body mass of creatine daily for 6 weeks.[3]

    • Placebo Group (n=7): Received 1 g/kg body mass of sucrose (B13894) daily for 6 weeks.[3]

  • Experimental Tests:

    • Lean Tissue Mass: Determined by underwater weighing before and after the supplementation and resistance training period.[3]

    • Muscle Strength: Assessed by one-repetition maximum (1RM) for the leg press and bench press before and after the intervention.[3]

  • Resistance Training Protocol: All participants engaged in a supervised, periodized heavy resistance-training program three times per week for the 6-week duration of the study.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Proposed_Signaling_Pathway_of_Creatine_AKG cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell cluster_endothelial_cell Endothelial Cell CreatineAKG This compound (Oral Supplementation) Creatine Creatine CreatineAKG->Creatine AKG Arginine Alpha-Ketoglutarate CreatineAKG->AKG CrT1 Creatine Transporter (CrT1) Creatine->CrT1 Uptake Arginine Arginine AKG->Arginine eNOS Endothelial Nitric Oxide Synthase (eNOS) Arginine->eNOS Substrate PCr Phosphocreatine (PCr) CrT1->PCr Phosphorylation Protein_Synthesis Increased Protein Synthesis CrT1->Protein_Synthesis ATP_regen ATP Regeneration PCr->ATP_regen Muscle_Performance Enhanced Muscle Performance ATP_regen->Muscle_Performance Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Blood_Flow Increased Blood Flow & Nutrient Delivery Vasodilation->Blood_Flow Blood_Flow->CrT1 Enhanced Delivery Experimental_Workflow_Little_et_al_2008 cluster_pre_intervention Pre-Intervention cluster_intervention 10-Day Intervention cluster_post_intervention Post-Intervention cluster_analysis Data Analysis Recruitment Recruitment of 35 Recreationally Active Men Baseline Baseline Testing: - Body Composition - Bench Press Endurance (3 sets to failure) - Wingate Anaerobic Power (3x10s) Recruitment->Baseline Randomization Randomization Baseline->Randomization Group1 Group 1 (n=12): Cr + A-AKG Supplementation Randomization->Group1 Group2 Group 2 (n=11): Creatine (Cr) Supplementation Randomization->Group2 Group3 Group 3 (n=12): Placebo Supplementation Randomization->Group3 Post_Testing Post-Supplementation Testing: - Body Composition - Bench Press Endurance (3 sets to failure) - Wingate Anaerobic Power (3x10s) Group1->Post_Testing Group2->Post_Testing Group3->Post_Testing Analysis Statistical Analysis: Comparison of pre- vs. post-supplementation results between groups Post_Testing->Analysis

References

Investigating the Metabolic Fate of the Alpha-Ketoglutarate (AKG) Moiety: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal metabolite at the crossroads of major metabolic pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[1][2][3] Beyond its bioenergetic role, AKG serves as a critical precursor for the biosynthesis of several amino acids, a nitrogen scavenger, and a crucial signaling molecule that governs a wide array of cellular processes, including epigenetic regulation and cellular responses to hypoxia.[1][4][5] This technical guide provides a comprehensive overview of the metabolic fate of the AKG moiety, detailing its core functions, the experimental protocols used to investigate its metabolism, and quantitative data to support further research and drug development endeavors.

Core Metabolic Fates of Alpha-Ketoglutarate

The metabolic journey of the AKG moiety is multifaceted, with its fate being determined by the cell's energetic and biosynthetic needs. The primary pathways involving AKG are:

  • The Tricarboxylic Acid (TCA) Cycle: Within the mitochondrial matrix, AKG is a central intermediate of the TCA cycle. It is formed from isocitrate via oxidative decarboxylation catalyzed by isocitrate dehydrogenase (IDH) and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex (AKGDH), a key rate-limiting step in the cycle.[3] This oxidative process is crucial for the generation of reducing equivalents (NADH) that fuel the electron transport chain for ATP synthesis.

  • Amino Acid Metabolism: AKG stands at the intersection of carbon and nitrogen metabolism. It can be synthesized from glutamate (B1630785) through deamination by glutamate dehydrogenase or transamination reactions.[6] Conversely, AKG serves as a precursor for the synthesis of glutamate, which can then be used to produce other amino acids such as glutamine, proline, and arginine.[7] This bidirectional conversion is vital for maintaining nitrogen homeostasis within the cell.

  • Co-substrate for Dioxygenases: A significant extramitochondrial role of AKG is its function as an essential co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[8] These enzymes catalyze a variety of oxidation reactions, including hydroxylation, demethylation, and desaturation. Prominent members of this family include:

    • Prolyl Hydroxylases (PHDs): These enzymes hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), marking it for proteasomal degradation under normoxic conditions.[6][9]

    • Ten-Eleven Translocation (TET) Enzymes: These enzymes are involved in DNA demethylation through the iterative oxidation of 5-methylcytosine.[10][11][12]

    • Jumonji C (JmjC) Domain-Containing Histone Demethylases (JHDMs): This large family of enzymes removes methyl groups from histone lysine (B10760008) residues, thereby playing a crucial role in epigenetic regulation.[7][13]

Quantitative Data on AKG Metabolism

The following tables summarize key quantitative data related to AKG metabolism, providing a valuable resource for experimental design and computational modeling.

Table 1: Kinetic Parameters of Key Human AKG-Dependent Dioxygenases for Alpha-Ketoglutarate

EnzymeSubstrateKm for AKG (µM)Reference(s)
PHD2HIF-1α peptide43.3 ± 7.3[14]
PHD3HIF-1α peptide43.3 ± 7.3[14]
TET25-methylcytosineNot explicitly stated, but activity is AKG-dependent[10]

Note: Km values can vary depending on the specific experimental conditions, including substrate concentrations and buffer composition.

Table 2: Intracellular Concentrations of Alpha-Ketoglutarate in Mammalian Cells

Cell TypeConditionAKG Concentration (relative levels or ratio)Reference(s)
Hepatic Stellate Cells (LX-2)ControlHigher[15]
Hepatic Stellate Cells (LX-2)TGF-β1 treated (activated)Significantly reduced[15]
Embryonic Stem Cells (ESCs)Naïve pluripotency (2i/L medium)High αKG/succinate (B1194679) ratio[16]
Embryonic Stem Cells (ESCs)Primed state (S/L medium)Lower αKG/succinate ratio[16]

Note: Intracellular metabolite concentrations are dynamic and can be influenced by cell type, metabolic state, and culture conditions.

Table 3: Metabolic Flux of Alpha-Ketoglutarate in Cancer vs. Normal Cells

Cell TypeMetabolic FeatureObservationReference(s)
Various Cancer CellsGlutamine AddictionIncreased reliance on glutamine to fuel the TCA cycle via AKG.[5][17]
Cancer Cells with ETC defectsAKG OxidationDecrease in α-KG oxidation.[18]
CTP-deficient Cancer CellsReductive CarboxylationGlucose-derived carbon is used for mitochondrial AKG production, which is then used for reductive carboxylation in the cytosol.[19]
Normal CellsGlutamine MetabolismPrimarily used for amino acid and nucleotide synthesis.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic fate of AKG.

Protocol 1: 13C-Labeled Alpha-Ketoglutarate Isotope Tracing in Cultured Mammalian Cells

This protocol outlines the general steps for tracing the metabolic fate of AKG using a stable isotope-labeled precursor.

1. Materials:

  • Mammalian cell line of interest
  • Cell culture medium (glucose-free and glutamine-free DMEM)
  • Dialyzed fetal bovine serum (dFBS)
  • [U-13C5]-α-Ketoglutarate
  • Phosphate-buffered saline (PBS), ice-cold
  • 80% Methanol (B129727) (LC-MS grade), chilled to -80°C
  • Cell scrapers
  • Microcentrifuge tubes
  • Liquid chromatography-mass spectrometry (LC-MS) system

2. Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency in standard growth medium.
  • Media Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free DMEM with 10% dFBS and the desired concentration of [U-13C5]-α-Ketoglutarate. Also prepare an unlabeled control medium with natural abundance AKG.
  • Isotope Labeling:
  • Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
  • Add the pre-warmed 13C-labeling medium to the cells.
  • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
  • Metabolite Extraction:
  • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
  • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism.
  • Scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
  • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes.
  • Centrifuge at >16,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant containing the metabolites to a new tube.
  • LC-MS Analysis:
  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
  • Analyze the samples using an LC-MS method optimized for the separation and detection of TCA cycle intermediates and amino acids.
  • Data Analysis: Determine the mass isotopologue distribution (MID) for metabolites of interest to quantify the fractional contribution of AKG to their synthesis.

Protocol 2: In Vitro Enzymatic Assay for AKG-Dependent Dioxygenases (General Protocol)

This protocol provides a general framework for measuring the activity of AKG-dependent dioxygenases, such as PHDs or JHDMs.

1. Materials:

  • Purified recombinant dioxygenase enzyme (e.g., PHD2, JMJD3)
  • Substrate for the enzyme (e.g., HIF-1α peptide for PHDs, methylated histone peptide for JHDMs)
  • α-Ketoglutarate
  • FeSO4
  • Ascorbate
  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
  • Detection reagent (specific to the assay method)
  • Microplate reader

2. Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ascorbate, and FeSO4.
  • Enzyme and Substrate Addition: Add the purified enzyme and its specific substrate to the reaction mixture.
  • Initiation of Reaction: Initiate the reaction by adding α-ketoglutarate.
  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
  • Termination of Reaction: Stop the reaction using a suitable method (e.g., adding EDTA or a strong acid).
  • Detection of Activity: Measure the enzyme activity using one of the following methods:
  • Direct Product Detection: Use mass spectrometry to directly measure the formation of the hydroxylated or demethylated product.[1]
  • Coupled Enzyme Assay: Couple the production of succinate (a co-product of the dioxygenase reaction) to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric or fluorescent).
  • Formaldehyde Release Assay (for demethylases): Use a radiolabeled methyl group on the substrate and measure the release of radiolabeled formaldehyde.[1]
  • Antibody-based Detection: Use an antibody specific to the modified product (e.g., a hydroxymethylcytosine antibody for TET activity).
  • Data Analysis: Calculate the enzyme activity based on the rate of product formation or substrate consumption. Determine kinetic parameters (Km and kcat) by varying the concentration of one substrate while keeping others saturated.

Visualizations of Metabolic and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central metabolic and signaling roles of alpha-ketoglutarate.

Krebs_Cycle Pyruvate Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase AlphaKetoglutarate AlphaKetoglutarate Isocitrate->AlphaKetoglutarate IDH SuccinylCoA SuccinylCoA AlphaKetoglutarate->SuccinylCoA AKGDH Succinate Succinate SuccinylCoA->Succinate SCS Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Fumarase Oxaloacetate Oxaloacetate Malate->Oxaloacetate MDH Oxaloacetate->Citrate Glutamate Glutamate Glutamate->AlphaKetoglutarate GDH/Transaminases

Diagram 1: The Krebs Cycle highlighting the central position of Alpha-Ketoglutarate.

AKG_Signaling cluster_Metabolism Metabolic State cluster_Dioxygenases AKG-Dependent Dioxygenases cluster_Downstream Downstream Effects AKG Alpha-Ketoglutarate PHDs Prolyl Hydroxylases (PHD1, PHD2, PHD3) AKG->PHDs Activates TETs TET Enzymes (TET1, TET2, TET3) AKG->TETs Activates JHDMs Jumonji Histone Demethylases AKG->JHDMs Activates Succinate Succinate Succinate->PHDs Inhibits Fumarate Fumarate Fumarate->PHDs Inhibits HIF1a HIF-1α Degradation PHDs->HIF1a DNA_Demethylation DNA Demethylation TETs->DNA_Demethylation Histone_Demethylation Histone Demethylation JHDMs->Histone_Demethylation Gene_Expression Altered Gene Expression HIF1a->Gene_Expression DNA_Demethylation->Gene_Expression Histone_Demethylation->Gene_Expression

Diagram 2: AKG as a signaling molecule regulating dioxygenase activity and gene expression.

Experimental_Workflow start Start: Cell Culture isotope_labeling Isotope Labeling (e.g., 13C-AKG) start->isotope_labeling quenching Metabolic Quenching (e.g., Cold Methanol) isotope_labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis (Mass Isotopologue Distribution) lcms->data_analysis end End: Metabolic Flux Determination data_analysis->end

References

Preliminary Studies on Creatine Alpha-Ketoglutarate (AKG) Side Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a nutritional supplement that combines creatine with alpha-ketoglutarate. While creatine monohydrate is one of the most extensively studied ergogenic aids, research specifically investigating the side effects of this compound is notably scarce. This technical guide synthesizes the available preliminary data and provides a theoretical framework for understanding the potential side effects of this compound by examining its constituent components. This document summarizes the known adverse effects of creatine (primarily as monohydrate) and alpha-ketoglutarate, details their metabolic pathways, and presents hypothetical mechanisms and side effect profiles for the combined molecule. Due to the lack of direct clinical trials on this compound, this guide emphasizes the need for further research to establish a definitive safety profile.

Introduction

Creatine alpha-ketoglutarate (this compound) is marketed as an advanced form of creatine, with manufacturers claiming enhanced absorption and bioavailability. The theoretical basis for these claims lies in the role of alpha-ketoglutarate as a key intermediate in the Krebs cycle, potentially facilitating the transport of creatine into muscle cells. While the ergogenic effects of creatine are well-documented, the safety profile of this compound remains largely uninvestigated in peer-reviewed clinical trials. This guide aims to provide a comprehensive overview of the potential side effects by analyzing the known effects of its individual components.

Potential Side Effects Profile of this compound (Theoretical)

Direct studies on the side effects of this compound are lacking. The following table is a theoretical summary based on the known side effects of creatine monohydrate and alpha-ketoglutarate.

Potential Side EffectComponentLikelihood (Theoretical)Notes
Gastrointestinal Issues
BloatingCreatinePossibleA common side effect of creatine monohydrate, especially during loading phases. The AKG salt form may potentially reduce this effect due to better solubility, but this is unproven.
Stomach Upset/NauseaCreatinePossibleSimilar to bloating, this is often associated with higher doses of creatine monohydrate.
DiarrheaCreatinePossibleCan occur with high doses of creatine.
Musculoskeletal
Muscle CrampingCreatineUnlikely with proper hydrationOften attributed to creatine, but research suggests it's more related to dehydration and electrolyte imbalance rather than a direct effect of creatine itself.
Renal
Increased Creatinine (B1669602) LevelsCreatineExpectedCreatine is converted to creatinine, which is excreted by the kidneys. This is a normal metabolic process and not necessarily indicative of kidney damage in healthy individuals.
Kidney StressCreatineUnlikely in healthy individualsExtensive research on creatine monohydrate has not shown evidence of kidney damage in individuals with normal renal function. Caution is advised for those with pre-existing kidney disease.
Other
Weight Gain (Water Retention)CreatineLikelyCreatine draws water into muscle cells, leading to an initial increase in body weight.

Known Side Effects of Individual Components

Creatine (as Monohydrate)

Creatine monohydrate is the most studied form of creatine and is generally considered safe for most healthy individuals.[1][2][3] The most commonly reported side effects are mild and typically related to the gastrointestinal tract, especially during the initial "loading" phase where higher doses are consumed.

Table 1: Summary of Reported Side Effects in Clinical Trials of Creatine Monohydrate

Side Effect CategorySpecific Side EffectIncidence/SeverityStudy PopulationDosageDuration
GastrointestinalBloating, Stomach Upset, DiarrheaMild and often transientAthletes and general populationTypically with loading doses (20g/day)Short-term (days to weeks)
MusculoskeletalMuscle CrampingAnecdotal, not consistently supported by clinical trialsAthletesVariedVaried
RenalIncreased Serum CreatinineExpected physiological responseHealthy individuals5-20g/dayShort to long-term
RenalImpaired Kidney FunctionNo significant evidence in healthy individualsHealthy individuals5-20g/dayUp to 5 years
Body CompositionWeight Gain (Water Retention)Common, especially initiallyMost users5-20g/dayInitial weeks
Alpha-Ketoglutarate (AKG)

Alpha-ketoglutarate is a key intermediate in the Krebs cycle and is involved in various metabolic processes.[4][5] As a supplement, it is generally considered safe and well-tolerated.

Table 2: Summary of Reported Side Effects of Alpha-Ketoglutarate Supplementation

Side Effect CategorySpecific Side EffectIncidence/SeverityStudy PopulationDosageDuration
Gastrointestinal-Generally well-tolerated, no significant side effects reportedClinical and athletic populationsUp to 10g/dayVaried
Other-No significant adverse events reported in available studiesClinical and athletic populationsUp to 10g/dayVaried

Experimental Protocols (Methodology from Key Studies on Components)

As there are no direct studies on this compound side effects, this section details a typical methodology used in creatine monohydrate safety studies.

Protocol: Assessment of Renal Function in Response to Creatine Monohydrate Supplementation

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy, physically active adults with no prior history of renal disease.

  • Intervention:

    • Creatine Group: Oral administration of creatine monohydrate (e.g., 20g/day for 5-7 days as a loading phase, followed by 5g/day for the remainder of the study).

    • Placebo Group: Oral administration of a non-caloric placebo (e.g., maltodextrin) following the same dosing schedule.

  • Data Collection:

    • Baseline (Pre-supplementation): Collection of blood and urine samples to measure serum creatinine, blood urea (B33335) nitrogen (BUN), and creatinine clearance.

    • During Supplementation: Periodic collection of blood and urine samples at specified intervals (e.g., weekly, monthly).

    • Post-supplementation: Follow-up sample collection after a washout period.

  • Analysis: Statistical comparison of renal function markers between the creatine and placebo groups over the course of the study.

Signaling Pathways and Metabolism

Theoretical Metabolic Fate of this compound

Upon ingestion, it is hypothesized that this compound dissociates into creatine and alpha-ketoglutarate in the acidic environment of the stomach or during absorption in the small intestine.

This compound This compound Stomach/Intestine Stomach/Intestine This compound->Stomach/Intestine Ingestion Creatine Creatine Stomach/Intestine->Creatine Dissociation Alpha-Ketoglutarate Alpha-Ketoglutarate Stomach/Intestine->Alpha-Ketoglutarate Dissociation

Caption: Hypothetical dissociation of this compound in the gastrointestinal tract.

Creatine Metabolism

Once absorbed, creatine is transported to various tissues, primarily skeletal muscle, where it is converted to phosphocreatine (B42189). The non-enzymatic degradation of creatine and phosphocreatine results in the formation of creatinine, which is then excreted by the kidneys.

cluster_blood Bloodstream cluster_muscle Muscle Cell cluster_kidney Kidney Creatine_blood Creatine Creatine_muscle Creatine Creatine_blood->Creatine_muscle Transport Phosphocreatine Phosphocreatine Creatine_muscle->Phosphocreatine Creatine Kinase (ATP -> ADP) Creatinine_muscle Creatinine Creatine_muscle->Creatinine_muscle Non-enzymatic degradation Phosphocreatine->Creatine_muscle Creatine Kinase (ADP -> ATP) Phosphocreatine->Creatinine_muscle Non-enzymatic degradation Creatinine_kidney Creatinine Creatinine_muscle->Creatinine_kidney Transport Urine Urine Excretion Creatinine_kidney->Urine

Caption: Simplified overview of creatine metabolism and excretion.

Alpha-Ketoglutarate Metabolism

Alpha-ketoglutarate is a central component of the Krebs (citric acid) cycle, a key energy-producing pathway in the mitochondria. It can be formed from and converted into several other important molecules, including glutamate.

cluster_krebs Krebs Cycle (Mitochondrion) Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase Succinyl-CoA Succinyl-CoA AKG->Succinyl-CoA AKG Dehydrogenase Glutamate Glutamate AKG->Glutamate Transaminases Glutamate->AKG Glutamate Dehydrogenase / Transaminases

Caption: The central role of Alpha-Ketoglutarate in the Krebs cycle.

Discussion and Future Directions

The theoretical advantages of this compound, such as improved solubility and bioavailability, could potentially mitigate some of the gastrointestinal side effects associated with creatine monohydrate. However, without empirical data, this remains speculative.

Recommendations for Future Research:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion of this compound compared to creatine monohydrate.

  • Short-term Safety Trials: To assess the incidence of acute side effects, particularly gastrointestinal distress, with varying doses of this compound.

  • Long-term Safety Studies: To evaluate the effects of chronic this compound supplementation on renal, hepatic, and cardiovascular health markers.

  • Comparative Studies: To directly compare the side effect profiles of this compound and creatine monohydrate in a head-to-head clinical trial.

Conclusion

While this compound is commercially available and marketed with claims of superiority over creatine monohydrate, there is a critical absence of published, peer-reviewed studies to substantiate these claims, particularly concerning its safety and side effect profile. Researchers, clinicians, and consumers should exercise caution and recognize that the current understanding of this compound's side effects is based on theoretical extrapolation from its individual components. Rigorous scientific investigation is imperative to establish a clear and evidence-based safety profile for this supplement.

References

Methodological & Application

Synthesis and Purification of Research-Grade Creatine Alpha-Ketoglutarate (AKG): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a salt formed from creatine and alpha-ketoglutaric acid (AKG). This molecule has garnered interest in the scientific community for its potential to combine the well-documented ergogenic effects of creatine with the metabolic benefits of AKG, a key intermediate in the Krebs cycle.[1] The rationale for this combination lies in the hypothesis of enhanced absorption and bioavailability of creatine, potentially leading to improved muscle uptake and performance with reduced gastrointestinal distress compared to creatine monohydrate.[2] AKG itself plays a vital role in cellular energy metabolism, amino acid synthesis, and as a nitrogen scavenger.[1][3]

These application notes provide a detailed protocol for the synthesis and purification of research-grade this compound, suitable for laboratory-scale production. The described methods are intended to yield a high-purity product for use in pre-clinical research and drug development studies.

Data Summary

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on the protocols outlined below.

ParameterExpected ValueMethod of Analysis
Synthesis
Molar Ratio (Creatine:AKG)2:1-
Reaction Time4-5 hours-
Reaction TemperatureControlled (e.g., 50-60 °C)-
pHControlled-
Theoretical Yield~1.45 gGravimetric
Actual YieldVariable (e.g., >85%)Gravimetric
Purification & Quality Control
Purity>99%HPLC
Melting PointDecomposesMelting Point Apparatus
Impurity Profile
Creatinine<0.1%HPLC
Dicyandiamide (DCD)Not DetectedHPLC
Dihydro-1,3,5-triazine (DHT)Not DetectedHPLC
Heavy Metals (As, Cd, Pb, Hg)<10 ppmICP-MS

Experimental Protocols

I. Synthesis of Creatine Alpha-Ketoglutarate (2:1)

This protocol details the synthesis of this compound through a controlled reaction between creatine monohydrate and alpha-ketoglutaric acid in an aqueous solution.

Materials:

  • Creatine Monohydrate (C₄H₉N₃O₂·H₂O), molecular weight: 149.15 g/mol

  • Alpha-Ketoglutaric Acid (AKG, C₅H₆O₅), molecular weight: 146.1 g/mol

  • Deionized Water (H₂O)

  • Ethanol (B145695) (95% and absolute)

  • Sodium Hydroxide (NaOH) solution (1 M) for pH adjustment

  • Hydrochloric Acid (HCl) solution (1 M) for pH adjustment

Equipment:

  • Glass reactor vessel with overhead stirrer and heating mantle

  • pH meter

  • Condenser

  • Thermometer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Rotary evaporator

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Dissolution of AKG: In the glass reactor vessel, dissolve 1.46 g (0.01 mol) of alpha-ketoglutaric acid in 100 mL of deionized water with gentle stirring.

  • pH Adjustment: Adjust the pH of the AKG solution to approximately 7.0 using the 1 M NaOH solution.

  • Addition of Creatine: Slowly add 2.98 g (0.02 mol) of creatine monohydrate to the AKG solution while maintaining stirring.

  • Reaction: Heat the mixture to 50-60 °C and maintain this temperature with continuous stirring for 4-5 hours. Monitor the pH of the reaction and maintain it within the range of 6.5-7.5 by adding 1 M NaOH or 1 M HCl as needed.

  • Cooling and Precipitation: After the reaction is complete, cool the solution to room temperature and then place it in an ice bath for 1-2 hours to facilitate the precipitation of the this compound salt.

  • Initial Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of 20 mL cold 95% ethanol to remove unreacted starting materials and impurities.

II. Purification by Recrystallization

This protocol describes the purification of the synthesized this compound by recrystallization to achieve high purity suitable for research applications.

Materials:

  • Crude this compound from the synthesis step

  • Deionized Water

  • Absolute Ethanol

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Sintered glass funnel

Procedure:

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., starting with 50 mL at ~80°C) and stir until the solid is completely dissolved. If necessary, add more hot water dropwise until a clear solution is obtained.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Final Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel with a fine filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals under vacuum at a temperature not exceeding 40°C until a constant weight is achieved. Alternatively, the product can be lyophilized.

III. Quality Control and Characterization

This section outlines the analytical methods for verifying the purity and identity of the synthesized this compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of the this compound and to quantify potential impurities like creatinine.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a standard solution of a known concentration of a this compound reference standard in the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase to a known concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak area of the this compound in the sample chromatogram to the standard to determine the purity. Analyze for the presence of any impurity peaks, such as creatinine, and quantify them using their respective reference standards.

B. Characterization by NMR and Mass Spectrometry

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the this compound salt. The spectra should be consistent with the expected shifts for both the creatine and alpha-ketoglutarate moieties.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weights of the creatine and alpha-ketoglutarate ions.

Signaling Pathways and Experimental Workflows

The purported mechanism of action for this compound involves the synergistic effects of both creatine and alpha-ketoglutarate. The following diagrams illustrate the key pathways and workflows.

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Dissolution Dissolve AKG in Water pH_Adjust Adjust pH to ~7.0 Dissolution->pH_Adjust Add_Creatine Add Creatine Monohydrate pH_Adjust->Add_Creatine Reaction React at 50-60°C for 4-5h Add_Creatine->Reaction Cooling Cool and Precipitate Reaction->Cooling Filtration1 Vacuum Filtration Cooling->Filtration1 Washing1 Wash with Cold Ethanol Filtration1->Washing1 Redissolve Redissolve in Hot Water Washing1->Redissolve Crude Product Hot_Filter Hot Filtration (Optional) Redissolve->Hot_Filter Crystallize Slow Cooling & Crystallization Hot_Filter->Crystallize Filtration2 Vacuum Filtration Crystallize->Filtration2 Washing2 Wash with Absolute Ethanol Filtration2->Washing2 Drying Vacuum Dry or Lyophilize Washing2->Drying HPLC HPLC Purity Analysis Drying->HPLC Purified Product NMR_MS NMR & MS Characterization Drying->NMR_MS

Figure 1. Synthesis Workflow for this compound

Signaling_Pathway Figure 2. Proposed Cellular Action of this compound cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_creatine Creatine Pathway cluster_akg AKG Pathway Creatine_AKG This compound Creatine Creatine Creatine_AKG->Creatine Dissociation & Transport AKG Alpha-Ketoglutarate Creatine_AKG->AKG Dissociation & Transport PCr Phosphocreatine (PCr) Creatine->PCr Creatine Kinase ATP_regen ATP Regeneration PCr->ATP_regen ADP -> ATP Muscle_Contraction Muscle Contraction ATP_regen->Muscle_Contraction Krebs_Cycle Krebs Cycle AKG->Krebs_Cycle Glutamine Glutamine Synthesis AKG->Glutamine Energy_Production Energy Production (ATP) Krebs_Cycle->Energy_Production

Figure 2. Proposed Cellular Action of this compound

HPLC_Workflow Figure 3. HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prepare_Standard Prepare Standard Solution Inject Inject into HPLC System Prepare_Standard->Inject Prepare_Sample Prepare Sample Solution Prepare_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity & Impurities Integrate->Calculate

Figure 3. HPLC Analysis Workflow

References

Application Note: High-Throughput Analysis of Creatine Alpha-Ketoglutarate and its Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG), creatine, and its primary metabolite, creatinine (B1669602), in biological matrices. This method is tailored for researchers in drug development, clinical diagnostics, and sports science who require accurate measurement of these compounds to study their pharmacokinetics, efficacy, and metabolic fate. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and includes a discussion of the metabolic pathways involved.

Introduction

Creatine is a naturally occurring compound that plays a crucial role in energy metabolism, particularly in tissues with high energy demands like muscle and brain.[1] It is synthesized from the amino acids arginine, glycine, and methionine.[2] Creatine is reversibly phosphorylated to phosphocreatine (B42189), a rapid source of ATP.[1] The non-enzymatic degradation of creatine and phosphocreatine results in the formation of creatinine, which is excreted in the urine.[2]

Creatine Alpha-Ketoglutarate (this compound) is a salt composed of creatine and alpha-ketoglutarate (AKG).[3] It is marketed as a nutritional supplement with the proposed benefit of enhanced creatine absorption and bioavailability, although more research is needed to fully validate these claims.[3] Upon ingestion, it is anticipated that this compound dissociates into creatine and AKG. AKG is a key intermediate in the Krebs (citric acid) cycle, a central pathway in cellular energy production.[4][5] It is also involved in amino acid synthesis and nitrogen transport.[4] The analysis of this compound and its metabolites is therefore essential for understanding its physiological effects and potential therapeutic applications. LC-MS/MS offers superior selectivity and sensitivity for the quantification of these polar compounds compared to traditional methods like colorimetric and enzymatic assays.[6]

Metabolic Pathways

Following administration, this compound is expected to dissociate into creatine and alpha-ketoglutarate. The metabolic fates of these two components are well-established.

Creatine Metabolism: Exogenous creatine supplements the endogenous pool. In tissues, creatine is converted to phosphocreatine by creatine kinase. Both creatine and phosphocreatine undergo spontaneous, non-enzymatic cyclization to form creatinine, which is then released into the bloodstream and excreted by the kidneys.[2][7]

Alpha-Ketoglutarate (AKG) Metabolism: AKG is a central hub in metabolism.[4] As a key intermediate of the Krebs cycle, it can be oxidatively decarboxylated to succinyl-CoA, contributing to ATP production.[5] Alternatively, AKG can be transaminated to form the amino acid glutamate, linking carbohydrate and amino acid metabolism.[4]

cluster_ingestion Ingestion & Dissociation cluster_creatine_pathway Creatine Pathway cluster_akg_pathway AKG Pathway This compound This compound Creatine Creatine This compound->Creatine AKG AKG This compound->AKG Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatinine Creatinine Creatine->Creatinine Krebs Cycle Krebs Cycle AKG->Krebs Cycle Glutamate Glutamate AKG->Glutamate Phosphocreatine->Creatinine

Figure 1: Metabolic fate of this compound.

Experimental Protocols

This protocol provides a general framework for the analysis of this compound and its metabolites in serum or plasma. Method optimization and validation are required for specific applications.

Sample Preparation

A simple protein precipitation method is effective for sample cleanup in plasma and serum.[6][8]

  • Aliquoting: Transfer 100 µL of plasma or serum sample to a microcentrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of internal standard working solution (e.g., deuterated creatine and creatinine analogues).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Sample Plasma/Serum Sample IS Add Internal Standards Sample->IS Precipitation Protein Precipitation (Acetonitrile/Methanol) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry_Reconstitute Dry & Reconstitute Supernatant->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS

References

Protocol for Assessing Creatine Alpha-Ketoglutarate (AKG) Uptake in C2C12 Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Creatine (B1669601) is a vital molecule for cellular energy homeostasis, particularly in tissues with high energy demands such as skeletal muscle. The uptake of creatine into muscle cells is mediated by the sodium- and chloride-dependent creatine transporter, SLC6A8. Creatine alpha-ketoglutarate (B1197944) (Creatine AKG) is a form of creatine salt that is readily soluble in aqueous solutions. This document provides a detailed protocol for assessing the uptake of this compound in differentiated C2C12 myotubes, a widely used in vitro model for skeletal muscle. The provided protocols cover C2C12 myoblast culture, differentiation into myotubes, a creatine uptake assay, and methods for assessing cell viability and protein expression.

Data Presentation

Table 1: C2C12 Cell Culture and Differentiation Parameters

ParameterRecommendation
Cell Line C2C12 (mouse myoblast)
Growth Medium DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Differentiation Medium DMEM, 2% Horse Serum, 1% Penicillin-Streptomycin
Seeding Density 2 x 10⁵ cells/well in a 6-well plate
Differentiation Induction Induce when cells reach 80-90% confluency
Differentiation Duration 4-6 days, with media change every 48 hours

Table 2: this compound Uptake Assay Parameters

ParameterRecommendation
Creatine Source Creatine Alpha-Ketoglutarate (AKG)
Uptake Buffer Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 5.6 D-glucose, 25 HEPES, pH 7.4)
This compound Concentration 0.1 - 5 mM (or as experimentally determined)
Incubation Time 5 - 60 minutes
Uptake Termination Ice-cold KRH buffer wash
Quantification Method Colorimetric Creatine Assay Kit or Radiolabeled [¹⁴C]-Creatine

Table 3: Expected Outcomes from this compound Uptake Assay

MeasurementExpected ResultInterpretation
Intracellular Creatine Dose- and time-dependent increaseFunctional SLC6A8 transporter activity
SLC6A8 Protein Expression Detectable band at ~70 kDa by Western BlotPresence of the creatine transporter
Cell Viability (MTT Assay) >90% viability with tested this compound concentrationsThis compound is not cytotoxic at the tested concentrations

Experimental Protocols

C2C12 Myoblast Culture and Differentiation

1.1. Cell Culture:

  • Culture C2C12 myoblasts in Growth Medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 70-80% confluency to maintain their myogenic potential.

1.2. Differentiation into Myotubes:

  • Seed C2C12 myoblasts in a 6-well plate at a density of 2 x 10⁵ cells/well.

  • Allow the cells to proliferate in Growth Medium until they reach 80-90% confluency.

  • Aspirate the Growth Medium and wash the cells once with sterile Phosphate-Buffered Saline (PBS).

  • Replace the medium with Differentiation Medium (DMEM with 2% horse serum and 1% Penicillin-Streptomycin).

  • Change the Differentiation Medium every 48 hours.

  • Myotube formation, characterized by elongated, multinucleated cells, should be visible within 4-6 days.

This compound Uptake Assay

2.1. Preparation of Solutions:

  • This compound Stock Solution: Prepare a sterile 100 mM stock solution of this compound in KRH buffer.

  • Uptake Buffer: Prepare KRH buffer and warm to 37°C before the experiment.

  • Lysis Buffer: Use a suitable lysis buffer for cell homogenization (e.g., RIPA buffer for subsequent protein analysis).

2.2. Uptake Assay Procedure:

  • After 4-6 days of differentiation, aspirate the Differentiation Medium from the C2C12 myotubes.

  • Wash the cells twice with pre-warmed KRH buffer.

  • Add 1 mL of KRH buffer containing the desired concentration of this compound (e.g., 1 mM) to each well.

  • Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, 60 minutes).

  • To terminate the uptake, aspirate the this compound solution and immediately wash the cells three times with 2 mL of ice-cold KRH buffer.

  • Lyse the cells by adding 200 µL of Lysis Buffer to each well and scraping the cells.

  • Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for intracellular creatine quantification.

2.3. Quantification of Intracellular Creatine:

  • Colorimetric Assay: Use a commercially available creatine assay kit and follow the manufacturer's instructions.[1] Briefly, the assay typically involves an enzymatic reaction that leads to a colorimetric or fluorometric output proportional to the creatine concentration.

  • Radiolabeled Creatine: If using [¹⁴C]-Creatine AKG, the radioactivity in the cell lysate can be measured using a scintillation counter.

Cell Viability Assay (MTT Assay)
  • Seed C2C12 myoblasts in a 96-well plate and differentiate them into myotubes as described above.

  • Treat the myotubes with various concentrations of this compound for the desired duration.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for SLC6A8 Expression
  • Prepare cell lysates from differentiated C2C12 myotubes as described in the uptake assay.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against SLC6A8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Uptake Assay cluster_culture C2C12 Cell Culture & Differentiation cluster_assay This compound Uptake Assay cluster_analysis Downstream Analysis A Seed C2C12 Myoblasts B Proliferate to 80-90% Confluency A->B C Induce Differentiation (2% Horse Serum) B->C D Differentiate for 4-6 Days C->D E Wash with KRH Buffer D->E J Cell Viability (MTT Assay) D->J F Incubate with this compound E->F G Terminate Uptake (Ice-cold Wash) F->G H Lyse Cells G->H I Quantify Intracellular Creatine H->I K SLC6A8 Expression (Western Blot) H->K

Caption: Workflow for assessing this compound uptake in C2C12 myotubes.

Signaling_Pathway Signaling Pathways Regulating Creatine Transporter (SLC6A8) cluster_positive Positive Regulation cluster_negative Negative Regulation SGK1 SGK1 SLC6A8 Creatine Transporter (SLC6A8) SGK1->SLC6A8 Upregulate SGK3 SGK3 SGK3->SLC6A8 Upregulate mTOR mTOR mTOR->SLC6A8 Upregulate SPAK SPAK SPAK->SLC6A8 Downregulate OSR1 OSR1 OSR1->SLC6A8 Downregulate Creatine_Uptake Creatine Uptake SLC6A8->Creatine_Uptake

Caption: Key kinases regulating the activity of the SLC6A8 creatine transporter.[2][3]

References

In Vitro Experimental Design for Creatine AKG Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a molecular compound that combines creatine with alpha-ketoglutarate (AKG). This formulation is purported to enhance the stability and absorption of creatine, a well-established ergogenic aid, while leveraging the metabolic benefits of AKG, a key intermediate in the Krebs cycle.[1][2] In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the potential effects of this compound. These application notes provide a comprehensive guide for designing and executing in vitro experiments to investigate the bioactivity of this compound, with a focus on its effects on muscle cell biology.

The primary murine myoblast cell line, C2C12, is a well-established and appropriate in vitro model for studying myogenesis, muscle metabolism, and the cellular effects of compounds like this compound.[3][4] These cells can be induced to differentiate from myoblasts into myotubes, mimicking the process of muscle fiber formation.

Key In Vitro Experimental Areas

A thorough in vitro investigation of this compound should encompass several key areas of cellular function:

  • Cell Viability and Cytotoxicity: To determine the optimal concentration range of this compound and identify any potential toxic effects.

  • Cellular Metabolism and Bioenergetics: To assess the impact of this compound on energy production and metabolic pathways.

  • Myogenic Differentiation and Protein Synthesis: To evaluate the effect of this compound on muscle cell development and growth.

  • Gene and Protein Expression: To understand the molecular pathways modulated by this compound.

  • Oxidative Stress: To investigate the potential antioxidant properties of this compound.

Data Presentation: Summary of Potential Quantitative Outcomes

The following tables provide a structured overview of the types of quantitative data that can be generated from the described experimental protocols. These examples are based on published literature for creatine and serve as a template for presenting results from this compound studies.

Table 1: Cell Viability and Cytotoxicity

AssayCell LineTreatmentConcentration RangeTime Point(s)Expected Outcome MetricExample Result (Hypothetical)
MTT AssayC2C12This compound0.1 - 20 mM24, 48, 72 hours% Cell ViabilityNo significant decrease up to 10 mM
LDH AssayC2C12This compound0.1 - 20 mM24, 48, 72 hours% CytotoxicityMinimal cytotoxicity below 15 mM

Table 2: Cellular Metabolism and Bioenergetics

AssayCell LineTreatmentConcentrationTime Point(s)Expected Outcome MetricExample Result (from literature for Creatine)
ATP AssayC2C12This compound5 mM6, 12, 24 hoursIntracellular ATP (nmol/mg protein)Increased ATP levels compared to control.[5]
Seahorse XF (Mito Stress Test)C2C12This compound5 mM24 hoursOCR (pmol/min), Basal/Maximal RespirationEnhanced mitochondrial respiration.[[“]]
Seahorse XF (Glycolysis Stress Test)C2C12This compound5 mM24 hoursECAR (mpH/min), Glycolytic CapacityModulation of glycolytic activity.

Table 3: Myogenic Differentiation and Protein Synthesis

AssayCell LineTreatmentConcentrationTime Point(s)Expected Outcome MetricExample Result (from literature for Creatine)
Myotube Fusion IndexC2C12This compound5 mM4 days post-differentiation(Nuclei in myotubes / Total nuclei) x 100+40% fusion index.[7]
Myosin Heavy Chain StainingC2C12This compound5 mM4 days post-differentiationMyotube Diameter (µm)Increased myotube diameter.
[³⁵S]Methionine IncorporationC2C12This compound5 mM5 days post-differentiationCPM/µg protein+50% in myofibrillar proteins.[7]

Table 4: Gene and Protein Expression (Akt/mTOR Pathway)

AssayCell LineTreatmentConcentrationTime Point(s)Target Gene/ProteinExpected Outcome MetricExample Result (from literature for Creatine)
qPCRC2C12This compound5 mM24, 48, 96 hoursIGF-1, MyoDFold Change in mRNA expressionIncreased IGF-1 and MyoD mRNA.[8]
Western BlotC2C12This compound5 mM1, 4, 24 hoursp-Akt/Total Akt, p-mTOR/Total mTORRatio of Phosphorylated/Total Protein+60% p-Akt/Total Akt ratio.[7]

Table 5: Oxidative Stress

AssayCell LineTreatment (with Oxidative Stressor)ConcentrationTime Point(s)Expected Outcome MetricExample Result (from literature for Creatine)
DCFDA AssayC2C12H₂O₂ + this compound5 mM1, 4, 24 hoursRelative Fluorescence Units (RFU)Reduced intracellular ROS levels.[9]
Glutathione AssayC2C12H₂O₂ + this compound5 mM24 hoursGSH/GSSG RatioIncreased GSH/GSSG ratio.
Lipid Peroxidation (MDA)C2C12H₂O₂ + this compound5 mM24 hoursMDA concentration (nmol/mg protein)Decreased MDA levels.

Experimental Workflows and Signaling Pathways

Experimental Workflow for In Vitro this compound Studies

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Analysis A Cell Culture (e.g., C2C12 Myoblasts) B Dose-Response Screening (this compound) A->B C Cell Viability Assays (MTT, LDH) B->C D Metabolic Analysis (ATP, Seahorse) C->D Determine Non-Toxic Dose E Myogenic Differentiation (Fusion Index, MyHC Staining) C->E F Oxidative Stress (DCFDA, GSH/GSSG) C->F G Gene Expression (qPCR) E->G H Protein Expression & Signaling (Western Blot) E->H

Caption: A logical workflow for in vitro investigation of this compound.

Creatine-Mediated Signaling in Muscle Cells

G cluster_0 Upstream Signals cluster_1 Signaling Cascades cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Cr This compound (Intracellular Creatine) IGF1 IGF-1 Cr->IGF1 increases mRNA Akt Akt/PKB Cr->Akt activates p38 p38 MAPK Cr->p38 activates PI3K PI3K IGF1->PI3K PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits MyoD MyoD/MEF2 p38->MyoD PS Protein Synthesis p70S6K->PS _4EBP1->PS MD Myogenic Differentiation MyoD->MD MG Muscle Growth PS->MG MD->MG

Caption: Key signaling pathways influenced by creatine in muscle cells.

Experimental Protocols

Cell Culture and Differentiation of C2C12 Myoblasts

Objective: To culture C2C12 myoblasts and induce their differentiation into myotubes.

Materials:

  • C2C12 murine myoblast cell line

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.[3]

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Proliferation: Culture C2C12 myoblasts in GM in T-75 flasks. Passage cells when they reach 70-80% confluency to maintain their myogenic potential.[4]

  • Seeding for Experiments: Seed myoblasts in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that allows them to reach ~80-90% confluency before inducing differentiation.

  • Differentiation Induction: When cells reach the desired confluency, aspirate the GM, wash once with PBS, and replace with DM.[4]

  • Treatment: Add this compound or vehicle control to the DM at the desired concentrations.

  • Maintenance: Replace the DM (with fresh treatment) every 24-48 hours. Differentiation into multinucleated myotubes is typically observed within 3-5 days.[3]

Cell Viability - MTT Assay

Objective: To assess cell metabolic activity as an indicator of cell viability.

Materials:

  • C2C12 cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed C2C12 cells in a 96-well plate and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).[10]

  • After treatment, add 10 µL of MTT solution to each well.[11]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cellular Bioenergetics - ATP Measurement

Objective: To quantify intracellular ATP levels.

Materials:

  • C2C12 cells cultured in a 96-well opaque plate

  • This compound

  • Commercially available ATP assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed C2C12 cells in a white, opaque 96-well plate and treat with this compound for the desired time points.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[14]

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[14]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Quantify ATP concentration by comparing the sample readings to a standard curve generated with known ATP concentrations.

Protein Expression - Western Blot Analysis of Akt/mTOR Pathway

Objective: To analyze the phosphorylation status of key proteins in the Akt/mTOR signaling pathway.

Materials:

  • C2C12 cells cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Treat differentiated C2C12 myotubes with this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.[15]

  • Centrifuge the lysates and collect the supernatant.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[15]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

  • Incubate the membrane with primary antibodies overnight at 4°C.[15]

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detect protein bands using an ECL reagent and an imaging system.[15]

  • Quantify band intensities using densitometry software, normalizing phosphorylated proteins to their total protein counterparts.

Oxidative Stress - DCFDA Assay for Intracellular ROS

Objective: To measure intracellular reactive oxygen species (ROS) levels.

Materials:

  • C2C12 cells cultured in a black, clear-bottom 96-well plate

  • This compound

  • Oxidative stressor (e.g., H₂O₂)

  • DCFDA (2',7'-dichlorofluorescin diacetate) solution

  • Fluorescence microplate reader

Protocol:

  • Seed C2C12 cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with this compound for a specified duration (e.g., 24 hours).

  • Remove the medium and incubate the cells with DCFDA solution (typically 10-20 µM in serum-free medium) for 30-45 minutes at 37°C in the dark.[18][19]

  • Wash the cells with PBS to remove excess probe.

  • Add fresh medium or PBS containing the oxidative stressor (e.g., H₂O₂).

  • Immediately measure fluorescence intensity at an excitation/emission of ~485/535 nm.[20]

  • Monitor the fluorescence over time to assess the rate of ROS production.

  • Compare the fluorescence in this compound-treated cells to control cells to determine the effect on ROS levels.

References

Application Notes & Protocols for a Preclinical Pharmacokinetic Study of Creatine Alpha-Ketoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a nutritional supplement that combines creatine with alpha-ketoglutarate. The rationale for this formulation is to potentially enhance the absorption, bioavailability, and physiological effects of creatine by leveraging the metabolic properties of both molecules.[1][2] Creatine is crucial for cellular energy metabolism, particularly in muscle and brain tissue, by regenerating adenosine (B11128) triphosphate (ATP).[3][4] Alpha-ketoglutarate (AKG) is a key intermediate in the Krebs cycle, a central pathway in cellular energy production.[5][6] It also serves as a precursor for amino acids like glutamate (B1630785) and glutamine and is involved in nitrogen transport.[5]

To date, there is a notable lack of publicly available preclinical pharmacokinetic data specifically for the combined this compound molecule in animal models. Most research has focused on the pharmacokinetics of creatine monohydrate or the metabolic fate of alpha-ketoglutarate individually.[4][7][8] These application notes provide a comprehensive guide for designing and conducting a preclinical pharmacokinetic study of this compound in a rat model, based on the best available data for its constituent components.

Metabolic Pathways

The metabolic pathways of creatine and alpha-ketoglutarate are well-established. After oral administration, this compound is expected to dissociate into creatine and AKG.

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_tissue Target Tissues (Muscle, Brain) cluster_metabolism Metabolism & Excretion Oral Administration\n(this compound) Oral Administration (this compound) Dissociation Dissociation Oral Administration\n(this compound)->Dissociation Creatine Creatine Dissociation->Creatine Alpha-Ketoglutarate (AKG) Alpha-Ketoglutarate (AKG) Dissociation->Alpha-Ketoglutarate (AKG) Absorbed Creatine Absorbed Creatine Creatine->Absorbed Creatine Active Transport Absorbed AKG Absorbed AKG Alpha-Ketoglutarate (AKG)->Absorbed AKG Absorption Creatine Transporter\n(SLC6A8) Creatine Transporter (SLC6A8) Absorbed Creatine->Creatine Transporter\n(SLC6A8) Creatinine Formation Creatinine Formation Absorbed Creatine->Creatinine Formation Non-enzymatic AKG Metabolism\n(Krebs Cycle, Amino Acid Synthesis) AKG Metabolism (Krebs Cycle, Amino Acid Synthesis) Absorbed AKG->AKG Metabolism\n(Krebs Cycle, Amino Acid Synthesis) Renal Excretion Renal Excretion Absorbed AKG->Renal Excretion Tissue Uptake Tissue Uptake Creatine Transporter\n(SLC6A8)->Tissue Uptake Phosphocreatine (PCr) Phosphocreatine (PCr) Tissue Uptake->Phosphocreatine (PCr) Phosphorylation ATP Regeneration ATP Regeneration Phosphocreatine (PCr)->ATP Regeneration Creatinine Formation->Renal Excretion

Figure 1: Proposed metabolic fate of this compound.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for creatine monohydrate in rats, which can serve as a benchmark for studies on this compound.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate in Rats Following Oral Administration [7][9]

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)
Cmax (µg/mL) 7.14 ± 1.7913.59 ± 3.57
Tmax (min) 6060
AUC0-∞ (µg·h/mL) 1139.5 ± 4882501.33 ± 378
Absolute Oral Bioavailability (%) 53.22 ± 11.215.69 ± 3.4

Table 2: Tissue Distribution of ¹³C-Creatine in Rats 4 Hours After Oral Administration of ¹³C-Creatine Monohydrate [7][9]

TissueLow Dose (10 mg/kg) (µg/g tissue)High Dose (70 mg/kg) (µg/g tissue)
Muscle 10.2 ± 1.516.8 ± 2.1
Brain 2.8 ± 0.47.9 ± 1.2

Data are presented as mean ± SEM.

Experimental Protocols

The following protocols are designed for a comprehensive pharmacokinetic study of this compound in a rat model.

Protocol 1: Single-Dose Pharmacokinetic Study of Oral this compound

Objective: To determine the plasma concentration-time profile, key pharmacokinetic parameters (Cmax, Tmax, AUC), and oral bioavailability of creatine and AKG after a single oral dose of this compound.

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Sex: Male

  • Weight: 250-300 g

  • Number: 4-6 rats per group

Experimental Groups:

  • Oral this compound (Low Dose): e.g., 10 mg/kg body weight

  • Oral this compound (High Dose): e.g., 70 mg/kg body weight

  • Intravenous (IV) Creatine: To determine absolute bioavailability (e.g., 5 mg/kg)

  • Intravenous (IV) AKG: To determine absolute bioavailability (e.g., 5 mg/kg)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12 hours) with free access to water before dosing.

  • Dosing:

    • Oral: Administer this compound dissolved in water via oral gavage.

    • IV: Administer creatine or AKG solution via a tail vein catheter.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or a cannula at the following time points: 0 (pre-dose), 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

Analytical Method:

  • Develop and validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of creatine and AKG in rat plasma.[7][9][10]

Data Analysis:

  • Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

  • Determine absolute oral bioavailability using the formula: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.

Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Dosing Dosing Fasting->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis

Figure 2: Workflow for a single-dose pharmacokinetic study.

Protocol 2: Tissue Distribution Study of Oral this compound

Objective: To determine the concentration of creatine and AKG in key tissues (muscle and brain) following a single oral dose of this compound.

Animal Model and Dosing:

  • Use the same animal model and dosing groups as in Protocol 1.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Tissue Collection: At a predetermined time point (e.g., 4 hours post-dose, based on plasma Tmax), euthanize the animals.

  • Tissue Harvesting: Rapidly excise muscle (e.g., gastrocnemius) and brain tissue. Rinse with cold saline, blot dry, and weigh.

  • Sample Processing: Homogenize tissues in an appropriate buffer. Store homogenates at -80°C until analysis.

Analytical Method:

  • Adapt the LC-MS/MS method for the quantification of creatine and AKG in tissue homogenates.

Data Analysis:

  • Calculate the concentration of creatine and AKG in each tissue (e.g., in µg/g of tissue).

  • Compare tissue concentrations between different dose groups.

Considerations and Future Directions

  • Stability of this compound: It is important to assess the stability of the this compound salt in the formulation and in biological matrices.

  • Metabolite Identification: Future studies could aim to identify and quantify metabolites of both creatine (e.g., creatinine) and AKG in plasma and urine to provide a more complete picture of the compound's disposition.[9]

  • Multiple-Dose Studies: To mimic human supplementation regimens, a multiple-dose pharmacokinetic study would be valuable to assess steady-state concentrations and potential accumulation in tissues.

  • Comparative Studies: A head-to-head study comparing the pharmacokinetics of this compound to creatine monohydrate would be necessary to definitively determine if the AKG salt form improves creatine's bioavailability.[7][9]

By following these detailed protocols, researchers can generate the crucial preclinical data needed to understand the pharmacokinetic profile of this compound and to inform the design of future clinical trials.

References

Application Notes and Protocols for Cell Culture Media Optimization with Creatine AKG Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) and Alpha-Ketoglutarate (AKG) are pivotal molecules in cellular energy metabolism and biosynthesis. Creatine, primarily known for its role in the rapid regeneration of ATP in high-energy-demand tissues like muscle and brain, functions through the creatine kinase/phosphocreatine system.[1][2] Alpha-ketoglutarate is a key intermediate in the Krebs cycle, essential for the oxidation of fatty acids, amino acids, and glucose.[3][4] It also acts as a precursor for the synthesis of glutamate (B1630785) and glutamine, bridging carbohydrate and nitrogen metabolism.[3][5] The combination of these two molecules into Creatine Alpha-Ketoglutarate (Creatine AKG) offers a promising supplement for cell culture media, potentially enhancing cellular energy status, promoting proliferation, and improving overall cell health and function.

The supplement industry has proposed that binding creatine to AKG may improve creatine's delivery and uptake into cells.[6][7] AKG itself is readily absorbed by intestinal cells and serves as a significant energy source.[5][8] In cell culture, supplementation with AKG has been shown to stimulate protein synthesis and inhibit protein degradation in muscle cells.[4] Creatine supplementation has demonstrated protective effects against cellular stress and can enhance the differentiation of certain cell types.[9][10]

These application notes provide a comprehensive guide for researchers to systematically optimize their cell culture media with this compound supplementation. Detailed protocols for preparing and applying the supplement, along with methods for evaluating its effects on cell viability, proliferation, and metabolic function, are outlined.

Data Presentation: Expected Outcomes of this compound Supplementation

Effective optimization of this compound supplementation should yield quantifiable improvements in cellular health and function. The following tables provide a structured overview of the expected dose-dependent effects on key cellular parameters. Researchers should aim to generate similar data sets to determine the optimal concentration for their specific cell line and experimental goals.

Table 1: Dose-Response of this compound on Cell Viability and Proliferation

This compound (mM)Cell Viability (%) (vs. Control)Fold Change in Cell Number (vs. Control)
0 (Control)1001.0
1105 ± 4.21.2 ± 0.1
5115 ± 5.11.5 ± 0.2
10120 ± 6.31.8 ± 0.2
2095 ± 4.81.1 ± 0.1
5070 ± 5.50.8 ± 0.1

Table 2: Effect of Optimal this compound Concentration on Cellular Metabolism

TreatmentIntracellular ATP (nmol/10^6 cells)Mitochondrial Membrane Potential (% of Control)p-Akt/Total Akt Ratiop-mTOR/Total mTOR Ratio
Control8.5 ± 0.71001.01.0
Optimal this compound12.3 ± 1.1125 ± 8.91.6 ± 0.21.9 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a sterile, concentrated stock solution of this compound suitable for cell culture applications.

Materials:

  • Creatine Alpha-Ketoglutarate (cell culture grade)

  • Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)

  • Sterile 50 mL conical tubes

  • Warming water bath (optional, set to 37-50°C)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes (10-50 mL)

  • Sterile, nuclease-free microcentrifuge tubes for aliquoting

Procedure:

  • Weighing: In a sterile environment (e.g., laminar flow hood), accurately weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, dissolve 3.78 g of this compound (MW: 189.17 g/mol ) in a final volume of 100 mL.

  • Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80% of the final volume of sterile water or PBS.

  • Warming (Optional): To aid dissolution, place the tube in a 37-50°C water bath for 10-15 minutes. Intermittently vortex the solution until the this compound is completely dissolved. Avoid temperatures above 50°C to prevent degradation.[11]

  • Final Volume Adjustment: Once fully dissolved, bring the solution to the final desired volume with sterile water or PBS.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and push the solution through the filter into a new sterile conical tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: Optimization of this compound Concentration

This protocol describes a dose-response experiment to determine the optimal concentration of this compound for a specific cell line.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 24-72 hours).

  • Supplementation: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 mM). Prepare these dilutions from the sterile stock solution.

  • Incubation: Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours).

  • Cell Viability and Proliferation Assessment:

    • At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

    • To determine cell proliferation, you can either count the cells directly using a hemocytometer or use a fluorescence-based assay that correlates with cell number.

  • Data Analysis: Normalize the results to the untreated control (0 mM this compound). Plot the cell viability and proliferation data against the this compound concentration to determine the optimal dose that promotes growth without inducing cytotoxicity.

Protocol 3: Measurement of Intracellular ATP Levels

This protocol outlines a method to quantify the effect of this compound supplementation on cellular energy status by measuring intracellular ATP.

Materials:

  • Cultured cells treated with the optimal concentration of this compound (determined in Protocol 2) and control cells.

  • ATP bioluminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Culture and Treatment: Culture cells in 96-well plates and treat them with the predetermined optimal concentration of this compound for the desired duration. Include untreated control wells.

  • Assay Preparation: Equilibrate the plate and the ATP assay reagent to room temperature.

  • Cell Lysis and ATP Measurement: Add the ATP assay reagent directly to the cell culture wells according to the manufacturer's protocol. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.

  • Luminescence Reading: After a brief incubation period to stabilize the luminescent signal, measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present. Normalize the ATP levels to the cell number or total protein content to account for differences in cell density.

Protocol 4: Assessment of Mitochondrial Membrane Potential

This protocol describes the use of a fluorescent dye to assess changes in mitochondrial membrane potential following this compound supplementation.

Materials:

  • Cultured cells treated with the optimal concentration of this compound and control cells.

  • Fluorescent mitochondrial membrane potential indicator dye (e.g., TMRM, TMRE, or JC-1)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment: Grow cells on glass coverslips (for microscopy) or in culture plates (for flow cytometry) and treat with the optimal concentration of this compound.

  • Dye Loading: Incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's instructions. The incubation time and dye concentration may need to be optimized for your specific cell type.

  • Imaging or Flow Cytometry:

    • Microscopy: After washing the cells to remove excess dye, visualize the cells using a fluorescence microscope. Healthy cells with a high mitochondrial membrane potential will exhibit bright fluorescence within the mitochondria.

    • Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze the fluorescence intensity using a flow cytometer. A shift in the fluorescence peak will indicate a change in mitochondrial membrane potential.

  • Data Analysis: Quantify the fluorescence intensity per cell or the percentage of cells with high membrane potential. Compare the results from this compound-treated cells to the untreated controls.

Protocol 5: Western Blot Analysis of Akt/mTOR Signaling Pathway

This protocol details the analysis of key protein phosphorylation events in the Akt/mTOR pathway, which is often modulated by nutrient and energy status.

Materials:

  • Cultured cells treated with the optimal concentration of this compound and control cells.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.[12]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein for both Akt and mTOR.[13]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways influenced by this compound and the general experimental workflow for media optimization.

Creatine_AKG_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound CrT Creatine Transporter This compound->CrT Creatine AKG Transporter AKG Transporter This compound->AKG Transporter AKG Creatine Creatine CrT->Creatine AKG α-Ketoglutarate AKG Transporter->AKG PCr Phosphocreatine Creatine->PCr Creatine Kinase Krebs Cycle Krebs Cycle AKG->Krebs Cycle ATP_cyto ATP PCr->ATP_cyto Energy Buffering ADP_cyto ADP PCr->ADP_cyto ATP_cyto->PCr Akt Akt ATP_cyto->Akt Activates mTOR mTOR Akt->mTOR Activates Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth ATP_mito ATP Krebs Cycle->ATP_mito Oxidative Phosphorylation ATP_mito->ATP_cyto

Caption: this compound Signaling Pathway.

Experimental_Workflow Start Start Prepare_Stock Prepare Sterile This compound Stock Start->Prepare_Stock Dose_Response Dose-Response Experiment (Viability & Proliferation) Prepare_Stock->Dose_Response Determine_Optimal Determine Optimal Concentration Dose_Response->Determine_Optimal Assess_Metabolism Assess Cellular Metabolism Determine_Optimal->Assess_Metabolism ATP_Assay Intracellular ATP Assay Assess_Metabolism->ATP_Assay Mito_Potential Mitochondrial Membrane Potential Assess_Metabolism->Mito_Potential Western_Blot Western Blot (Akt/mTOR Pathway) Assess_Metabolism->Western_Blot Analyze_Data Analyze and Interpret Data ATP_Assay->Analyze_Data Mito_Potential->Analyze_Data Western_Blot->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for Optimization.

References

Establishing a Research Protocol for Creatine AKG Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a dietary supplement that combines creatine with alpha-ketoglutarate. The supplement industry suggests that this salt form may enhance creatine's stability and absorption, potentially leading to improved muscle mass and performance.[1][2] Alpha-ketoglutarate (AKG) is a key intermediate in the Krebs cycle and plays a role in various metabolic pathways.[3][4][5] The stability of creatine is a critical factor, as it can degrade into the biologically inactive creatinine (B1669602) under certain conditions, primarily in aqueous solutions.[6][7] This document provides a comprehensive research protocol for testing the stability of this compound in both solid and solution states, including a detailed analytical method for quantification.

Signaling Pathways

Creatine Metabolism and Degradation

Creatine is an integral part of the cellular energy system, primarily in muscle and brain tissue. It is phosphorylated to phosphocreatine, which serves as a rapid source for regenerating ATP. The primary degradation pathway for creatine is a non-enzymatic cyclization to form creatinine, which is then excreted in the urine.[8] This degradation is influenced by pH and temperature.[6]

Creatine_Metabolism Creatine Creatine Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatine Kinase Creatinine Creatinine Creatine->Creatinine Non-enzymatic (pH, Temp dependent) Phosphocreatine->Creatine Creatine Kinase ADP ADP Urine Urine Creatinine->Urine Excretion ATP ATP ATP->ADP Energy Utilization ADP->ATP Energy Regeneration

Creatine Metabolism and Degradation Pathway
Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate is a central intermediate in the citric acid (Krebs) cycle, a key metabolic pathway for cellular energy production. It is formed from isocitrate and is subsequently converted to succinyl-CoA. AKG also plays a role in nitrogen metabolism and amino acid synthesis.[3][9]

Krebs_Cycle Isocitrate Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG Isocitrate Dehydrogenase Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA AKG Dehydrogenase Glutamate Glutamate Glutamate->AKG Transamination/ Deamination

Alpha-Ketoglutarate in the Krebs Cycle

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify this compound, creatine, its primary degradant creatinine, and alpha-ketoglutarate. The following method is adapted from established protocols for creatine and related compounds.[10][11][12][13]

3.1.1 Chromatographic Conditions

ParameterRecommended Condition
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 0.2% (w/v) Tetrabutylammonium hydroxide (B78521) and 0.2% (w/v) Monopotassium phosphate (B84403) in water, adjusted to pH 6.6 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30°C
Injection Volume 20 µL

3.1.2 Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[14]

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity of the analyte should be demonstrated using a photodiode array (PDA) detector. Resolution between analyte peaks and potential degradants should be >1.5.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.A minimum of 5 concentrations should be used. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy The closeness of test results obtained by the method to the true value.Recovery should be between 98.0% and 102.0% for the analyte at three concentration levels.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in chromatographic performance when parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied.
Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[15][16] These studies involve subjecting the this compound to stress conditions more severe than accelerated stability testing.[17]

3.2.1 Stress Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60°C for 48 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60°C for 48 hours.
Oxidative Degradation Dissolve this compound in 3% H₂O₂ and keep at room temperature for 48 hours.
Thermal Degradation Expose solid this compound to 105°C for 48 hours.
Photolytic Degradation Expose solid this compound and a solution of this compound to UV light (254 nm) and visible light for a period sufficient to demonstrate degradation or up to 1.2 million lux hours for visible light and 200 watt hours/square meter for UV.
Stability Testing Protocol

This protocol outlines the long-term and accelerated stability testing for this compound.

3.3.1 Experimental Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample This compound (Solid and Solution) LongTerm Long-Term 25°C / 60% RH Sample->LongTerm Accelerated Accelerated 40°C / 75% RH Sample->Accelerated Sampling Sampling at Time Points LongTerm->Sampling Accelerated->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation HPLC->Data

Experimental Workflow for Stability Testing

3.3.2 Storage Conditions and Testing Frequency

Study TypeStorage ConditionTesting Frequency (Months)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6

3.3.3 Parameters to be Tested

At each time point, the following parameters should be evaluated:

  • Appearance: Visual inspection for any changes in color, odor, or physical state.

  • Assay of this compound: Quantification using the validated HPLC method.

  • Degradation Products: Quantification of creatinine and any other identified degradation products using the validated HPLC method.

  • Moisture Content: For solid samples, determined by Karl Fischer titration.

  • pH: For solutions.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Long-Term Stability Data (Example)

Product: this compound Powder Storage Condition: 25°C / 60% RH

Time (Months)AppearanceAssay of this compound (%)Creatinine (%)Moisture Content (%)
0White crystalline powder99.8<0.10.2
3No change
6No change
9No change
12No change
18No change
24No change
36No change
Accelerated Stability Data (Example)

Product: this compound Powder Storage Condition: 40°C / 75% RH

Time (Months)AppearanceAssay of this compound (%)Creatinine (%)Moisture Content (%)
0White crystalline powder99.8<0.10.2
3No change
6No change

Conclusion

This protocol provides a comprehensive framework for establishing the stability profile of this compound. Adherence to these guidelines will ensure the generation of robust and reliable data, which is crucial for regulatory submissions, product development, and quality control. The stability data will help in determining the appropriate storage conditions and shelf-life for this compound products.

References

Application Notes and Protocols for Detecting Creatine Alpha-Ketoglutarate (AKG) Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (AKG) is a popular dietary supplement that combines creatine with alpha-ketoglutarate. The theoretical advantage of this salt is improved stability and bioavailability over creatine monohydrate.[1] However, like all forms of creatine, Creatine AKG is susceptible to degradation, primarily through the intramolecular cyclization of creatine to form creatinine.[2][3] This degradation is accelerated by acidic pH and elevated temperatures.[3] The alpha-ketoglutarate moiety, a key intermediate in the Krebs cycle, is also of interest in terms of its stability and metabolic fate.[4][5]

Monitoring the degradation of this compound is crucial for quality control in manufacturing, ensuring product efficacy, and for accurate interpretation of data in research and clinical settings. These application notes provide detailed protocols for the detection and quantification of this compound and its primary degradation products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Degradation Pathway of this compound

In aqueous solutions, this compound is expected to dissociate into creatine and alpha-ketoglutarate. The primary degradation pathway of concern is the non-enzymatic conversion of creatine to creatinine. Alpha-ketoglutarate, being a metabolic intermediate, is generally stable under physiological conditions and will enter the Krebs cycle.

G Creatine_AKG This compound Creatine Creatine Creatine_AKG->Creatine Dissociation AKG Alpha-Ketoglutarate Creatine_AKG->AKG Dissociation Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Low pH, High Temp) Krebs_Cycle Krebs Cycle AKG->Krebs_Cycle Metabolism

Caption: Degradation pathway of this compound.

Analytical Techniques and Protocols

The following sections detail the protocols for analyzing this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of creatine and creatinine.

Experimental Workflow for HPLC Analysis

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolve Dissolve in Water/Buffer Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210-220 nm) Separate->Detect Quantify Quantification using Standard Curves Detect->Quantify Report Report Concentrations Quantify->Report

Caption: Experimental workflow for HPLC analysis.

Protocol:

  • Standard Preparation:

    • Prepare individual stock solutions of creatine, creatinine, and alpha-ketoglutarate (if required) at 1 mg/mL in deionized water.

    • Prepare a mixed working standard by diluting the stock solutions to the desired concentrations (e.g., 50 µg/mL creatine, 10 µg/mL creatinine).[6]

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound supplement powder.

    • Dissolve the sample in deionized water or a suitable buffer (e.g., 10 mmol/L sodium dihydrogen phosphate (B84403), pH adjusted to 10.5) to a known volume in a volumetric flask.[7]

    • Ensure the concentration is within the linear range of the standard curve.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[7][8]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A porous graphitic carbon column can also be used for enhanced retention of polar analytes.[6]

    • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water with a buffer is commonly used. For example, 10% acetonitrile in water with 0.1% phosphoric acid.[9] Alternatively, a mobile phase of 10 mmol/L sodium dihydrogen phosphate solution (pH 10.5) can be used.[7]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV at 210 nm or 220 nm.[7][9]

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Quantification:

    • Generate a standard curve for each analyte by injecting a series of known concentrations.

    • Integrate the peak areas of the analytes in the sample chromatograms.

    • Calculate the concentration of each analyte in the sample using the standard curve.

Quantitative Data Summary (HPLC):

AnalyteRetention Time (min) (Approx.)Linearity Range (µg/mL)Limit of Detection (LOD) (ppb)
Creatine2.5 - 4.00.2 - 102046.5
Creatinine3.5 - 5.00.5 - 6.427.4
Alpha-KetoglutarateVaries1 - 10000.8 (ng/mL)

Note: Retention times and limits of detection are highly dependent on the specific column, mobile phase, and instrument used.[7][9][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low levels of degradation products and for analyzing complex matrices.

Protocol:

  • Standard and Sample Preparation:

    • Follow the same procedures as for HPLC, but use LC-MS grade solvents. For plasma samples, a protein precipitation step with acetonitrile is required.[11]

  • LC-MS/MS Conditions:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for better retention of polar compounds like creatine and creatinine.[12] A polymer-based amino column is also suitable.[12]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium (B1175870) formate (B1220265) or formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode for creatine and creatinine, and negative mode for alpha-ketoglutarate.[10]

    • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Creatine132.190.1
Creatinine114.144.2
Alpha-Ketoglutarate145.0 (M-H)-101.0

Note: These are common transitions and should be optimized for the specific instrument.

Quantitative Data Summary (LC-MS/MS):

AnalyteLinearity Range (µmol/L)Lower Limit of Quantification (LLOQ) (µmol/L)
Creatine0.05 - 1000.05
Creatinine0.1 - 1000.1
Alpha-Ketoglutarate0.005 - 12.5 (µg/mL)0.8 (ng/mL)

Data compiled from various sources and may vary based on methodology.[10][13]

Conclusion

The provided HPLC-UV and LC-MS/MS methods are effective for the quantitative analysis of this compound and its primary degradation product, creatinine. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. For routine quality control of pure substances, HPLC-UV is often sufficient. For trace analysis or analysis in biological matrices, the superior sensitivity and selectivity of LC-MS/MS are recommended. Proper sample handling, especially controlling pH and temperature, is critical to prevent further degradation during analysis.

References

Application Notes and Protocols for In Vivo Assessment of Creatine and Alpha-Ketoglutarate in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic dysfunction and energy deficits are increasingly recognized as central pathological features in a range of neurodegenerative diseases and acute brain injuries. Consequently, therapeutic strategies aimed at bolstering cellular bioenergetics are of significant interest. Creatine (B1669601), a critical molecule for cellular energy buffering, and Alpha-Ketoglutarate (AKG), a key intermediate in the Krebs cycle, have independently shown considerable promise as neuroprotective agents in various preclinical models.

These application notes provide an overview of common in vivo models used to assess the neuroprotective efficacy of Creatine and AKG. Detailed protocols for selected models are provided to guide researchers in designing and executing their own studies.

Creatine in Neuroprotection

Creatine plays a pivotal role in maintaining ATP levels in tissues with high and fluctuating energy demands, such as the brain.[1] Its neuroprotective properties are attributed to several mechanisms, including the maintenance of mitochondrial function, reduction of oxidative stress, and inhibition of apoptosis.[2][3] Preclinical studies have demonstrated its benefits in models of chronic neurodegenerative diseases and acute brain injuries.

Quantitative Data Summary: Neuroprotective Effects of Creatine
Disease ModelAnimal ModelCreatine AdministrationKey FindingsReference
Traumatic Brain Injury (TBI) Mice and Rats (Controlled Cortical Impact)Chronic dietary supplementationReduced cortical damage by 36% in mice and 50% in rats; Maintained mitochondrial bioenergetics.[2]
Stroke (Ischemic) Mice (Middle Cerebral Artery Occlusion)Dietary supplementation (0.5%, 1%, 2%) for 3 weeks40% reduction in infarct volume with 2% creatine diet; Improved cerebral blood flow.[4][5]
Huntington's Disease R6/2 Transgenic MiceDietary supplementationSignificantly improved survival, slowed brain atrophy, and delayed the decline in motor performance.[6]
Parkinson's Disease Mice (MPTP-induced)Oral administrationDose-dependent protection against dopamine (B1211576) depletion and loss of dopaminergic neurons in the substantia nigra.[7]
Parkinson's Disease Mice (Rotenone-induced)370 and 720 mg/kg, p.o., daily for 21 daysReduced brain MDA content by 13% (370 mg/kg) and 12% (720 mg/kg); restored striatum paraoxonase and cholinergic activities.[8][9]
Amyotrophic Lateral Sclerosis (ALS) Transgenic Mouse ModelOral administrationExtended survival, improved motor performance, and reduced loss of motor neurons.[7]

Experimental Protocols: Creatine

Protocol 1: Controlled Cortical Impact (CCI) Model for Traumatic Brain Injury

This protocol describes the induction of TBI in rodents to assess the neuroprotective effects of creatine.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • Creatine monohydrate

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • CCI device with a pneumatic impactor

  • Surgical tools

  • Suture materials

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance). Shave the head and secure the animal in a stereotaxic frame. Maintain body temperature at 37°C with a heating pad.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.

  • Induction of TBI: Position the impactor tip perpendicular to the exposed cortical surface. Induce the cortical contusion using the CCI device with defined parameters (e.g., velocity of 4 m/s, deformation depth of 2 mm, dwell time of 150 ms).

  • Post-operative Care: Immediately after the impact, remove the device, suture the scalp incision, and allow the animal to recover on a heating pad. Administer analgesics as required.

  • Creatine Administration: Provide a diet supplemented with 2% creatine monohydrate for a predefined period (e.g., 2-4 weeks) prior to TBI induction.[2]

  • Outcome Assessment: At selected time points post-injury, assess neurological deficits (e.g., using the Neurological Severity Score), motor function (e.g., rotarod test), and quantify lesion volume using histological techniques (e.g., TTC staining or Nissl staining).

Experimental Workflow for CCI Model

CCI_Workflow cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase Creatine_Admin Creatine Supplementation (e.g., 2% in diet for 3 weeks) Anesthesia Anesthesia Creatine_Admin->Anesthesia Begin Surgery Craniotomy Craniotomy Anesthesia->Craniotomy CCI_Injury CCI Injury Induction Craniotomy->CCI_Injury Recovery Recovery & Post-Op Care CCI_Injury->Recovery End Surgery Behavioral Behavioral Testing (e.g., Rotarod, NSS) Recovery->Behavioral Histology Histological Analysis (Lesion Volume) Behavioral->Histology AKG_Pathway AKG Alpha-Ketoglutarate (AKG) cFos c-Fos Translocation (Cytoplasm to Nucleus) AKG->cFos IL10 ↑ IL-10 Expression cFos->IL10 STAT3 ↑ STAT3 Activation IL10->STAT3 Inflammation ↓ Pro-inflammatory Cytokines STAT3->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection

References

Methodology for Measuring Creatine AKG's Effect on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) is a molecular compound that combines creatine with alpha-ketoglutarate (AKG). Both of these molecules play critical roles in cellular energy metabolism. Creatine is essential for the rapid regeneration of ATP through the creatine kinase/phosphocreatine (B42189) system, which is particularly vital in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain. The mitochondrial creatine kinase (mtCK) isoform is a key component of this system, coupling mitochondrial ATP production to its utilization. Alpha-ketoglutarate is a crucial intermediate in the Krebs cycle, a central pathway of mitochondrial respiration that generates reducing equivalents (NADH and FADH2) for the electron transport chain (ETC).

The combination of creatine and AKG in a single molecule suggests a potential synergistic effect on mitochondrial function. Theoretically, this compound could enhance mitochondrial respiration by simultaneously supporting the creatine kinase phosphocreatine shuttle and providing a direct substrate for the Krebs cycle. This application note provides a detailed methodological framework for researchers to investigate the precise effects of this compound on mitochondrial respiration in a systematic and quantitative manner.

Principle of the Methodologies

To comprehensively assess the impact of this compound on mitochondrial function, a multi-faceted approach is recommended, employing techniques that probe different aspects of mitochondrial biology. These include:

  • High-Resolution Respirometry (HRR): This is a powerful technique for the real-time measurement of oxygen consumption in intact or permeabilized cells, as well as isolated mitochondria. By using specific substrates, uncouplers, and inhibitors in a sequential manner (Substrate-Uncoupler-Inhibitor Titration or SUIT protocols), it is possible to dissect the function of different parts of the electron transport chain and assess parameters such as LEAK respiration, oxidative phosphorylation (OXPHOS) capacity, and electron transfer system (ETS) capacity.

  • Mitochondrial Biogenesis Markers: An increase in mitochondrial function can be a result of an increase in the number of mitochondria, a process known as mitochondrial biogenesis. This can be assessed by measuring the mitochondrial DNA (mtDNA) copy number relative to nuclear DNA (nDNA) and by quantifying the expression of key genes involved in this process, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), Nuclear Respiratory Factor 1 (NRF1), and Mitochondrial Transcription Factor A (TFAM).

  • Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP synthesis. It can be measured using fluorescent dyes like JC-1, which exhibits a potential-dependent accumulation in mitochondria, leading to a shift in its fluorescence emission.

  • Cellular Bioenergetics: In addition to direct mitochondrial measurements, assessing the overall metabolic phenotype of cells treated with this compound can provide valuable insights. This includes measuring lactate (B86563) and pyruvate (B1213749) levels in the culture medium.

Data Presentation

The following tables provide a structured summary of expected quantitative data based on studies of creatine and alpha-ketoglutarate. These tables are intended to serve as a reference for the anticipated outcomes of the described experimental protocols when investigating the effects of this compound.

Table 1: High-Resolution Respirometry Parameters in Permeabilized Muscle Fibers

ParameterControlThis compound TreatedExpected Fold Change
LEAK Respiration (pmol O₂/smg)
Complex I (GM)15 ± 218 ± 3~1.2
Complex I+II (GMS)20 ± 325 ± 4~1.25
OXPHOS Capacity (pmol O₂/smg)
Complex I (GMP)80 ± 10100 ± 12~1.25
Complex I+II (GMSP)120 ± 15150 ± 18~1.25
ETS Capacity (pmol O₂/s*mg)
Complex I+II (GMSU)150 ± 20180 ± 25~1.2

*Data are presented as mean ± SD. Values are hypothetical and for illustrative purposes. GM: Glutamate (B1630785)+Malate (B86768); GMS: Glutamate+Malate+Succinate (B1194679); P: ADP; U: Uncoupler (e.g., FCCP).

Table 2: Mitochondrial Biogenesis Markers

MarkerControlThis compound TreatedExpected Fold Change
Relative mtDNA Copy Number 1.0 ± 0.11.5 ± 0.2~1.5
Gene Expression (Fold Change)
PGC-1α1.0 ± 0.152.0 ± 0.3~2.0
NRF11.0 ± 0.21.8 ± 0.25~1.8
TFAM1.0 ± 0.11.6 ± 0.2~1.6

*Data are presented as mean ± SD. Values are hypothetical and based on published effects of creatine.

Table 3: Mitochondrial Membrane Potential and Cellular Bioenergetics

ParameterControlThis compound TreatedExpected Fold Change
JC-1 Red/Green Fluorescence Ratio 2.5 ± 0.33.5 ± 0.4~1.4
Lactate/Pyruvate Ratio 15 ± 210 ± 1.5~0.67

*Data are presented as mean ± SD. Values are hypothetical.

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Mitochondrial Function Analysis cluster_data Data Interpretation cell_culture Cell Culture (e.g., C2C12 myoblasts) treatment Treatment with this compound cell_culture->treatment permeabilization Permeabilization (for HRR) treatment->permeabilization dna_rna_extraction DNA/RNA Extraction treatment->dna_rna_extraction cell_harvesting Cell Harvesting (for Flow Cytometry) treatment->cell_harvesting hrr High-Resolution Respirometry (HRR) permeabilization->hrr qpcr qPCR (mtDNA Copy Number) dna_rna_extraction->qpcr rt_qpcr RT-qPCR (Gene Expression) dna_rna_extraction->rt_qpcr flow_cytometry Flow Cytometry (Mitochondrial Membrane Potential) cell_harvesting->flow_cytometry data_analysis Quantitative Data Analysis hrr->data_analysis qpcr->data_analysis rt_qpcr->data_analysis flow_cytometry->data_analysis pathway_analysis Signaling Pathway Correlation data_analysis->pathway_analysis conclusion Conclusion on this compound Effect pathway_analysis->conclusion

Caption: Experimental workflow for assessing the effect of this compound on mitochondrial respiration.

pgc1a_pathway cluster_stimuli Upstream Stimuli cluster_signaling Signaling Cascades cluster_coactivator Transcriptional Coactivator cluster_transcription_factors Transcription Factors cluster_downstream Downstream Effects creatine_akg This compound ampk AMPK creatine_akg->ampk Activates p38_mapk p38 MAPK creatine_akg->p38_mapk Activates camk CaMK creatine_akg->camk Activates pgc1a PGC-1α ampk->pgc1a Activates p38_mapk->pgc1a Activates camk->pgc1a Activates nrf1_2 NRF1/2 pgc1a->nrf1_2 Co-activates err_alpha ERRα pgc1a->err_alpha Co-activates tfam TFAM pgc1a->tfam Co-activates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis nrf1_2->tfam Activates oxphos_genes OXPHOS Gene Expression nrf1_2->oxphos_genes err_alpha->oxphos_genes mtDNA_replication mtDNA Replication tfam->mtDNA_replication

Caption: PGC-1α signaling pathway in mitochondrial biogenesis, potentially modulated by this compound.

Experimental Protocols

High-Resolution Respirometry (HRR) with Permeabilized Cells

Objective: To measure oxygen consumption rates associated with different mitochondrial respiratory states in cells treated with this compound.

Materials:

  • High-Resolution Respirometer (e.g., Oroboros O2k)

  • Cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Mitochondrial respiration medium (e.g., MiR05)

  • Digitonin (B1670571)

  • Substrates: Glutamate, Malate, Succinate, ADP

  • Inhibitors: Rotenone (B1679576), Antimycin A, Oligomycin

  • Uncoupler: FCCP or CCCP

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., C2C12 myoblasts) to ~80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Preparation:

    • Wash cells with PBS and detach using Trypsin-EDTA.

    • Resuspend cells in fresh culture medium and count them.

    • Centrifuge the cell suspension and resuspend the pellet in mitochondrial respiration medium at a concentration of 1-2 million cells/mL.

  • High-Resolution Respirometry:

    • Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.

    • Add 2 mL of the cell suspension to each chamber of the respirometer.

    • Permeabilize the cells by adding digitonin (e.g., 10 µg/1 million cells) to each chamber.

    • SUIT Protocol:

      • LEAK state (Complex I): Add glutamate (10 mM) and malate (2 mM).

      • OXPHOS capacity (Complex I): Add ADP (5 mM).

      • OXPHOS capacity (Complex I+II): Add succinate (10 mM).

      • ETS capacity (Complex I+II): Titrate uncoupler (e.g., FCCP in 0.5 µM steps) to achieve maximum oxygen consumption.

      • Complex II ETS capacity: Add rotenone (0.5 µM) to inhibit Complex I.

      • Residual Oxygen Consumption (ROX): Add antimycin A (2.5 µM) to inhibit Complex III.

  • Data Analysis:

    • Calculate the oxygen consumption rates for each respiratory state, correcting for ROX.

    • Normalize the data to the number of cells.

    • Compare the respiratory parameters between control and this compound-treated cells.

Mitochondrial DNA (mtDNA) Copy Number Analysis

Objective: To determine the relative amount of mtDNA compared to nuclear DNA (nDNA) in cells treated with this compound.

Materials:

  • DNA extraction kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

Protocol:

  • DNA Extraction:

    • Harvest control and this compound-treated cells.

    • Extract total DNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity.

  • qPCR:

    • Prepare qPCR reactions containing SYBR Green master mix, primers for either the mitochondrial or nuclear gene, and template DNA.

    • Run the qPCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Generate a melt curve to ensure primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the mitochondrial and nuclear genes for each sample.

    • Calculate the delta Ct (ΔCt) = (Ct of nuclear gene - Ct of mitochondrial gene).

    • The relative mtDNA copy number is calculated as 2 x 2^ΔCt.

    • Compare the relative mtDNA copy number between control and this compound-treated cells.

Gene Expression Analysis by RT-qPCR

Objective: To measure the mRNA levels of genes involved in mitochondrial biogenesis in cells treated with this compound.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Primers for target genes (PGC-1α, NRF1, TFAM) and a housekeeping gene (e.g., GAPDH)

Protocol:

  • RNA Extraction and Reverse Transcription:

    • Harvest control and this compound-treated cells.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR as described for mtDNA copy number analysis, using primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the delta Ct (ΔCt) = (Ct of target gene - Ct of housekeeping gene).

    • Calculate the delta-delta Ct (ΔΔCt) = (ΔCt of treated sample - ΔCt of control sample).

    • The fold change in gene expression is calculated as 2^-ΔΔCt.

    • Compare the fold change in gene expression between control and this compound-treated cells.

Mitochondrial Membrane Potential (ΔΨm) Assay

Objective: To measure changes in the mitochondrial membrane potential in cells treated with this compound using the JC-1 dye.

Materials:

  • JC-1 dye

  • Cell culture medium

  • PBS

  • FACS buffer (PBS with 1% FBS)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment:

    • Culture and treat cells with this compound as described previously.

  • JC-1 Staining:

    • Harvest the cells and resuspend them in pre-warmed cell culture medium at a concentration of 1 million cells/mL.

    • Add JC-1 dye to a final concentration of 2 µM.

    • Incubate the cells at 37°C for 30 minutes in the dark.

  • Flow Cytometry:

    • Wash the cells with PBS and resuspend them in FACS buffer.

    • Analyze the cells on a flow cytometer, detecting the green fluorescence (monomeric JC-1) and red fluorescence (J-aggregates).

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each sample.

    • An increase in the red/green ratio indicates an increase in mitochondrial membrane potential.

    • Compare the ratios between control and this compound-treated cells.

Application Notes and Protocols for Laboratory-Synthesized Creatine Alpha-Ketoglutarate (AKG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a salt formed from creatine and alpha-ketoglutaric acid. It is synthesized to potentially improve the absorption and efficacy of creatine, a widely used supplement for enhancing muscle mass and performance.[1] Alpha-ketoglutarate is a key intermediate in the Krebs cycle, playing a crucial role in cellular energy metabolism.[2] This document provides detailed quality control (QC) parameters, analytical protocols, and relevant metabolic pathway information for laboratory-synthesized this compound to ensure its quality, purity, and consistency in research and development settings.

Quality Control Parameters

Comprehensive quality control is essential to ensure the identity, purity, and safety of synthesized this compound. The following table summarizes the key QC parameters and their recommended acceptance criteria.

Parameter Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Solubility Visual InspectionSoluble in water
Identification A FTIRThe infrared absorption spectrum should be concordant with that of a this compound reference standard.
Identification B ¹H-NMR & ¹³C-NMRThe chemical shifts and coupling constants should correspond to the structure of this compound.
Assay (Purity) HPLC-UVNot less than 98.0% on the dried basis.
Creatine Content HPLC-UVReport value (typically around 60-70% depending on the salt form)
Alpha-Ketoglutarate Content HPLC-UV or Enzymatic AssayReport value (typically around 30-40% depending on the salt form)
Related Substances HPLC-UV- Creatinine: Not more than 0.5%- Dicyandiamide: Not more than 0.05%- Any other individual impurity: Not more than 0.2%- Total impurities: Not more than 1.0%
Loss on Drying USP <731>Not more than 1.0% (drying at 105°C for 2 hours)
Residue on Ignition USP <281>Not more than 0.2%
Heavy Metals USP <232>/<233> (ICP-MS)- Lead (Pb): ≤ 0.5 ppm- Arsenic (As): ≤ 1.0 ppm- Cadmium (Cd): ≤ 0.5 ppm- Mercury (Hg): ≤ 0.1 ppm
Microbial Limits USP <61> & <62>- Total Aerobic Microbial Count (TAMC): ≤ 1000 CFU/g- Total Yeast and Mold Count (TYMC): ≤ 100 CFU/g- E. coli: Absent in 10g- Salmonella spp.: Absent in 10g- S. aureus: Absent in 10g- P. aeruginosa: Absent in 10g

Experimental Protocols

Identification by FTIR Spectroscopy

Objective: To confirm the identity of the synthesized material by comparing its infrared spectrum with that of a reference standard.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet of the this compound sample. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrophotometer.

  • Procedure: a. Record the background spectrum of the empty sample compartment or ATR crystal. b. Place the prepared sample in the spectrophotometer. c. Scan the sample over the range of 4000 to 400 cm⁻¹. d. Process the resulting spectrum (baseline correction, smoothing). e. Compare the sample spectrum with the spectrum of a this compound reference standard.

  • Interpretation: The spectrum of the sample should exhibit absorption maxima at the same wavenumbers as the reference standard. Key characteristic peaks for creatine include those around 1308 cm⁻¹ and 1396 cm⁻¹.[3]

Identification by NMR Spectroscopy

Objective: To elucidate the chemical structure and confirm the identity of this compound.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O).

  • Instrument: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Procedure: a. Acquire a ¹H-NMR spectrum. b. Acquire a ¹³C-NMR spectrum. c. (Optional) Perform 2D-NMR experiments such as COSY and HSQC for more detailed structural confirmation.

  • Interpretation: The chemical shifts, signal integrations, and coupling patterns in the ¹H and ¹³C spectra should be consistent with the molecular structure of this compound.

Assay and Related Substances by HPLC

Objective: To determine the purity of this compound and quantify related substances.

Methodology:

  • Chromatographic Conditions (Adapted from Creatine and Creatine Phosphate (B84403) Methods): [4][5]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A buffered aqueous solution. A potential starting point is a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate) with an ion-pairing agent (e.g., 5 mM sodium dodecyl sulfate), adjusted to a pH of 2.5-3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

    • Related Substances Standards: Prepare standard solutions of potential impurities (e.g., creatinine, dicyandiamide) at known concentrations.

  • Procedure: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard and sample solutions. c. Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the main peak in the sample chromatogram with that of the standard.

    • Related Substances: Quantify the impurities by comparing their peak areas to the corresponding impurity standards or using the relative response factors if standards are not available.

Heavy Metals by ICP-MS (based on USP <232>/<233>)

Objective: To quantify the levels of elemental impurities.[2]

Methodology:

  • Sample Preparation: Accurately weigh the this compound sample and digest it using a mixture of concentrated nitric acid and hydrochloric acid in a closed-vessel microwave digestion system.

  • Instrument: Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

  • Procedure: a. Prepare calibration standards for the target elements (Pb, As, Cd, Hg). b. Analyze the digested sample solution by ICP-MS.

  • Interpretation: The concentrations of the elemental impurities in the sample must not exceed the limits specified in the quality control parameters table.

Microbial Enumeration Tests (based on USP <61> & <62>)

Objective: To determine the total number of viable aerobic microorganisms and to test for the absence of specified objectionable microorganisms.[6][7]

Methodology:

  • Total Aerobic Microbial Count (TAMC) and Total Yeast and Mold Count (TYMC) (USP <61>): a. Prepare a 1:10 dilution of the this compound sample in a sterile buffer. b. Use the plate count method, pour plate method, or membrane filtration method. c. For TAMC, use Soybean-Casein Digest Agar and incubate at 30-35°C for 3-5 days. d. For TYMC, use Sabouraud Dextrose Agar and incubate at 20-25°C for 5-7 days.

  • Tests for Specified Microorganisms (USP <62>): a. Use selective enrichment broths and agars for the detection of E. coli, Salmonella spp., S. aureus, and P. aeruginosa. b. Incubate as per the specific requirements for each microorganism.

  • Interpretation: The microbial counts and the presence/absence of specified microorganisms must comply with the acceptance criteria.

Stability Testing

Objective: To establish a re-test period for laboratory-synthesized this compound by evaluating its stability under various environmental conditions.

Protocol based on ICH Q1A(R2) Guidelines: [8]

  • Storage Conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 3, 6 months.

  • Tests to be Performed: The stability-indicating assay (HPLC), appearance, related substances, and loss on drying should be performed at each time point.

  • Degradation Pathway Investigation: Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be conducted to identify potential degradation products and to demonstrate the specificity of the stability-indicating HPLC method.

Signaling Pathways and Experimental Workflows

Creatine Kinase/Phosphocreatine Energy Shuttle

The primary role of creatine is to act as a temporal and spatial energy buffer through the creatine kinase/phosphocreatine system. This is particularly important in tissues with high and fluctuating energy demands, such as muscle and brain.[9]

Creatine_Kinase_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ATP_mito ATP mtCK Mitochondrial Creatine Kinase (mtCK) ATP_mito->mtCK Donates Phosphate ADP_mito ADP Cr_mito Creatine Cr_mito->mtCK PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto Shuttle mtCK->ADP_mito mtCK->PCr_mito Forms ATP_cyto ATP ATP_utilization ATP Utilization (e.g., Muscle Contraction) ATP_cyto->ATP_utilization Provides Energy ADP_cyto ADP cCK Cytosolic Creatine Kinase (cCK) ADP_cyto->cCK Cr_cyto Creatine Cr_cyto->Cr_mito Shuttle PCr_cyto->cCK cCK->ATP_cyto Regenerates cCK->Cr_cyto Forms ATP_utilization->ADP_cyto Produces

Caption: The Creatine Kinase/Phosphocreatine energy shuttle between the mitochondria and cytosol.

Involvement of Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate is a central intermediate in the citric acid (Krebs) cycle, a key metabolic pathway for cellular respiration and energy production.[10]

Krebs_Cycle Isocitrate Isocitrate (6C) AKG α-Ketoglutarate (5C) Isocitrate->AKG Isocitrate Dehydrogenase (produces NADH, CO₂) Succinyl_CoA Succinyl-CoA (4C) AKG->Succinyl_CoA α-Ketoglutarate Dehydrogenase (produces NADH, CO₂)

Caption: The role of Alpha-Ketoglutarate as a key intermediate in the Krebs Cycle.

This compound Quality Control Workflow

The following diagram illustrates a logical workflow for the quality control testing of a newly synthesized batch of this compound.

QC_Workflow start Synthesized This compound Batch physicochemical Physicochemical Tests (Appearance, Solubility) start->physicochemical phys_chem_pass Pass physicochemical->phys_chem_pass fail Fail / Re-process physicochemical->fail identification Identification (FTIR, NMR) id_pass Pass identification->id_pass identification->fail purity_impurities Purity & Impurities (HPLC) purity_pass Pass purity_impurities->purity_pass purity_impurities->fail phys_chem_pass->identification id_pass->purity_impurities additional_tests Additional Tests (LOD, ROI, Heavy Metals) purity_pass->additional_tests additional_tests->fail additional_pass Pass additional_tests->additional_pass microbial Microbial Limits microbial->fail micro_pass Pass microbial->micro_pass additional_pass->microbial release Batch Release micro_pass->release

Caption: A logical workflow for the quality control testing of this compound.

References

Application Notes and Protocols for Cellular Viability Assays in the Presence of Creatine Alpha-Ketoglutarate (AKG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a molecular compound of creatine and alpha-ketoglutarate (AKG). Creatine is pivotal for cellular energy homeostasis, particularly in tissues with high energy demands, by regenerating ATP via the creatine kinase/phosphocreatine (B42189) system.[1][2][3] AKG is a key intermediate in the Krebs cycle and plays a role in various metabolic and cellular pathways, including cell growth and ammonia (B1221849) detoxification.[4][5] The assessment of cellular viability in the presence of this compound is crucial for understanding its effects on cell health, proliferation, and cytotoxicity. This document provides detailed protocols for common cellular viability assays and discusses important considerations when working with this compound.

Data Presentation: Summary of Expected Effects

The following table summarizes the potential effects of Creatine and AKG on cellular viability based on existing literature. This data is intended to provide a baseline for researchers designing experiments with this compound.

ComponentCell Type(s)Assay(s) UsedObserved Effect(s)Reference(s)
Creatine H9c2 cardiomyocytesMTT, Trypan BlueIncreased viability in the presence of doxorubicin-induced stress.[6]
L6 and H9C2 myoblastsConfocal and Widefield imagingImproved viability against doxorubicin-induced cytotoxicity.[7]
Hippocampal cellsLDH assayProtective effect against oxidative stress.[8]
C2C12 myoblastsNot specifiedPrevents inhibition of differentiation caused by oxidative stress.[9]
Alpha-Ketoglutarate (AKG) U2OS cellsCytofluorimetric assessment, Clonogenicity assayCan impact cell death and survival rates depending on nutrient conditions.[4]
Fibroblasts and chondrocytesMTT assayEnhanced proliferation and metabolic activity.[5]
C2C12 cellsCell countsStimulates cell growth at lower concentrations and impairs it at higher concentrations.[10]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (phenol red-free recommended to reduce background)

  • This compound

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Treatment with this compound: Prepare a stock solution of this compound in the appropriate vehicle (e.g., sterile water or PBS). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Addition of MTT: After the incubation period, add 10-25 µL of MTT stock solution to each well.[13]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.[13][14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[11][12]

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies ATP, which is an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[15][16][17]

Materials:

  • CellTiter-Glo® 2.0 Reagent

  • Opaque-walled 96-well plates (suitable for luminescence)

  • Cell culture medium

  • This compound

  • Luminometer (plate reader)

Protocol:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium.

  • Treatment with this compound: Prepare and add different concentrations of this compound to the wells as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[17]

Considerations for Assays with this compound

  • Metabolic Effects of Creatine: Creatine can enhance cellular energy charge by increasing ATP and phosphocreatine levels.[8] This could potentially influence assays that measure metabolic activity (like MTT) or ATP levels (like CellTiter-Glo®), leading to an overestimation of cell viability if not properly controlled for.

  • Metabolic Effects of AKG: Alpha-ketoglutarate is an intermediate in the Krebs cycle and can influence cellular metabolism.[5] It has been shown to affect cell growth in a dose-dependent manner.[10]

  • pH Changes: Creatine and AKG solutions may alter the pH of the culture medium. It is crucial to ensure that the final pH of the treatment medium is within the optimal range for cell growth to avoid pH-induced cytotoxicity.

  • Controls: It is essential to include appropriate controls, such as cells treated with creatine alone and AKG alone, to dissect the individual contributions of each component to the observed effects on cell viability.

  • Assay Choice: Given the direct role of creatine in ATP metabolism, assays that do not directly measure metabolic activity or ATP levels, such as those based on membrane integrity (e.g., Trypan Blue exclusion or LDH release assays), may provide complementary information.

Visualizations

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a potential signaling pathway influenced by creatine and a general workflow for assessing cellular viability in the presence of this compound.

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Creatine_AKG This compound Creatine_Transporter Creatine Transporter (SLC6A8) Creatine Creatine Creatine_AKG->Creatine AKG AKG Creatine_AKG->AKG PI3K PI3K Creatine->PI3K Krebs_Cycle Krebs Cycle AKG->Krebs_Cycle Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: Putative signaling pathway of this compound.

Experimental_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Treatment 2. Treat with This compound Cell_Seeding->Treatment Incubation 3. Incubate for Desired Period Treatment->Incubation Assay 4. Perform Viability Assay (e.g., MTT or CellTiter-Glo) Incubation->Assay Measurement 5. Measure Signal (Absorbance or Luminescence) Assay->Measurement Analysis 6. Data Analysis Measurement->Analysis End End Analysis->End

Caption: General workflow for cellular viability assays.

References

Troubleshooting & Optimization

How to improve the solubility of Creatine AKG in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG) in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

Creatine Alpha-Ketoglutarate (this compound) is a salt composed of creatine and alpha-ketoglutaric acid (AKG).[1] Creatine is a popular supplement known for its role in muscle energy metabolism, while AKG is a key molecule in the Krebs cycle.[1][2] The combination is designed to potentially improve the delivery and uptake of creatine.[1] Like many organic molecules, this compound can exhibit limited solubility in aqueous buffers, which can pose challenges for preparing stock solutions and ensuring accurate dosing in experiments.

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of this compound in aqueous solutions is primarily influenced by:

  • pH: The pH of the buffer can significantly impact the ionization state of both creatine and alpha-ketoglutaric acid, thereby affecting solubility. Generally, lowering the pH can increase the solubility of creatine salts.[3]

  • Temperature: The solubility of creatine compounds, like many solids, tends to increase with temperature.[3][4]

  • Particle Size: Smaller particle sizes (micronization) increase the surface area available for interaction with the solvent, leading to faster dissolution.[4]

  • Buffer Composition: The presence of other ions in the buffer can potentially interact with this compound and affect its solubility.

Q3: How does the solubility of this compound compare to Creatine Monohydrate?

While specific solubility data for this compound is not as abundant as for creatine monohydrate, creatine salts are generally developed to have improved solubility.[3] For instance, creatine citrate (B86180) and creatine pyruvate (B1213749) show enhanced solubility compared to creatine monohydrate, particularly at lower pH values.[3][5] It is reasonable to expect this compound to have better solubility than creatine monohydrate under similar conditions.

Q4: What is the stability of this compound in aqueous solutions?

Creatine is known to be unstable in aqueous solutions over time, as it can undergo an intramolecular cyclization to form creatinine, an inactive byproduct.[3] This degradation is accelerated by lower pH and higher temperatures.[3][6] Therefore, it is recommended to prepare fresh this compound solutions for experiments and avoid long-term storage, especially at room temperature.[7] If storage is necessary, it should be at a low temperature (e.g., 4°C) to slow down degradation.[7]

Troubleshooting Guide: Dissolving this compound

This guide addresses common issues encountered when dissolving this compound.

Problem Potential Cause Recommended Solution
This compound is not dissolving completely. The concentration is too high for the given conditions.1. Increase the solvent volume: Dilute the solution to a lower concentration. 2. Increase the temperature: Gently warm the solution while stirring. Refer to the temperature optimization protocol below. 3. Adjust the pH: Carefully lower the pH of the buffer. Refer to the pH adjustment protocol below.
Solution is cloudy or has suspended particles. Incomplete dissolution or precipitation.1. Continue stirring/agitation: Ensure vigorous and prolonged mixing. 2. Filter the solution: Use a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles, but be aware that this may slightly lower the final concentration.
Precipitate forms after the solution cools down. The solution was supersaturated at a higher temperature.1. Re-warm the solution before use. 2. Prepare a more dilute stock solution that remains stable at room temperature.
Solution changes color or develops an odor. Potential degradation of the compound.1. Discard the solution. 2. Prepare a fresh solution and use it immediately. 3. Ensure the purity of the this compound being used.

Experimental Protocols

Protocol 1: Standard Method for Dissolving this compound

This protocol outlines a basic procedure for dissolving this compound in a standard aqueous buffer like Phosphate-Buffered Saline (PBS).

Materials:

  • This compound powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Volumetric flask

  • Spatula and weighing balance

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask containing a magnetic stir bar.

  • Add a portion of the aqueous buffer (approximately 70-80% of the final volume).

  • Place the flask on a magnetic stirrer and stir at a moderate speed at room temperature.

  • Allow the solution to stir for at least 15-30 minutes.

  • Once the this compound is fully dissolved, add the remaining buffer to reach the final volume.

  • If complete dissolution is not achieved, proceed to the optimization protocols below.

Protocol 2: Enhancing Solubility through Temperature Adjustment

Increasing the temperature can significantly improve the solubility of creatine compounds.[3][4]

Materials:

  • This compound solution prepared as in Protocol 1

  • Water bath or heating plate with temperature control

  • Thermometer

Procedure:

  • Place the flask containing the this compound suspension in a water bath or on a heating plate.

  • Gently warm the solution while continuing to stir. Increase the temperature in increments of 5°C.

  • Monitor the dissolution of the powder. A temperature of 30-40°C is often sufficient to see a significant improvement.

  • Do not exceed 50°C to minimize the risk of degradation.

  • Once the powder is dissolved, the solution can be allowed to cool to the desired experimental temperature. Be aware that precipitation may occur upon cooling if the solution is supersaturated.

Protocol 3: Enhancing Solubility through pH Adjustment

Lowering the pH is an effective method to increase the solubility of creatine salts.[3]

Materials:

  • This compound solution prepared as in Protocol 1

  • Dilute hydrochloric acid (HCl) or other suitable acid

  • pH meter

Procedure:

  • Place the flask with the this compound suspension on a magnetic stirrer.

  • Immerse a calibrated pH electrode in the solution.

  • Slowly add small aliquots of dilute HCl while monitoring the pH.

  • Observe the dissolution of the powder as the pH decreases. A target pH in the range of 3-6 may significantly improve solubility.[8]

  • Be mindful that altering the pH of your stock solution may impact your downstream experiments. Adjust the pH of your final experimental medium accordingly.

Protocol 4: Use of Co-solvents

For very high concentrations, the use of a co-solvent might be necessary. Common co-solvents in biological research include DMSO and ethanol.

Procedure:

  • First, dissolve the this compound in a small amount of a compatible organic co-solvent like DMSO.

  • Then, slowly add this stock solution to your aqueous buffer while stirring vigorously to prevent precipitation.

  • Ensure the final concentration of the co-solvent in your experimental setup is low and does not affect the biological system being studied.

Quantitative Data Summary

The following table summarizes the solubility of creatine monohydrate at different temperatures, which can serve as a reference point for this compound.

TemperatureSolubility of Creatine Monohydrate in Water
4°C6 g/L
20°C14 g/L[3]
50°C34 g/L[3]
60°C45 g/L[4]

The solubility of different creatine salts at 20°C is compared below, highlighting the effect of the salt form on solubility.[3][5]

Creatine SaltSolubility at 20°C
Creatine Monohydrate14 g/L
Creatine Citrate29 g/L
Creatine Pyruvate54 g/L

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution Check cluster_optimization Optimization (if needed) cluster_final Final Solution weigh Weigh this compound add_buffer Add to Aqueous Buffer weigh->add_buffer stir Stir at Room Temp add_buffer->stir check Complete Dissolution? stir->check increase_temp Increase Temperature check->increase_temp No final_solution Ready for Experiment check->final_solution Yes adjust_ph Adjust pH increase_temp->adjust_ph increase_temp->final_solution use_cosolvent Use Co-solvent adjust_ph->use_cosolvent adjust_ph->final_solution use_cosolvent->final_solution

Caption: Experimental workflow for dissolving this compound.

signaling_pathway cluster_creatine Creatine Metabolism cluster_akg AKG in Krebs Cycle cluster_mTOR mTOR Signaling Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase ATP ATP PCr->ATP Regenerates ATP ADP ADP ATP->ADP Energy for Muscle Contraction AKG Alpha-Ketoglutarate Krebs_Cycle Krebs Cycle AKG->Krebs_Cycle Enters AKG_mTOR Alpha-Ketoglutarate ATP_prod ATP Production Krebs_Cycle->ATP_prod Generates mTOR mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes AKG_mTOR->mTOR Indirectly Inhibits Creatine_AKG This compound Creatine_AKG->Creatine Creatine_AKG->AKG

Caption: Simplified signaling pathways of Creatine and AKG.

References

Preventing Creatine AKG degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) during sample preparation and storage. The information is intended for use in a research and development setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: While specific literature on the degradation of this compound is limited, the primary degradation pathway is hypothesized to be the dissociation of the salt into creatine and alpha-ketoglutarate in an aqueous solution. Subsequently, the creatine molecule is susceptible to an irreversible intramolecular cyclization to form creatinine (B1669602). This process is known to be pH and temperature-dependent. The alpha-ketoglutarate moiety is a key intermediate in the Krebs cycle and is likely to be stable under typical physiological conditions.

Q2: What are the main factors that influence the degradation of this compound?

A2: Based on the known instability of creatine in solution, the main factors influencing this compound degradation are:

  • pH: Creatine degradation to creatinine is accelerated in acidic conditions (lower pH).[1][2]

  • Temperature: Higher temperatures increase the rate of creatine degradation.[1][2]

  • Presence of Water: The conversion of creatine to creatinine is a hydrolysis-dependent process and does not significantly occur in a solid state.[1][2]

  • Storage Time in Solution: The longer this compound is in a solution, the greater the extent of degradation.

Q3: How should solid this compound be stored to ensure its stability?

A3: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark place. An airtight container is recommended to protect it from moisture. Under these conditions, creatine compounds are generally very stable.

Q4: For how long is this compound stable in an aqueous solution?

A4: There is limited specific stability data for this compound in aqueous solutions. However, data for creatine monohydrate indicates that it is relatively stable at a neutral pH (6.5-7.5) but degrades significantly in more acidic conditions.[1] For example, at 25°C, creatine degradation can be substantial after just three days at a pH below 5.5.[1] It is recommended to prepare solutions fresh and use them immediately. If short-term storage is necessary, it should be at a low temperature (2-8°C) and a neutral pH.

Q5: Are there any known incompatibilities of this compound with common laboratory reagents?

A5: Avoid strong acids and high temperatures when preparing this compound samples, as these conditions will accelerate the degradation of the creatine portion to creatinine. While specific incompatibilities for this compound are not well-documented, it is prudent to consider the reactivity of both the creatine and alpha-ketoglutarate components.

Troubleshooting Guides

Issue 1: Low or Inconsistent Quantification of this compound
Possible Cause Troubleshooting Step
Degradation during sample preparation Prepare samples at a neutral pH and keep them on ice or at a reduced temperature. Analyze the samples as quickly as possible after preparation.
Inappropriate analytical method Ensure your analytical method (e.g., HPLC, LC-MS) is optimized for the separation and detection of this compound, creatine, creatinine, and alpha-ketoglutarate. The high polarity of these compounds can be challenging for standard reversed-phase columns.
Precipitation of this compound Verify the solubility of this compound in your chosen solvent. If using biological matrices, ensure that the deproteinization step does not co-precipitate your analyte.
Issue 2: High Levels of Creatinine Detected in Samples
Possible Cause Troubleshooting Step
Sample storage conditions If samples were stored in solution, especially at room temperature or in acidic buffers, significant degradation to creatinine may have occurred. Prepare fresh samples and analyze them immediately.
Harsh sample preparation conditions Avoid acidic conditions and high temperatures during sample extraction and processing.
Contaminated reference standard Verify the purity of your this compound reference standard to ensure it is not already partially degraded.

Data Presentation

Table 1: Influence of pH on Creatine Degradation in Aqueous Solution at 25°C

pHDegradation after 3 days
5.54%
4.512%
3.521%

(Data extrapolated from studies on creatine monohydrate)[1]

Table 2: Solubility of Creatine in Water at Different Temperatures

TemperatureSolubility (g/L)
4°C6
20°C14
50°C34
60°C45

(Data for creatine)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions for HPLC Analysis

This protocol is a starting point and should be optimized for your specific instrumentation and application.

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of a neutral pH buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) or mobile phase.

    • Vortex briefly to ensure complete dissolution.

    • This stock solution should be prepared fresh daily.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the same neutral pH buffer or mobile phase to achieve the desired concentrations for your calibration curve (e.g., 1-100 µg/mL).

    • Keep the working standards on ice or in an autosampler cooled to 4°C.

Protocol 2: Extraction of this compound from Biological Matrices (e.g., Plasma)

This is a general protein precipitation protocol that may require optimization.

  • Sample Collection:

    • Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

    • Vortex for 30 seconds to precipitate the proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Visualizations

Creatine_AKG This compound Creatine Creatine Creatine_AKG->Creatine Dissociation in aqueous solution AKG Alpha-Ketoglutarate Creatine_AKG->AKG Dissociation in aqueous solution Creatinine Creatinine Creatine->Creatinine Water H₂O H_plus H⁺ (Acidic pH) Temp High Temperature cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification Detection->Quantification node_action node_action node_result node_result start Inconsistent Results? check_prep Sample prep conditions? start->check_prep check_storage Sample storage conditions? check_prep->check_storage Optimal? action_prep Use neutral pH, low temperature, analyze immediately check_prep->action_prep Harsh? check_method Analytical method? check_storage->check_method Appropriate? action_storage Prepare fresh samples, avoid freeze-thaw cycles check_storage->action_storage Inappropriate? action_method Optimize column, mobile phase, and detection check_method->action_method Not Optimized? result Improved Consistency action_prep->result action_storage->result action_method->result

References

Technical Support Center: Troubleshooting Crystallization Issues with Creatine AKG Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering crystallization issues with Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG) solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the successful preparation and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its composition affect solubility?

This compound is a salt composed of creatine and alpha-ketoglutaric acid.[1] The inclusion of alpha-ketoglutarate, a key intermediate in the Krebs cycle, is intended to enhance the delivery and uptake of creatine.[1] One analysis indicates that this compound contains approximately 53.8% creatine by mass.[2] Generally, creatine salts exhibit greater aqueous solubility than creatine monohydrate.[3]

Q2: What are the key factors influencing the solubility of this compound in aqueous solutions?

The solubility of this compound is primarily influenced by two factors:

  • Temperature: Similar to creatine monohydrate, the solubility of this compound in water is expected to increase with temperature.[2]

  • pH: The pH of the solution plays a critical role. Lowering the pH generally increases the solubility of creatine and its salts.[2]

Q3: My this compound solution is cloudy or has formed a precipitate after preparation. What are the possible causes?

Cloudiness or precipitation in a freshly prepared this compound solution can be attributed to several factors:

  • Incomplete Dissolution: The compound may not have fully dissolved. This can be due to insufficient solvent volume, low temperature, or inadequate mixing.

  • Supersaturation: If the solution was heated to achieve a high concentration, it might have become supersaturated. Upon cooling, the solubility decreases, leading to crystallization.

  • Salt Disproportionation: In solution, a salt can sometimes dissociate back into its constituent acid and base. If the free creatine or alpha-ketoglutaric acid has lower solubility under the solution conditions, it may precipitate.

Q4: How stable is this compound in aqueous solutions and how should I store them?

Creatine is known to be unstable in aqueous solutions, degrading into creatinine (B1669602) over time.[2] The rate of degradation is accelerated by lower pH and higher temperatures.[2] While specific stability data for this compound is limited, it is prudent to assume it follows a similar degradation pathway. For short-term use (within a few hours), solutions can be kept at room temperature. For longer-term storage, it is recommended to store solutions at 4°C to minimize degradation.[2] If not for immediate use, preparing fresh solutions is the best practice.

Troubleshooting Guides

Issue 1: this compound Powder Does Not Dissolve Completely
Possible Cause Troubleshooting Step
Insufficient Solvent Increase the volume of the solvent. Refer to the solubility data table for guidance.
Low Temperature Gently warm the solution while stirring. Do not exceed 50-60°C to avoid accelerated degradation.[2]
Inadequate Agitation Use a magnetic stirrer for continuous and thorough mixing. Ensure the stir bar is rotating at a sufficient speed to create a vortex.
Incorrect Solvent While aqueous solutions are common, for specific applications, consider alternative solvents. Limited data exists for this compound, but creatine is slightly soluble in ethanol (B145695) and DMSO.[4]
Issue 2: Crystals Form in the Solution Upon Cooling or Standing
Possible Cause Troubleshooting Step
Supersaturated Solution Prepare a less concentrated solution. If a high concentration is necessary, use the solution immediately after preparation while it is still warm. Alternatively, maintain the solution at a slightly elevated temperature during the experiment, if permissible.
pH Shift Measure the pH of the solution. The dissolution of this compound may alter the pH. Adjust the pH with a suitable buffer to maintain the desired range for solubility and stability.
Salt Disproportionation This can be a complex issue. Consider using a co-solvent system or adding excipients that can stabilize the salt form. However, this requires careful consideration of the experimental system.

Data Presentation

Table 1: Solubility of Creatine Monohydrate in Water at Different Temperatures

Note: This data is for Creatine Monohydrate and serves as a general reference. The solubility of this compound is expected to be higher.

Temperature (°C)Solubility (g/L)
46[2]
2014[2]
5034[2]
6045[2]

Table 2: Influence of pH on Creatine Stability in Aqueous Solution at 25°C

Note: This data reflects the degradation of creatine to creatinine after 3 days.

pHDegradation (%)
5.54[2]
4.512[2]
3.521[2]

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound
  • Determine the Desired Concentration: Based on your experimental needs, calculate the required mass of this compound.

  • Weigh the Compound: Accurately weigh the this compound powder using an analytical balance.

  • Solvent Addition: Add approximately 80% of the final required volume of your chosen solvent (e.g., deionized water, buffer) to a sterile beaker or flask.

  • Dissolution:

    • Place a magnetic stir bar in the beaker and begin stirring.

    • Slowly add the weighed this compound powder to the solvent.

    • If necessary, gently warm the solution on a hot plate with stirring capabilities to a maximum of 50-60°C.[2]

    • Continue stirring until the powder is completely dissolved and the solution is clear.

  • pH Adjustment (Optional): If the final pH is critical for your experiment, measure the pH of the solution and adjust as necessary using dilute acid or base.

  • Final Volume: Once dissolved and cooled to room temperature (if heated), transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.

  • Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Storage: Use the solution immediately or store in appropriate aliquots at 4°C for short-term use or frozen for longer-term storage. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Solutions start Start weigh Weigh this compound start->weigh add_solvent Add 80% Solvent Volume weigh->add_solvent dissolve Dissolve with Stirring (Optional: Gentle Heating) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No adjust_ph Adjust pH (Optional) check_dissolution->adjust_ph Yes final_volume Bring to Final Volume adjust_ph->final_volume sterilize Sterile Filter (Optional) final_volume->sterilize store Store or Use Immediately sterilize->store end End store->end

Caption: Workflow for preparing this compound solutions.

troubleshooting_crystallization Troubleshooting Crystallization of this compound Solutions issue Crystallization Issue incomplete_dissolution Incomplete Dissolution issue->incomplete_dissolution supersaturation Supersaturation issue->supersaturation ph_shift pH Shift issue->ph_shift action1 Increase Solvent Volume Increase Agitation Gently Warm incomplete_dissolution->action1 action2 Prepare Lower Concentration Use Immediately After Preparation supersaturation->action2 action3 Measure and Adjust pH Use Buffered Solvent ph_shift->action3

Caption: Decision tree for troubleshooting crystallization.

creatine_degradation_pathway Creatine Degradation Pathway creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization (Loss of H2O) Accelerated by low pH and high temperature

Caption: Simplified pathway of creatine degradation.

References

Technical Support Center: Creatine AKG Stability in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) in experimental solutions. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Peer-reviewed experimental data specifically detailing the stability of this compound under varying pH and temperature conditions is limited. The following information is based on the well-established stability profile of creatine, which is expected to be broadly applicable to this compound. The alpha-ketoglutarate moiety may influence stability, but further research is needed to quantify this effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for the creatine portion of this compound in aqueous solutions is a non-enzymatic, intramolecular cyclization that converts creatine into its inactive byproduct, creatinine (B1669602).[1][2][3] This reaction is influenced by both pH and temperature.[2][4]

Q2: How does pH affect the stability of this compound in solution?

Q3: What is the impact of temperature on this compound stability?

A3: Higher temperatures increase the rate of creatine degradation to creatinine in aqueous solutions.[2][4] Storing creatine solutions at lower temperatures, such as refrigeration (e.g., 4°C), can significantly slow down this degradation process compared to room temperature (e.g., 25°C).[6]

Q4: Are there any theoretical benefits of the alpha-ketoglutarate (AKG) moiety on creatine stability?

A4: While some manufacturers claim enhanced stability for this compound, scientific evidence to support this is scarce.[5][7] Theoretically, the alpha-ketoglutarate (AKG) component is a key intermediate in the Krebs cycle and is involved in cellular energy metabolism.[7][8] It is theorized to improve the absorption and utilization of creatine.[8][9] However, its direct impact on preventing the chemical conversion of creatine to creatinine in solution has not been robustly demonstrated in peer-reviewed literature.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound concentration in prepared solutions. Degradation to creatinine due to improper pH or high temperature.- Prepare solutions fresh whenever possible.- If storage is necessary, use a buffer to maintain a neutral to slightly alkaline pH (around 7.0-7.5).- Store solutions at refrigerated temperatures (2-8°C) and for the shortest duration possible.[6]
Inconsistent experimental results between batches. Variability in the stability of prepared this compound solutions.- Standardize the preparation and storage protocol for all this compound solutions.- Always measure the pH of your final solution.- Consider quantifying the creatine and creatinine content of your stock solutions before use, especially if stored for an extended period.
Precipitation in refrigerated this compound solutions. Reduced solubility at lower temperatures.- While refrigeration slows degradation, creatine's solubility decreases at lower temperatures.[4] - Prepare solutions at a concentration known to be soluble at the intended storage temperature.- If precipitation occurs, gently warm the solution and mix thoroughly before use, but be mindful that warming can accelerate degradation.

Data on Creatine Stability

The following tables summarize the stability of creatine in aqueous solutions based on available data, which can be used as a proxy for this compound.

Table 1: Impact of pH on Creatine Degradation at 25°C

pHDegradation after 3 days (%)
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%
(Data adapted from Howard and Harris, 1999)[2][4]

Table 2: Impact of Temperature on Creatine Degradation in an Effervescent Formulation (Initial pH ~6.2)

Storage ConditionDegradation after 45 days
Room Temperature (25°C)~90%
Refrigerated (4°C)~80%
(Data from a study on di-creatine citrate, which dissociates to creatine in solution)

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Stock Solution

  • Materials:

    • This compound powder

    • Sterile, purified water

    • Phosphate-buffered saline (PBS) at pH 7.4

    • Sterile filtration unit (0.22 µm filter)

    • Sterile storage tubes

  • Procedure:

    • In a sterile environment, accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of sterile, purified water.

    • Bring the solution to the final desired volume using sterile PBS (pH 7.4).

    • Verify the final pH of the solution using a calibrated pH meter. Adjust if necessary with dilute, sterile NaOH or HCl.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile solution into single-use tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C is acceptable, but be aware that some degradation will still occur.

Protocol 2: Quantification of Creatine and Creatinine using HPLC

This protocol provides a general framework for the analysis of creatine and its degradation product, creatinine, using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Instrumentation and Reagents:

    • HPLC system with a UV detector

    • C18 reversed-phase analytical column

    • Mobile phase: A common mobile phase consists of a phosphate (B84403) buffer (e.g., 0.045 M, pH 2.8), methanol, sodium dodecyl sulfate, and acetonitrile.

    • Creatine and creatinine analytical standards

    • Internal standard (optional but recommended for improved accuracy)

  • Chromatographic Conditions (Example):

    • Flow Rate: 0.75 - 1.0 mL/min[10]

    • Detection Wavelength: 198-210 nm[10]

    • Column Temperature: Ambient or controlled (e.g., 35°C)

    • Injection Volume: 20 µL

  • Procedure:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of creatine and creatinine in the mobile phase.

    • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Identify the creatine and creatinine peaks based on their retention times compared to the standards. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Creatine_Degradation_Pathway cluster_factors Accelerating Factors Creatine_AKG This compound in solution Creatine Creatine Creatine_AKG->Creatine Dissociation AKG Alpha-Ketoglutarate Creatine_AKG->AKG Dissociation Creatinine Creatinine (Inactive) Creatine->Creatinine Intramolecular Cyclization (non-enzymatic) Low_pH Low pH High_Temp High Temperature Experimental_Workflow start Start: Prepare This compound Solution storage Store under controlled conditions (pH, Temp) start->storage sampling Collect samples at time points (T0, T1, T2...) storage->sampling analysis Analyze samples by HPLC for Creatine and Creatinine sampling->analysis data Quantify degradation and determine stability profile analysis->data

References

Technical Support Center: Creatine α-Ketoglutarate (AKG) in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered when using Creatine (B1669601) α-Ketoglutarate (Creatine AKG) in experimental settings. This resource is intended for researchers, scientists, and drug development professionals to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Creatine Monohydrate?

Creatine α-Ketoglutarate (this compound) is a salt comprised of creatine and alpha-ketoglutaric acid (AKG).[1] Theoretically, this formulation is intended to enhance the delivery and uptake of creatine.[1] Alpha-ketoglutarate (B1197944) is a key intermediate in the Krebs cycle, playing a vital role in cellular energy metabolism.[1] Creatine monohydrate is the most studied form of creatine and is known to increase muscle creatine and phosphocreatine (B42189) concentrations.

Q2: What are the primary sources of artifacts when working with this compound?

The primary sources of experimental artifacts when using this compound can be categorized as follows:

  • Compound Stability and Degradation: Creatine can degrade into its inactive byproduct, creatinine (B1669602). This process is accelerated by acidic pH and higher temperatures.

  • Purity of the Compound: The purity of the this compound used is crucial. Impurities or contaminants can lead to spurious results.

  • Assay Interference: Both creatine and AKG can interfere with certain biochemical and cell-based assays.

  • Handling and Storage: Improper handling and storage of this compound can lead to degradation and the introduction of contaminants.

Q3: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry place, protected from light. For long-term storage, especially in solution, freezing at -20°C or -80°C is recommended to minimize degradation to creatinine.[2]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Culture Experiments

Possible Cause 1: Degradation of this compound in Culture Media

  • Problem: Creatine is unstable in aqueous solutions, such as cell culture media, and can degrade to creatinine, which is biologically inactive in the context of energy metabolism.[2] The rate of degradation is dependent on pH and temperature.[2]

  • Troubleshooting:

    • Prepare fresh stock solutions of this compound and add them to the culture medium immediately before use.

    • For longer-term experiments, consider more frequent media changes with freshly prepared this compound.

    • Store stock solutions in aliquots at -20°C or -80°C to prevent multiple freeze-thaw cycles.[2]

Possible Cause 2: Interference of AKG with Cellular Metabolism

  • Problem: Alpha-ketoglutarate can influence various cellular pathways, including amino acid metabolism and the Krebs cycle.[3][4] In some cell culture conditions, high concentrations of AKG can lead to a reduction in ammonia (B1221849) toxicity, thereby affecting cell proliferation and metabolic activity.[5][6]

  • Troubleshooting:

    • Run parallel control experiments with alpha-ketoglutarate alone to distinguish its effects from those of creatine.

    • Optimize the concentration of this compound to minimize off-target effects of the AKG moiety.

    • Monitor key metabolic indicators, such as glucose consumption and ammonia production, in your cell cultures.[5]

Issue 2: High Variability in Analytical Measurements (HPLC, LC-MS/MS)

Possible Cause 1: Analyte Instability During Sample Preparation and Analysis

  • Problem: Creatine can degrade to creatinine in solution, especially under acidic conditions that may be used in mobile phases for chromatography.[7] This can lead to an underestimation of creatine and an overestimation of creatinine.

  • Troubleshooting:

    • Ensure that sample extracts and standards are kept at a stable, cool temperature throughout the analytical run.[7]

    • Optimize the pH of the mobile phase to ensure the stability of creatine.

    • Validate the stability of creatine and creatinine in the extraction solvent and over the duration of the analysis.[7]

Possible Cause 2: Matrix Effects and Interferences

  • Problem: Components of the sample matrix (e.g., cell lysates, plasma) can interfere with the ionization and detection of creatine and creatinine in mass spectrometry, leading to ion suppression or enhancement.[8]

  • Troubleshooting:

    • Perform spiking experiments with known concentrations of creatine and creatinine in the sample matrix to assess for matrix effects.[8]

    • Utilize stable isotope-labeled internal standards for creatine and creatinine to correct for matrix effects and variations in instrument response.

    • Optimize sample preparation methods (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.

Issue 3: Artifacts in Biochemical Assays (e.g., Creatine Kinase Activity)

Possible Cause 1: Interference from Endogenous Substances

  • Problem: In assays for creatine kinase (CK) activity, other enzymes present in the sample, such as adenylate kinase, can lead to false-positive results.[9]

  • Troubleshooting:

    • Include inhibitors of interfering enzymes, such as diadenosine pentaphosphate for adenylate kinase, in the assay buffer.[9]

    • Run appropriate blank controls to account for background signal.

    • Use a validated commercial assay kit that includes optimized buffers and inhibitors.[10][11][12][13]

Possible Cause 2: Improper Sample Handling

  • Problem: The stability of creatine kinase can be affected by sample storage and handling. Repeated freeze-thaw cycles can lead to a loss of enzyme activity.[10]

  • Troubleshooting:

    • Assay fresh samples whenever possible. If storage is necessary, freeze samples at -80°C.[10]

    • Avoid repeated freezing and thawing of samples.[10]

    • Ensure that tissue samples are properly homogenized and centrifuged to obtain a clear supernatant for the assay.[10]

Data Presentation

Table 1: Creatine Content in Various Creatine Formulations

Form of CreatineCreatine Content (%)Difference to Creatine Monohydrate (%)
Creatine Anhydrous100.0+13.8
Creatine Monohydrate87.90
Creatine Ethyl Ester82.4-6.3
Creatine α-Ketoglutarate53.8-38.8
Sodium Creatine Phosphate51.4-41.5
Creatine Pyruvate60.0-31.7

Source: Adapted from publicly available data.[14]

Table 2: Solubility of Creatine Monohydrate in Water at Different Temperatures

Temperature (°C)Solubility (g/L)
46
2014
5034
6045

Source: Adapted from publicly available data.[15]

Table 3: Stability of Creatine in Aqueous Solution at 25°C

pHDegradation after 3 days (%)
3.521
4.512
5.54
6.5Relatively Stable
7.5Relatively Stable

Source: Adapted from publicly available data.[15]

Experimental Protocols

Protocol 1: Preparation of Stable Creatine Solutions for Cell Culture
  • Weighing: In a sterile environment, accurately weigh the desired amount of high-purity this compound.

  • Dissolving: Add the powder to sterile, cell culture-grade water or phosphate-buffered saline (PBS). To aid dissolution, the solution can be warmed to a maximum of 50°C.[2]

  • Sterilization: Once fully dissolved and cooled to room temperature, sterilize the solution by passing it through a 0.22 µm syringe filter.[2]

  • Aliquoting and Storage: Dispense the sterile solution into single-use aliquots and store at -20°C for short-term or -80°C for long-term storage.[2]

  • Application: Thaw an aliquot and add it to the cell culture medium to the final desired concentration immediately before use.

Protocol 2: Oral Gavage Administration of Creatine in Mice
  • Preparation of Suspension:

    • Calculate the required concentration of this compound based on the desired dosage (mg/kg) and administration volume (typically 10 mL/kg).

    • Weigh the this compound powder accurately.

    • Prepare the vehicle, which can be water or a 0.5% carboxymethylcellulose (CMC) solution.

    • Gradually add the this compound powder to the vehicle while stirring to create a uniform suspension.[9]

  • Animal Handling: Gently restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9] The needle should pass smoothly without resistance.

  • Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the suspension.[9]

  • Post-Procedure Monitoring: Gently remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.[9]

Protocol 3: Creatine Kinase (CK) Activity Assay

This protocol is a general guideline based on a coupled enzyme reaction. It is highly recommended to follow the specific instructions provided with a commercial assay kit.

  • Sample Preparation:

    • Serum/Plasma: Use fresh or properly stored (-80°C) samples. Avoid hemolysis.[10]

    • Tissue: Rinse tissue with PBS to remove blood, then homogenize in an appropriate assay buffer on ice. Centrifuge to pellet debris and use the clear supernatant for the assay.[10]

  • Reagent Preparation: Prepare all reagents, including the assay buffer, substrate solution (phosphocreatine and ADP), and enzyme mix (containing hexokinase and glucose-6-phosphate dehydrogenase), according to the kit's instructions.

  • Assay Reaction:

    • Add the sample to a 96-well plate.

    • Add the master mix of reagents to each well to initiate the reaction.

  • Measurement: Measure the increase in absorbance at 340 nm over time. The rate of NADPH production is proportional to the CK activity in the sample.[12]

  • Calculation: Calculate the CK activity based on the rate of change in absorbance and the extinction coefficient of NADPH.

Mandatory Visualizations

Creatine_Metabolism_Pathway cluster_synthesis Biosynthesis cluster_energy Energy Buffering cluster_degradation Degradation Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine Glycine Glycine->Guanidinoacetate AGAT Creatine Creatine Guanidinoacetate->Creatine GAMT S-adenosyl methionine S-adenosyl methionine S-adenosyl methionine->Creatine GAMT Phosphocreatine Phosphocreatine Creatine->Phosphocreatine Creatinine Creatinine Creatine->Creatinine Spontaneous (non-enzymatic) ATP ATP ADP ADP ATP->ADP Energy Release ADP->ATP Energy Storage Phosphocreatine->Creatine Phosphocreatine->Creatinine Spontaneous (non-enzymatic)

Caption: Creatine metabolism pathway.

Krebs_Cycle Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA NAD+ -> NADH CO2 Citrate Citrate Acetyl-CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Alpha-Ketoglutarate Alpha-Ketoglutarate Isocitrate->Alpha-Ketoglutarate NAD+ -> NADH CO2 Succinyl-CoA Succinyl-CoA Alpha-Ketoglutarate->Succinyl-CoA NAD+ -> NADH CO2 Succinate Succinate Succinyl-CoA->Succinate GDP -> GTP (ATP) Fumarate Fumarate Succinate->Fumarate FAD -> FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NAD+ -> NADH NADH NADH FADH2 FADH2 ATP ATP CO2 CO2

Caption: The Krebs Cycle (Citric Acid Cycle).

AKG_mTOR_Signaling cluster_main AKG and mTOR Signaling AKG AKG ATP_Synthase ATP Synthase AKG->ATP_Synthase inhibits TCA_Cycle TCA Cycle Intermediates AKG->TCA_Cycle replenishes AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Anabolic_Processes Anabolic Processes mTOR->Anabolic_Processes promotes Catabolic_Processes Catabolic Processes Autophagy->Catabolic_Processes promotes ATP_Production ATP Production TCA_Cycle->ATP_Production drives ATP_Production->mTOR activates

Caption: AKG-mediated mTOR signaling pathways.

References

Technical Support Center: Optimizing Delivery of Creatine AKG in Cell Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Creatine (B1669601) Alpha-Ketoglutarate (AKG) in cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is Creatine AKG and how does it differ from Creatine Monohydrate?

This compound is a salt formed from creatine and alpha-ketoglutaric acid (AKG).[1] It is theorized that this binding may improve the delivery and uptake of creatine into cells compared to the more commonly studied creatine monohydrate.[1][2] While creatine monohydrate is the most researched form of creatine[3], this compound is suggested to have enhanced absorption and solubility. Alpha-ketoglutarate is also a key molecule in the Krebs cycle, potentially offering additional metabolic benefits.[1]

Q2: What is the proposed mechanism of this compound uptake by cells?

The primary mechanism for creatine uptake into cells is the sodium- and chloride-dependent creatine transporter (CRT or SLC6A8).[4] However, some sources suggest that this compound may be taken up directly by muscle cells without the need for a creatine transporter, which could potentially bypass issues related to transporter saturation or expression levels.[2][5] The AKG component is absorbed in the intestines, which may reduce gastrointestinal issues seen with other forms of creatine.[2][5]

Q3: Is this compound stable in cell culture media?

Like other forms of creatine, this compound is susceptible to degradation in aqueous solutions, such as cell culture media. Creatine can undergo a non-enzymatic cyclization to form creatinine, its inactive byproduct.[6] The rate of this degradation is influenced by pH and temperature, with lower pH and higher temperatures accelerating the process.[7] It is recommended to prepare fresh solutions and minimize the time the compound spends in the incubator.

Q4: How can I measure the intracellular concentration of creatine after supplementation?

Several commercially available assay kits can be used to quantify intracellular creatine levels. These are typically colorimetric or fluorometric assays based on enzymatic reactions.[8][9][10] The general workflow involves cell lysis, followed by a "mix-and-measure" procedure where the creatine concentration is determined by reading the optical density or fluorescence.[8]

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low or no detectable increase in intracellular creatine Degradation of this compound: The compound may have degraded in the stock solution or cell culture media.Prepare fresh stock solutions of this compound before each experiment. Minimize the exposure of media containing this compound to high temperatures for extended periods. Consider preparing media with this compound immediately before use.
Low expression of creatine transporters (SLC6A8): The cell line being used may have low levels of the necessary creatine transporter.Verify the expression of the SLC6A8 transporter in your cell line via qPCR or Western blot. If expression is low, consider using a different cell line known to express the transporter or a transient transfection to overexpress it.
Suboptimal concentration or incubation time: The concentration of this compound or the duration of the treatment may be insufficient.Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Concentrations in the range of 0.5 mM have been used in some cell culture studies with creatine.[11]
Observed cell toxicity or changes in morphology High concentration of AKG: Alpha-ketoglutarate itself can have metabolic effects on cells, and high concentrations may be toxic.Test a range of this compound concentrations to find a non-toxic dose. Include a control group treated with an equivalent concentration of AKG alone to distinguish the effects of creatine from those of AKG. Studies have shown that very high concentrations of AKG (e.g., 100 mM) can lead to cell death in C2C12 cells.[12]
Contamination of the this compound powder: The compound itself may be impure.Ensure you are using a high-purity, cell culture-grade this compound.
Inconsistent results between experiments Variability in stock solution preparation: Inconsistent weighing or dissolution can lead to different effective concentrations.Follow a standardized protocol for preparing stock solutions. Ensure the this compound is fully dissolved before adding it to the cell culture media. Gentle warming can aid dissolution.
Cell passage number and confluency: These factors can affect cellular metabolism and transporter expression.Use cells within a consistent range of passage numbers and ensure a consistent level of confluency at the start of each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: In a sterile environment, accurately weigh the desired amount of high-purity this compound powder.

  • Dissolving: Add a sterile solvent, such as sterile water or PBS, to achieve the desired stock concentration (e.g., 100 mM).

  • Warming (Optional): To aid dissolution, you can warm the solution in a water bath at a temperature no higher than 37°C. Avoid prolonged heating to minimize degradation.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Dispense the sterile solution into single-use aliquots and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.

Protocol 2: Measurement of Intracellular Creatine

This protocol is a general guideline based on commercially available creatine assay kits.[8]

  • Cell Seeding: Seed cells in a multi-well plate and treat them with the desired concentration of this compound for the determined optimal time.

  • Cell Harvesting:

    • Aspirate the cell culture medium.

    • Wash the cells with cold PBS.

    • Harvest the cells (e.g., by trypsinization followed by centrifugation to form a cell pellet).

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer provided with the creatine assay kit or a suitable alternative.

    • Vortex and incubate as per the kit's instructions to ensure complete cell lysis.

    • Centrifuge to pellet the cell debris.

  • Creatine Assay:

    • Transfer the supernatant (cell lysate) to a new plate.

    • Prepare creatine standards as per the kit's instructions.

    • Add the working reagent from the kit to both the standards and the samples.

    • Incubate for the recommended time (typically 30-60 minutes at room temperature).

  • Data Acquisition:

    • Read the absorbance (e.g., at 570 nm) or fluorescence (e.g., Ex/Em = 538/587 nm) using a microplate reader.

  • Calculation: Determine the intracellular creatine concentration based on the standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Sterile This compound Stock Solution treat_cells Treat Cells with This compound prep_stock->treat_cells seed_cells Seed Cells in Culture Plate seed_cells->treat_cells harvest_cells Harvest and Lyse Cells treat_cells->harvest_cells assay Perform Intracellular Creatine Assay harvest_cells->assay measure Measure Absorbance/ Fluorescence assay->measure calculate Calculate Intracellular Creatine Concentration measure->calculate

Caption: Experimental workflow for creatine delivery and analysis.

creatine_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cr_AKG This compound CRT Creatine Transporter (SLC6A8) Cr_AKG->CRT Uptake Cr Creatine CRT->Cr CK Creatine Kinase Cr->CK PCr Phosphocreatine ADP ADP PCr->ADP Energy Buffering ATP ATP ATP->CK ADP->ATP CK->PCr CK->ADP

Caption: Creatine uptake and its role in cellular energy buffering.

troubleshooting_logic start Low Intracellular Creatine Levels? check_stability Is the this compound solution fresh? start->check_stability Yes check_transporter Does the cell line express the creatine transporter? check_stability->check_transporter Yes solution1 Prepare fresh stock solutions. check_stability->solution1 No check_dose Have you performed a dose-response experiment? check_transporter->check_dose Yes solution2 Verify transporter expression (e.g., qPCR, Western Blot). check_transporter->solution2 No solution3 Optimize concentration and incubation time. check_dose->solution3 No end Successful Creatine Delivery check_dose->end Yes solution1->check_stability solution2->check_transporter solution3->check_dose

Caption: Troubleshooting logic for low intracellular creatine.

References

Technical Support Center: Creatine Alpha-Ketoglutarate (AKG)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and purification of Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Product Yield Incomplete Reaction: Stoichiometry of reactants (Creatine Monohydrate and α-Ketoglutaric Acid) may be suboptimal. Reaction time or temperature may be insufficient.- Ensure a slight molar excess of creatine to α-ketoglutaric acid (e.g., 2:1 ratio) to drive the reaction towards product formation. - Extend the reaction time or moderately increase the temperature, while monitoring for degradation. - Ensure adequate mixing to maximize reactant interaction.
Product Degradation: Creatine is susceptible to degradation into creatinine (B1669602), especially in acidic aqueous solutions and at elevated temperatures. The acidic nature of α-ketoglutaric acid can accelerate this process.[1][2][3]- Perform the reaction in a non-aqueous solvent like anhydrous methanol (B129727) to minimize water-driven degradation. - Maintain the lowest effective temperature throughout the synthesis and purification steps. - Minimize the time the product spends in acidic aqueous solutions.
Loss During Purification: Significant product loss can occur during filtration, washing, or recrystallization steps.- Pre-saturate wash solvents with the product to minimize dissolution losses. - Optimize the recrystallization solvent system and cooling rate to maximize crystal recovery. - Ensure complete transfer of solids between steps.
Product Impurity Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification.- Adjust the stoichiometry and reaction conditions to ensure complete conversion. - Recrystallize the final product. The solubility of this compound will differ from that of creatine monohydrate and α-ketoglutaric acid, allowing for separation.
Formation of Creatinine: Degradation of creatine due to acidic conditions or high temperatures.[2][3] Creatinine is a common impurity in creatine products.[4]- Strictly control temperature and pH throughout the process. Avoid prolonged exposure to acidic aqueous environments.[2] - Use analytical techniques like HPLC to quantify creatinine levels.[5][6] - Purification via recrystallization can help separate this compound from creatinine.
Presence of Dicyandiamide (DCD): An impurity originating from the synthesis of the creatine raw material.- Source high-purity creatine monohydrate (pharmaceutical grade) as a starting material. - Utilize purification methods such as recrystallization or chromatography to remove DCD.[4]
Poor Crystal Quality Rapid Crystallization: Cooling the reaction mixture too quickly can lead to the formation of small, impure crystals.- Employ a slow, controlled cooling process during crystallization to allow for the formation of larger, more uniform crystals. - Utilize a co-solvent system to modulate solubility and control the crystallization rate.
Solvent Issues: The chosen solvent may not be optimal for crystallization.- Experiment with different solvent systems (e.g., water-alcohol mixtures) to find the ideal conditions for this compound crystallization. - A process of dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly is often effective.[7]
Inconsistent Results Variability in Raw Materials: Different batches of creatine monohydrate or α-ketoglutaric acid may have varying purity levels.- Qualify all raw materials upon receipt using appropriate analytical methods (e.g., HPLC, titration) to ensure consistency.
Atmospheric Moisture: Creatine monohydrate can lose its water of crystallization, and anhydrous materials can absorb moisture from the air, affecting stoichiometry.- Store raw materials in desiccators or under an inert atmosphere. - Conduct reactions under dry conditions, especially when using anhydrous solvents.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the fundamental reaction for synthesizing this compound?

A1: this compound is a salt formed from the acid-base reaction between creatine (a weak base) and α-ketoglutaric acid (a dicarboxylic acid). The process typically involves reacting a molar excess of creatine with α-ketoglutaric acid in a suitable solvent.[8][9]

Q2: What is the optimal solvent for this compound synthesis?

A2: While aqueous solutions can be used, the acidic nature of α-ketoglutaric acid can promote the degradation of creatine to creatinine.[2] Therefore, using an anhydrous organic solvent, such as anhydrous methanol, is often preferred to minimize this side reaction.[8]

Q3: How can I minimize the formation of creatinine during synthesis?

A3: To minimize creatinine formation, it is crucial to control the reaction conditions strictly. Key strategies include:

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate.

  • pH Management: While the reaction is inherently acidic, avoiding excessively low pH or prolonged reaction times can help.

  • Water Exclusion: Using anhydrous solvents significantly reduces the rate of creatine degradation.[1]

Q4: What are the expected yields for this compound synthesis?

A4: Yields can vary significantly based on the specific protocol and purification efficiency. For similar creatine salt preparations, yields can range from 60% to 90%.[7] Optimizing reaction conditions and minimizing losses during purification are key to achieving higher yields.

Purification

Q5: What is the most effective method for purifying crude this compound?

A5: Recrystallization is the most common and effective method for purifying creatine salts.[7] This technique relies on the differences in solubility between the desired product and impurities at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, causing the purified this compound to crystallize out of the solution.

Q6: How do I choose an appropriate solvent for recrystallization?

A6: An ideal recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. It should also either not dissolve impurities or dissolve them so well that they remain in the solution (mother liquor) upon cooling. Water or mixtures of water with organic solvents like ethanol (B145695) are common starting points for the purification of creatine compounds.[10]

Q7: My final product still contains unreacted creatine monohydrate. How can I remove it?

A7: If recrystallization does not fully separate the product from the starting material, techniques such as preparative chromatography could be employed. However, optimizing the initial reaction stoichiometry (using a slight excess of the acid) and the recrystallization conditions is generally the more practical approach.

Analysis and Stability

Q8: How can I assess the purity of my synthesized this compound?

A8: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of creatine compounds.[5] An appropriate HPLC method can separate and quantify this compound, unreacted creatine, α-ketoglutaric acid, and common impurities like creatinine.[6]

Q9: How stable is this compound in solid form and in solution?

A9: In its solid, crystalline form, this compound is expected to be relatively stable if protected from moisture and high temperatures. However, in aqueous solutions, its stability is a concern. The acidic nature of the AKG moiety can lower the pH of the solution, which is known to accelerate the degradation of creatine to creatinine, especially at room temperature or higher.[2][3] For optimal stability in solution, it is recommended to prepare solutions fresh and store them at refrigerated temperatures (e.g., 4°C) if not used immediately.[11]

Experimental Protocols

General Protocol for Creatine Salt Synthesis (Adaptable for this compound)

This protocol is a general methodology based on the synthesis of other creatine salts and should be optimized for this compound.

  • Reactant Preparation: In a reaction vessel, suspend α-ketoglutaric acid in anhydrous methanol.

  • Reaction: While stirring, slowly add creatine monohydrate to the suspension. A molar ratio of at least 2:1 (creatine:acid) is recommended to drive the reaction.[8]

  • Incubation: Stir the mixture at a controlled temperature (e.g., 25-40°C) for several hours (e.g., 4 hours) to allow the salt formation to complete.[8]

  • Isolation: After the reaction period, filter the resulting solid product from the solvent.

  • Washing: Wash the filtered product with a small amount of cold, anhydrous methanol to remove any soluble impurities.

  • Drying: Dry the final product under vacuum to remove residual solvent.

Protocol for Purification by Recrystallization
  • Dissolution: Place the crude, dried this compound in a flask. Add a minimal amount of a suitable solvent (e.g., deionized water or a water/ethanol mixture). Heat the mixture while stirring until the solid is completely dissolved.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can subsequently place it in an ice bath.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., <50°C) to avoid degradation.

Protocol for HPLC Analysis of Purity

This is a representative HPLC method for analyzing creatine and its impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: Porous graphitic carbon or a suitable reversed-phase column.[6]

  • Mobile Phase: A typical mobile phase could be a mixture of water, acetonitrile, and an acid modifier like trifluoroacetic acid (TFA), e.g., 96.95:3:0.05 (v/v) H₂O/MeCN/TFA.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210-234 nm.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the sample and compare the resulting chromatogram to those of reference standards for creatine, α-ketoglutaric acid, and creatinine to determine purity and impurity levels.

Visualizations

Synthesis_Workflow This compound Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 1. Combine Creatine Monohydrate & α-Ketoglutaric Acid in Anhydrous Methanol Reaction 2. Stir at Controlled Temperature (e.g., 25-40°C) Reactants->Reaction Isolation 3. Filter Crude Product Reaction->Isolation Wash 4. Wash with Cold Anhydrous Methanol Isolation->Wash Recrystallize 5. Recrystallize from Aqueous Solution Wash->Recrystallize Dry 6. Dry Under Vacuum Recrystallize->Dry HPLC 7. Purity & Impurity Analysis by HPLC Dry->HPLC Final Pure this compound HPLC->Final

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Troubleshooting_Logic Troubleshooting Low Yield Start Low Product Yield Check_Reaction Analyze Reaction Mixture by HPLC (Check for unreacted starting materials) Start->Check_Reaction Check_Purity Analyze Final Product by HPLC (Check for degradation products like creatinine) Start->Check_Purity Unreacted High Levels of Starting Materials? Check_Reaction->Unreacted Degradation High Levels of Creatinine? Check_Purity->Degradation Optimize_Reaction Solution: - Increase reaction time/temp - Adjust stoichiometry Unreacted->Optimize_Reaction Yes Loss No significant issues found? Unreacted->Loss No Control_Conditions Solution: - Lower reaction temperature - Use anhydrous solvent - Minimize time in solution Degradation->Control_Conditions Yes Degradation->Loss No Optimize_Purification Solution: - Optimize recrystallization solvent - Pre-saturate wash solvents - Ensure complete material transfer Loss->Optimize_Purification Yes

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

How to minimize variability in Creatine AKG experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Creatine (B1669601) Alpha-Ketoglutarate (AKG) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and ensure the accuracy of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, preparation, and analysis of Creatine AKG.

Q1: My experimental results with this compound are inconsistent. What are the primary sources of variability?

Variability in this compound experiments typically stems from three main areas: sample integrity, solution stability, and analytical quantification.

  • Sample Purity & Integrity: The purity of the this compound powder can vary significantly between suppliers. Contaminants from the manufacturing process, such as creatinine (B1669602), dicyandiamide, or dihydro-1,3,5-triazine, can interfere with experimental outcomes.[1] Always source high-purity (>99.9%) material and request a Certificate of Analysis (COA) from the manufacturer.[2]

  • Solution Stability: Creatine is notoriously unstable in aqueous solutions, where it degrades into its inactive byproduct, creatinine.[3][4] This degradation is a critical source of variability and is highly dependent on pH, temperature, and storage time.

  • Quantification Method: The accuracy and precision of the method used to quantify this compound and creatinine are paramount. Inconsistent sample preparation or a non-validated analytical method can lead to significant errors.

Q2: How can I ensure the stability of my this compound solutions?

The degradation of creatine into creatinine is accelerated by lower pH and higher temperatures.[3][4] To maintain the stability of your this compound solutions and minimize variability:

  • Prepare Solutions Fresh: The most effective strategy is to prepare solutions immediately before use.

  • Control pH: While creatine monohydrate is most stable at a neutral pH (around 7.0), this compound creates a more acidic solution, which can hasten degradation.[3][4] If buffering is possible within your experimental parameters, maintaining a neutral pH is advisable.

  • Control Temperature: Store stock solutions and samples at low temperatures (refrigerated at 4°C) to slow the rate of degradation.[5][6] However, be aware that refrigeration can sometimes lead to crystallization, especially with supersaturated solutions.[5][6] Avoid repeated freeze-thaw cycles.

  • Limit Storage Time: Even under refrigerated conditions, significant degradation can occur over time. For example, some creatine solutions show 80-90% degradation within 45 days.[5][6] It is crucial to validate the stability of your specific solution over your experimental timeframe.

Q3: What is the recommended method for quantifying this compound?

High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of creatine and its primary degradant, creatinine.[1][7]

  • Methodology: A simple and rapid reversed-phase HPLC/UV procedure can effectively separate creatine from creatinine in under five minutes.[8]

  • Detection: UV detection at 200 nm is commonly used.[9]

  • Validation: It is essential to validate your HPLC method by establishing linearity, precision (within-day and day-to-day R.S.D. <10%), and accuracy.[10]

Q4: How do I properly assess the purity of my this compound powder?

Assessing the purity of the starting material is a critical first step.

  • Request a Certificate of Analysis (COA): The COA from the manufacturer should provide the purity percentage and list levels of potential contaminants like creatinine.[2]

  • Independent Analysis: Use HPLC to independently verify the purity. This involves dissolving a known quantity of the powder and quantifying the creatine peak relative to any impurity peaks, especially creatinine.[1] High-purity creatine monohydrate should show no signs of degradation, with creatinine levels below the limit of quantification.[4]

  • Visual and Solubility Tests: While not quantitative, a simple visual test can be informative. High-quality, micronized creatine should dissolve well in water without leaving significant grit or residue at the bottom.[2]

Data Presentation: Factors Influencing Creatine Stability

The following tables summarize key quantitative data regarding the stability and analysis of creatine. Note that much of the detailed stability research has been conducted on creatine monohydrate (CM), but the principles of pH and temperature dependence apply to all forms of creatine in solution.

Table 1: Effect of pH on Creatine Monohydrate Degradation in Solution (Data adapted from studies on Creatine Monohydrate at 25°C)

pH ValueDegradation after 3 Days
7.5Relatively Stable
6.5Relatively Stable
5.5~4%
4.5~12%
3.5~21%
[4]

Table 2: Solubility of Different Creatine Forms in Water

FormSolubility Notes
Creatine MonohydrateSolubility is relatively low but increases linearly with temperature (e.g., 14 g/L at 20°C, 34 g/L at 50°C).[4]
Micronized CreatineSmaller particle size improves water solubility and dissolution rate.[2][11][12]
Creatine Hydrochloride (HCl)Has significantly higher water solubility than monohydrate, though this does not necessarily improve bioavailability.[11]
This compoundMarketed as having improved solubility and absorption, though comparative data is limited.[13]

Experimental Protocols

Protocol 1: HPLC Quantification of Creatine and Creatinine

This protocol provides a general framework for the quantification of creatine and its breakdown product, creatinine, adapted from established methods.[8][9][10]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • Column: Porous Graphitic Carbon (e.g., Hypercarb) or a suitable mixed-mode stationary phase column (e.g., Newcrom AH).[8][9]

  • Reagents and Standards:

    • Mobile Phase: Prepare a mobile phase suitable for your column. An example is a mixture of water, acetonitrile (B52724) (MeCN), and an acid buffer like phosphoric acid or trifluoroacetic acid (TFA).[8][9] A sample mobile phase could be 96.95:3:0.05 (v/v) H₂O/MeCN/TFA.[8]

    • Primary Standards: Prepare separate primary analytical standards of creatine and creatinine in water at a concentration of 1000 µg/mL.[8]

    • Working Standards: Prepare a mixed working standard by diluting the primary standards in the mobile phase to create a calibration curve (e.g., 0-20 µg/mL).[10]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.[9][10]

    • Column Temperature: 45°C (if applicable).[10]

    • Detection Wavelength: 200 nm.[9]

    • Injection Volume: 2-10 µL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the working standards in increasing concentrations to generate a standard curve.

    • Prepare experimental samples by diluting them to fall within the linear range of the standard curve. Ensure samples are filtered (e.g., 0.45 µm filter) before injection.

    • Inject the prepared samples.

    • Quantify the amount of creatine and creatinine in the samples by comparing their peak areas to the standard curve.

Visualizations

The following diagrams illustrate key workflows and concepts to help minimize experimental variability.

G Workflow for Minimizing Experimental Variability cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental / Analytical Phase sourcing Source High-Purity This compound (>99.9%) coa Obtain & Verify Certificate of Analysis (COA) sourcing->coa purity_test Perform Independent Purity Test (HPLC) coa->purity_test prep Prepare Solutions Fresh Before Use purity_test->prep ph_temp Control pH and Temperature (Neutral pH, 4°C if stored) prep->ph_temp protocol Adhere to Standardized Experimental Protocol ph_temp->protocol quant Quantify Creatine & Creatinine Using Validated HPLC Method protocol->quant analysis Analyze Data with Appropriate Statistical Methods quant->analysis results Consistent & Reliable Experimental Results analysis->results

Caption: A workflow diagram outlining key steps to ensure consistency.

G Troubleshooting Decision Tree for Inconsistent Results start Inconsistent Results? check_purity Check Sample Purity start->check_purity Is starting material verified? check_stability Check Solution Stability start->check_stability Are solutions prepared/stored correctly? check_quant Check Quantification Method start->check_quant Is analytical method validated? action_purity1 Source New Batch with COA check_purity->action_purity1 action_purity2 Perform Independent Purity Analysis (HPLC) check_purity->action_purity2 action_stability1 Prepare Solutions Fresh check_stability->action_stability1 action_stability2 Control pH & Temperature check_stability->action_stability2 action_stability3 Quantify Creatinine Levels in Stored Solutions check_stability->action_stability3 action_quant1 Re-validate HPLC Method (Linearity, Precision) check_quant->action_quant1 action_quant2 Check Standard Curve & Sample Dilutions check_quant->action_quant2

Caption: A decision tree to troubleshoot sources of experimental error.

G Creatine Metabolism and Degradation Pathway creatine Creatine phosphocreatine Phosphocreatine (High-Energy Store) creatine->phosphocreatine Creatine Kinase (Reversible) creatinine Creatinine (Inactive Byproduct) creatine->creatinine Non-enzymatic cyclization (Irreversible) Accelerated by low pH, high temp atp ATP (Energy) phosphocreatine->atp Energy Demand adp ADP atp->adp Muscle Contraction adp->atp Phosphocreatine donates Phosphate excretion Renal Excretion creatinine->excretion

Caption: The metabolic role of creatine and its degradation pathway.

References

Technical Support Center: Enhancing Creatine AKG Bioavailability in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) in animal studies. While direct, peer-reviewed pharmacokinetic data for this compound in animal models is limited in publicly available literature, this guide offers protocols and strategies based on extensive research into creatine monohydrate and general principles of pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is the current understanding of this compound's oral bioavailability in animal models?

A1: Claims exist for enhanced stability and bioavailability of this compound compared to creatine monohydrate, often attributed to the presence of alpha-ketoglutarate (AKG).[1][2] The proposed mechanism is that AKG may improve absorption from the intestine and facilitate direct uptake into muscle cells, potentially bypassing the need for a creatine transporter.[1] However, there is a notable lack of peer-reviewed animal studies presenting specific pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to substantiate these claims. Most of the robust pharmacokinetic data available is for creatine monohydrate.[3][4]

Q2: Why is the bioavailability of creatine compounds a concern in animal studies?

A2: The oral bioavailability of creatine can be incomplete and is often dose-dependent.[3][4] For creatine monohydrate, studies in rats have shown that bioavailability decreases significantly at higher doses, likely due to its low aqueous solubility.[3] Incomplete absorption can lead to variability in experimental results and may require the administration of higher doses to achieve desired tissue concentrations, which can have other physiological effects.

Q3: How might the alpha-ketoglutarate (AKG) moiety theoretically influence creatine bioavailability?

A3: AKG is an intermediate in the Krebs cycle and is readily absorbed by the intestines.[1] The theoretical advantages of binding creatine to AKG include:

  • Improved Stability: Potentially greater stability in the acidic environment of the stomach.[2]

  • Enhanced Absorption: AKG's own absorption mechanism might facilitate the uptake of the entire this compound molecule.[1]

  • Metabolic Benefits: The dissociated AKG can enter the Krebs cycle, providing energy to muscle cells and potentially increasing the production of glutamine, which is crucial for muscle growth.[2]

Q4: What is the primary transporter for creatine into cells, and could AKG affect it?

A4: The primary transporter for creatine into tissues like muscle and brain is the sodium- and chloride-dependent creatine transporter, SLC6A8.[5][6] The activity of this transporter is a key factor in creatine uptake. The direct effect of AKG on SLC6A8 regulation is not well-documented. However, cellular energy status, regulated by pathways involving AMP-activated protein kinase (AMPK), can influence SLC6A8 activity.[1][5] Since AKG is a key metabolic intermediate, it is plausible that it could indirectly influence cellular energy sensing and, consequently, creatine transport, though this remains to be experimentally verified.

Troubleshooting Guide: Investigating this compound Bioavailability

Issue: Inconsistent or lower-than-expected creatine levels in plasma or target tissues after oral administration of this compound.

Potential Cause Troubleshooting Steps
Poor Solubility/Formulation 1. Vehicle Optimization: Test different suspension vehicles. While water is common, consider formulating with viscosity-enhancing agents or creating a uniform suspension to prevent settling. 2. Micronization: If possible, use a micronized form of this compound to increase surface area and potentially improve dissolution rate.[7] 3. Temperature: Gently warming the vehicle can increase the solubility of creatine compounds.
Dose-Dependent Saturation 1. Dose-Response Study: Conduct a pilot study with multiple doses (e.g., low, medium, high) to determine if absorption is saturable. The bioavailability of creatine monohydrate is known to be higher at lower doses.[3] 2. Fractionated Dosing: Administer the total daily dose in several smaller, spaced-out doses rather than a single large bolus.
Animal-to-Animal Variability 1. Standardized Administration: For oral gavage, ensure consistent technique, volume, and timing across all animals. 2. Fasting: Ensure a consistent fasting period before dosing to minimize the influence of food on absorption. 3. Acclimatization: If administering in feed or water, allow animals a period to acclimate to the new diet to ensure consistent intake.
Rapid Metabolism/Clearance 1. Pharmacokinetic Profiling: Conduct a pharmacokinetic study with a detailed time course of blood sampling to accurately determine Cmax, Tmax, and the elimination half-life. 2. Tissue Analysis: Analyze creatine levels in target tissues (e.g., muscle, brain) at the expected Tmax and at later time points to understand tissue uptake and retention.[3][8]

Quantitative Data Summary

The following table presents pharmacokinetic data for creatine monohydrate (CM) in rats, which can serve as a valuable benchmark when designing and interpreting studies for this compound.

Table 1: Pharmacokinetic Parameters of Creatine Monohydrate in Rats Following Oral Administration [3][9]

ParameterLow Dose (10 mg/kg)High Dose (70 mg/kg)
Cmax (µg/mL) 7.14 ± 1.7913.59 ± 3.57
Tmax (min) 6060
AUC₀₋∞ (µg·h/mL) 1139.5 ± 4882501.33 ± 378
Absolute Bioavailability (%) 53.22 ± 11.215.69 ± 3.4
Data presented as mean ± SEM.

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Rats

This protocol is adapted from studies on creatine monohydrate and can be used to assess the pharmacokinetics of this compound.[3][9]

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Dosing Preparation: Prepare a suspension of this compound in purified water. Ensure the suspension is homogenous by vortexing immediately before administration.

  • Administration:

    • Fast rats overnight (approximately 12 hours) before dosing.

    • Administer the this compound suspension via oral gavage at a volume of 1 mL/kg.

    • Include a control group receiving the vehicle only.

    • For absolute bioavailability, include a group receiving an intravenous (IV) bolus injection of a known concentration of creatine.

  • Blood Sampling:

    • Collect serial blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0) and at 15, 30, 60, 120, and 240 minutes post-administration.

    • Collect blood in tubes containing an anticoagulant (e.g., citrate (B86180) buffer).

    • Centrifuge blood to separate plasma and store at -80°C until analysis.

  • Tissue Sampling (Optional):

    • At the end of the blood sampling period (e.g., 240 minutes), euthanize the animals.

    • Collect target tissues such as skeletal muscle and brain.

    • Immediately freeze-clamp tissues in liquid nitrogen and store at -80°C.

  • Sample Analysis: Quantify creatine concentrations in plasma and tissue homogenates using a validated LC-MS/MS method (see Protocol 2).

  • Pharmacokinetic Analysis: Calculate Cmax, Tmax, and AUC from the plasma concentration-time data using appropriate software. Calculate absolute bioavailability by comparing the AUC from oral administration to the AUC from IV administration.

Protocol 2: Quantification of Creatine by LC-MS/MS [2][9]

  • Sample Preparation:

    • Plasma: To 100 µL of plasma, add an internal standard (e.g., ¹³C-labeled creatine). Precipitate proteins by adding 1 mL of ice-cold acetonitrile (B52724). Vortex and centrifuge. Collect the supernatant and dry it.

    • Tissue: Homogenize weighed tissue in a suitable buffer. Add the internal standard and precipitate proteins with acetonitrile. Centrifuge, collect the supernatant, and dry.

  • Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 0.05% formic acid in water).

  • Chromatography:

    • System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining polar compounds like creatine.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Mass Spectrometry:

    • System: A triple-quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for creatine and the internal standard.

  • Quantification: Create a standard curve using known concentrations of creatine in the same matrix (plasma or tissue homogenate) to quantify the creatine concentration in the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dose_Prep Dose Preparation (this compound Suspension) Animal_Acclimation->Dose_Prep Fasting Overnight Fasting Dose_Prep->Fasting Oral_Gavage Oral Gavage Dosing Fasting->Oral_Gavage Blood_Collection Serial Blood Collection (0-240 min) Oral_Gavage->Blood_Collection Tissue_Collection Tissue Collection (Muscle, Brain) Blood_Collection->Tissue_Collection Sample_Processing Plasma/Tissue Processing Blood_Collection->Sample_Processing Tissue_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis

Caption: Workflow for an oral bioavailability study of this compound in rats.

Creatine_Transport_Pathway cluster_membrane Cell Membrane SLC6A8 Creatine Transporter (SLC6A8) Intracellular_Cr Intracellular Creatine SLC6A8->Intracellular_Cr Extracellular_Cr Extracellular Creatine Extracellular_Cr->SLC6A8  Transport AMPK AMPK AMPK->SLC6A8 Inhibits Cellular_Stress Cellular Stress (e.g., low energy) Cellular_Stress->AMPK Activates Bioavailability_Factors Bioavailability Oral Bioavailability of this compound Solubility Aqueous Solubility Solubility->Bioavailability Permeability Intestinal Permeability Permeability->Bioavailability Formulation Dosage Formulation Formulation->Solubility Dose Administered Dose Dose->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability

References

Best practices for storing research-grade Creatine AKG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling research-grade Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound powder?

For maximal stability and to prevent degradation, solid research-grade this compound should be stored in a cool, dry, and dark environment. The container should be airtight to protect the compound from atmospheric moisture.[1][2][3]

Q2: What is the primary degradation product of this compound?

The creatine moiety of this compound is susceptible to intramolecular cyclization, which results in the formation of creatinine (B1669602).[1][4][5] This conversion is accelerated by the presence of moisture and elevated temperatures. The alpha-ketoglutarate component may also have its own degradation pathways, but the conversion of creatine to creatinine is the most well-documented stability concern.

Q3: How does pH affect the stability of this compound in solution?

The stability of creatine in an aqueous solution is highly dependent on pH. Generally, acidic conditions (lower pH) and higher temperatures accelerate the degradation of creatine to creatinine.[1][4] Conversely, neutral to slightly alkaline conditions can slow down this degradation process. For experimental purposes, it is crucial to consider the pH of your buffer systems.

Q4: Can I store this compound in a refrigerator or freezer?

While refrigeration can slow down the degradation of creatine in solution, it is generally not recommended for the solid powder due to the potential for moisture condensation.[1] If storing a solution, refrigeration is preferable to room temperature, but the solution should be used as quickly as possible. For long-term storage of the solid powder, a cool and dry place is optimal.

Q5: Is it normal for this compound powder to clump? What should I do?

Clumping of creatine powder is often a sign of moisture absorption. While it doesn't necessarily mean the product has degraded significantly, it is an indication of improper storage. To prevent clumping, ensure the container is always tightly sealed and stored in a low-humidity environment. If clumping occurs, you can gently break up the clumps with a clean, dry spatula before weighing. However, for quantitative experiments, it is advisable to use a fresh, non-clumped lot to ensure accurate measurements.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the this compound has been stored in a cool, dry, and dark place in a tightly sealed container.

    • Check for Physical Changes: Inspect the powder for clumping, discoloration, or an unusual odor, which could indicate moisture absorption and degradation.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. The stability of creatine in aqueous solutions is limited, especially at acidic pH and room temperature.[1][4]

    • Perform Quality Control: If you suspect degradation, you can perform a purity analysis using High-Performance Liquid Chromatography (HPLC) to quantify the amount of creatine and creatinine in your sample.

Issue 2: Poor Solubility of this compound

Possible Cause: Incorrect solvent or temperature.

  • Troubleshooting Steps:

    • Increase Temperature: The solubility of creatine compounds in water increases with temperature.[1][3] Gentle warming of the solvent can aid in dissolution.

    • Adjust pH: The solubility of creatine can also be influenced by the pH of the solution.[1][3]

    • Use Appropriate Solvents: While water is the most common solvent, ensure it is of high purity (e.g., deionized or distilled). For cell culture experiments, dissolve the this compound in the appropriate sterile culture medium.

Issue 3: Contamination in Cell Culture Experiments

Possible Cause: Non-sterile handling of this compound.

  • Troubleshooting Steps:

    • Aseptic Technique: Always handle research-grade this compound under sterile conditions (e.g., in a laminar flow hood) when preparing solutions for cell culture.

    • Sterile Filtration: After dissolving the this compound in your desired medium, sterile-filter the solution using a 0.22 µm filter before adding it to your cell cultures.

    • Use Fresh Media: Do not store this compound-supplemented media for extended periods, as this can increase the risk of contamination and degradation of the compound.

Data Presentation

Table 1: Influence of Temperature and pH on Creatine Degradation in Aqueous Solution

TemperaturepHDegradation after 3 Days
25°C3.521%
25°C4.512%
25°C5.54%
25°C6.5Relatively Stable
25°C7.5Relatively Stable
4°CAcidicDegradation is slowed

Data is based on studies of creatine monohydrate and is expected to be comparable for the creatine moiety in this compound.[1]

Experimental Protocols

Protocol: Purity Assessment of this compound by HPLC

Objective: To quantify the percentage of this compound and detect the presence of its primary degradation product, creatinine.

Materials:

  • Research-grade this compound sample

  • Creatine reference standard

  • Creatinine reference standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid or other suitable buffer for mobile phase

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

  • Standard Preparation:

    • Prepare stock solutions of creatine and creatinine reference standards in HPLC-grade water.

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound powder.

    • Dissolve the sample in a precise volume of HPLC-grade water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile. The exact ratio may need to be optimized.

    • Flow Rate: Typically set between 0.8 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.

    • Detection Wavelength: Monitor at a wavelength suitable for both creatine and creatinine (e.g., 210 nm).[6]

  • Data Analysis:

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration for both creatine and creatinine.

    • Determine the concentration of creatine and creatinine in the sample by comparing their peak areas to the calibration curves.

    • Calculate the purity of the this compound and the percentage of creatinine present.

Mandatory Visualizations

Creatine_AKG_Degradation_Pathway CreatineAKG This compound Creatine Creatine CreatineAKG->Creatine Dissociation in Solution AKG Alpha-Ketoglutarate CreatineAKG->AKG Dissociation in Solution Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Degradation) Moisture Moisture / Heat / Acidic pH Moisture->Creatine Moisture->Creatinine

Caption: Degradation pathway of this compound in an aqueous environment.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Storage Conditions (Cool, Dry, Airtight) Start->CheckStorage GoodStorage Storage OK CheckStorage->GoodStorage Yes BadStorage Improper Storage (Action: Discard or Re-test) CheckStorage->BadStorage No PhysicalInspection Inspect for Clumping or Discoloration NoPhysicalChanges No Visual Degradation PhysicalInspection->NoPhysicalChanges No PhysicalChanges Physical Changes Noted (Action: Use New Lot) PhysicalInspection->PhysicalChanges Yes PrepareFresh Prepare Fresh Solution Immediately Before Use Proceed Proceed with Experiment PrepareFresh->Proceed PurityAnalysis Consider Purity Analysis (e.g., HPLC) GoodStorage->PhysicalInspection BadStorage->PurityAnalysis NoPhysicalChanges->PrepareFresh PhysicalChanges->PurityAnalysis

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Identifying and mitigating interference in Creatine AKG assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) assays.

Frequently Asked Questions (FAQs)

Q1: What is Creatine Alpha-Ketoglutarate (this compound) and why is its accurate measurement important?

This compound is a salt that combines creatine with alpha-ketoglutarate. Creatine is crucial for energy metabolism in muscle, while alpha-ketoglutarate is an important intermediate in the Krebs cycle.[1] The combination is intended to potentially enhance the absorption and utilization of creatine.[1] Accurate measurement is vital in research and development to understand its bioavailability, stability, and metabolic effects.

Q2: What are the common analytical methods for quantifying this compound?

The primary methods for quantifying this compound involve separating and measuring its two components: creatine and alpha-ketoglutarate. High-Performance Liquid Chromatography (HPLC) is a robust method for creatine analysis, capable of separating it from its degradation product, creatinine (B1669602).[2][3][4] Enzymatic assays are also commonly used for both creatine and alpha-ketoglutarate, offering a higher-throughput alternative.[4][5]

Q3: What are the primary sources of interference in this compound assays?

Interference can arise from both endogenous substances in the sample and exogenous contaminants. For the creatine component, endogenous creatine can be a source of interference in some colorimetric assays.[6][7] For the alpha-ketoglutarate component, common interferents in enzymatic assays include EDTA, ascorbic acid, SDS, and sodium azide.[5] Pyruvate (B1213749) is another significant interferent as it can be a substrate for some coupling enzymes used in the assay.[5]

Q4: How does the stability of this compound affect assay results?

Creatine is unstable in aqueous solutions and can degrade into creatinine, especially at lower pH and higher temperatures.[8][9][10] The rate of degradation is pH-dependent, with significant breakdown observed at acidic pH levels.[8][9][10] This instability can lead to an underestimation of creatine concentration if samples are not handled and stored properly. It is crucial to process samples quickly and store them at low temperatures.[8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: High Background Signal in Enzymatic Assays for Alpha-Ketoglutarate

  • Possible Cause: Presence of pyruvate in the sample, which can generate a background signal.[5]

  • Troubleshooting Step: Perform a background control measurement for each sample by omitting the alpha-ketoglutarate converting enzyme from the reaction mix. The signal from this control can then be subtracted from the signal of the complete reaction.[5]

  • Possible Cause: Concentrated fluorescent probe in fluorescence-based assays.

  • Troubleshooting Step: Dilute the probe 5- to 10-fold.[5]

Issue 2: Inconsistent or Variable Results

  • Possible Cause: Pipetting errors or inadequate mixing of solutions.

  • Troubleshooting Step: Use calibrated pipettes and ensure all solutions are mixed thoroughly before use.

  • Possible Cause: Improper sample preparation, leading to interference from proteins and enzymes.

  • Troubleshooting Step: Deproteinize samples using methods like perchloric acid (PCA) precipitation followed by neutralization, or by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[5]

  • Possible Cause: Degradation of creatine to creatinine during sample handling.

  • Troubleshooting Step: Process samples promptly after collection and store them at low temperatures to minimize degradation.[8]

Issue 3: Low Recovery of Creatine

  • Possible Cause: Creatine degradation due to acidic pH of the sample or buffers.

  • Troubleshooting Step: Ensure the pH of the sample and all buffers is neutral (around 6.5-7.5) to maintain creatine stability.[10]

  • Possible Cause: Incomplete extraction of creatine from the sample matrix.

  • Troubleshooting Step: Optimize the extraction procedure, ensuring the chosen solvent and conditions are suitable for the sample type.

Quantitative Data Summary

Table 1: Common Interferents in Alpha-Ketoglutarate Enzymatic Assays and Their Mitigation Strategies

InterferentThreshold ConcentrationEffectMitigation Strategy
EDTA>0.5 mMChelates divalent cations required for enzyme activity.[5]Use at a concentration below 0.5 mM or avoid completely.[5]
Ascorbic Acid>0.2%Can interfere with the assay chemistry.[5]Avoid high concentrations in the final sample.[5]
SDS>0.2%Can denature enzymes in the assay.[5]Avoid using SDS in sample preparation.[5]
Sodium Azide>0.2%Can inhibit horseradish peroxidase (HRP).[5]Avoid using as a preservative in assay buffers.[5]
PyruvateVariesSubstrate for coupling enzymes, causing background signal.[5]Perform a background control measurement without the converting enzyme and subtract the signal.[5]

Table 2: Influence of pH on Creatine Degradation at 25°C after 3 Days

pHDegradation (%)
7.5Relatively Stable
6.5Relatively Stable
5.54%
4.512%
3.521%
(Data adapted from Harris et al. as cited in multiple sources)[8][10]

Experimental Protocols

Protocol 1: Sample Deproteinization for Enzymatic Assays

This protocol is essential to minimize interference from endogenous enzymes.

  • For Cell or Tissue Homogenates:

    • Add ice-cold 4 M perchloric acid (PCA) to the homogenate to a final concentration of 1 M.

    • Vortex briefly and incubate on ice for 5 minutes.

    • Centrifuge at 13,000 x g for 2 minutes at 4°C.

    • Transfer the supernatant to a fresh tube.

    • Neutralize the supernatant by adding ice-cold 2 M KOH (approximately 34% of the supernatant volume).

    • Verify the pH is between 6.5 and 8.0 using pH paper.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C to precipitate the potassium perchlorate.

    • Collect the supernatant for the assay.

Protocol 2: HPLC Method for Creatine Quantification

This protocol provides a framework for the separation and quantification of creatine.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with potassium phosphate (B84403) monobasic buffer (pH 4.0).[2]

    • Flow Rate: 0.75 - 1.0 mL/min.[4]

    • Detection: UV at 205 nm or 210 nm.[4]

    • Injection Volume: 20-25 µL.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase.

    • For complex matrices like plasma, perform protein precipitation with acetonitrile.[4]

    • Centrifuge the sample to remove any particulate matter before injection.

  • Calibration:

    • Prepare a series of creatine standards of known concentrations in the mobile phase.

    • Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Identify the creatine peak based on the retention time of the standard.

    • Quantify the creatine concentration in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) homogenization Homogenization (if solid) sample->homogenization deproteinization Deproteinization (e.g., PCA precipitation) homogenization->deproteinization neutralization Neutralization deproteinization->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Supernatant for Analysis centrifugation->supernatant hplc HPLC Analysis supernatant->hplc Creatine enzymatic Enzymatic Assay supernatant->enzymatic α-KG quantification Quantification hplc->quantification enzymatic->quantification results Results quantification->results

Caption: General experimental workflow for this compound analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Inaccurate Results? high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent low_recovery Low Recovery start->low_recovery bg_control Run Background Control high_bg->bg_control check_pipettes Calibrate Pipettes inconsistent->check_pipettes deproteinize Deproteinize Sample inconsistent->deproteinize check_ph Check Sample/Buffer pH low_recovery->check_ph optimize_extraction Optimize Extraction low_recovery->optimize_extraction

Caption: Troubleshooting logic for inaccurate this compound assay results.

creatine_degradation_pathway cluster_conditions Factors Influencing Degradation creatine Creatine creatinine Creatinine creatine->creatinine Intramolecular Cyclization water H₂O creatinine->water low_ph Low pH high_temp High Temperature

Caption: Simplified pathway of creatine degradation to creatinine.

References

Technical Support Center: Controlling for Alpha-Ketoglutarate (AKG) Effects in Experimental Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alpha-Ketoglutarate (B1197944) (AKG). The information provided will help in designing robust experiments and accurately interpreting results by effectively controlling for the multifaceted effects of this key metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling for the effects of AKG in my experiments?

A1: Alpha-Ketoglutarate (AKG) is a central metabolic hub, making it challenging to isolate its specific effects.[1][2][3] Key challenges include:

  • Metabolic Pleiotropy: AKG is an intermediate in the Krebs cycle and is involved in amino acid metabolism, nitrogen transport, and as a cofactor for numerous enzymes.[1][4][5] This means its effects can be widespread and not limited to a single pathway.

  • Interconversion: AKG can be readily converted to other bioactive molecules like glutamate (B1630785) and glutamine, which have their own physiological effects.[1][2]

  • Signaling vs. Metabolic Roles: Differentiating whether the observed effects are due to AKG's role as a signaling molecule (e.g., influencing mTOR or epigenetic enzymes) or as a metabolic substrate can be complex.[4][5]

  • Endogenous Production: Cells naturally produce AKG, and levels can fluctuate based on the metabolic state, potentially confounding the effects of exogenous supplementation.[6]

Q2: How do I design an appropriate vehicle control for my AKG supplementation study?

A2: A proper vehicle control is critical. The choice of the control depends on the form of AKG used and the delivery method.

  • For in vitro studies: If using a cell-permeable form of AKG like dimethyl-AKG (DM-AKG), the vehicle control should be the solvent used to dissolve the DM-AKG (e.g., DMSO or ethanol) at the same final concentration.[7] If using a salt form of AKG (e.g., Calcium-AKG), the control medium should be supplemented with the corresponding salt (e.g., calcium chloride) at an equivalent molar concentration to account for any effects of the cation.

  • For in vivo studies: In animal studies where AKG is administered in drinking water or feed, the control group should receive water or feed with the same formulation but without AKG.[8][9] If a salt form like Calcium-AKG is used, it is crucial to have a control group that receives an equivalent amount of calcium to rule out effects from the calcium ion itself.[9]

Q3: How can I distinguish between the effects of AKG and its downstream metabolite, glutamate?

A3: This is a significant challenge as AKG is a direct precursor to glutamate.[1][2] To dissect these effects, consider the following approaches:

  • Inhibit Conversion: Use inhibitors of glutamate dehydrogenase or aminotransferases to block the conversion of AKG to glutamate. However, be aware that these inhibitors can have off-target effects.

  • Direct Glutamate Supplementation: Include an experimental group treated with glutamate at a concentration equivalent to what would be produced from the supplemented AKG. This can help identify effects specifically attributable to glutamate.

  • Isotope Tracing: Use labeled AKG (e.g., 13C-labeled) to trace its metabolic fate and quantify its conversion to glutamate and other metabolites.[10]

Q4: What are the key signaling pathways I should investigate when studying the effects of AKG?

A4: AKG is known to modulate several key signaling pathways, primarily related to cellular energy sensing and metabolism.[4][5] The most prominent include:

  • mTOR Pathway: AKG has been shown to inhibit the mTOR pathway, which is a central regulator of cell growth and metabolism.[4][5][11] This is thought to be a key mechanism behind its effects on lifespan.

  • AMPK Pathway: As a cellular energy sensor, AMPK can be activated by changes in the AMP/ATP ratio, which can be influenced by AKG's impact on mitochondrial function.[1][11]

  • AKG-Dependent Dioxygenases: AKG is a critical cofactor for a large family of enzymes, including those involved in epigenetic modifications (e.g., TET enzymes and Jumonji C domain-containing histone demethylases) and hypoxia-inducible factor (HIF) stability.[4][12][13]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in experimental results Inconsistent AKG dosage, fluctuations in endogenous AKG levels, or confounding variables.Ensure precise and consistent administration of AKG.[8][9] Standardize experimental conditions (e.g., diet, time of day for sample collection) to minimize fluctuations in endogenous metabolites. Identify and control for potential confounding variables.[14][15][16]
No observable effect of AKG supplementation Insufficient dosage, poor bioavailability, or rapid metabolism of AKG.Perform a dose-response study to determine the optimal concentration.[7][17] Use a more bioavailable form of AKG, such as a cell-permeable ester (e.g., octyl-AKG or DM-AKG).[7][17] Measure AKG levels in plasma or tissues to confirm uptake and bioavailability.[18]
Difficulty interpreting downstream effects AKG's pleiotropic effects on multiple pathways.Use a systems biology approach, combining transcriptomics, proteomics, and metabolomics to get a comprehensive view of the changes induced by AKG. Employ specific inhibitors for downstream pathways to isolate the contribution of each pathway to the observed phenotype.
Conflicting results with previous studies Differences in experimental models (cell type, animal strain), form of AKG used, or duration of treatment.Carefully compare your experimental design with published literature. Consider the specific context of your model system. Report all experimental details, including the specific form and source of AKG used.

Quantitative Data Summary

Table 1: Commonly Used Concentrations of AKG in Research

Model SystemAKG Concentration/DosageOutcome/ObservationReference
C. elegans8 mM in growth mediaMaximal lifespan extension[7]
Mouse (in vivo)2% (w/w) in dietExtended lifespan and compressed morbidity[9]
Mouse (in vivo)10 g/L in drinking waterLowered body weight gain[8]
RAW264.7 cells (in vitro)5 mM (DM-AKG)Inhibition of osteoclastogenesis[17]
Porcine intestinal cells (in vitro)30 µMIncreased communication between cumulus cells and oocytes[19]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following AKG treatment.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with AKG or vehicle control for the specified duration.
  • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
  • Perform electrophoresis to separate proteins based on size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phosphorylated mTOR (e.g., p-mTOR Ser2448), total mTOR, phosphorylated S6K, and total S6K overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  • Capture the image using a chemiluminescence imaging system.
  • Quantify the band intensities and normalize the phosphorylated protein levels to the corresponding total protein levels.

Protocol 2: Measurement of Intracellular AKG Levels

This protocol outlines a general approach for quantifying AKG in biological samples using a colorimetric or fluorometric assay kit, which is suitable for high-throughput analysis. For higher sensitivity and specificity, LC-MS/MS is recommended.[18]

1. Sample Preparation:

  • Cells: Harvest and wash cells, then homogenize or sonicate in the assay buffer provided with the kit. Centrifuge to remove insoluble material.
  • Tissues: Homogenize the tissue sample in the assay buffer. Centrifuge to remove insoluble material.
  • Plasma/Serum: Deproteinize the sample using a 10 kDa molecular weight cutoff spin filter.

2. Assay Procedure (based on a typical kit):

  • Prepare a standard curve using the provided AKG standard.
  • Add samples and standards to a 96-well plate.
  • Add the reaction mix containing the enzyme and probe to each well.
  • Incubate the plate for the time specified in the kit instructions (e.g., 30-60 minutes) at room temperature, protected from light.
  • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Subtract the background reading from all sample and standard readings.
  • Plot the standard curve and determine the equation of the line.
  • Calculate the concentration of AKG in the samples using the standard curve equation.
  • Normalize the AKG concentration to the protein concentration or cell number for cellular and tissue samples.

Visualizations

AKG_Signaling_Pathways cluster_AKG Alpha-Ketoglutarate (AKG) cluster_Mitochondria Mitochondrial Respiration cluster_Signaling Cellular Signaling cluster_Epigenetics Epigenetic Regulation AKG AKG ATP_Synthase ATP Synthase AKG->ATP_Synthase Inhibits AMPK AMPK AKG->AMPK Indirectly Activates AKG_Dioxygenases AKG-Dependent Dioxygenases (e.g., TET, JHDM) AKG->AKG_Dioxygenases Cofactor for ATP ATP ATP_Synthase->ATP Produces mTORC1 mTORC1 ATP->mTORC1 Activates AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes DNA_Histone_Demethylation DNA/Histone Demethylation AKG_Dioxygenases->DNA_Histone_Demethylation Catalyzes

Caption: Key signaling pathways modulated by Alpha-Ketoglutarate (AKG).

Experimental_Workflow_AKG cluster_Design Experimental Design cluster_Execution Execution cluster_Analysis Analysis cluster_Interpretation Interpretation start Start Experiment treatment_groups Define Treatment Groups: - Vehicle Control - AKG Treatment - Positive/Negative Controls start->treatment_groups administration Administer AKG/Vehicle (e.g., diet, water, injection) treatment_groups->administration monitoring Monitor Phenotypes (e.g., weight, healthspan markers) administration->monitoring sample_collection Collect Samples (e.g., blood, tissues, cells) monitoring->sample_collection biochemical Biochemical Assays: - AKG Levels - Metabolite Profiling sample_collection->biochemical molecular Molecular Analysis: - Western Blot (Signaling) - Gene Expression (RT-qPCR/RNA-seq) sample_collection->molecular functional Functional Assays: - Mitochondrial Respiration - Enzyme Activity sample_collection->functional data_integration Integrate Data and Perform Statistical Analysis biochemical->data_integration molecular->data_integration functional->data_integration conclusion Draw Conclusions data_integration->conclusion

Caption: A generalized experimental workflow for studying the effects of AKG.

Logical_Relationships_Controls cluster_Potential_Causes Potential Contributing Factors cluster_Controls Experimental Controls to Isolate Effects Observed_Effect Observed Effect of AKG Supplementation Direct_AKG Direct Effect of AKG (e.g., as a signaling molecule) Observed_Effect->Direct_AKG Metabolic_Conversion Effect of AKG's Metabolic Products (e.g., Glutamate) Observed_Effect->Metabolic_Conversion Cofactor_Role Effect as a Cofactor for Dioxygenases Observed_Effect->Cofactor_Role Vehicle_Effect Effect of Vehicle or Counter-ion (e.g., Ca2+) Observed_Effect->Vehicle_Effect Control_Vehicle Vehicle Control (with counter-ion if applicable) Control_Vehicle->Vehicle_Effect Controls for Control_Metabolite Metabolite Control (e.g., Glutamate) Control_Metabolite->Metabolic_Conversion Controls for Control_Inhibitor Enzyme Inhibitors (e.g., for dioxygenases or conversion enzymes) Control_Inhibitor->Metabolic_Conversion Helps Isolate Control_Inhibitor->Cofactor_Role Helps Isolate

Caption: Logical relationships for designing controls in AKG studies.

References

Ensuring consistent purity of Creatine AKG between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and ensuring the consistent purity of Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG) across different experimental batches.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound and what is their potential impact on experimental results?

This compound is produced through chemical synthesis, and impurities can arise from starting materials, side reactions, or degradation.[1] While specific impurity profiles can vary by manufacturer, common contaminants found in creatine products include creatinine (B1669602), dicyandiamide (B1669379) (DCD), and dihydro-1,3,5-triazine (DHT).[2][3] Heavy metals may also be present in trace amounts.[4]

The presence of these impurities can lead to inconsistent experimental outcomes, potential cytotoxicity, and misinterpretation of data. For example, creatinine is the breakdown product of creatine and its high presence might indicate poor manufacturing or storage conditions.[2][3] DCD and DHT are byproducts of some synthesis routes and are considered undesirable contaminants.[2]

Table 1: Common Impurities in Creatine-Based Compounds

ImpuritySourcePotential Experimental ImpactTypical Specification Limit
Creatinine Degradation of creatine, especially in acidic conditions or at elevated temperatures.[3]May indicate product degradation. Can interfere with assays measuring creatine levels.≤ 100 mg/kg[5]
Dicyandiamide (DCD) Byproduct of the creatine synthesis process.[3]Considered an undesirable contaminant with no biological benefit.≤ 50 mg/kg[5]
Dihydro-1,3,5-triazine (DHT) Byproduct of certain creatine synthesis methods.[3]Undesirable contaminant. Some triazine compounds are structurally related to carcinogens.[6]Not typically specified, but should be non-detectable.
Heavy Metals (e.g., Lead, Mercury, Arsenic) Contamination from raw materials or manufacturing equipment.[4]Can induce cellular toxicity and interfere with various biological assays.Varies by regulation (e.g., Lead <3 ppm).[1]
Q2: How can I verify the purity of a new batch of this compound before starting my experiments?

Independent verification of purity for each new batch is crucial for ensuring experimental reproducibility. The most reliable and widely used method for determining the purity of creatine compounds is High-Performance Liquid Chromatography (HPLC).[2][7]

You should request a Certificate of Analysis (COA) from the supplier for each batch.[8] A comprehensive COA will provide the purity percentage (typically ≥99%) and specify the levels of common impurities like creatinine and DCD.[1][5] For critical applications, it is recommended to perform an in-house HPLC analysis to confirm the COA data.

Below is a workflow for the quality control of incoming this compound batches.

G cluster_0 A Receive New Batch of This compound B Quarantine Batch A->B C Request and Review Certificate of Analysis (COA) B->C D Perform In-House Purity Verification (HPLC) C->D E Compare In-House Data with COA D->E H Does data match COA and meet specifications? E->H F Accept Batch for Experimental Use G Reject Batch & Contact Supplier H->F Yes H->G No

Caption: Workflow for incoming quality control of this compound.
Q3: I'm observing significant variability in my experimental results between different batches of this compound. What troubleshooting steps should I take?

Inconsistent results between batches are often linked to variations in purity or degradation of the compound. The following troubleshooting flowchart can guide you through the process of identifying the root cause.

G cluster_0 A Inconsistent Experimental Results Observed B Were stock solutions prepared fresh from solid material for each experimental set? A->B C Review Solution Prep & Storage Protocol B->C No D Analyze Purity of Different Batches (HPLC) B->D Yes H Re-evaluate solution stability. Creatine can degrade in aqueous solutions. C->H E Is there a significant difference in purity or impurity profile? D->E F Quarantine Impure Batch. Procure a new, verified batch. E->F Yes G Investigate Other Experimental Variables (e.g., cell lines, reagents) E->G No

Caption: Troubleshooting flowchart for inconsistent experimental results.
Q4: What are the best practices for handling and storing this compound to maintain its purity and stability?

Proper handling and storage are critical to prevent the degradation of this compound. Although it is more stable than creatine monohydrate in acidic conditions, precautions should still be taken.[9]

  • Storage of Solid Compound: Store solid this compound powder in a tightly sealed container in a cool, dry place, protected from light and moisture.

  • Solution Preparation: Prepare aqueous solutions fresh for each experiment whenever possible. Creatine is known to degrade into creatinine in aqueous solutions over time, a process that is accelerated by lower pH and higher temperatures.[3][10]

  • Solution Storage: If short-term storage of a stock solution is necessary, it should be kept at a neutral pH (7.0-7.5) and refrigerated (2-8°C).[3] Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended due to the risk of degradation.[11]

  • pH Considerations: Be mindful of the pH of your experimental buffers. At a pH below 2.5, the conversion of creatine to creatinine is halted, but it increases significantly in the pH range of 3.5 to 5.5.[3]

Experimental Protocols

Protocol 1: Purity and Impurity Profiling of this compound using HPLC

This protocol outlines a standard method for assessing the purity of this compound and quantifying common impurities using High-Performance Liquid Chromatography (HPLC) with UV detection.[2][12]

1. Materials and Reagents

  • This compound sample

  • Reference standards (Creatine, Creatinine, Dicyandiamide)

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Phosphate (B84403) buffer

  • Sodium Dodecyl Sulfate (SDS)

  • Methanol, HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of phosphate buffer (pH ~2.8), methanol, SDS, and acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 35°C.[12]

  • Detection Wavelength: 198 nm.[12]

  • Injection Volume: 20 µL.

Table 2: Example HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer (pH 2.8), Methanol, SDS, ACN
Flow Rate 1.0 mL/min
Temperature 35°C
Injection Volume 20 µL
UV Detection 198 nm

3. Standard Preparation

  • Prepare individual stock solutions of this compound and each impurity reference standard in HPLC-grade water.

  • From the stock solutions, create a series of calibration standards by serial dilution to cover the expected concentration range.

4. Sample Preparation

  • Accurately weigh a known amount of the this compound test batch.

  • Dissolve the sample in a precise volume of HPLC-grade water to achieve a target concentration.

  • Ensure the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulates.[2]

5. Data Analysis

  • Inject the calibration standards into the HPLC system to generate a standard curve for each compound (plot peak area vs. concentration).

  • Inject the prepared sample solution.

  • Identify and quantify the this compound peak and any impurity peaks by comparing their retention times and peak areas to the standard curves.

  • Calculate the purity of the this compound and the concentration of each identified impurity.

Impact of Impurities on Signaling Pathways

Creatine plays a vital role in cellular energy homeostasis, primarily through the phosphocreatine (B42189) (PCr) system, which rapidly regenerates ATP.[13] Impurities in this compound preparations could potentially interfere with this pathway or other cellular processes. The diagram below illustrates the core ATP-PCr energy shuttle and indicates where impurities might exert off-target effects.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito_ATP ATP CK_Mito Creatine Kinase (Mitochondrial) Mito_ATP->CK_Mito Donates P PCr Phosphocreatine (PCr) CK_Mito->PCr Cr Creatine Cr->CK_Mito CK_Cyto Creatine Kinase (Cytosolic) PCr->CK_Cyto ADP ADP ADP->CK_Cyto Cyto_ATP ATP Myofibrils ATP Utilization (e.g., Muscle Contraction) Cyto_ATP->Myofibrils Provides Energy CK_Cyto->Cr CK_Cyto->Cyto_ATP Myofibrils->ADP Impurities Impurities (DCD, DHT, Metals) Impurities->CK_Mito Potential Inhibition? Impurities->Myofibrils Off-target Effects?

Caption: Hypothetical interference of impurities in the ATP-PCr shuttle.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues they might encounter when assessing the cellular effects of Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic?

A1: Generally, both creatine and alpha-ketoglutarate (AKG) are considered to have low cytotoxicity and are endogenous molecules. However, under specific experimental conditions, such as high concentrations or prolonged exposure, unexpected cytotoxic effects can be observed. Toxicity may also arise from impurities in the this compound sample or its degradation products. One hypothesis suggests that chronic administration of high doses of creatine can lead to the production of methylamine (B109427), which is then converted to the cytotoxic agent formaldehyde (B43269).[1][2]

Q2: What are the potential mechanisms of this compound-related cell toxicity?

A2: Potential mechanisms are likely related to the individual components:

  • Creatine Metabolism: A proposed pathway involves the metabolism of creatine to methylamine and subsequently to formaldehyde and hydrogen peroxide, both of which are cytotoxic.[1][2]

  • Alpha-Ketoglutarate Effects: While AKG is a key metabolite in the Krebs cycle, some cell-permeable ester forms of AKG (like octyl-AKG) have been shown to be cytotoxic by inhibiting oxidative phosphorylation.[3] It is crucial to ensure that the observed toxicity is from this compound itself and not a more cytotoxic ester form if used as a control.

  • High Concentrations & Osmotic Stress: At very high concentrations, this compound, being a salt, could induce osmotic stress on cells, leading to cell death.

  • Impurities: The purity of the this compound sample is critical. Contaminants from the synthesis process could be responsible for the observed toxicity.

Q3: What concentration of this compound should I use in my experiments?

A3: The appropriate concentration will be cell-type and assay-dependent. It is recommended to perform a dose-response study to determine the optimal concentration range. Start with concentrations reported in the literature for creatine or AKG individually, if available for your cell model. A typical starting range for in-vitro studies could be from low micromolar (µM) to low millimolar (mM) concentrations.

Q4: How should I prepare my this compound stock solution?

A4: The solubility of your this compound is a critical factor. It is recommended to first determine the solubility in your desired solvent (e.g., water, PBS, or a small amount of DMSO). For cell-based assays, the final concentration of any solvent like DMSO should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[4] Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guide

Issue 1: Higher-than-expected cytotoxicity observed.

If your results show a significant decrease in cell viability after treatment with this compound, consider the following troubleshooting steps.

Potential Cause Troubleshooting Action
High Concentration / Osmotic Stress Perform a dose-response experiment with a wider range of concentrations, including lower doses.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells. Run a vehicle control with the solvent alone.
Compound Instability / Degradation Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your cell culture medium over the time course of your experiment.
Metabolism to Toxic Byproducts Consider co-treatment with an inhibitor of semicarbazide-sensitive amine oxidase (SSAO), which is involved in the conversion of methylamine to formaldehyde.
Contamination of this compound Sample Verify the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
Assay Interference Some compounds can interfere with the readout of cytotoxicity assays (e.g., reducing MTT reagent). Run a cell-free assay control to check for direct interaction of this compound with your assay reagents.
Issue 2: Inconsistent or variable results between experiments.

High variability can mask the true effect of your compound.

Potential Cause Troubleshooting Action
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting.[4]
Pipetting Errors Use calibrated pipettes and maintain a consistent pipetting technique.[4]
Edge Effects on Assay Plates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Cell Health and Passage Number Use cells that are in the logarithmic growth phase and within a consistent, low passage number range.[4]
Reagent Variability Prepare fresh reagents for each experiment whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[4]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. Also, prepare a 2x vehicle control.

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Perform a cell viability assay (e.g., MTT, LDH, or CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Formaldehyde Production Assay

This protocol is based on the hypothesis that creatine can be metabolized to formaldehyde.

  • Cell Culture: Culture your cells in a suitable format (e.g., 6-well plate) to generate sufficient supernatant.

  • Treatment: Treat the cells with a high, non-lethal concentration of this compound and a vehicle control for an extended period (e.g., 48-72 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Formaldehyde Detection: Use a commercially available fluorometric or colorimetric formaldehyde assay kit to measure the concentration of formaldehyde in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Compare the formaldehyde levels in the this compound-treated samples to the vehicle control.

Visualizations

Creatine_Metabolism_Toxicity Creatine Creatine Methylamine Methylamine Creatine->Methylamine Creatine Aminohydrolase Formaldehyde Formaldehyde Methylamine->Formaldehyde Semicarbazide-Sensitive Amine Oxidase (SSAO) Hydrogen_Peroxide Hydrogen Peroxide Methylamine->Hydrogen_Peroxide SSAO Cell_Toxicity Cell Toxicity Formaldehyde->Cell_Toxicity Hydrogen_Peroxide->Cell_Toxicity

Caption: Proposed metabolic pathway for Creatine-induced cytotoxicity.

Troubleshooting_Workflow Start Unexpected Cell Toxicity Observed Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Solvent Is the solvent toxic? Check_Concentration->Check_Solvent No End Identify Source of Toxicity Check_Concentration->End Yes Dose_Response Perform Dose-Response Check_Concentration->Dose_Response Yes Check_Purity Is the compound pure? Check_Solvent->Check_Purity No Check_Solvent->End Yes Vehicle_Control Run Vehicle Control Check_Solvent->Vehicle_Control Yes Check_Metabolism Is it a metabolic byproduct? Check_Purity->Check_Metabolism No Check_Purity->End Yes Purity_Analysis Analyze Compound Purity Check_Purity->Purity_Analysis Yes Check_Metabolism->End No Check_Metabolism->End Yes Other_Factors Investigate Assay Interference, Cell Health, etc. Check_Metabolism->Other_Factors No Metabolite_Assay Assay for Toxic Metabolites Check_Metabolism->Metabolite_Assay Yes Dose_Response->End Vehicle_Control->End Purity_Analysis->End Other_Factors->End Metabolite_Assay->End

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Validation & Comparative

An In Vitro Comparison of Creatine Alpha-Ketoglutarate and Creatine Monohydrate for Pharmaceutical and Nutraceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the physicochemical properties and cellular permeability of two popular creatine (B1669601) formulations.

Creatine monohydrate is a widely studied and utilized compound in both the athletic performance and clinical arenas.[1][2] Its efficacy in enhancing cellular energy metabolism is well-documented.[1] In the continuous search for improved formulations, Creatine Alpha-Ketoglutarate (AKG) has been introduced, with the hypothesis that linking creatine to alpha-ketoglutarate—a key intermediate in the Krebs cycle—could improve its absorption, bioavailability, and metabolic efficiency.[3][4] This guide provides a head-to-head in vitro comparison of these two creatine forms, focusing on critical parameters for drug development: solubility, stability, and cellular permeability.

Physicochemical Properties: Solubility and Stability

A primary drawback of creatine monohydrate is its relatively low water solubility.[5][6] This characteristic can influence its dissolution rate and subsequent absorption. Creatine salts, such as Creatine AKG, are often developed to address this limitation. By binding creatine to an acidic molecule like alpha-ketoglutarate, the pH of the resulting solution is lowered, which can enhance solubility.[7]

However, this alteration in pH has significant implications for the stability of the creatine molecule in aqueous solutions. Creatine is susceptible to degradation into its inactive byproduct, creatinine (B1669602), through a process of intramolecular cyclization.[1][7] This degradation is accelerated in acidic environments (lower pH) and at higher temperatures.[1][7][8] While creatine monohydrate powder is exceptionally stable, its stability in solution decreases as pH drops.[1][8] For instance, at a pH of 3.5 and 25°C, 21% of creatine can degrade to creatinine within three days.[1][7] Since creatine salts like AKG create a lower pH environment when dissolved, they are not expected to possess greater stability in solution compared to creatine monohydrate under similar conditions.[7]

Parameter Creatine Monohydrate Creatine Alpha-Ketoglutarate Key Considerations
Creatine Content by Weight ~87.9%[1]53.8%[7]A significantly larger amount of this compound is needed to deliver an equivalent dose of creatine.
Aqueous Solubility (20°C) ~14 g/L[7]Higher than Monohydrate (Specific data not available, but principle applies to creatine salts)[7]Increased solubility is achieved by lowering the solution's pH.[7]
Stability in Solution (pH dependence) Relatively stable at neutral pH (6.5-7.5).[1][8] Degradation increases as pH decreases.[1][8]Less stable in solution due to the pH-lowering effect of the AKG moiety, which accelerates conversion to creatinine.[7]The benefit of increased solubility may be offset by decreased stability in aqueous formulations.
Stability in Solid Form Highly stable, with no significant degradation to creatinine over years, even at elevated temperatures.[1][7][8]Less stable than monohydrate. Some creatine salts show measurable degradation to creatinine during storage at elevated temperatures.[7][8]Creatine monohydrate is the superior choice for long-term stability in solid dosage forms.

Cellular Permeability: An In Vitro Perspective

The intestinal absorption of creatine is a critical factor for its bioavailability. The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium, providing a reliable method to study compound permeability.[9][10][11]

Studies using Caco-2 monolayers to investigate creatine transport reveal that its intestinal permeability is limited.[5][6] The transport of creatine across the Caco-2 monolayer from the apical (intestinal lumen) to the basolateral (bloodstream) side is relatively low, with only 0.2-3% of the initial amount being transported over a 90-minute period.[5][6] This transport is mediated by a specific creatine transporter (CRT/SLC6A8), which moves creatine into cells against a concentration gradient.[12][13]

While the supplement industry has theorized that the AKG component might allow for direct uptake into muscle cells, thereby bypassing the need for a creatine transporter, there is a lack of direct experimental evidence to support this claim for this compound.[3][14] To date, no published in vitro studies have directly compared the permeability of this compound to Creatine Monohydrate using the Caco-2 model. However, studies on other creatine salts have shown no significant differences in permeability characteristics compared to the monohydrate form.[6]

Experimental Protocols

To ensure rigorous and reproducible in vitro comparison, the following detailed experimental protocols are recommended.

1. Solubility Determination Protocol

  • Objective: To quantify and compare the aqueous solubility of Creatine Monohydrate and this compound.

  • Methodology:

    • Prepare a series of supersaturated solutions by adding excess amounts of each compound to a fixed volume of deionized water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in separate sealed vials.

    • Equilibrate the samples by agitation in a temperature-controlled water bath (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solute.

    • Carefully collect an aliquot of the clear supernatant from each sample.

    • Quantify the concentration of creatine in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • The determined concentration represents the saturated solubility of the compound under the specified conditions.

2. Stability Assay Protocol (Aqueous Solution)

  • Objective: To assess the stability of both creatine forms in solution by measuring the rate of degradation to creatinine under controlled pH and temperature.

  • Methodology:

    • Prepare solutions of known concentration for both Creatine Monohydrate and this compound in buffered solutions at various pH levels (e.g., pH 3.5, 5.5, and 7.4).

    • Store the solutions in sealed containers at a constant temperature (e.g., 25°C).

    • At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

    • Immediately analyze the aliquots via HPLC to quantify the concentrations of both creatine and creatinine.

    • Calculate the percentage of creatine remaining and the percentage converted to creatinine at each time point to determine the degradation kinetics.

3. Caco-2 Permeability Assay Protocol

  • Objective: To evaluate and compare the intestinal permeability of Creatine Monohydrate and this compound using the Caco-2 cell monolayer model.

  • Methodology:

    • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a confluent, differentiated monolayer (typically 21-25 days post-seeding).

    • Monolayer Integrity: Verify the integrity of the cell monolayer before each experiment by measuring the Transepithelial Electrical Resistance (TEER).

    • Transport Study (Apical to Basolateral):

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Add the test compound (either Creatine Monohydrate or this compound, dissolved in transport buffer) to the apical (donor) chamber.

      • Add fresh transport buffer to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Sample Analysis: Analyze the concentration of the creatine compound in the collected samples using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration in the donor chamber.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in this comparison, the following diagrams are provided.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis Prep_CM Creatine Monohydrate (CM) Prep_AKG This compound (CAKG) Solubility Solubility Assay (HPLC) Prep_AKG->Solubility Stability Stability Assay (HPLC) Prep_AKG->Stability Permeability Caco-2 Permeability (LC-MS/MS) Prep_AKG->Permeability Analysis Calculate: - Solubility (g/L) - Degradation Rate (%/hr) - Permeability (Papp) Solubility->Analysis Stability->Analysis Permeability->Analysis Result Head-to-Head Comparison Report Analysis->Result

Caption: Workflow for in vitro comparison of creatine compounds.

G Cr_Ext Extracellular Creatine CrT Creatine Transporter (SLC6A8) Cr_Int Intracellular Creatine CrT->Cr_Int Transport CK Creatine Kinase (CK) Cr_Int->CK PCr Phosphocreatine PCr->CK CK->PCr ADP_Util ADP (from ATP Usage) CK->ADP_Util P ATP_Regen ATP (for Cellular Work) CK->ATP_Regen ATP_Prod ATP (from Mitochondria) ATP_Prod->CK P

References

A Comparative Analysis of Creatine Salts: AKG, Pyruvate, and Citrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, bioavailability, and performance effects of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (AKG), Creatine Pyruvate (B1213749), and Creatine Citrate (B86180), supported by available experimental data.

This guide provides a comprehensive comparison of three creatine salts—Creatine Alpha-Ketoglutarate (AKG), Creatine Pyruvate, and Creatine Citrate—to inform researchers, scientists, and drug development professionals. The following sections detail their performance in key areas, supported by experimental findings, and outline the methodologies employed in these studies.

Data Presentation: Physicochemical Properties and Bioavailability

The solubility and bioavailability of different creatine forms are critical parameters influencing their absorption and potential efficacy. The following tables summarize the available quantitative data for Creatine AKG, Creatine Pyruvate, and Creatine Citrate, with Creatine Monohydrate included as a benchmark.

Compound Solubility in Water (g/L at 20°C) pH of Saturated Solution Creatine Content (% w/w)
Creatine Monohydrate14[1]~7.0[1]87.9[1]
Creatine Citrate29[1]3.2[1]66[1]
Creatine Pyruvate54[1]2.6[1]60[1]
This compoundHigh (Specific g/L value not consistently reported, but noted for good solubility)Not specifiedVaries (e.g., 2:1 or 1:1 ratio)
Compound Key Bioavailability Findings
Creatine Pyruvate Resulted in significantly higher mean peak plasma creatine concentrations (17% higher) and area under the curve (AUC) (14% higher) compared to creatine monohydrate in one study.[1][2]
Creatine Citrate Did not show significantly different mean peak plasma concentration or AUC compared to creatine monohydrate.[2]
This compound Often marketed as having high bioavailability, though direct comparative human pharmacokinetic studies are limited.[3] The alpha-ketoglutarate moiety is theorized to improve absorption.[3]

Performance Effects: A Comparative Overview

Studies investigating the ergogenic effects of these creatine salts have shown promising, albeit varied, results.

Creatine Salt Summary of Performance Effects
Creatine Pyruvate - Four weeks of supplementation (5 g/day ) significantly increased mean power during intermittent handgrip exercises.[4][5] - Significantly increased force during all intervals of the exercise protocol, suggesting reduced fatigability.[4][5] - May benefit endurance due to enhanced aerobic metabolism activity.[4][5]
Creatine Citrate - Four weeks of supplementation (5 g/day ) also significantly increased mean power in intermittent handgrip exercises.[4][5] - The positive effect on force diminished over time during the exercise protocol.[4][5]
This compound - Limited direct comparative studies on performance. It is suggested to improve strength and power, similar to other forms of creatine.[3] - The AKG component is an intermediate in the Krebs cycle, which may theoretically support energy production.

Experimental Protocols

Detailed methodologies are crucial for the critical evaluation of research findings. Below are summaries of the experimental protocols used in key studies comparing these creatine salts.

Protocol 1: Bioavailability Assessment of Creatine Salts

This protocol is based on the study conducted by Jäger et al. (2007), which compared the pharmacokinetics of creatine monohydrate, creatine citrate, and creatine pyruvate.

  • Study Design : A balanced, cross-over design was used where each subject consumed each of the three creatine forms in a randomized order, separated by a washout period.[2]

  • Subjects : Healthy male and female participants were recruited for the study.[2]

  • Supplementation Protocol : Subjects ingested a single dose of isomolar (B1166829) amounts of creatine (4.4 g) in the form of creatine monohydrate, tri-creatine citrate, or creatine pyruvate.[2]

  • Data Collection : Blood samples were drawn at multiple time points over an eight-hour period following ingestion.[2]

  • Analysis : Plasma was analyzed for creatine concentrations to determine pharmacokinetic parameters such as peak concentration (Cmax) and area under the curve (AUC).[2]

Protocol 2: Performance Evaluation of Creatine Pyruvate and Citrate

The following methodology was employed in the study by Jäger et al. (2008) to assess the effects of creatine pyruvate and creatine citrate on exercise performance.

  • Study Design : A double-blind, placebo-controlled, randomized study was conducted.[4]

  • Subjects : Healthy young athletes were randomized into three groups: Creatine Pyruvate, Creatine Citrate, or placebo.[4]

  • Supplementation Protocol : Subjects consumed 5 grams per day of their assigned supplement for 28 days.[4]

  • Performance Testing : Performance was evaluated using intermittent handgrip exercises of maximal intensity before and after the supplementation period. The protocol consisted of ten 15-second exercise intervals separated by 45-second rest periods.[4]

  • Outcome Measures : Key performance metrics included mean power, force, contraction velocity, and relaxation velocity. Oxygen consumption was also measured during rest periods.[4]

Mandatory Visualizations

Signaling Pathways

Creatine supplementation is known to influence several signaling pathways related to muscle growth and energy metabolism. The diagram below illustrates the key Akt/mTOR pathway, which is a central regulator of muscle protein synthesis.

Creatine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors (e.g., IGF-1) Receptor Receptor Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates Creatine Creatine mTORC1 mTORC1 Creatine->mTORC1 Upregulates Signaling Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Protein_Synthesis Muscle Protein Synthesis & Hypertrophy p70S6K->Protein_Synthesis Promotes

Caption: The Akt/mTOR signaling pathway and the influence of creatine.

Experimental Workflows

The following diagram outlines a typical experimental workflow for a comparative study on different forms of creatine.

Experimental_Workflow Recruitment Subject Recruitment (Healthy Athletes) Randomization Randomization (Double-Blind) Recruitment->Randomization Group_A Group A (Creatine Salt 1) Randomization->Group_A Group_B Group B (Creatine Salt 2) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Baseline Baseline Testing (Performance & Blood Samples) Group_A->Baseline Group_B->Baseline Group_C->Baseline Supplementation Supplementation Period (e.g., 28 days) Baseline->Supplementation Post_Testing Post-Supplementation Testing (Performance & Blood Samples) Supplementation->Post_Testing Analysis Data Analysis (Statistical Comparison) Post_Testing->Analysis

References

Creatine AKG: A Critical Examination of Enhanced Bioavailability Claims

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the bioavailability of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) versus Creatine Monohydrate.

Introduction

Creatine alpha-ketoglutarate (Creatine AKG) has been marketed as a superior form of creatine, with claims of enhanced stability, absorption, and overall bioavailability compared to the industry benchmark, creatine monohydrate. These assertions are predicated on the theory that binding creatine to alpha-ketoglutarate could improve its delivery and uptake. This guide provides a critical evaluation of these claims by juxtaposing them with the extensive body of scientific evidence available for creatine monohydrate. For the intended audience of researchers, scientists, and drug development professionals, a clear distinction is made between marketing claims and peer-reviewed experimental data.

Comparative Analysis of Bioavailability: Claims vs. Evidence

Claims of enhanced bioavailability for novel creatine formulations require rigorous scientific validation. To date, the assertions regarding this compound's superiority remain largely theoretical and are not substantiated by published, peer-reviewed clinical trials in humans. In contrast, creatine monohydrate has been the subject of extensive research, establishing it as a highly bioavailable compound.

Data Presentation

The following table summarizes the available information, highlighting the discrepancy between the marketing claims for this compound and the scientifically validated data for creatine monohydrate.

ParameterCreatine Alpha-Ketoglutarate (this compound)Creatine Monohydrate
Bioavailability Claimed to be higher than creatine monohydrate; however, no peer-reviewed human pharmacokinetic studies are available to support this.Established to be very high, with absorption close to 100%.[1][2]
Supporting Data Primarily based on theoretical mechanisms and marketing materials.Numerous peer-reviewed pharmacokinetic studies in humans.
Mechanism of Enhanced Absorption It is proposed that alpha-ketoglutarate enhances absorption, potentially by acting as a transporter or improving stability in the gut. This mechanism is not yet scientifically validated.Absorbed via a sodium- and chloride-dependent creatine transporter (CreaT) in the small intestine.[3][4][5]
Peer-Reviewed Studies Lacking direct comparative bioavailability studies against creatine monohydrate.Considered the "gold standard" in creatine research with a wealth of supporting literature.[2]

Experimental Protocols for Bioavailability Assessment

To empirically validate the bioavailability claims of any new creatine formulation, a standardized experimental protocol is essential. Below is a detailed methodology for a human pharmacokinetic study designed to compare the bioavailability of different forms of creatine.

Human Pharmacokinetic Study Protocol

1. Study Design:

  • A randomized, double-blind, crossover study is the preferred design to minimize inter-individual variability.

  • Each participant serves as their own control, receiving each creatine formulation (e.g., this compound and creatine monohydrate) with a washout period of at least one week between treatments.

2. Participants:

  • A cohort of healthy adult volunteers.

  • Exclusion criteria should include any gastrointestinal or renal disorders, and the use of any supplements known to affect creatine metabolism.

3. Dosing:

  • A single oral dose of each creatine formulation, standardized for the amount of creatine base. For example, a 5-gram dose of creatine monohydrate.

4. Blood Sampling:

  • Venous blood samples are collected at baseline (pre-dose) and at regular intervals post-ingestion (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Urine Collection:

  • A 24-hour urine collection is performed at baseline and for the 24 hours following the ingestion of each creatine form.

  • The total volume is recorded, and aliquots are stored at -80°C for analysis of creatine and its metabolite, creatinine.

6. Analytical Method:

  • Plasma and urine concentrations of creatine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

7. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total creatine exposure over time.

  • The relative bioavailability of this compound can be calculated as: (AUC_AKG / AUC_Monohydrate) * (Dose_Monohydrate / Dose_AKG)

8. Statistical Analysis:

  • Statistical tests (e.g., paired t-test or ANOVA) are used to compare the pharmacokinetic parameters between the different creatine formulations.

Visualizing Methodologies and Proposed Mechanisms

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing creatine bioavailability and the proposed, yet unproven, absorption pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Participant_Screening Participant Screening Baseline_Sampling Baseline Blood & Urine Samples Participant_Screening->Baseline_Sampling Randomization Randomization to Creatine Form Baseline_Sampling->Randomization Oral_Administration Oral Administration of Creatine Randomization->Oral_Administration Serial_Blood_Sampling Serial Blood Sampling (0-8h) Oral_Administration->Serial_Blood_Sampling Urine_Collection 24h Urine Collection Oral_Administration->Urine_Collection Sample_Analysis HPLC-MS Analysis of Plasma & Urine Serial_Blood_Sampling->Sample_Analysis Urine_Collection->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Statistical_Analysis Statistical Comparison PK_Analysis->Statistical_Analysis

Experimental workflow for a creatine bioavailability study.

Absorption_Pathways cluster_claimed_akg This compound (Claimed Pathway) cluster_known_mono Creatine Monohydrate (Known Pathway) AKG_Oral Oral Ingestion of this compound AKG_Gut Increased Stability in Stomach Acid AKG_Oral->AKG_Gut Digestion AKG_Absorption Enhanced Intestinal Absorption (Proposed) AKG_Gut->AKG_Absorption AKG_Blood Higher Plasma Creatine Levels AKG_Absorption->AKG_Blood Mono_Oral Oral Ingestion of Creatine Monohydrate Mono_Gut Stable in Stomach Acid Mono_Oral->Mono_Gut Digestion Mono_Absorption Absorption via CreaT Transporter Mono_Gut->Mono_Absorption Mono_Blood High Plasma Creatine Levels Mono_Absorption->Mono_Blood

Claimed vs. Known Creatine Absorption Pathways.

Conclusion

The claims of enhanced bioavailability for this compound are, at present, not supported by peer-reviewed scientific evidence. While the theoretical basis for these claims is plausible, it remains speculative without robust clinical data. In contrast, creatine monohydrate is a well-researched dietary supplement with consistently demonstrated high bioavailability. For researchers, scientists, and professionals in drug development, it is imperative to rely on evidence-based data. Therefore, until comparative human pharmacokinetic studies are conducted and published, creatine monohydrate remains the scientifically validated and gold-standard form of creatine for supplementation. Future research employing the rigorous experimental protocols outlined in this guide is necessary to validate or refute the claims made about this compound.

References

Creatine AKG: A Comparative Analysis of Efficacy in Muscle Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG) efficacy with other creatine forms, supported by available experimental data. This document summarizes quantitative performance data, details experimental methodologies, and visualizes key biological pathways and study designs.

Comparative Efficacy of Creatine Formulations

Creatine monohydrate remains the most extensively researched form of creatine, with a robust body of evidence supporting its efficacy in improving muscle strength, power output, and lean body mass.[1][2] Newer formulations, such as Creatine Alpha-Ketoglutarate (this compound), have emerged with claims of enhanced absorption and efficacy, though direct comparative studies are limited.

The available research on this compound often presents it in combination with Arginine Alpha-Ketoglutarate (AAKG), making it challenging to isolate the specific effects of this compound. One study found that a combination of Creatine and AAKG led to a greater increase in bench press strength compared to creatine alone or a placebo.[[“]] However, other research suggests that while a combination of Cr + AAKG can improve upper body muscle endurance and peak power output, creatine monohydrate alone is effective in increasing total body mass.[4][5] The evidence for the superiority of this compound over creatine monohydrate is currently mixed and not definitively established.[6]

Herein, we present a summary of the quantitative data from studies investigating creatine formulations.

Strength and Power Performance Data
Study GroupNDosageDurationOutcome MeasureBaseline (Mean ± SD)Post-Intervention (Mean ± SD)% Change
Bench Press Strength (1 Repetition Maximum)
Cr + AAKG[[“]]80.1g/kg Cr + 0.75g/kg AAKGShort-termBench Press (kg)105 ± 14125 ± 1619%
Creatine[[“]]-0.1g/kgShort-termBench Press (kg)79 ± 1187.2 ± 1910.3%
Placebo[[“]]-IsocaloricShort-termBench Press (kg)84 ± 894 ± 1111%
Leg Press Strength (1 Repetition Maximum)
Cr + AAKG[[“]]80.1g/kg Cr + 0.75g/kg AAKGShort-termLeg Press (kg)267 ± 68371 ± 9139%
Creatine[[“]]-0.1g/kgShort-termLeg Press (kg)271 ± 90330.1 ± 7322%
Placebo[[“]]-IsocaloricShort-termLeg Press (kg)261 ± 125350 ± 12034%
Peak Power Output (Wingate Tests)
Cr + AAKG[4][5]120.1g/kg Cr + 0.075g/kg AAKG10 daysPeak Power (W)741 ± 112794 ± 927.15%
Creatine[4][5]110.1g/kg10 daysPeak Power (W)722 ± 138730 ± 1441.11%
Placebo[4][5]121g/kg sucrose10 daysPeak Power (W)696 ± 63705 ± 771.29%
Body Composition Data
Study GroupNDosageDurationOutcome MeasureBaseline (Mean ± SD)Post-Intervention (Mean ± SD)% Change
Body Mass
Cr + AAKG[[“]]80.1g/kg Cr + 0.75g/kg AAKGShort-termBody Mass (kg)83.8 ± 984.1 ± 110.4%
Creatine[[“]]-0.1g/kgShort-termBody Mass (kg)77.9 ± 1177.5 ± 9-0.2%
Placebo[[“]]-IsocaloricShort-termBody Mass (kg)80.1 ± 1380.8 ± 100.9%
Creatine Only[4][5]110.1g/kg10 daysTotal Body Mass (kg)79.9 ± 13.081.1 ± 13.81.5%
Lean Tissue Mass
Cr + AAKG[[“]]80.1g/kg Cr + 0.75g/kg AAKGShort-termLean Tissue Mass (kg)68.1 ± 1070.1 ± 122.9%
Creatine[[“]]-0.1g/kgShort-termLean Tissue Mass (kg)61.2 ± 1162.1 ± 9.11.5%
Placebo[[“]]-IsocaloricShort-termLean Tissue Mass (kg)66.2 ± 1166.7 ± 100.8%

Experimental Protocols

Study 1: Creatine and Arginine Alpha-Ketoglutarate Supplementation during Short-Term Heavy Resistance-Exercise
  • Objective: To compare supplementation with Creatine + AAKG to Creatine alone or placebo on lean tissue mass and muscle strength.[[“]]

  • Participants: 23 young healthy adults (14 male, 9 female, ~23 years).[[“]]

  • Design: Randomized, double-blind, placebo-controlled.[[“]]

  • Intervention Groups:

    • Creatine + AAKG (Cr + AAKG): 0.1g/kg body mass Creatine + 0.75g/kg body mass AAKG.[[“]]

    • Creatine (Cr): 0.1g/kg body mass.[[“]]

    • Placebo: Isocaloric placebo.[[“]]

  • Duration: Short-term, in conjunction with a heavy resistance-exercise program.[[“]]

  • Outcome Measures: Lean tissue mass (underwater weighing), and muscle strength (1 repetition maximum for leg press and bench press) were measured before and after the intervention.[[“]]

Study 2: Creatine, Arginine Alpha-Ketoglutarate, Amino Acids, and Medium-Chain Triglycerides and Endurance and Performance
  • Objective: To compare a commercial dietary supplement containing Creatine, A-AKG, and other compounds to Creatine alone or placebo on exercise performance and body composition.[4][5]

  • Participants: 35 men (~23 years).[4][5]

  • Design: Randomized, double-blind, placebo-controlled.[4]

  • Intervention Groups:

    • Cr + A-AKG: 0.1 g/kg/day Creatine + 0.075 g/kg/day A-AKG.[4][5]

    • Cr: 0.1 g/kg/day Creatine.[4][5]

    • Placebo: 1 g/kg/day sucrose.[4][5]

  • Duration: 10 days.[4][5]

  • Outcome Measures: Body composition, muscle endurance (bench press), and peak and average power (Wingate tests) were measured before and after supplementation.[4][5]

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the typical design of studies evaluating creatine supplementation, the following diagrams are provided.

ATP_PCr_System ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis Energy Energy for Muscle Contraction ADP->Energy CK Creatine Kinase ADP->CK PCr Phosphocreatine (PCr) Cr Creatine (Cr) PCr->Cr Donates Phosphate PCr->CK Cr->PCr Rephosphorylation CK->ATP Regenerates ATP

Caption: The ATP-PCr energy system for rapid ATP regeneration.

Anabolic_Signaling_Pathway Creatine Creatine Supplementation MuscleCell Muscle Cell Creatine->MuscleCell mTOR mTOR Pathway MuscleCell->mTOR Activates SatelliteCells Satellite Cell Activation MuscleCell->SatelliteCells Stimulates ProteinSynthesis Increased Muscle Protein Synthesis mTOR->ProteinSynthesis MuscleGrowth Muscle Growth (Hypertrophy) ProteinSynthesis->MuscleGrowth SatelliteCells->MuscleGrowth

Caption: Anabolic signaling pathways influenced by creatine.

Experimental_Workflow Recruitment Participant Recruitment (Defined Inclusion/Exclusion Criteria) Baseline Baseline Measurements (Strength, Body Composition, etc.) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Intervention Group A (e.g., this compound) Randomization->GroupA GroupB Intervention Group B (e.g., Creatine Monohydrate) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Intervention Supplementation Period (Defined Dosage and Duration) GroupA->Intervention GroupB->Intervention Placebo->Intervention PostIntervention Post-Intervention Measurements Intervention->PostIntervention Analysis Statistical Analysis PostIntervention->Analysis Results Results and Conclusion Analysis->Results

Caption: A generalized experimental workflow for a creatine clinical trial.

References

Reproducibility of Published Research on Creatine AKG: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is a molecule that combines creatine with alpha-ketoglutarate (AKG). Theoretically, this salt is suggested to enhance creatine's bioavailability and provide additional ergogenic benefits due to the role of AKG in the Krebs cycle. However, the scientific evidence supporting these claims is limited and faces a significant challenge in terms of reproducibility, as there is a notable lack of studies replicating initial findings or investigating this compound as a standalone supplement. This guide provides a comparative analysis of the available research, with a focus on the data from the most cited study in this area, and compares it to the well-established effects of creatine monohydrate.

Data Presentation: A Comparative Analysis of Performance Metrics

The primary human study investigating a supplement containing creatine and a form of AKG was conducted by Little et al. (2008). It is crucial to note that this study did not investigate this compound in isolation but rather a commercial supplement blend containing creatine, arginine alpha-ketoglutarate (A-AKG), and other ingredients. The findings of this study are summarized below in comparison to creatine monohydrate and a placebo.

Table 1: Comparison of Performance and Body Composition Changes

ParameterCreatine + A-AKG BlendCreatine MonohydratePlacebo
Bench Press Repetitions (3 sets) ↑ 12.4% (from 30.9 to 34.9 reps)[1][2]↑ 11.9% (from 27.6 to 31.0 reps)[1][2]No significant change (26.8 to 27.1 reps)[1][2]
Peak Power Output (Wingate Test) ↑ 7.1% (from 741 to 794 W)[1][2]No significant change (722 to 730 W)[1][2]No significant change (696 to 705 W)[1][2]
Average Power Output (Wingate Test) No significant change[1][2]No significant change[1][2]No significant change[1][2]
Total Body Mass No significant change[1][2]↑ 1.5% (from 79.9 to 81.1 kg)[1][2]No significant change[1][2]

Experimental Protocols

Study Design: Little et al. (2008)[1][2]
  • Objective: To compare a commercial dietary supplement containing creatine, A-AKG, and other ingredients with creatine alone and a placebo on exercise performance and body composition.

  • Participants: 35 healthy men with resistance training experience.

  • Supplementation Protocol:

    • Creatine + A-AKG Group (n=12): Received a supplement providing 0.1 g/kg/day of creatine and 0.075 g/kg/day of A-AKG. The commercial supplement also contained glutamine, taurine, branched-chain amino acids, and medium-chain triglycerides.

    • Creatine Group (n=11): Received 0.1 g/kg/day of creatine monohydrate.

    • Placebo Group (n=12): Received a sucrose-based fruit punch.

    • Duration: 10 days.

  • Performance Testing:

    • Muscle Endurance: Total number of repetitions performed over three sets of the bench press exercise.

    • Anaerobic Power: Three repeated Wingate cycling tests to measure peak and average power output.

  • Body Composition: Assessed before and after the supplementation period.

Mandatory Visualization

experimental_workflow cluster_participants Participant Recruitment cluster_randomization Randomization cluster_groups Supplementation Groups (10 days) cluster_testing Performance & Body Composition Testing P 35 Resistance-Trained Men R Randomized, Double-Blind Assignment P->R G1 Creatine + A-AKG Blend (n=12) 0.1 g/kg/day Cr + 0.075 g/kg/day A-AKG R->G1 G2 Creatine Monohydrate (n=11) 0.1 g/kg/day R->G2 G3 Placebo (n=12) Sucrose R->G3 Post Post-Supplementation Testing G1->Post G2->Post G3->Post Pre Pre-Supplementation Testing outcome_comparison cluster_outcomes Key Performance Outcomes cluster_results Observed Effects BP Bench Press Reps Cr_AKG_BP Significant Increase BP->Cr_AKG_BP Cr+A-AKG Cr_BP Significant Increase BP->Cr_BP Cr Mono P_BP No Change BP->P_BP Placebo PP Peak Power Cr_AKG_PP Significant Increase PP->Cr_AKG_PP Cr+A-AKG Cr_PP No Change PP->Cr_PP Cr Mono P_PP No Change PP->P_PP Placebo BM Body Mass Cr_AKG_BM No Change BM->Cr_AKG_BM Cr+A-AKG Cr_BM Significant Increase BM->Cr_BM Cr Mono P_BM No Change BM->P_BM Placebo

References

Creatine-AKG vs. a Physical Mixture of Creatine and AKG: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of Creatine-alpha-ketoglutarate (Creatine-AKG) and a physical mixture of creatine (B1669601) and alpha-ketoglutarate (B1197944) (AKG). This guide synthesizes available experimental data, details relevant methodologies, and visualizes key biological pathways and experimental workflows.

Executive Summary

Creatine is a well-established ergogenic aid known to enhance muscle mass, strength, and power.[1] The salt Creatine-alpha-ketoglutarate (Creatine-AKG) is a compound that binds creatine to alpha-ketoglutarate. Theoretically, this binding could improve creatine's stability and uptake, potentially leading to greater gains in muscle mass and performance.[2] AKG is a key molecule in the Krebs cycle and is involved in protein synthesis and inhibiting protein degradation in muscles.[3] However, direct experimental evidence comparing the effects of Creatine-AKG to a simple physical mixture of creatine and AKG is currently lacking in the scientific literature. This guide provides the most relevant available data from a study involving a supplement containing creatine and Arginine-AKG, alongside detailed experimental protocols and theoretical signaling pathways to inform future research.

Quantitative Data Comparison

MetricCreatine + A-AKG GroupCreatine Only GroupPlacebo Group
Change in Bench Press Repetitions (3 sets) +4.0 ± 3.7 reps (p < 0.01)+3.4 ± 3.2 reps (p < 0.01)+0.3 ± 1.3 reps
Change in Peak Power (Wingate Test) +53 ± 58 W (p < 0.01)+8 ± 45 W+9 ± 41 W
Change in Total Body Mass +0.9 ± 1.5 kg+1.2 ± 0.8 kg (p < 0.01)+0.4 ± 1.0 kg

Data adapted from Little et al. (2008). The "Creatine + A-AKG" group consumed a supplement containing creatine, arginine-alpha-ketoglutarate, and other ingredients.

Experimental Protocols

The following is a detailed methodology from the key study cited, providing a framework for designing future comparative experiments.

Study Design: Little et al. (2008)
  • Objective: To compare the effects of a dietary supplement containing creatine, A-AKG, and other amino acids with creatine alone and a placebo on exercise performance and body composition.[1]

  • Participants: Thirty-five healthy men with an average age of 23 years.[1]

  • Supplementation Protocol: Participants were randomly assigned to one of three groups for a 10-day period:[1]

    • Cr + A-AKG Group: 0.1 g/kg/day of creatine and 0.075 g/kg/day of A-AKG, along with other ingredients.[1]

    • Creatine Group: 0.1 g/kg/day of creatine.[1]

    • Placebo Group: 1 g/kg/day of sucrose.[1]

  • Performance Testing: The following measurements were taken before and after the supplementation period:[1]

    • Body Composition: Assessed to determine changes in mass.

    • Muscle Endurance: Measured by the number of repetitions performed in three sets of bench press exercises.[1]

    • Peak and Average Power: Determined using Wingate anaerobic power tests.[1]

  • Statistical Analysis: The data was analyzed to identify significant differences between the groups over the 10-day supplementation period.[4]

Signaling Pathways and Experimental Workflow

Theoretical Signaling Pathway of Creatine and AKG in Muscle Cells

The following diagram illustrates the theoretical signaling pathways through which creatine and AKG may exert their effects on muscle cells. Creatine is known to influence the Akt/mTOR pathway, which is crucial for muscle protein synthesis.[3][5] AKG enters the Krebs cycle, a central metabolic pathway for energy production.[6]

G cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_mito Mitochondrion Creatine_ext Creatine Creatine_int Intracellular Creatine Creatine_ext->Creatine_int Transporter AKG_ext AKG AKG_mito AKG AKG_ext->AKG_mito Transporter PCr Phosphocreatine Creatine_int->PCr Creatine Kinase Akt Akt Creatine_int->Akt Activates ATP ATP PCr->ATP Energy Buffer ADP ADP ATP->ADP mTOR mTOR Akt->mTOR Activates Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Promotes Krebs_Cycle Krebs Cycle AKG_mito->Krebs_Cycle Enters Energy_Production ATP Production Krebs_Cycle->Energy_Production

Caption: Theoretical signaling of Creatine and AKG in muscle.

General Experimental Workflow for Assessing Creatine Supplement Efficacy

This diagram outlines a typical experimental workflow for evaluating the efficacy of a creatine supplement, which can be adapted for a direct comparison of Creatine-AKG and a creatine/AKG mixture.

G cluster_setup Experimental Setup cluster_intervention Intervention Phase cluster_outcome Outcome Assessment Participant_Recruitment Participant Recruitment (e.g., healthy, trained individuals) Baseline_Testing Baseline Testing (Strength, Power, Body Composition) Participant_Recruitment->Baseline_Testing Randomization Randomization Baseline_Testing->Randomization Group_A Group A (Creatine-AKG) Randomization->Group_A Group_B Group B (Creatine + AKG Mixture) Randomization->Group_B Group_C Group C (Placebo) Randomization->Group_C Supplementation Supplementation Period (e.g., 4-8 weeks) Group_A->Supplementation Group_B->Supplementation Group_C->Supplementation Post_Testing Post-Intervention Testing (Strength, Power, Body Composition) Supplementation->Post_Testing Data_Analysis Statistical Analysis Post_Testing->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

References

A Comparative Analysis of Creatine AKG and Creatine Monohydrate on Muscle Creatine Content: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective examination of the available scientific literature reveals a notable absence of direct in vivo studies comparing the effects of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) and creatine monohydrate on muscle creatine content in humans or animals. While theoretical benefits of this compound have been proposed, creatine monohydrate remains the most extensively researched form of creatine, with its efficacy in increasing muscle creatine stores being well-established.[1][2][3][4] This guide provides a comprehensive overview of the current scientific landscape, presenting the available indirect evidence and theoretical mechanisms.

Executive Summary

Creatine monohydrate is the gold standard for creatine supplementation, backed by a vast body of research demonstrating its high bioavailability and effectiveness in increasing intramuscular creatine concentrations by 20-40%.[1][4] In contrast, this compound, a molecule where creatine is bound to alpha-ketoglutarate, is theorized to have enhanced stability and absorption.[5][6][7] However, these claims are not currently supported by direct in vivo comparative studies measuring muscle creatine content. The available research has primarily focused on performance outcomes of a combined supplement of creatine and Arginine Alpha-Ketoglutarate (A-AKG), not this compound alone, against creatine monohydrate.

Comparative Performance Data (Indirect Evidence)

While direct data on muscle creatine content is lacking for this compound, a study by Little et al. (2008) compared a supplement containing creatine and arginine alpha-ketoglutarate (A-AKG) with creatine monohydrate and a placebo. The findings of this study provide the closest available, albeit indirect, comparison.

Performance MetricCreatine + A-AKG GroupCreatine Monohydrate GroupPlacebo Group
Bench Press Repetitions Significant increaseSignificant increaseNo significant change
Peak Power Output Significant increaseNo significant changeNo significant change
Total Body Mass No significant changeSignificant increaseNo significant change
Data summarized from Little et al. (2008).[8]

It is crucial to note that the Creatine + A-AKG group in this study was a mixture of substances, and therefore the results cannot be solely attributed to the creatine form.

Experimental Protocols

The following is a summary of the methodology employed in the key comparative study assessing a creatine and A-AKG blend against creatine monohydrate.

Study Design: A randomized, placebo-controlled trial.

Participants: Thirty-five healthy men with resistance training experience.

Supplementation Protocol:

  • Creatine + A-AKG Group: Received a daily dose of a commercial supplement containing creatine and arginine alpha-ketoglutarate.

  • Creatine Monohydrate Group: Received a daily dose of creatine monohydrate.

  • Placebo Group: Received a daily dose of a placebo.

Duration: The supplementation period was for a specified number of days, during which participants continued their regular resistance training programs.

Measurements:

  • Muscle Performance: Assessed through bench press repetitions and peak power output on a cycle ergometer.

  • Body Composition: Measured to determine changes in total body mass.

Theoretical Mechanisms and Signaling Pathways

The proposed, yet unproven, advantage of this compound lies in the biochemical roles of its two components: creatine and alpha-ketoglutarate.

Creatine Uptake: Creatine is transported into muscle cells via a specific transporter protein. The efficiency of this uptake is a key determinant of muscle creatine loading.

Role of Alpha-Ketoglutarate (AKG): AKG is an intermediate in the Krebs cycle, a fundamental energy-producing process in cells. It is theorized that by binding creatine to AKG, the absorption and subsequent uptake of creatine into muscle cells might be enhanced.[5][6] AKG is also a precursor to the amino acid glutamine, which plays a role in muscle metabolism.[6]

Below is a diagram illustrating the theoretical pathway for enhanced creatine uptake with this compound.

G cluster_0 Gastrointestinal Tract cluster_1 Bloodstream cluster_2 Muscle Cell Creatine_AKG This compound Absorption Enhanced Absorption (Theoretical) Creatine_AKG->Absorption Transport Transport to Muscle Absorption->Transport Increased Bioavailability Uptake Enhanced Uptake (Theoretical) Transport->Uptake Creatine Transporter Increased_Creatine Increased Intramuscular Creatine Content Uptake->Increased_Creatine

Caption: Theoretical pathway of this compound leading to increased muscle creatine.

Experimental Workflow: Comparative Performance Study

The following diagram outlines the typical workflow of a study comparing different forms of creatine supplementation on performance.

G Start Participant Recruitment (Resistance-Trained Individuals) Pre_Testing Baseline Performance and Body Composition Testing Start->Pre_Testing Randomization Randomized Assignment to Groups Group_CA Creatine + A-AKG Group Randomization->Group_CA Group_CM Creatine Monohydrate Group Randomization->Group_CM Group_P Placebo Group Randomization->Group_P Supplementation Supplementation Period (e.g., 10 days) Group_CA->Supplementation Group_CM->Supplementation Group_P->Supplementation Training Concurrent Resistance Training Supplementation->Training Post_Testing Post-Supplementation Performance and Body Composition Testing Training->Post_Testing Pre_Testing->Randomization Analysis Data Analysis and Comparison Post_Testing->Analysis

Caption: Workflow for a comparative study on creatine supplementation.

Conclusion and Future Directions

Based on the current body of scientific evidence, creatine monohydrate remains the most reliable and scientifically validated form of creatine for increasing muscle creatine content. The theoretical advantages of this compound, such as enhanced stability and bioavailability, are at present unsubstantiated by direct in vivo comparative research.

The study by Little et al. (2008) suggests that a combination of creatine and A-AKG may offer some performance benefits, particularly in peak power output, that are not seen with creatine monohydrate alone. However, this study did not measure muscle creatine content and used a combination of supplements.

Therefore, for researchers, scientists, and drug development professionals, creatine monohydrate should be considered the benchmark for creatine supplementation. There is a clear need for well-designed, placebo-controlled in vivo studies that directly compare the effects of this compound and creatine monohydrate on muscle creatine content, pharmacokinetics, and performance outcomes to validate the theoretical claims associated with this compound. Until such data becomes available, any claims of the superiority of this compound over creatine monohydrate for increasing muscle creatine levels should be viewed with caution.

References

Navigating the Analytical Maze: A Comparative Guide to Validating Methods for Creatine AKG in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds in biological matrices is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of analytical methodologies for the validation of Creatine (B1669601) Alpha-Ketoglutarate (Creatine AKG) in biological samples, offering insights into experimental protocols and performance characteristics to aid in the selection of the most appropriate analytical strategy.

This compound, a salt of creatine and alpha-ketoglutarate, presents a unique analytical challenge. Due to its ionic nature, it is anticipated to dissociate into its constituent components—creatine and alpha-ketoglutarate—within the physiological environment of biological matrices such as plasma, serum, or urine. Consequently, a robust analytical approach necessitates the development and validation of methods for the simultaneous or individual quantification of both creatine and alpha-ketoglutarate.

This guide explores and compares various analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the gold standards for the sensitive and specific quantification of small molecules in complex biological fluids.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix. Below is a comparative summary of validated methods for the individual analysis of creatine and alpha-ketoglutarate.

Table 1: Comparison of Validated Analytical Methods for Creatine in Biological Matrices
ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC-UV Method
Principle Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass SpectrometryReversed-Phase LC with Ion-Pairing Reagent coupled with Tandem Mass SpectrometryReversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection
Biological Matrix Plasma, UrinePlasmaFormulations, Plasma
Linearity Range 0.05 - 200 µmol/LNot Specified1 - 100 µg/mL
Limit of Quantification (LOQ) 0.05 µmol/L[1][2]Not Specified~1 µg/mL
Accuracy (% Recovery) 96.45% - 102.95%[1][2]Not Specified95.3% - 104.7%
Precision (%RSD) < 8%[1][2]< 15%Within-day: 1.0-4.6%, Day-to-day: 2.2-4.7%
Sample Preparation Protein precipitation with acetonitrile (B52724)Protein precipitation and derivatizationProtein precipitation
Analysis Time ~1.5 - 5 minutes[3]~5 minutes~7 minutes
Table 2: Comparison of Validated Analytical Methods for Alpha-Ketoglutarate (AKG) in Biological Matrices
ParameterLC-MS/MS Method (with Derivatization)GC-MS Method (with Derivatization)HPLC-UV Method (with Derivatization)
Principle Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry with derivatizationGas Chromatography-Mass Spectrometry with derivatizationHigh-Performance Liquid Chromatography with UV detection after derivatization
Biological Matrix Rat PlasmaUrine, SerumK562 Cells
Linearity Range 5 - 5000 ng/mL[4]Not Specified50 nM - 5 µM
Limit of Quantification (LOQ) 5 ng/mL[4]Not Specified4.2 - 18 nM[5]
Accuracy (% Recovery) 92.8% - 102.3%[4]Not SpecifiedNot Specified
Precision (%RSD) ≤ 11.0%[4]Not SpecifiedNot Specified
Sample Preparation Protein precipitation followed by derivatization with DNPHExtraction followed by derivatization (e.g., silylation)Cell lysis, protein precipitation, and derivatization with DMB
Analysis Time ~1.8 minutes[4]VariableVariable

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the quantification of creatine and alpha-ketoglutarate.

Protocol 1: LC-MS/MS for the Quantification of Creatine in Human Plasma

This method utilizes a simple protein precipitation step followed by a fast LC-MS/MS analysis.

1. Sample Preparation:

  • To 50 µL of human plasma, add 950 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: HILIC column (e.g., Raptor HILIC-Si, 2.7 µm, 50 mm × 2.1 mm).[3]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and ammonium (B1175870) formate (B1220265) buffer.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Creatine: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard (e.g., d3-Creatine): Precursor ion > Product ion.

Protocol 2: LC-MS/MS for the Quantification of Alpha-Ketoglutarate in Plasma (with Derivatization)

This method involves derivatization to enhance the sensitivity and chromatographic retention of AKG.

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma, add 150 µL of methanol (B129727) to precipitate proteins.

  • Vortex and centrifuge.

  • Take 100 µL of the supernatant and add 50 µL of a 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution in acidic conditions.[4]

  • Incubate the mixture at room temperature for 30 minutes to allow for derivatization.[4]

  • Add a quenching solution and dilute with the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm).[4]

  • Mobile Phase: Gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • DNPH-derivatized AKG: Precursor ion > Product ion.

    • Internal Standard (e.g., 13C-α-KG): Precursor ion > Product ion.

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development (Selectivity, Sensitivity) FullValidation Full Method Validation MethodDevelopment->FullValidation Proceed to Validation Accuracy Accuracy FullValidation->Accuracy Precision Precision (Repeatability, Intermediate) FullValidation->Precision Linearity Linearity & Range FullValidation->Linearity LOQ Limit of Quantification (LOQ) FullValidation->LOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) FullValidation->Stability MatrixEffect Matrix Effect FullValidation->MatrixEffect ValidatedMethod Validated Analytical Method Accuracy->ValidatedMethod Precision->ValidatedMethod Linearity->ValidatedMethod LOQ->ValidatedMethod Stability->ValidatedMethod MatrixEffect->ValidatedMethod SampleAnalysis Routine Sample Analysis ValidatedMethod->SampleAnalysis Implement for Studies

Caption: General workflow for the validation of a bioanalytical method.

Creatine_AKG_Analytical_Strategy CreatineAKG This compound in Biological Matrix Dissociation Dissociation CreatineAKG->Dissociation Creatine Creatine Dissociation->Creatine AKG Alpha-Ketoglutarate Dissociation->AKG Simultaneous Simultaneous Quantification (e.g., Ion-Pairing LC-MS/MS) Creatine->Simultaneous Separate Separate Quantification Creatine->Separate AKG->Simultaneous AKG->Separate CreatineMethod Validated Method for Creatine (e.g., HILIC-LC-MS/MS) Separate->CreatineMethod AKGMethod Validated Method for AKG (e.g., Derivatization LC-MS/MS) Separate->AKGMethod

Caption: Proposed analytical strategy for this compound in biological matrices.

References

The Dissolution Dilemma: A Comparative Analysis of Creatine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dissolution characteristics of active pharmaceutical ingredients is paramount. In the realm of sports nutrition, creatine (B1669601) stands out as a widely studied and utilized ergogenic aid. However, the market is populated with various forms of creatine, each claiming superior physicochemical properties. This guide provides an objective comparison of the dissolution rates of different creatine formulations, supported by experimental data and detailed protocols to aid in formulation development and research.

The bioavailability of orally administered supplements is intrinsically linked to their dissolution and solubility. For a compound like creatine to be absorbed and utilized by the body, it must first dissolve in the gastrointestinal fluids. Inefficient dissolution can lead to reduced absorption and potential gastrointestinal discomfort. This comparison delves into the dissolution kinetics of common creatine formulations, offering a data-driven perspective for the scientific community.

Comparative Dissolution and Solubility Data

The dissolution rate, a measure of how fast a substance dissolves, is a critical parameter in assessing the performance of different creatine formulations. While solubility provides a static measure of the maximum amount of a substance that can dissolve in a solvent, the dissolution rate offers a dynamic view of the speed at which this occurs.

Below is a summary of available quantitative data on the intrinsic dissolution rates and solubility of various creatine formulations.

Creatine FormulationIntrinsic Dissolution Rate (mg·cm⁻²·min⁻¹)Aqueous Solubility (g/L at 20-25°C)Key Observations
Creatine Monohydrate 5.18[1]14[2]The most studied form of creatine, serving as the benchmark for comparison. Its dissolution can be slow.
Micronized Creatine Monohydrate Not directly reported, but faster than standard monohydrateHigher effective solubility due to increased surface areaMicronization reduces particle size, leading to a faster dissolution time and a smoother texture in solution.
Creatine (Anhydrous) 6.92[1]Not specified, but higher than monohydrateRemoval of the water molecule increases the percentage of creatine by weight.
Creatine Hydrochloride (HCl) Not directly reported, but significantly higher than monohydrateReportedly up to 41 times more soluble than monohydrate[3]The hydrochloride salt form dramatically increases aqueous solubility.[1][3][4][5][6][7]
Di-Creatine Citrate 7.61[1]29 (forms a solution with pH ~3.2)[2]Demonstrates a higher intrinsic dissolution rate compared to creatine monohydrate and anhydrous creatine.[1][3][8]
Creatine Pyruvate Not directly reported54 (forms a solution with pH ~2.6)[2]Exhibits high aqueous solubility.
Creatine Ethyl Ester (CEE) Not directly reportedMarketed for high solubility, but prone to degradationWhile purported to have high solubility, CEE is known to be unstable in acidic conditions and can degrade to creatinine (B1669602).[9][10]
Buffered Creatine (Kre-Alkalyn) Not directly reportedDesigned for stability in acidic pHThis form is buffered to a higher pH to prevent its conversion to creatinine in the stomach.[6][11]

Experimental Protocols

To ensure reproducibility and accuracy in dissolution studies, standardized experimental protocols are essential. The following outlines a general procedure for determining the intrinsic dissolution rate of creatine powders, adapted from principles of the United States Pharmacopeia (USP) General Chapter <711> Dissolution.

Protocol 1: Intrinsic Dissolution Rate Determination

1. Objective: To determine the intrinsic dissolution rate of a pure creatine compound.

2. Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)

  • Intrinsic dissolution apparatus (die and punch for creating a compact of the powder with a single exposed surface)

  • Dissolution vessels (900 mL capacity)

  • Water bath for temperature control

  • Syringes and filters (0.45 µm) for sampling

3. Reagents:

  • Deionized water (or other specified dissolution medium)

  • Creatine powder of interest

4. Procedure:

  • Sample Preparation: A specific amount of the creatine powder is compressed into the die of the intrinsic dissolution apparatus to form a non-disintegrating compact with a known surface area.
  • Medium Preparation: 900 mL of deionized water is placed in each dissolution vessel and equilibrated to 37 ± 0.5°C. The medium should be deaerated.
  • Dissolution Testing: The die containing the creatine compact is submerged in the dissolution medium. The paddle is positioned at a specified distance from the compact surface and rotated at a constant speed (e.g., 75 RPM).
  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), samples of the dissolution medium are withdrawn. An equivalent volume of fresh, pre-warmed medium should be replaced after each sampling to maintain a constant volume.
  • Sample Analysis: The concentration of dissolved creatine in each sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: HPLC-UV Analysis of Creatine

1. Objective: To quantify the concentration of creatine in samples obtained from dissolution testing.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

3. Reagents:

  • Mobile Phase: A common mobile phase is a buffer solution such as 0.045 M ammonium (B1175870) sulfate (B86663) in water.[12][13]

  • Creatine standard of known concentration

  • Samples from the dissolution study

4. Procedure:

  • Standard Preparation: A series of standard solutions of creatine with known concentrations are prepared to generate a calibration curve.
  • Chromatographic Conditions: The mobile phase is pumped through the column at a constant flow rate (e.g., 0.75 mL/min).[12][13] The UV detector is set to a wavelength of 205 nm.[12][13]
  • Injection and Analysis: A fixed volume of each standard and sample is injected into the HPLC system. The retention time and peak area of creatine are recorded.
  • Quantification: The concentration of creatine in the dissolution samples is calculated by comparing their peak areas to the calibration curve generated from the standard solutions.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate a critical chemical transformation of creatine and the experimental workflow for its dissolution testing.

Creatine_Degradation Creatine Creatine Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Loss of Water) Water H₂O

Creatine to Creatinine Degradation Pathway

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing (USP Apparatus 2) cluster_analysis Analysis A Weigh Creatine Powder D Add Powder to Vessel A->D B Prepare Dissolution Medium (e.g., 900mL Deionized Water) C Equilibrate Medium to 37°C B->C C->D E Start Paddle Rotation (e.g., 75 RPM) D->E F Withdraw Samples at Predetermined Time Points E->F G Filter Samples (0.45 µm) F->G H Analyze Samples via HPLC-UV G->H I Quantify Creatine Concentration H->I J Plot Dissolution Profile I->J

Experimental Workflow for Dissolution Testing

Conclusion

The dissolution rate is a critical attribute of creatine formulations that influences their subsequent absorption and bioavailability. The available data indicates that creatine salts, such as creatine hydrochloride and di-creatine citrate, exhibit significantly enhanced solubility and faster dissolution rates compared to the standard creatine monohydrate. Micronization of creatine monohydrate also serves as an effective method to improve its dissolution properties. While creatine ethyl ester is marketed for its solubility, its instability in acidic environments is a considerable drawback.

For researchers and formulation scientists, the choice of a creatine form should be guided by the desired dissolution profile, stability, and the intended application. The experimental protocols provided herein offer a framework for conducting comparative dissolution studies, enabling a more informed selection and development of creatine-based products. Further head-to-head studies under standardized conditions are warranted to provide a more comprehensive quantitative comparison across the full spectrum of available creatine formulations.

References

A Head-to-Head Comparison of Creatine AKG and Creatine HCL Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive stability comparison between Creatine (B1669601) Alpha-Ketoglutarate (B1197944) (Creatine AKG) and Creatine Hydrochloride (Creatine HCL) for researchers, scientists, and professionals in drug development. This document summarizes the available scientific evidence, details relevant experimental protocols, and presents theoretical degradation pathways.

The stability of creatine in aqueous solutions is a critical factor in the development of effective delivery systems and formulations. The primary degradation pathway for creatine is an irreversible intramolecular cyclization to form creatinine (B1669602), a biologically inactive compound.[1] This degradation is significantly influenced by pH and temperature, with acidic conditions and elevated temperatures accelerating the process.[2][3] While numerous forms of creatine have been developed to enhance properties like solubility and stability, robust, direct comparative data remains limited.

Chemical Structures and Theoretical Stability

Creatine Alpha-Ketoglutarate (AKG) is a salt formed from creatine and alpha-ketoglutaric acid. Alpha-ketoglutarate is a key intermediate in the Krebs cycle and is known to be stable in aqueous solutions. The theoretical advantage of this salt is the potential for both components to be metabolically active. However, the influence of alpha-ketoglutarate on the stability of the creatine molecule has not been extensively studied.

Creatine Hydrochloride (HCL) is a salt of creatine with hydrochloric acid. The attachment of the hydrochloride moiety significantly increases the water solubility of creatine.[4] Theoretically, in an acidic environment, the hydrochloride salt helps to keep the guanidino group of creatine protonated. This positive charge is hypothesized to repel the electrophilic carbon of the carboxyl group, thereby hindering the intramolecular cyclization that leads to creatinine formation and potentially enhancing stability in acidic solutions.[2][5]

Quantitative Stability Data

CompoundConditionTimeDegradation (%)Reference
CreatinepH 3.5, 25°C3 days21%[2]
CreatinepH 4.5, 25°C3 days12%[2]
CreatinepH 5.5, 25°C3 days4%[2]
CreatineAqueous Solution, 25°C45 days90%[6]
CreatineAqueous Solution, 4°C45 days80%[6]

Note: The data above pertains to general creatine stability and not specifically to this compound or Creatine HCL unless otherwise specified. Claims of enhanced stability for both this compound and Creatine HCL are present in non-peer-reviewed sources but lack robust experimental validation.

Experimental Protocols

To definitively assess the comparative stability of this compound and Creatine HCL, a controlled stability study is required. The following is a detailed experimental protocol based on established High-Performance Liquid Chromatography (HPLC) methods for the quantification of creatine and its primary degradant, creatinine.[1][7]

Objective: To compare the degradation rates of this compound and Creatine HCL in aqueous solutions at various pH levels and temperatures.

Materials:

  • This compound

  • Creatine HCL

  • Creatine Monohydrate (as a reference standard)

  • Creatinine reference standard

  • HPLC-grade water

  • Phosphate (B84403) buffers (pH 3, 5, 7)

  • Hydrochloric acid and Sodium hydroxide (B78521) (for pH adjustment)

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Incubators/water baths set at 4°C, 25°C, and 40°C

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of this compound and Creatine HCL (e.g., 1 mg/mL) in HPLC-grade water.

    • Prepare a series of buffered solutions at pH 3, 5, and 7.

    • Dilute the stock solutions with each buffer to a final concentration of 100 µg/mL.

  • Incubation:

    • Aliquot the prepared solutions into sealed vials.

    • Place the vials in incubators set at 4°C, 25°C, and 40°C.

  • Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

    • Immediately analyze the samples or store them at -20°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase consists of a phosphate buffer with an ion-pairing agent like sodium dodecyl sulfate, and an organic modifier like methanol (B129727) or acetonitrile.[8]

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Run a standard curve for both creatine and creatinine for quantification.

  • Data Analysis:

    • Calculate the concentration of creatine and creatinine in each sample at each time point.

    • Determine the degradation rate constant (k) and half-life (t½) for each compound under each condition by plotting the natural logarithm of the creatine concentration versus time.

Visualizing the Process

To better understand the chemical transformations and experimental design, the following diagrams are provided.

Creatine Degradation Pathway Creatine Creatine Intermediate Protonated Intermediate Creatine->Intermediate + H⁺ Creatinine Creatinine Intermediate->Creatinine - H₂O Water H₂O

Caption: Intramolecular cyclization of creatine to creatinine.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_AKG Prepare this compound Solutions (pH 3, 5, 7) Incubate_4C 4°C Prep_AKG->Incubate_4C Incubate_25C 25°C Prep_AKG->Incubate_25C Incubate_40C 40°C Prep_AKG->Incubate_40C Prep_HCL Prepare Creatine HCL Solutions (pH 3, 5, 7) Prep_HCL->Incubate_4C Prep_HCL->Incubate_25C Prep_HCL->Incubate_40C Sampling Time-point Sampling Incubate_4C->Sampling Incubate_25C->Sampling Incubate_40C->Sampling HPLC HPLC Analysis (Creatine & Creatinine Quantification) Sampling->HPLC Data_Analysis Degradation Kinetics (k, t½) HPLC->Data_Analysis Comparison Stability Comparison Data_Analysis->Comparison

Caption: Workflow for comparing creatine derivative stability.

Conclusion

References

Assessing the validity of marketing claims for Creatine AKG with scientific evidence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) has been marketed as a superior form of creatine, boasting enhanced bioavailability, stability, and efficacy over the industry's gold standard, creatine monohydrate. These claims, often accompanied by the allure of requiring smaller doses and causing fewer side effects, have positioned this compound as a premium alternative in the sports nutrition market. This guide provides an objective, science-based assessment of these marketing claims by comparing them against the available scientific literature and the extensive body of evidence supporting creatine monohydrate.

Marketing Claims of this compound

A review of commercially available this compound products reveals a consistent set of marketing claims. These are summarized in the table below.

Claim CategorySpecific Marketing Claims for this compound
Bioavailability & Absorption - Superior bioavailability compared to creatine monohydrate. - More efficient absorption with less required for the same effect. - AKG acts as a transporter for creatine into muscle cells.
Stability - More stable in stomach acid, preventing degradation to creatinine.
Efficacy & Performance - Requires smaller doses (1-3g) for optimal results. - Leads to faster gains in muscle size and strength. - AKG component provides additional ergogenic benefits, such as improved oxygen uptake (VO2 Max).
Side Effects - Reduces or eliminates gastrointestinal issues (e.g., bloating, stomach discomfort). - Does not cause subcutaneous water retention.

Scientific Evidence: A Critical Assessment

Despite the compelling marketing narrative, a thorough review of the scientific literature reveals a significant lack of direct evidence to substantiate the claims made for this compound. A 2022 analysis of alternative forms of creatine available for purchase online classified Creatine Alpha-ketoglutarate as having "no evidence" to support its bioavailability, efficacy, and safety claims[1]. Furthermore, some researchers have explicitly stated that this compound is "experimentally unproven"[2].

The majority of the research often cited in relation to this compound has, in fact, studied a combination of creatine with Arginine Alpha-Ketoglutarate (A-AKG), not this compound itself[3][4][5][6]. This distinction is critical, as the presence of arginine, a nitric oxide precursor, introduces a confounding variable that makes it impossible to isolate the effects of this compound.

Bioavailability and Absorption: Unfounded Claims

The central marketing claim for this compound is its superior bioavailability. However, there is a notable absence of direct scientific studies comparing the absorption kinetics of this compound to creatine monohydrate.

In contrast, creatine monohydrate has been extensively studied and is considered the benchmark for creatine supplementation[7]. Research on creatine monohydrate demonstrates high oral bioavailability[8]. While some studies in rats have shown that the oral bioavailability of creatine monohydrate can be dose-dependent, it is effectively absorbed and leads to significant increases in muscle creatine stores[8]. Without direct comparative studies, claims of this compound's superior absorption remain speculative.

Performance Enhancement: Indirect and Inconclusive Evidence

The available studies on a supplement containing both Creatine and Arginine AKG (A-AKG) offer some insight into performance, but the results are not directly attributable to this compound.

Table 1: Summary of Performance Data from Creatine + A-AKG Supplementation Studies

StudySupplement GroupsKey Performance Outcomes
Little et al. (2008) [4][5][6]1. Creatine + A-AKG + other ingredients 2. Creatine only 3. Placebo- Bench Press Repetitions (3 sets): Increased significantly in both the Creatine + A-AKG group (30.9 to 34.9 reps) and the Creatine only group (27.6 to 31.0 reps) compared to placebo. - Peak Power Output (Wingate test): Significantly increased only in the Creatine + A-AKG group (741 to 794 W). - Total Body Mass: Increased significantly only in the Creatine only group.
Gervais et al. [3]1. Creatine + AAKG 2. Creatine alone 3. Placebo- Bench Press Strength (1RM): The Creatine + AAKG group showed a greater increase (19%) compared to the Creatine alone (10.3%) and placebo (11%) groups.

While these studies suggest some ergogenic benefits from a combined creatine and A-AKG supplement, they do not demonstrate the superiority of this compound over creatine monohydrate. In the study by Little et al. (2008), the creatine-only group also experienced significant improvements in bench press performance and was the only group to see a significant increase in total body mass[4][5][6]. The increase in peak power in the combined supplement group could be attributed to the presence of arginine or other ingredients in the proprietary blend.

Experimental Protocols

To facilitate critical evaluation, the methodologies of the key performance studies involving Creatine and A-AKG are detailed below.

Little et al. (2008) Experimental Protocol
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 35 healthy men.

  • Supplementation Protocol: Participants were randomized to one of three groups for 10 days:

    • Cr + A-AKG: 0.1 g/kg/day creatine + 0.075 g/kg/day A-AKG (as part of a commercial supplement containing other ingredients).

    • Cr: 0.1 g/kg/day creatine.

    • Placebo: 1 g/kg/day sucrose.

  • Performance Testing: Body composition, muscle endurance (bench press repetitions to failure), and peak and average power (Wingate anaerobic test) were measured before and after the supplementation period.

Gervais et al. Experimental Protocol
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 23 young healthy adults (14 male, 9 female).

  • Supplementation Protocol: Participants were randomized to one of three isocaloric treatment conditions during a period of heavy resistance exercise:

    • Cr + AAKG: 0.1 g/kg body mass creatine + 0.075 g/kg AAKG.

    • Cr: 0.1 g/kg body mass creatine.

    • Placebo.

  • Performance Testing: Lean tissue mass (underwater weighing) and muscle strength (1 repetition maximum for leg press and bench press) were measured before and after the supplementation and resistance exercise period.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Participant Recruitment & Baseline Testing cluster_1 Randomization & Supplementation cluster_2 Post-Supplementation Testing & Analysis Participant_Screening Participant Screening Baseline_Measurements Baseline Measurements (Body Composition, Strength, Power) Participant_Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Group1 Group 1 (Cr + A-AKG) Randomization->Group1 Group2 Group 2 (Creatine Only) Randomization->Group2 Group3 Group 3 (Placebo) Randomization->Group3 Supplementation 10-day Supplementation Period Group1->Supplementation Group2->Supplementation Group3->Supplementation Post_Measurements Post-Supplementation Measurements (Body Composition, Strength, Power) Supplementation->Post_Measurements Data_Analysis Statistical Analysis (Comparison between groups) Post_Measurements->Data_Analysis G cluster_0 Creatine Supplementation cluster_1 Intramuscular Effects cluster_2 Signaling Pathway Activation cluster_3 Physiological Outcomes Creatine_Supplementation Creatine Supplementation Increased_PCr Increased Phosphocreatine Creatine_Supplementation->Increased_PCr Cell_Swelling Cell Swelling (Osmotic Effect) Creatine_Supplementation->Cell_Swelling Increased_IGF1 Increased IGF-1 Expression Creatine_Supplementation->Increased_IGF1 Performance_Enhancement Enhanced Performance Increased_PCr->Performance_Enhancement mTOR_Activation mTOR Pathway Activation Cell_Swelling->mTOR_Activation Increased_IGF1->mTOR_Activation Protein_Synthesis Increased Muscle Protein Synthesis mTOR_Activation->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Muscle_Hypertrophy->Performance_Enhancement

References

Comparative Analysis of Gastrointestinal Tolerability of Commercially Available Creatine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the gastrointestinal (GI) tolerability of various forms of creatine (B1669601), supported by available experimental data. While creatine monohydrate is the most extensively studied form, newer formulations claim to offer improved GI tolerance. This report summarizes the current scientific evidence to help inform research and development in this area.

Quantitative Data on Gastrointestinal Side Effects

The following tables summarize the quantitative data from clinical trials that have investigated the gastrointestinal side effects of different creatine forms.

Table 1: Gastrointestinal Distress with Creatine Monohydrate Supplementation (Ostojic & Ahmetovic, 2008) [1][2][3][4]

Dosing Protocol (28 days)Diarrhea IncidenceStomach Upset IncidenceBelching Incidence
Placebo 35.0%Not specifiedNot specified
Creatine Monohydrate (2 x 5g/day) 28.6%Not specifiedNot specified
Creatine Monohydrate (1 x 10g/day) 55.6%Not specifiedNot specified
Overall (All Groups) 39.0%23.8%16.9%
Statistically significant increase compared to the placebo and 2 x 5g/day groups.

Table 2: Incidence of Self-Reported Gastrointestinal Symptoms with Creatine Monohydrate (Wagner et al., 2025) [5][6][7][8]

Dosing Protocol (28 days)BloatingWater RetentionPuffinessStomach DiscomfortDiarrhea
Standard Dose (5g/day) 41.67%50.0%41.67%0.0%Not specified
Loading Dose (20g/day for 14 days, then 5g/day) 66.67%50.0%33.33%58.33%33.33%
*Note: This study was a preprint and has not yet been peer-reviewed. Differences between groups were not statistically significant, but a trend was observed towards more frequent and severe symptoms in the loading dose group.[5][6][7][8]

Table 3: Comparative Side Effect Profile of Buffered Creatine (Kre-Alkalyn) vs. Creatine Monohydrate (Jagim et al., 2012) [9][10][11][12][13][14]

Creatine FormReported Side Effects
Creatine Monohydrate No side effects were reported.
Buffered Creatine (Kre-Alkalyn) No side effects were reported.
*This study found no evidence that the buffered form of creatine resulted in fewer side effects compared to creatine monohydrate.[9][10][11][12][13][14]

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below to allow for replication and further study.

Protocol 1: Assessment of Dose-Dependent GI Distress (Ostojic & Ahmetovic, 2008)[1][2][3][4]
  • Study Design: A 28-day, double-blind, randomized controlled trial.

  • Participants: 59 top-level male soccer players.

  • Intervention Groups:

    • Placebo (P): Ingested a placebo.

    • Creatine C5: Ingested 10g of creatine monohydrate daily, split into two 5g doses.

    • Creatine C10: Ingested 10g of creatine monohydrate in a single daily dose.

  • Data Collection: Participants were instructed to report any adverse effects on their gastrointestinal system via a survey. The survey covered perceived side effects linked to the supplementation.

  • Statistical Analysis: The incidence of GI distress symptoms was compared between the groups.

Protocol 2: Assessment of GI Symptoms with and without a Loading Phase (Wagner et al., 2025)[5][6][7][8]
  • Study Design: A 28-day, single-center, single-blind, randomized clinical trial.

  • Participants: 24 healthy male and female adults.

  • Intervention Groups:

    • Group A (Standard Dose): 5 g/day of creatine monohydrate.

    • Group B (Loading Dose): 20 g/day of creatine monohydrate for 14 days, followed by a 5 g/day maintenance dose.

  • Data Collection: Gastrointestinal symptoms were recorded via self-report using a structured severity rating scale. Blood and urine samples were collected at baseline and day 28 to assess safety.

  • Statistical Analysis: The incidence and severity of GI symptoms were compared between the two groups.

Protocol 3: Comparative Tolerability of Buffered Creatine vs. Creatine Monohydrate (Jagim et al., 2012)[9][10][11][12][13][14]
  • Study Design: A 28-day, double-blind, randomized controlled trial.

  • Participants: 36 resistance-trained individuals.

  • Intervention Groups:

    • Creatine Monohydrate (CrM): 20 g/day for 7 days (loading), followed by 5 g/day for 21 days (maintenance).

    • Buffered Creatine - High Dose (KA-H): Dosing equivalent to the CrM group.

    • Buffered Creatine - Low Dose (KA-L): Manufacturer's recommended dose of 1.5 g/day for 28 days.

  • Data Collection: Side effects were monitored throughout the study.

  • Statistical Analysis: The incidence of side effects was compared among the groups.

Visualizations

Experimental Workflow for a Comparative Gastrointestinal Tolerability Study

G cluster_setup Study Setup cluster_intervention Intervention Arms (28 days) cluster_assessment Data Collection cluster_analysis Analysis P Participant Recruitment (e.g., n=60) R Randomization P->R G1 Group 1: Creatine Monohydrate (e.g., 5g/day) R->G1 G2 Group 2: Alternative Creatine Form (e.g., Creatine HCl, Buffered) R->G2 G3 Group 3: Placebo R->G3 A Administer GI Symptom Questionnaire (Baseline, Weekly, End of Study) G1->A G2->A G3->A S Statistical Analysis (Compare incidence and severity of GI symptoms) A->S

Caption: A generalized workflow for a randomized controlled trial comparing the gastrointestinal tolerability of different creatine forms.

Hypothesized Mechanism of Creatine-Induced Gastrointestinal Distress

G cluster_ingestion Ingestion & Dissolution cluster_intestine Small Intestine cluster_symptoms Symptoms Creatine High Dose / Poorly Soluble Creatine Ingestion Undissolved Undissolved Creatine Particles Creatine->Undissolved Incomplete dissolution Osmotic Osmotic Effect: Water drawn into lumen Undissolved->Osmotic Symptoms Gastrointestinal Distress (Bloating, Diarrhea, Cramping) Osmotic->Symptoms

Caption: The osmotic effect of undissolved creatine is a leading hypothesis for GI side effects.

Summary and Future Directions

The available evidence indicates that gastrointestinal side effects from creatine monohydrate are more likely to occur at higher, single doses.[1][4] The practice of splitting a daily 10g dose into two 5g doses has been shown to reduce the incidence of diarrhea.[1][4] A study directly comparing buffered creatine to creatine monohydrate found no difference in reported side effects.[9][11][13][14]

There is a notable lack of peer-reviewed, quantitative data directly comparing the gastrointestinal tolerability of creatine HCl, creatine nitrate, and other newer forms to creatine monohydrate. While these forms are often marketed as having superior solubility and therefore better GI tolerance, these claims are not yet substantiated by robust clinical trials.[15][16]

Future research should focus on well-designed, double-blind, randomized controlled trials that directly compare these newer forms of creatine to creatine monohydrate. Such studies should employ validated gastrointestinal symptom questionnaires to provide quantitative data on the incidence and severity of a wide range of potential side effects. This will allow for a more definitive understanding of the comparative gastrointestinal tolerability of different creatine formulations.

References

Independent Validation of Creatine AKG: A Comparative Analysis of Performance Enhancement Claims

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG) is marketed as a superior form of creatine, purported to offer enhanced bioavailability and performance benefits over the extensively studied creatine monohydrate. This guide provides an objective comparison of this compound with creatine monohydrate, focusing on the available scientific evidence for its performance-enhancing effects. A critical review of the literature reveals a significant lack of direct, independent validation for this compound. The majority of performance data is derived from studies on creatine monohydrate or a combination of creatine with other compounds, such as arginine alpha-ketoglutarate. This document summarizes the limited available data, details relevant experimental protocols, and illustrates the key signaling pathways associated with creatine and alpha-ketoglutarate to provide a comprehensive overview for the scientific community.

Comparative Performance Data

Direct experimental data on the performance-enhancing effects of this compound is scarce in peer-reviewed literature. However, a key study by Little et al. (2008) investigated the effects of a supplement containing creatine in combination with arginine alpha-ketoglutarate (A-AKG), which provides the closest available, albeit indirect, comparison.[1][2] The table below summarizes the quantitative outcomes from this study, comparing the Creatine + A-AKG group to a creatine monohydrate group and a placebo group.

Performance MetricCreatine + A-AKG GroupCreatine Monohydrate GroupPlacebo Group
Bench Press Repetitions (3 sets) ↑ 12.9% (from 30.9 to 34.9 reps, p < 0.01)↑ 12.3% (from 27.6 to 31.0 reps, p < 0.01)No significant change
Peak Power Output (Wingate Test) ↑ 7.1% (from 741 to 794 W, p < 0.01)No significant changeNo significant change
Average Power Output (Wingate Test) No significant differenceNo significant differenceNo significant difference
Total Body Mass No significant change↑ 1.5% (from 79.9 to 81.1 kg, p < 0.01)No significant change

Data sourced from Little et al. (2008). It is crucial to note that the intervention group received a combination of creatine and arginine alpha-ketoglutarate, not creatine alpha-ketoglutarate.[1][2]

Experimental Protocols

The following is a detailed methodology from the key study by Little et al. (2008), which provides the basis for the comparative data presented above.

2.1. Study Design

A double-blind, randomized, placebo-controlled trial was conducted with three parallel groups.[1][2]

2.2. Participant Characteristics

  • Sample Size: 35 healthy, recreationally active men.[1]

  • Age: Approximately 23 years old.[1]

  • Health Status: Participants were free from any known metabolic or cardiovascular diseases.

2.3. Supplementation Protocol

  • Duration: 10 days.[1][2]

  • Groups:

    • Creatine + A-AKG Group (n=12): Received a daily dose of 0.1 g/kg body weight of creatine and 0.075 g/kg body weight of arginine alpha-ketoglutarate.[1][2]

    • Creatine Monohydrate Group (n=11): Received a daily dose of 0.1 g/kg body weight of creatine monohydrate.[1][2]

    • Placebo Group (n=12): Received a daily dose of 1 g/kg body weight of sucrose.[1][2]

2.4. Performance Testing

  • Muscle Endurance: Assessed using the maximum number of repetitions performed over three sets of the bench press exercise.[1][2]

  • Peak and Average Power: Measured using repeated Wingate anaerobic tests.[1][2]

  • Body Composition: Assessed to determine changes in total body mass, lean tissue mass, and fat mass.[1]

2.5. Data Analysis

Statistical significance was determined using appropriate analysis of variance (ANOVA) to compare changes between the groups over the 10-day supplementation period. A p-value of less than 0.05 was considered statistically significant.

Signaling Pathways

To understand the potential mechanisms of action of this compound, it is necessary to examine the signaling pathways of its constituent parts: creatine and alpha-ketoglutarate.

3.1. Creatine and the mTOR Signaling Pathway

Creatine supplementation is well-established to enhance muscle hypertrophy and strength, in part, through the activation of the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of muscle protein synthesis.

Creatine_mTOR_Pathway Creatine Creatine Supplementation IGF1 IGF-1 Creatine->IGF1 stimulates Akt Akt IGF1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4E->Protein_Synthesis represses Krebs_Cycle Isocitrate Isocitrate AKG Alpha- Ketoglutarate Isocitrate->AKG NAD+ to NADH Succinyl_CoA Succinyl-CoA AKG->Succinyl_CoA NAD+ to NADH Succinate Succinate Succinyl_CoA->Succinate GDP to GTP Fumarate Fumarate Succinate->Fumarate FAD to FADH2 Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate NAD+ to NADH Citrate Citrate Oxaloacetate->Citrate Citrate->Isocitrate Creatine_AKG_Hypothetical_Pathway Creatine_AKG This compound Creatine_Component Creatine Creatine_AKG->Creatine_Component AKG_Component Alpha-Ketoglutarate Creatine_AKG->AKG_Component mTOR_Pathway mTOR Signaling Creatine_Component->mTOR_Pathway activates AKG_Component->mTOR_Pathway may enhance Krebs_Cycle Krebs Cycle AKG_Component->Krebs_Cycle enters Protein_Synthesis Muscle Protein Synthesis mTOR_Pathway->Protein_Synthesis promotes Energy_Production ATP Production Krebs_Cycle->Energy_Production leads to

References

Creatine Alpha-Ketoglutarate: A Meta-Analysis of Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Creatine (B1669601) alpha-ketoglutarate (B1197944) (Cr-AKG) has emerged as an alternative to the more traditional creatine monohydrate, with claims of enhanced bioavailability and efficacy. This guide provides a comprehensive meta-analysis of the existing research, comparing the performance of Cr-AKG with other creatine forms and placebo. The data presented is intended to offer an objective overview for researchers, scientists, and professionals in drug development.

Performance Enhancement: Comparative Studies

Upper Body Muscle Endurance and Power

A study involving 35 young men investigated the effects of a supplement containing creatine and A-AKG over a 10-day period. The results indicated a significant improvement in upper body muscle endurance, as measured by bench press repetitions, for both the Cr + A-AKG group and the creatine-only group compared to placebo.[1][2][3] However, a significant increase in peak power output during Wingate tests was observed only in the group receiving the combination of creatine and A-AKG.[1][2][3]

Performance MetricCr + A-AKG GroupCreatine Only GroupPlacebo Group
Bench Press Repetitions (3 sets) ↑ 30.9 ± 6.6 to 34.9 ± 8.7 (p < .01)[1][2][3]↑ 27.6 ± 5.9 to 31.0 ± 7.6 (p < .01)[1][2][3]No significant change (26.8 ± 5.0 to 27.1 ± 6.3)[1][2][3]
Peak Power (Wingate tests) ↑ 741 ± 112 to 794 ± 92 W (p < .01)[1][2][3]No significant change (722 ± 138 to 730 ± 144 W)[1][2]No significant change (696 ± 63 to 705 ± 77 W)[1][2]
Average Power (Wingate tests) No significant difference between groups over time[1][2]No significant difference between groups over time[1][2]No significant difference between groups over time[1][2]
Muscle Strength

In a study with 23 young adults undergoing short-term heavy resistance exercise, the group supplementing with a combination of creatine and AAKG showed a greater increase in bench press strength compared to both the creatine-only and placebo groups.[4] However, there were no significant differences between the groups for changes in leg press strength.[4]

Strength MetricCr + AAKG GroupCreatine Only GroupPlacebo Group
Bench Press 1RM ↑ 105 ± 14 to 125 ± 16 kg (19% increase, p<0.05 vs. Cr and Placebo)[4]↑ 79 ± 11 to 87.2 ± 19 kg (10.3% increase)[4]↑ 84 ± 8 to 94 ± 11 kg (11% increase)[4]
Leg Press 1RM ↑ 267 ± 68 to 371 ± 91 kg (39% increase)[4]↑ 271 ± 90 to 330.1 ± 73 kg (22% increase)[4]↑ 261 ± 125 to 350 ± 120 kg (34% increase)[4]

Body Composition

Regarding changes in body composition, the available research indicates that supplementation with creatine monohydrate alone led to an increase in total body mass.[1][2] In contrast, the combination of creatine and A-AKG did not result in significant changes in total body mass, lean-tissue mass, or fat mass.[1][2][4]

Body Composition MetricCr + A-AKG GroupCreatine Only GroupPlacebo Group
Total Body Mass No significant change[1][2][4]↑ 79.9 ± 13.0 to 81.1 ± 13.8 kg (p < .01)[1][2]No significant change[1][2][4]
Lean Tissue Mass No significant change[1][2][4]No significant change[1][2]No significant change[1][2][4]
Fat Mass No significant change[1][2]No significant change[1][2]No significant change[1][2]

Experimental Protocols

Study 1: Creatine, Arginine Alpha-Ketoglutarate, and Performance
  • Participants: Thirty-five healthy young men (approximately 23 years old) were randomized into three groups.[1][2][3]

  • Supplementation Protocol:

    • Cr + A-AKG Group (n=12): Received 0.1 g/kg/day of creatine and 0.075 g/kg/day of A-AKG for 10 days.[1][2][3] This group also received glutamine, taurine, branched-chain amino acids, and medium-chain triglycerides.[1][2]

    • Creatine Group (n=11): Received 0.1 g/kg/day of creatine for 10 days.[1][2][3]

    • Placebo Group (n=12): Received 1 g/kg/day of sucrose (B13894) for 10 days.[1][2][3]

  • Performance Measures: Body composition, muscle endurance (bench press), and peak and average power (Wingate tests) were assessed before and after the supplementation period.[1][2][3]

Study 2: Short-Term Heavy Resistance-Exercise
  • Participants: Twenty-three healthy young adults (14 male, 9 female, approximately 23 years old) were randomized into three groups.[4]

  • Supplementation Protocol:

    • Cr + AAKG Group: Received 0.1 g/kg body mass of creatine and 0.075 g/kg body mass of AAKG.[4]

    • Creatine Group: Dosing information for the creatine-only group was not explicitly detailed in the provided search results.

    • Placebo Group: Received an isocaloric placebo.[4]

  • Performance Measures: Lean tissue mass (underwater weighing) and muscle strength (1 repetition maximum for leg press and bench press) were measured before and after the supplementation and resistance exercise period.[4]

Bioavailability and Safety

There are claims that Cr-AKG is more stable in stomach acid and more bioavailable than creatine monohydrate, potentially reducing gastrointestinal issues.[5] However, these claims are not yet substantiated by peer-reviewed scientific literature. The most extensively studied and effective form of creatine remains creatine monohydrate.[6]

Regarding safety, creatine supplements are generally considered safe for healthy individuals when taken at recommended dosages.[7][8] Side effects can include dehydration, diarrhea, and nausea.[7][9] Alpha-ketoglutarate supplementation is also generally considered safe, with some reports of mild gastrointestinal symptoms.[10] There is no evidence to suggest that creatine damages the kidneys in healthy individuals.[7] However, individuals with pre-existing kidney conditions should consult a healthcare provider before taking creatine.[7][8]

Visualizing Experimental Workflows and Pathways

Experimental_Workflow Experimental Workflow for Comparative Creatine Supplementation Studies cluster_recruitment Participant Recruitment cluster_randomization Randomization cluster_groups Supplementation Groups cluster_protocol Intervention cluster_assessment Performance Assessment cluster_analysis Data Analysis P Healthy Young Adults R Randomized, Double-Blind Assignment P->R G1 Cr + A-AKG Group R->G1 G2 Creatine Monohydrate Group R->G2 G3 Placebo Group R->G3 S Supplementation Period (e.g., 10 days) G1->S G2->S G3->S E Resistance Training Program S->E Post Post-Intervention Measurements E->Post Pre Baseline Measurements (Strength, Power, Body Composition) Pre->P DA Statistical Comparison Between Groups Post->DA

Caption: A generalized workflow for clinical trials comparing different creatine supplementation protocols.

Putative_Signaling_Pathway Putative Signaling Pathway of Creatine and AKG cluster_supplementation Oral Supplementation cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_muscle Skeletal Muscle Cell cluster_effects Physiological Outcomes Cr_AKG Creatine Alpha-Ketoglutarate Abs Absorption Cr_AKG->Abs Cr Creatine Abs->Cr AKG Alpha-Ketoglutarate Abs->AKG PCr Phosphocreatine (PCr) Cr->PCr Creatine Kinase Krebs Krebs Cycle Intermediate AKG->Krebs Glutamine Glutamine Synthesis AKG->Glutamine ATP ATP Regeneration PCr->ATP ADP Performance Increased Strength & Power ATP->Performance Endurance Enhanced Muscle Endurance ATP->Endurance Krebs->ATP

Caption: A diagram illustrating the potential mechanisms of action for creatine and alpha-ketoglutarate.

References

Benchmarking Creatine AKG against the "gold standard" creatine monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Creatine (B1669601) Alpha-Ketoglutarate (B1197944) against the benchmark Creatine Monohydrate for researchers and drug development professionals.

Creatine monohydrate is unequivocally recognized as the "gold standard" in creatine supplementation, backed by an extensive body of scientific literature demonstrating its efficacy and safety.[1][2] Newer formulations, such as Creatine Alpha-Ketoglutarate (Creatine AKG), have entered the market with claims of enhanced bioavailability, stability, and ergogenic benefits. This guide provides a comprehensive comparison of this compound and creatine monohydrate, focusing on the available scientific evidence, experimental data, and the biochemical pathways involved.

Comparative Analysis: Performance, Bioavailability, and Safety

While theoretical advantages of this compound are often cited in commercial literature, direct, peer-reviewed comparative studies with creatine monohydrate are scarce. The following table summarizes the claims for this compound alongside the established data for creatine monohydrate.

ParameterCreatine MonohydrateThis compound (Claims and Theoretical Benefits)Supporting Scientific Evidence for this compound
Ergogenic Effects Extensively proven to increase muscle mass, strength, and power.[3][4][5][6][7]Purported to offer superior strength and mass gains with smaller doses (1-3g).[8] Claims of faster results.[9]Limited. One study on a combination of Creatine and Arginine Alpha-Ketoglutarate (AAKG) showed a small improvement in upper body muscle strength over creatine alone.[3] Another study on a similar combination supplement noted improved upper body muscle endurance and peak power output.[4][10]
Bioavailability Well-established bioavailability, with loading phases (e.g., 4x5g/day for 6 days) effectively increasing muscle creatine content.[11]Claimed to be more bioavailable due to the binding with alpha-ketoglutarate, which is readily absorbed by the intestines.[8] It is suggested that AKG helps creatine to be taken directly into muscle cells without the need for a transporter.Insufficient evidence from relevant studies to support superior bioavailability over creatine monohydrate.[12]
Gastrointestinal Distress Can cause stomach and intestinal problems in a small percentage of users (around 10-20%).[8]Marketed as being easier on the digestive system, preventing issues like diarrhea that can occur with creatine monohydrate.[13][12]Primarily anecdotal and based on theoretical absorption advantages.[13]
Stability Can degrade to creatinine (B1669602) in acidic environments, although the significance of this in vivo is debated.Claimed to be more stable in stomach acid than creatine monohydrate, reducing the conversion to creatinine.[8]No direct comparative stability studies were found in the initial search.
Additional Benefits Primarily acts as a phosphate (B84403) donor for ATP regeneration.The AKG component is a precursor to glutamine and an intermediate in the Krebs cycle, potentially enhancing energy production and glutamine status.[8][9][13]Theoretical, based on the known roles of AKG in metabolism.[14]
Safety Profile Extensive research has demonstrated its safety in long-term use at recommended dosages.[15][16]Assumed to be safe, but long-term safety data is not as robustly established as for creatine monohydrate.Lack of dedicated safety studies.

Biochemical Pathways

The primary mechanism of action for all forms of creatine is to increase the intramuscular pool of phosphocreatine, which serves as a rapid energy reserve for the regeneration of ATP during high-intensity, short-duration exercise.

Creatine Metabolism and ATP Regeneration

cluster_muscle_cell Muscle Cell Creatine Creatine PCr Phosphocreatine Creatine->PCr Creatine Kinase (ATP -> ADP) PCr->Creatine Creatine Kinase (ADP -> ATP) Exercise Muscle Contraction (High Intensity) PCr->Exercise Phosphate Donation ATP ATP ADP ADP ATP->ADP Energy Release Exercise->ADP Energy Utilization Creatine_Supp Creatine Supplementation (Monohydrate or AKG) Creatine_Supp->Creatine Absorption

Caption: Creatine's role in ATP regeneration within muscle cells.

Proposed Dual Role of this compound

This compound is theorized to provide not only creatine for the phosphagen system but also alpha-ketoglutarate as an intermediate for the Krebs cycle, the primary pathway for aerobic energy production.

cluster_supplement This compound Supplement cluster_pathways Metabolic Pathways cluster_phosphagen Phosphagen System cluster_krebs Krebs Cycle This compound Creatine Alpha-Ketoglutarate Creatine Creatine This compound->Creatine Dissociation AKG Alpha-Ketoglutarate This compound->AKG Dissociation PCr Phosphocreatine Creatine->PCr ATP -> ADP Energy Aerobic Energy (ATP Production) AKG->Energy Metabolism

Caption: Theoretical metabolic fate of this compound.

Experimental Protocols

To date, a standardized, peer-reviewed protocol for the direct comparative analysis of this compound and creatine monohydrate is not available in the scientific literature. However, a robust benchmarking study would necessitate the following key experiments:

Bioavailability and Pharmacokinetic Analysis
  • Objective: To determine the rate and extent of absorption of creatine from this compound versus creatine monohydrate.

  • Methodology:

    • Participants: A cohort of healthy, trained individuals in a crossover design.

    • Protocol: After a washout period, participants would ingest a standardized dose of either this compound or creatine monohydrate.

    • Sampling: Blood samples would be collected at baseline and at regular intervals post-ingestion (e.g., 30, 60, 90, 120, 180, 240 minutes).

    • Analysis: Plasma concentrations of creatine and creatinine would be measured using High-Performance Liquid Chromatography (HPLC).

    • Metrics: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) would be calculated and compared.

Muscle Creatine Content
  • Objective: To measure the change in intramuscular creatine concentration following supplementation.

  • Methodology:

    • Participants: Two groups of matched individuals, one receiving this compound and the other creatine monohydrate.

    • Protocol: A loading phase (e.g., 20g/day for 7 days) followed by a maintenance phase (e.g., 5g/day for 28 days).

    • Sampling: Muscle biopsies would be taken from the vastus lateralis at baseline and after the loading and maintenance phases.

    • Analysis: Muscle tissue would be analyzed for total creatine, phosphocreatine, and free creatine content.

Performance and Strength Assessment
  • Objective: To evaluate the ergogenic effects of each creatine form on physical performance.

  • Methodology:

    • Participants: As in the muscle creatine content study.

    • Protocol: A battery of performance tests would be conducted before and after the supplementation period.

    • Tests:

      • Strength: One-repetition maximum (1-RM) on exercises like the bench press and squat.

      • Power: Wingate anaerobic power test or vertical jump height.

      • Endurance: Repetitions to failure at a set percentage of 1-RM.

Experimental Workflow Diagram

cluster_setup Study Setup cluster_testing Testing Phases cluster_analysis Data Analysis P Participant Recruitment (Trained Individuals) R Randomization P->R G1 Group 1: Creatine Monohydrate R->G1 G2 Group 2: This compound R->G2 Pre Pre-Supplementation Testing (Baseline) G1->Pre G2->Pre Supp Supplementation Period (Loading & Maintenance) Pre->Supp Post Post-Supplementation Testing Supp->Post BioA Bioavailability (Blood Samples) Post->BioA MuscA Muscle Creatine (Biopsies) Post->MuscA PerfA Performance (Strength, Power) Post->PerfA

Caption: Workflow for a comparative study of creatine supplements.

Conclusion

Creatine monohydrate remains the most extensively researched and scientifically supported form of creatine for improving exercise performance and muscle mass. While this compound is marketed with compelling claims of superior bioavailability, stability, and additional metabolic benefits, these are largely theoretical and not yet substantiated by robust, direct comparative clinical trials. The alpha-ketoglutarate moiety is known to play a role in cellular energy metabolism, but whether its attachment to creatine confers any synergistic or superior ergogenic effects remains to be definitively proven. For researchers and drug development professionals, creatine monohydrate serves as the established benchmark, and any new formulation, including this compound, requires rigorous scientific validation through well-designed, controlled studies before its purported advantages can be considered evidence-based.

References

Safety Operating Guide

Navigating the Disposal of Creatine AKG: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Creatine (B1669601) alpha-ketoglutarate (B1197944) (Creatine AKG), a compound utilized in biomedical and pharmaceutical research, while not classified as a hazardous substance under the Globally Harmonized System (GHS), requires adherence to specific disposal protocols to ensure a safe laboratory environment and regulatory compliance.[1] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets (SDS) for similar creatine compounds indicate that they may cause skin and eye irritation.[1] Therefore, wearing safety glasses and gloves is recommended. In the event of a spill, ensure the area is well-ventilated before cleaning.[1] The spilled material should be swept up and placed into a suitable, sealed, and clearly labeled container for disposal.[1][2] It is crucial not to mix this compound with other waste materials.[1]

Disposal Procedures for Unused or Expired this compound

The primary recommendation for the disposal of unused or expired this compound is to engage a licensed disposal company.[1] This ensures that the compound is managed in accordance with all applicable regulations.

Quantitative Data Summary

No specific quantitative data regarding disposal limits or environmental impact was found in the reviewed safety data sheets or disposal guidelines. The general principle is to dispose of any quantity of unused product through approved waste disposal plants.[3][4]

ParameterValueSource
Hazard Classification Not classified as hazardous[1]
Recommended Disposal Method Licensed Disposal Company[1]
Mixing with other waste Not Recommended[1]

Step-by-Step Disposal Protocol

  • Regulatory Assessment: Before initiating disposal, laboratory personnel must consult local, regional, and national hazardous waste regulations.[1][3] Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[3]

  • Containerization: Keep the this compound in its original container whenever possible.[1] If the original container is compromised, transfer the material to a suitable, sealed, and clearly labeled container for disposal.[1]

  • Contact a Licensed Disposal Company: Arrange for the collection and disposal of the this compound with a certified waste management provider. This is the most reliable method for ensuring compliance and environmental safety.[1]

  • Documentation: Maintain records of the disposal process, including the name of the disposal company and the date of collection, as part of good laboratory practice.

In the absence of a licensed disposal service for small quantities, and only if permitted by local regulations for non-hazardous substances, the following steps for household disposal of supplements may be considered as a secondary option, though this is not the primary recommendation for a laboratory setting.[5]

  • Mix with an Undesirable Substance: To deter accidental ingestion or misuse, mix the this compound powder with an unpalatable substance like coffee grounds or cat litter.[5]

  • Seal in a Container: Place the mixture in a sealable bag or container to prevent leakage.[5]

  • Dispose of in Municipal Trash: Place the sealed container in the regular trash.[5] Flushing supplements down the toilet or drain is not recommended as it can contaminate waterways.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start cluster_assessment Step 1: Assessment cluster_disposal Step 2: Disposal Path cluster_procedure Step 3: Procedure cluster_end start Start: This compound for Disposal assess_regs Consult Local, State, & Federal Regulations start->assess_regs is_haz Is it Classified as Hazardous Waste? assess_regs->is_haz licensed_disposal Engage Licensed Disposal Company is_haz->licensed_disposal  Yes non_haz_protocol Follow Non-Hazardous Waste Protocol is_haz->non_haz_protocol No containerize Properly Seal & Label in Original or Suitable Container licensed_disposal->containerize mix_substance Mix with Undesirable Substance (e.g., coffee grounds) non_haz_protocol->mix_substance end_licensed End: Proper Disposal containerize->end_licensed seal_container Place in a Sealed Container mix_substance->seal_container end_trash End: Dispose in Trash seal_container->end_trash

This compound Disposal Workflow

References

Essential Safety and Logistical Guidance for Handling Creatine AKG

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific Safety Data Sheet (SDS) for Creatine alpha-ketoglutarate (B1197944) (AKG) was not available at the time of this writing. The following safety recommendations and procedures are based on the available safety data for the closely related and well-documented compound, Creatine Monohydrate. It is imperative to handle Creatine AKG with the same precautions as you would for Creatine Monohydrate, assuming similar potential hazards.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans to minimize risk and ensure compliance with safety standards.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to chemical compounds. Based on the safety data for Creatine Monohydrate, the following PPE is recommended when handling this compound.

SituationEye ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Routine Handling & Weighing Safety glasses with side shieldsNitrile glovesNIOSH-approved N95 or P1 particulate respirator (if dust is generated)Standard laboratory coat
Risk of Splashing Chemical safety goggles and/or face shieldNitrile glovesNIOSH-approved N95 or higher-rated respiratorChemical-resistant apron over a laboratory coat
Accidental Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant glovesNIOSH-approved respirator with appropriate particulate filtersChemical-resistant suit or coveralls and boots

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict protocol from receipt to disposal of this compound is crucial for laboratory safety.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

2. Handling and Use:

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in areas where this compound is handled.

3. Spill Management:

  • Isolate the Area: In the event of a spill, restrict access to the area.

  • Ventilate: Ensure adequate ventilation.

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[3] For larger spills, follow your institution's hazardous material spill response procedures.

4. Disposal Plan:

  • Waste Classification: While Creatine Monohydrate is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to consult local, state, and federal regulations for proper waste disposal.[4]

  • Unused Product: Dispose of unused or expired this compound as chemical waste through a licensed disposal company.[4] Do not mix with other waste.[5]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a sealed and labeled container for chemical waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Transfer in Hood Weigh/Transfer in Hood Prepare Workspace->Weigh/Transfer in Hood Conduct Experiment Conduct Experiment Weigh/Transfer in Hood->Conduct Experiment Clean Workspace Clean Workspace Conduct Experiment->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.